Calcium pyruvate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
52009-14-0 |
|---|---|
Molecular Formula |
C3H4CaO3 |
Molecular Weight |
128.14 g/mol |
IUPAC Name |
calcium;2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Ca/c1-2(4)3(5)6;/h1H3,(H,5,6); |
InChI Key |
QUCGULSUYXHQLW-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=O)C(=O)O.[Ca] |
Other CAS No. |
52009-14-0 |
Origin of Product |
United States |
Foundational & Exploratory
Calcium Pyruvate: A Deep Dive into its Mechanism of Action in Cellular Respiration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium pyruvate (B1213749), a salt of pyruvic acid and calcium, is a molecule of significant interest in the fields of cellular metabolism and therapeutics. Pyruvate is the end-product of glycolysis and a pivotal substrate for the mitochondrial tricarboxylic acid (TCA) cycle, while calcium is a ubiquitous second messenger that plays a critical role in regulating mitochondrial function.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of calcium pyruvate in cellular respiration, focusing on its molecular journey into the mitochondria and its subsequent impact on key metabolic pathways. This document will detail the intricate signaling cascades, present quantitative data from relevant studies, and provide methodologies for key experimental procedures.
Core Mechanism of Action: A Dual-Component System
Upon administration, this compound dissociates into its constituent ions: calcium (Ca²⁺) and pyruvate. These two components then act synergistically to enhance cellular respiration through distinct but interconnected mechanisms. Pyruvate serves as a primary fuel source for the mitochondria, while calcium acts as a potent activator of key mitochondrial enzymes.[1][3]
Cellular Uptake and Mitochondrial Transport
Pyruvate Transport: Pyruvate, being a charged molecule, requires specific transporters to cross the cellular and mitochondrial membranes. It enters the cytosol from the extracellular space via monocarboxylate transporters (MCTs). Subsequently, pyruvate is transported across the outer mitochondrial membrane through voltage-dependent anion channels (VDACs) and then across the inner mitochondrial membrane into the mitochondrial matrix by the mitochondrial pyruvate carrier (MPC) complex.[4]
Calcium Transport: Cytosolic calcium is taken up into the mitochondrial matrix primarily through the mitochondrial calcium uniporter (MCU), a highly selective ion channel located in the inner mitochondrial membrane.[5][6] The activity of the MCU is regulated by a complex of proteins, including MICU1 and MICU2, which act as gatekeepers, ensuring tight control over mitochondrial calcium levels.[7]
The coordinated entry of both pyruvate and calcium into the mitochondrial matrix is essential for the subsequent enhancement of cellular respiration.
Stimulation of the Pyruvate Dehydrogenase Complex (PDC)
Once in the mitochondrial matrix, pyruvate is oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). This reaction is a critical regulatory point in cellular metabolism, linking glycolysis to the TCA cycle.[2] The activity of the PDC is tightly regulated by a phosphorylation/dephosphorylation cycle. The phosphorylated form of PDC is inactive, while the dephosphorylated form is active.
Calcium plays a direct role in activating the PDC by stimulating the activity of pyruvate dehydrogenase phosphatase (PDP).[3][8] PDP is the enzyme responsible for dephosphorylating and thereby activating the PDC. This leads to an increased conversion of pyruvate to acetyl-CoA, fueling the TCA cycle.[9][10]
Allosteric Activation of TCA Cycle Dehydrogenases
Beyond its effect on the PDC, mitochondrial calcium also allosterically activates two other key dehydrogenases of the TCA cycle:
-
Isocitrate Dehydrogenase: Catalyzes the conversion of isocitrate to α-ketoglutarate.
-
α-Ketoglutarate Dehydrogenase: Catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3]
The activation of these enzymes by calcium increases the overall flux through the TCA cycle, leading to a greater production of the reducing equivalents NADH and FADH₂.[1]
Enhancement of Electron Transport Chain (ETC) Activity and ATP Synthesis
The increased production of NADH and FADH₂ from the TCA cycle provides more substrates for the electron transport chain. As electrons are passed down the ETC, a proton gradient is established across the inner mitochondrial membrane. This proton-motive force is then utilized by ATP synthase to produce ATP through oxidative phosphorylation. The overall effect of this compound is therefore an increase in the rate of ATP synthesis.[5]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies investigating the effects of calcium and pyruvate on key aspects of cellular respiration.
Table 1: Effect of Calcium on PDC Activity
| Parameter | Condition | Value | Reference |
| PDC Activity | Control (low Ca²⁺) | 100% (baseline) | [8] |
| PDC Activity | High Ca²⁺ (µM range) | 200-300% of control | [8] |
| Half-maximal activation (EC₅₀) of PDP by Ca²⁺ | ~0.7 µM | [8] |
Table 2: Impact of Pyruvate and Calcium on Mitochondrial Respiration
| Parameter | Substrate | Effect | Reference |
| Oxygen Consumption Rate (OCR) | Pyruvate + Malate (B86768) | Baseline | [11] |
| Oxygen Consumption Rate (OCR) | Pyruvate + Malate + ADP | State 3 Respiration | [11] |
| Oxygen Consumption Rate (OCR) | Pyruvate + Malate + ADP + Ca²⁺ (450 nM) | Peak State 3 Respiration | [11] |
| ATP Production Rate | Pyruvate + Malate + ADP | Baseline | [12] |
| ATP Production Rate | Pyruvate + Malate + ADP + Ca²⁺ (450 nM) | Peak ATP Production | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity
Objective: To determine the activity of the PDC in isolated mitochondria or cell lysates in the presence and absence of calcium.
Methodology: A common method involves a spectrophotometric assay that measures the rate of NADH production.[13]
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Pyruvate
-
Coenzyme A (CoA)
-
NAD⁺
-
Thiamine pyrophosphate (TPP)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Calcium chloride (CaCl₂) solutions of varying concentrations
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoA, NAD⁺, TPP, DTT, and MgCl₂.
-
Aliquot the reaction mixture into cuvettes.
-
Add varying concentrations of CaCl₂ to the experimental cuvettes and a calcium chelator (e.g., EGTA) to the control cuvettes.
-
Initiate the reaction by adding the mitochondrial preparation or cell lysate.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH.
-
PDC activity is expressed as nmol of NADH produced per minute per mg of protein.
High-Resolution Respirometry to Assess Mitochondrial Function
Objective: To measure the oxygen consumption rate (OCR) of intact cells or isolated mitochondria in response to pyruvate and calcium.
Methodology: This protocol is adapted from standard high-resolution respirometry methods (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer).[14][15]
Materials:
-
Intact cells or isolated mitochondria
-
Respiration medium (e.g., MiR05)
-
Substrates: Pyruvate, Malate
-
ADP
-
Calcium solutions
-
Inhibitors: Oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
High-resolution respirometer
Procedure:
-
Calibrate the respirometer with the respiration medium.
-
Add the cell suspension or isolated mitochondria to the chambers.
-
Measure the routine respiration (basal OCR).
-
Add pyruvate and malate as substrates for Complex I.
-
Add ADP to stimulate State 3 respiration (ATP synthesis-linked).
-
Titrate calcium to observe its effect on State 3 respiration.
-
Sequentially add oligomycin to measure proton leak, FCCP to determine maximal respiration capacity, and rotenone/antimycin A to measure non-mitochondrial oxygen consumption.
-
Calculate various parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
The mechanism of action of this compound in cellular respiration is a compelling example of metabolic synergy. By providing both a key substrate (pyruvate) and a potent activator (calcium) to the mitochondria, it effectively stimulates the central pathways of energy production. This dual action leads to an increased flux through the pyruvate dehydrogenase complex and the TCA cycle, resulting in enhanced production of reducing equivalents and, ultimately, a greater yield of ATP. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, provides a solid foundation for further research and the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. The Multifaceted Pyruvate Metabolism: Role of the Mitochondrial Pyruvate Carrier [mdpi.com]
- 5. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Function of Mitochondrial Calcium Uniporter at the Whole-Cell and Single Mitochondrion Levels in WT, MICU1 KO, and MICU2 KO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the pyruvate dehydrogenase complex by Ca2+ within toluene-permeabilized heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. youtube.com [youtube.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pnas.org [pnas.org]
- 13. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Video: High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [jove.com]
- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties and Structure of Calcium Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium pyruvate (B1213749) is a salt of pyruvic acid, a pivotal intermediate in cellular metabolism.[1] As the end product of glycolysis, pyruvate stands at a critical metabolic crossroads, its fate determining the cellular energy state and biosynthetic activities.[1] This technical guide provides a comprehensive overview of the biochemical properties, structure, and metabolic significance of calcium pyruvate, with a focus on its role in cellular energy metabolism and the influence of calcium signaling. Detailed experimental protocols for its analysis are also provided to support research and development efforts.
Physicochemical Properties and Structure
This compound is a stable salt form of the otherwise unstable pyruvic acid.[2] It typically presents as a white to off-white crystalline powder.[1][2]
Chemical Structure
The chemical formula for anhydrous this compound is Ca(C₃H₃O₃)₂. It consists of one calcium cation (Ca²⁺) ionically bonded to two pyruvate anions (CH₃COCOO⁻).
Quantitative Physicochemical Data
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₆H₆CaO₆ | |
| Molecular Weight | 214.19 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility in Water | Soluble | [1] |
| Stability | The salt form is stable; pyruvic acid is unstable in aqueous solution. | [2] |
Table 1: Physicochemical Properties of this compound
Spectroscopic and Structural Analysis
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In D₂O, the methyl protons (CH₃) of pyruvate typically exhibit a singlet peak.[4]
-
¹³C NMR: The three carbon atoms of pyruvate can be distinguished: the carboxyl carbon (C=O), the keto carbon (C=O), and the methyl carbon (CH₃).
1.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylate group. The interaction with the calcium ion influences the position of these bands. Key expected vibrations include:
-
Asymmetric COO⁻ stretching: Typically observed in the region of 1650-1540 cm⁻¹.
-
Symmetric COO⁻ stretching: Typically observed in the region of 1450-1360 cm⁻¹.
-
C=O stretching (from the ketone group): Expected around 1700-1730 cm⁻¹.
1.3.3. X-ray Crystallography
To date, a definitive crystal structure of this compound has not been reported in publicly available databases. X-ray crystallography would provide precise information on the coordination of the calcium ion with the pyruvate molecules, including bond lengths and angles, and the overall crystal packing.
Biochemical Role and Metabolic Significance
Pyruvate is a central hub in cellular metabolism, linking glycolysis to the Krebs cycle (also known as the citric acid cycle or TCA cycle) and other anabolic and catabolic pathways.[1]
Pyruvate Metabolism
The metabolic fate of pyruvate is dependent on the cellular oxygen availability and energy demands.
-
Aerobic Conditions: In the presence of oxygen, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). Acetyl-CoA then enters the Krebs cycle for complete oxidation to CO₂ and H₂O, generating a substantial amount of ATP through oxidative phosphorylation.
-
Anaerobic Conditions: In the absence of sufficient oxygen, pyruvate is reduced to lactate (B86563) in the cytoplasm, a process that regenerates NAD⁺ to allow glycolysis to continue.
Calcium Signaling in Mitochondrial Metabolism
Calcium ions (Ca²⁺) are crucial second messengers that regulate a wide array of cellular processes, including energy metabolism.[5][6][7] An increase in cytosolic Ca²⁺ concentration, often triggered by cellular stimulation, leads to its uptake into the mitochondrial matrix.[8] Within the mitochondria, Ca²⁺ allosterically activates several key enzymes of the Krebs cycle, thereby enhancing ATP production to meet increased cellular energy demands.[5][7][8]
The following diagram illustrates the central role of pyruvate and the influence of calcium on key metabolic pathways within the mitochondrion.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound.
Assay of this compound in Dietary Supplements by HPLC
This method is based on guidelines from the Therapeutic Goods Administration (TGA) and general principles of HPLC analysis for dietary supplements.[9][10]
3.1.1. Principle
The pyruvate content in a sample is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. The method separates pyruvate from other components in the sample matrix, and its concentration is determined by comparing the peak area to that of a known standard.
3.1.2. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid, analytical grade
-
Mobile Phase: Prepare a suitable buffer solution (e.g., phosphate (B84403) buffer) and adjust the pH. The mobile phase composition may need to be optimized depending on the column and sample matrix. A common starting point is a mixture of buffer and acetonitrile.
-
Sample Diluent: Mobile phase or a mixture of water and acetonitrile.
3.1.3. Instrumentation
-
HPLC system equipped with a UV detector, pump, and autosampler.
-
Analytical column suitable for reversed-phase chromatography (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).
3.1.4. Standard Preparation
-
Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the sample diluent to obtain a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the expected concentration range of the samples.
3.1.5. Sample Preparation
-
For tablets or capsules, accurately weigh and finely powder a representative number of units.
-
Accurately weigh a portion of the powder equivalent to a target concentration of pyruvate and transfer it to a volumetric flask.
-
Add a portion of the sample diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3.1.6. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: To be optimized. A starting point could be a phosphate buffer:acetonitrile mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the UV absorbance maximum of pyruvate (typically around 210 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
3.1.7. Analysis and Calculation
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Calculate the concentration of pyruvate in the sample using the calibration curve.
-
The assay result for this compound can then be calculated based on the pyruvate content.
Purity Assessment of this compound Raw Material
This protocol outlines a general procedure for the purity assessment of a this compound raw material, incorporating tests for identity, assay, and impurities.
3.2.1. Principle
A combination of analytical techniques is used to confirm the identity and determine the purity of the this compound raw material. This includes identification by FTIR, assay by HPLC, and assessment of related substances by HPLC and other relevant tests.
3.2.2. Methodologies
-
Identification (FTIR):
-
Record the infrared spectrum of the sample and compare it with the spectrum of a this compound Reference Standard. The spectra should be concordant.
-
-
Assay (HPLC):
-
Follow the HPLC method described in Section 3.1. The assay value should be within the specified limits (e.g., 98.0% - 102.0% on the dried basis).
-
-
Related Substances (HPLC):
-
Use an HPLC method with appropriate sensitivity to detect and quantify potential impurities. The chromatographic conditions may need to be adjusted (e.g., gradient elution) to separate all potential impurities from the main peak. Impurity levels should not exceed the specified limits.
-
-
Loss on Drying:
-
Determine the water content by drying the sample in an oven at a specified temperature (e.g., 105 °C) to a constant weight. The loss on drying should be within the specified limits.
-
-
Heavy Metals:
-
Test for heavy metals using a standard pharmacopeial method. The heavy metal content should not exceed the specified limit.
-
-
Calcium Content:
-
Determine the calcium content by a suitable titration method, such as complexometric titration with EDTA. The calcium content should be within the specified range.
-
The following diagram illustrates a typical workflow for the quality control testing of a this compound raw material.
Conclusion
This compound is a biochemically significant molecule due to the central metabolic role of pyruvate and the regulatory function of calcium. This guide has provided a detailed overview of its chemical and physical properties, its involvement in cellular energy production, and the influence of calcium signaling on these pathways. The provided experimental protocols for HPLC analysis and purity assessment offer a foundation for researchers and drug development professionals in their work with this compound. Further research, particularly in elucidating its precise crystal structure and exploring its therapeutic potential, will continue to be of great interest to the scientific community.
References
- 1. choline-betaine.com [choline-betaine.com]
- 2. This compound | 52009-14-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Calcium signaling as a mediator of cell energy demand and a trigger to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. shimadzu.com [shimadzu.com]
The Role of Calcium Pyruvate in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism, crucial for energy production and biosynthetic precursor supply. Its regulation is paramount for cellular homeostasis and response to metabolic demands. Calcium ions (Ca²⁺) and pyruvate (B1213749) are two key molecules that significantly influence the flux through this vital pathway. Calcium pyruvate, as a nutritional supplement, provides both of these critical components. This technical guide delves into the core mechanisms by which calcium and pyruvate modulate the Krebs cycle, with a focus on the activation of key enzymes. It provides a comprehensive overview of the signaling pathways, quantitative enzymatic data, and detailed experimental protocols relevant to the study of these interactions. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development investigating metabolic regulation and mitochondrial function.
Introduction: The Dual Role of this compound
This compound is a stable salt of pyruvic acid.[1] Its role in cellular metabolism is twofold: it serves as a direct substrate for the Krebs cycle in the form of pyruvate and as a source of calcium ions, a critical second messenger in the regulation of mitochondrial bioenergetics.[1][2] Pyruvate, the end-product of glycolysis, is transported into the mitochondrial matrix where it is converted to acetyl-CoA, the primary fuel for the Krebs cycle.[3] Concurrently, increases in cytosolic calcium concentrations, often triggered by cellular signaling events, lead to the uptake of calcium into the mitochondrial matrix.[4][5] This elevation of intra-mitochondrial calcium stimulates cellular respiration by activating key enzymes of the Krebs cycle.[6][7]
The Pyruvate Gateway to the Krebs Cycle
Pyruvate generated from glycolysis is actively transported across the inner mitochondrial membrane. Inside the mitochondrion, the pyruvate dehydrogenase complex (PDC) catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the Krebs cycle.[3]
Regulation of the Pyruvate Dehydrogenase Complex (PDC)
The activity of the PDC is tightly regulated by both allosteric feedback and covalent modification.[3] High ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA allosterically inhibit the complex.[3] Covalent modification occurs through the phosphorylation and dephosphorylation of the E1 subunit, catalyzed by pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP), respectively. Phosphorylation by PDK inactivates the complex, while dephosphorylation by PDP activates it.[3]
Calcium as a Key Regulator of the Krebs Cycle
Mitochondrial calcium acts as a potent activator of the Krebs cycle at multiple points, ensuring that energy production is matched with cellular demand, such as during muscle contraction or neuronal firing.[7][8]
Activation of Pyruvate Dehydrogenase Phosphatase (PDP)
Calcium ions are a crucial activator of pyruvate dehydrogenase phosphatase (PDP).[8][9][10] By stimulating PDP, calcium promotes the dephosphorylation and subsequent activation of the pyruvate dehydrogenase complex (PDC).[8] This leads to an increased conversion of pyruvate to acetyl-CoA, thereby enhancing the flux of substrates into the Krebs cycle.[6] The activation of PDP by calcium has a Km in the micromolar range, suggesting that physiological increases in mitochondrial calcium can significantly impact PDC activity.[9]
Direct Activation of Krebs Cycle Dehydrogenases
Calcium directly activates two key rate-limiting enzymes within the Krebs cycle:
-
Isocitrate Dehydrogenase (IDH): The NAD⁺-dependent isocitrate dehydrogenase is allosterically activated by Ca²⁺.[7][11] This activation is achieved by lowering the Km of the enzyme for its substrate, isocitrate.[11] In the presence of ADP, calcium can cause a significant decrease in the apparent Km for isocitrate, leading to a substantial increase in enzyme activity at physiological substrate concentrations.[11]
-
α-Ketoglutarate Dehydrogenase (α-KGDH): The α-ketoglutarate dehydrogenase complex is also highly sensitive to activation by calcium.[6][12] Similar to its effect on isocitrate dehydrogenase, calcium lowers the apparent Km of α-KGDH for α-ketoglutarate.[6] This activation occurs at low micromolar concentrations of calcium.[6] It is important to note that at high concentrations (≥ 100 µM), calcium can become inhibitory to both α-KGDH and IDH.[6]
The coordinated activation of PDC, IDH, and α-KGDH by calcium ensures a synchronized increase in the overall rate of the Krebs cycle, leading to enhanced production of NADH and FADH₂, the electron donors for the respiratory chain and subsequent ATP synthesis.
Quantitative Data on Enzyme Activation by Calcium
The following tables summarize the kinetic data for the activation of key Krebs cycle-related enzymes by calcium ions.
| Enzyme | Source Organism | Effector | Effect on K_m for Substrate | K_m for Ca²⁺ (µM) | Reference(s) |
| Pyruvate Dehydrogenase Phosphatase | Rat Adipose Tissue | Ca²⁺ | Activates the enzyme, leading to dephosphorylation and activation of PDC. | ~1 | [9] |
| NAD⁺-Isocitrate Dehydrogenase | Rat Heart | Ca²⁺ | In the presence of ADP, lowers the apparent K_m for threo-D_s_-isocitrate from 227 µM to 53 µM. | 1.2 | [11] |
| α-Ketoglutarate Dehydrogenase | Pig Heart | Ca²⁺ | Lowers the apparent K_m for α-ketoglutarate from 4 ± 1.1 mM (in the absence of Ca²⁺) to 2.2 mM (in the presence of 1.8 µM Ca²⁺). | < 1 | [12] |
Signaling Pathways and Experimental Workflows
Mitochondrial Calcium Signaling Pathway
The following diagram illustrates the signaling pathway for calcium entry into the mitochondrial matrix and its subsequent activation of Krebs cycle enzymes.
Caption: Mitochondrial calcium signaling pathway activating the Krebs cycle.
Experimental Workflow for Assessing Enzyme Activity
This diagram outlines a general workflow for isolating mitochondria and measuring the activity of calcium-sensitive Krebs cycle enzymes.
Caption: General workflow for mitochondrial isolation and enzyme activity assays.
Experimental Protocols
Isolation of Mitochondria from Rat Liver
This protocol is adapted from established methods utilizing differential centrifugation.[13][14]
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.
-
Potter-Elvehjem homogenizer with a Teflon pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal care protocols and excise the liver.
-
Place the liver in ice-cold Isolation Buffer I and mince finely with scissors.
-
Wash the minced tissue several times with Isolation Buffer I to remove blood.
-
Homogenize the tissue in 5 volumes of Isolation Buffer I using 6-8 passes of the pestle.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Repeat the wash step with Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method such as the BCA assay.
Pyruvate Dehydrogenase (PDH) Complex Activity Assay
This spectrophotometric assay measures the reduction of NAD⁺ to NADH, which is coupled to a colorimetric reaction.[1]
Materials:
-
PDH Assay Buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5, 1 mM MgCl₂, 0.1% Triton X-100).
-
PDH Substrate Solution: 50 mM pyruvate, 2.5 mM NAD⁺, 0.2 mM thiamine (B1217682) pyrophosphate, 0.1 mM CoA.
-
PDH Developer Solution (containing a probe that reacts with NADH to produce a colored product).
-
NADH Standard Solution.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Prepare samples of isolated mitochondria in PDH Assay Buffer.
-
Prepare a standard curve using the NADH Standard Solution.
-
Set up reaction wells containing the mitochondrial sample, a sample blank (without substrate), and standards.
-
Add the PDH Substrate Solution to the sample wells and the developer to all wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Calculate the PDH activity based on the rate of change in absorbance and the NADH standard curve. One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
NAD⁺-Isocitrate Dehydrogenase (IDH) Activity Assay
This assay measures the production of NADH from the conversion of isocitrate to α-ketoglutarate.[15]
Materials:
-
IDH Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM ADP).
-
IDH Substrate Solution: 10 mM isocitrate.
-
NAD⁺ Solution: 10 mM.
-
Developer solution that reacts with NADH.
-
NADH Standard Solution.
-
96-well microplate and reader (450 nm).
Procedure:
-
Prepare mitochondrial samples in IDH Assay Buffer.
-
Prepare an NADH standard curve.
-
Prepare a reaction mix containing IDH Assay Buffer, IDH Substrate, NAD⁺, and the developer.
-
Add the reaction mix to wells containing the sample. For a background control, omit the isocitrate substrate.
-
Incubate at 37°C and measure the absorbance at 450 nm in kinetic mode.
-
Determine the IDH activity from the rate of NADH production.
α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay
This assay is based on the reduction of NAD⁺ to NADH during the conversion of α-ketoglutarate to succinyl-CoA.[7][16]
Materials:
-
α-KGDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM MgCl₂, 0.5 mM EDTA, 0.1% Triton X-100).
-
α-KGDH Substrate Solution: 10 mM α-ketoglutarate, 2.5 mM NAD⁺, 0.2 mM thiamine pyrophosphate, 0.1 mM CoA.
-
Developer solution.
-
NADH Standard Solution.
-
96-well microplate and reader (450 nm).
Procedure:
-
Prepare mitochondrial samples in α-KGDH Assay Buffer.
-
Prepare an NADH standard curve.
-
Add samples to wells. For a background control, prepare parallel samples without the α-ketoglutarate substrate.
-
Prepare a reaction mix containing the assay buffer, substrate solution, and developer.
-
Add the reaction mix to the wells and immediately begin kinetic measurement of absorbance at 450 nm at 37°C.
-
Calculate the α-KGDH activity based on the rate of NADH formation.
Conclusion
This compound plays a significant, multifaceted role in the regulation of the Krebs cycle. As a source of pyruvate, it provides the primary substrate for the cycle. As a source of calcium, it acts as a potent activator of key regulatory enzymes, thereby increasing the overall metabolic flux. The coordinated activation of the pyruvate dehydrogenase complex (via its phosphatase), isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase by mitochondrial calcium ensures that energy production is tightly coupled to cellular demand. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate regulatory mechanisms of the Krebs cycle and the therapeutic potential of metabolic modulators like this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation by calcium ions of pyruvate dehydrogenase phosphate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ctegd.uga.edu [ctegd.uga.edu]
- 9. Calcium and magnesium ions as effectors of adipose-tissue pyruvate dehydrogenase phosphate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation by calcium ions of pyruvate dehydrogenase phosphate phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium ions and the regulation of NAD+-linked isocitrate dehydrogenase from the mitochondria of rat heart and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Independent modulation of the activity of alpha-ketoglutarate dehydrogenase complex by Ca2+ and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Calcium Pyruvate and Its Impact on Mitochondrial Function: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the role of calcium pyruvate (B1213749) in modulating mitochondrial function, tailored for researchers, scientists, and professionals in drug development. Pyruvate, as the end-product of glycolysis, and calcium, as a ubiquitous second messenger, converge within the mitochondrial matrix to orchestrate cellular bioenergetics. This document elucidates the core mechanisms of this regulation, focusing on the calcium-dependent activation of the Pyruvate Dehydrogenase Complex (PDC) and other key dehydrogenases of the tricarboxylic acid (TCA) cycle. We present quantitative data on these interactions, detail key experimental protocols for assessing mitochondrial function in the context of pyruvate metabolism, and provide visual diagrams of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of this vital intersection in cellular metabolism.
Introduction to Mitochondrial Metabolism
Mitochondria are central hubs of cellular metabolism, responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS).[1] The fuel for this process is largely derived from the breakdown of glucose into pyruvate via glycolysis in the cytoplasm.[2] Pyruvate is then transported into the mitochondrial matrix, where it is converted into acetyl-CoA, the primary substrate for the tricarboxylic acid (TCA) cycle.[3][4] The TCA cycle generates reducing equivalents (NADH and FADH2) that donate electrons to the electron transport chain (ETC), driving the production of ATP.[3][5] The regulation of these pathways is critical for matching energy production with cellular demand, and this regulation is finely tuned by various signaling molecules, most notably calcium ions (Ca2+).[1][6]
The Pyruvate Dehydrogenase Complex (PDC): The Gatekeeper of Glucose Oxidation
The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[7][8] This reaction links glycolysis to the TCA cycle and is a critical control point for glucose oxidation.[8][9] The activity of the PDC is tightly regulated by two primary mechanisms: end-product inhibition (by acetyl-CoA and NADH) and reversible phosphorylation.[8][9][10] Phosphorylation of the E1α subunit of the complex by pyruvate dehydrogenase kinases (PDKs) inactivates the complex, while dephosphorylation by pyruvate dehydrogenase phosphatases (PDPs) activates it.[7][9]
Calcium-Mediated Regulation of Mitochondrial Function
Calcium ions are potent activators of mitochondrial metabolism.[3][11] During cellular activation, cytosolic calcium levels rise, leading to calcium influx into the mitochondrial matrix.[1] This increase in matrix calcium concentration serves as a key signal to upregulate ATP production to meet increased cellular energy demands.[6][12]
Mitochondrial Calcium Influx
Calcium enters the mitochondrial matrix primarily through the Mitochondrial Calcium Uniporter (MCU), a highly selective channel in the inner mitochondrial membrane.[5][12][13] The large electrochemical gradient across this membrane drives the rapid uptake of Ca2+ from the cytosol into the matrix.[5]
Activation of Key Dehydrogenases
Once inside the matrix, calcium exerts its primary metabolic effect by allosterically activating several key dehydrogenases:
-
Pyruvate Dehydrogenase (PDH): Mitochondrial calcium activates the Ca2+-sensitive isoform of Pyruvate Dehydrogenase Phosphatase 1 (PDP1).[5][7] PDP1 dephosphorylates the inhibitory sites on the E1α subunit of the PDC, leading to its activation.[5][14][15] This increases the conversion of pyruvate to acetyl-CoA, enhancing substrate flux into the TCA cycle.[5]
-
Isocitrate Dehydrogenase (IDH) and α-Ketoglutarate Dehydrogenase (α-KGDH): In addition to its effect on PDC, calcium directly binds to and activates two other rate-limiting enzymes of the TCA cycle: NAD-isocitrate dehydrogenase and α-ketoglutarate dehydrogenase.[3][5][11][16][17]
This coordinated activation ensures that the entire pathway of oxidative phosphorylation is stimulated to increase ATP synthesis.[5][18]
Quantitative Impact of Calcium Pyruvate on Mitochondrial Bioenergetics
The interplay between calcium and pyruvate quantitatively impacts several key mitochondrial parameters.
Effects on ATP Production
The activation of PDC and TCA cycle dehydrogenases by calcium directly stimulates oxidative phosphorylation, leading to a significant increase in ATP synthesis.[5][19] This coupling ensures that energy supply is matched to the demands of cellular processes like muscle contraction, which are themselves triggered by increases in cytosolic calcium.[1] In HeLa cells perfused with pyruvate, a histamine-induced calcium signal resulted in a marked increase in mitochondrial ATP levels, peaking at 160% of the basal level.[19] The extent of this ATP increase is dependent on both the magnitude of the mitochondrial calcium rise and the availability of oxidative substrates like pyruvate.[19]
Table 1: Quantitative Effects of Calcium on Pyruvate Dehydrogenase Complex (PDC) Regulation
| Parameter | Value | Organism/System | Notes | Reference |
|---|---|---|---|---|
| Half-maximal activation of PDP by Ca²⁺ | 0.7 µM | Rat Heart Mitochondria | The sensitivity of the phosphatase to calcium was measured in permeabilized mitochondria. | [20] |
| Activation of PDC | Biphasic Increase | Hepatocytes | An initial rapid phase accompanies the rise in matrix Ca²⁺, followed by a sustained secondary phase. | [21] |
| Activation of IDH and α-KGDH | Direct Activation | Multiple Tissues | Calcium directly binds to and increases the activity of these TCA cycle enzymes. |[3][11][16][17] |
Effects on Oxygen Consumption Rate (OCR)
Increased substrate flux through the TCA cycle leads to a higher rate of NADH and FADH2 production. This, in turn, increases the delivery of electrons to the electron transport chain, resulting in a higher oxygen consumption rate (OCR) to meet the demands of ATP synthesis.[22] Studies in breast cancer cells have shown that increasing pyruvate concentrations in the culture medium leads to a dose-dependent increase in both basal and maximal OCR.[22]
Table 2: Summary of Experimental Conditions for Measuring Pyruvate-driven Oxygen Consumption
| Cell/Tissue Type | Pyruvate Concentration | Other Substrates | Key Inhibitors Used | Reference |
|---|---|---|---|---|
| Control Fibroblasts | Not specified | Malate | Rotenone, Antimycin A, Oligomycin | [23] |
| MCF-7 Breast Cancer Cells | 0.1 - 5 mM | Glucose (5.56 mM) | Oligomycin, FCCP, Antimycin A | [22] |
| Isolated Mitochondria | 1 mM - 5 mM | Malate, Glutamate, Succinate | Not specified | [24][25] |
| MCF-7 Cells | 1 mM | Glutamine (2 mM), Glucose (10 mM) | Oligomycin, FCCP, Rotenone, Antimycin A |[26] |
Role in Reactive Oxygen Species (ROS) Homeostasis
The relationship between calcium, pyruvate, and mitochondrial ROS is complex. While increased respiratory chain activity can potentially lead to higher ROS production, pyruvate itself can act as a potent antioxidant.[27][28] Pyruvate can directly scavenge hydrogen peroxide (H2O2) and other reactive species.[27] In human neuroblastoma cells, treatment with 1-2 mM sodium pyruvate significantly attenuated H2O2-induced intracellular ROS accumulation.[27] Conversely, mitochondrial calcium overload can trigger excessive ROS generation and lead to the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death pathways.[16][29]
Key Experimental Protocols
Assessing the impact of this compound on mitochondrial function requires specific and robust methodologies.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol measures the rate at which cells consume oxygen, a direct indicator of oxidative phosphorylation activity, using an extracellular flux analyzer (e.g., Seahorse XF).[22][26][30]
Methodology:
-
Cell Seeding: Plate cells in a specialized microplate (e.g., XF96) and allow them to adhere overnight.
-
Assay Medium: One hour prior to the assay, replace the culture medium with a CO2-free assay medium (e.g., XF base medium) supplemented with substrates like glucose (10 mM), glutamine (2 mM), and sodium pyruvate (1 mM).[26] Incubate the plate at 37°C in a CO2-free incubator.
-
Instrument Calibration: Calibrate the extracellular flux analyzer sensor cartridge.
-
Mito Stress Test: Load the calibrated sensor cartridge with compounds that modulate mitochondrial function for sequential injection.
-
Port A: Oligomycin (e.g., 1 µM), an ATP synthase inhibitor, to measure ATP-linked respiration.[22]
-
Port B: FCCP (e.g., 0.6-1 µM), a protonophore that uncouples the mitochondrial membrane potential, to measure maximal respiration.[22][26]
-
Port C: A mixture of Rotenone (Complex I inhibitor, e.g., 1 µM) and Antimycin A (Complex III inhibitor, e.g., 1 µM) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[22]
-
-
Data Acquisition: Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the drugs and measuring the subsequent changes in OCR.
-
Normalization: After the assay, normalize the OCR data to cell number or total protein content in each well.
Measurement of Mitochondrial ATP Production
This protocol quantifies the rate of ATP synthesis in isolated mitochondria or permeabilized cells using a luciferase-based bioluminescence assay.[24][31]
Methodology:
-
Sample Preparation:
-
Isolated Mitochondria: Isolate mitochondria from tissues or cultured cells using differential centrifugation. Resuspend the final mitochondrial pellet in a suitable respiration buffer.[24][32]
-
Permeabilized Cells: Harvest cells, wash with PBS, and gently permeabilize the plasma membrane with a detergent like digitonin, leaving the mitochondrial membranes intact.
-
-
Reaction Mixture: Prepare a reaction mixture containing respiration buffer, substrates (e.g., 1 mM pyruvate and 1 mM malate), and ADP.[24]
-
Initiate Reaction: Add the mitochondrial preparation or permeabilized cells to the reaction mixture in a luminometer-compatible plate and incubate at 37°C.
-
ATP Measurement: Add an ATP-determining reagent (containing luciferin (B1168401) and luciferase). The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Detection: Measure the light output using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP production.
-
Standard Curve: Generate an ATP standard curve to convert luminescence units to absolute ATP concentrations.
-
Controls: To confirm the measurement is specific to oxidative phosphorylation, run a parallel reaction including an inhibitor like Oligomycin (1-5 mM).[24]
Conclusion and Future Directions
The convergence of calcium signaling and pyruvate metabolism in the mitochondrial matrix is a cornerstone of cellular bioenergetic regulation. This compound, by providing both the key substrate and the primary activating signal, potently stimulates mitochondrial ATP production. This is achieved through a coordinated activation of the Pyruvate Dehydrogenase Complex and key TCA cycle enzymes. Understanding these mechanisms is crucial for research in metabolic diseases, neurodegeneration, and oncology, where mitochondrial dysfunction is a common underlying factor.
Future research should focus on elucidating the tissue-specific regulation of the MCU and PDP isoforms, developing more targeted pharmacological agents to modulate PDC activity, and further exploring the therapeutic potential of pyruvate in mitigating oxidative stress-related pathologies. Advanced techniques in live-cell imaging and metabolomics will be instrumental in dissecting the spatiotemporal dynamics of these pathways in health and disease.
References
- 1. Role of Mitochondrial Ca2+ in the Regulation of Cellular Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. wellnessplus.com [wellnessplus.com]
- 5. Frontiers | The Mitochondrial Ca2+ Uptake and the Fine-Tuning of Aerobic Metabolism [frontiersin.org]
- 6. Regulation of Mitochondrial ATP production: Ca2+ signaling and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-sensitive pyruvate dehydrogenase phosphatase is required for energy metabolism, growth, differentiation, and infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of ATP production by mitochondrial Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Pyruvate Metabolism in Mitochondrial Quality Control and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Pyruvate Metabolism in Mitochondrial Quality Control and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. The Mitochondrial Ca2+ Uniporter: Structure, Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. pnas.org [pnas.org]
- 20. Regulation of the pyruvate dehydrogenase complex by Ca2+ within toluene-permeabilized heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Integrating cytosolic calcium signals into mitochondrial metabolic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyruvate fuels mitochondrial respiration and proliferation of breast cancer cells: effect of monocarboxylate transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-throughput assay to measure oxygen consumption in digitonin-permeabilized cells of patients with mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring the mitochondrial oxygen consumption rate (OCR) [bio-protocol.org]
- 27. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.physiology.org [journals.physiology.org]
- 29. Calcium and Mitochondrial Reactive Oxygen Species Generation: How to Read the Facts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. lirias.kuleuven.be [lirias.kuleuven.be]
- 32. Intracellular Pyruvate-Lactate-Alanine Cycling Detected Using Real-Time NMR Spectroscopy of Live Cells and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Calcium Pyruvate: A Technical Guide on Cellular Mechanisms and Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate (B1213749), the end-product of glycolysis, is a critical nexus in cellular metabolism, linking carbohydrate breakdown to the Krebs (TCA) cycle for energy production.[1][2] Calcium pyruvate, a stabilized salt form of pyruvic acid, serves as an exogenous source of this key metabolite, demonstrating a spectrum of effects on various cell lines in vitro.[1] This document provides a comprehensive technical overview of the cellular impacts of this compound, focusing on its influence on cell proliferation, apoptosis, and mitochondrial function. It details key signaling pathways, summarizes quantitative data from multiple studies, and provides standardized protocols for relevant in vitro assays. The evidence suggests a dual role for pyruvate: it can be protective and energy-boosting for normal cells, particularly under stress, while exhibiting anti-proliferative effects in certain cancer cell lines through distinct signaling mechanisms.
Core Mechanisms of Action
Pyruvate's biological activities stem from its central position in cellular energy metabolism and its ability to influence redox balance and signaling pathways.
Role in Cellular Metabolism
Under aerobic conditions, pyruvate is transported into the mitochondria via the mitochondrial pyruvate carrier (MPC).[3] Inside the mitochondrial matrix, it is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, which then enters the TCA cycle to generate NADH and FADH2.[1][4] These reduced coenzymes fuel the electron transport chain (ETC), leading to significant ATP production through oxidative phosphorylation.[1][5]
Pyruvate can also participate in anaplerosis, replenishing TCA cycle intermediates by being carboxylated to oxaloacetate, a crucial step for maintaining mitochondrial oxidative capacity.[4][6] In the cytoplasm, under anaerobic conditions or in cells exhibiting the Warburg effect (like many cancer cells), pyruvate is converted to lactate.[2][7] Exogenous pyruvate can help shift metabolism towards a more aerobic state.[8]
Regulation of Histone Expression and Cell Proliferation
Recent studies have uncovered a novel signaling function for exogenous pyruvate in cancer cells. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF-7 (breast).[9] This effect is not primarily due to metabolic overload but rather a specific signaling cascade. Exogenous pyruvate induces the expression of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD+ biosynthesis. The resulting increase in intracellular NAD+ levels activates SIRT1, a histone deacetylase.[9] Activated SIRT1 then binds to the promoters of histone genes, reducing histone acetylation and repressing their expression. This leads to a less compact chromatin structure and widespread gene misregulation, ultimately delaying cell cycle progression and inhibiting proliferation.[9]
Antioxidant and Cytoprotective Properties
Pyruvate is a potent antioxidant. As an α-keto-carboxylate, it can directly neutralize reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals through non-enzymatic oxidative decarboxylation.[4][6] This direct scavenging activity protects cells from oxidative stress-induced damage and apoptosis.[6][10] Studies have shown that pyruvate pre-treatment can inhibit the characteristic features of apoptosis, including DNA fragmentation and phosphatidylserine (B164497) translocation, in cells challenged with H₂O₂.[10] This mechanism is crucial for its protective effects on normal cells and in pathologies associated with oxidative stress.[6][10]
Quantitative Data on In Vitro Effects
The following tables summarize the quantitative effects of pyruvate treatment on various cell lines as reported in the literature. Note that some studies use sodium pyruvate or ethyl pyruvate; the active component is the pyruvate anion.
Table 1: Effects on Cell Proliferation and Viability
| Cell Line | Cancer Type | Pyruvate Form/Conc. | Effect | Citation |
| HeLa, SiHa | Cervical Cancer | Sodium Pyruvate, 2-5 mM | Significantly inhibited cell growth and colony formation. | [9] |
| HepG2, HCC | Liver Carcinoma | Sodium Pyruvate, 5 mM | Significantly inhibited cell growth and colony formation. | [9] |
| MCF-7, MDA-MB-231 | Breast Adenocarcinoma | Sodium Pyruvate, 5 mM | Significantly inhibited cell growth and colony formation. | [9] |
| WM451-Lu | Human Melanoma | Pyruvate, 1.4 mM | Abolished the cytotoxic effect of pharmacologic ascorbic acid. | [11] |
| MCF-7 | Human Breast Cancer | Pyruvate, 1.4 mM | Abolished the cytotoxic effect of pharmacologic ascorbic acid. | [11] |
| FaDu | Hypopharyngeal Cancer | Pyruvate, 1.4 mM | Abolished the cytotoxic effect of pharmacologic ascorbic acid. | [11] |
| VMM917 | Human Melanoma | Ethyl Pyruvate | Exhibited selective cytotoxic effect (10.1-fold vs. normal BJ cells). | [12] |
| HeLa | Cervical Cancer | Ethyl Pyruvate | Exhibited selective cytotoxic effect (3.04-fold vs. normal BJ cells). | [12] |
| MRC-5 | Normal Lung Fibroblast | Methyl Pyruvate, 2 mM | Protected cells from irinotecan-induced cell death. | [13] |
| A549, RMG1, MDA-MB 231 | Cancer Cell Lines | Methyl Pyruvate, 2 mM | Enhanced irinotecan-induced cell death. | [13] |
| IMS32 (Schwann) | N/A (Normal) | Pyruvate (starvation) | Absence of pyruvate under high-glucose (>10 mM) conditions induced rapid and extensive cell death. | [14][15] |
Table 2: Effects on Apoptosis and Mitochondrial Function
| Cell Line | Condition | Pyruvate Form/Conc. | Parameter Measured | Result | Citation |
| Mouse Thymocytes | H₂O₂-induced oxidative stress | Pyruvate, 10 mM | Apoptosis (morphology, DNA fragmentation) | Inhibited H₂O₂-induced apoptosis. | [10] |
| HT-22 (Hippocampal) | Cadmium-induced cytotoxicity | Pyruvate, 8 mM | Superoxide Production | Attenuated CdCl₂-induced increase in superoxide. | [16] |
| HT-22 (Hippocampal) | Cadmium-induced cytotoxicity | Pyruvate, 8 mM | Extracellular Acidification Rate (ECAR) | Attenuated CdCl₂-induced inhibition of glycolysis. | [16] |
| IMS32 (Schwann) | High-glucose (15 mM) | Pyruvate (starvation) | ROS Production | Absence of pyruvate increased ROS production. | [14] |
| IMS32 (Schwann) | High-glucose | Pyruvate (starvation) | ATP Levels & Mitochondrial Respiration | Absence of pyruvate reduced ATP levels and impaired respiration. | [14][15] |
| Rat Ventricular Myocytes | Ischemia model | Pyruvate, 3-6 mM | ΔGATP (Free energy of ATP hydrolysis) | Augmented post-ischemic myocardial ΔGATP. | [4] |
Key Experimental Protocols
Reproducing and expanding upon the cited research requires robust and standardized methodologies. Below are outlines for key in vitro assays.
General Cell Culture and Treatment
-
Cell Culture: Maintain cell lines in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[17][18] Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Thawing and Seeding: Rapidly thaw frozen cell vials in a 37°C water bath.[17] Transfer to a centrifuge tube with pre-warmed medium, centrifuge gently (e.g., 300 x g for 3 minutes) to remove cryoprotectant, and resuspend in fresh medium.[17] Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, T25 flasks for expansion) at a predetermined density to ensure logarithmic growth during the experiment.
-
This compound Treatment: Prepare a sterile stock solution of this compound in culture medium or PBS. On the day of treatment, dilute the stock solution to the desired final concentrations in fresh culture medium and apply to the cells. Include a vehicle control (medium without this compound) in all experiments.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Principle: Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[19]
-
-
-
Clonogenic (Colony Formation) Assay:
-
Principle: Assesses the ability of a single cell to undergo unlimited division and form a colony. It measures long-term effects on cell survival and proliferation.
-
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Treat with this compound for the entire duration of colony growth (e.g., 7-14 days).
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Mitochondrial Function Assays
-
Extracellular Flux Analysis (e.g., Seahorse XF Analyzer):
-
Principle: Measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Protocol:
-
Seed cells in a specialized Seahorse XF microplate.
-
Treat with this compound prior to or during the assay.
-
The instrument sequentially injects different metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Simultaneously, ECAR is measured to assess the glycolytic rate.[20]
-
-
Conclusion and Future Directions
The in vitro evidence demonstrates that this compound is a multifaceted metabolic modulator. Its effects are highly context-dependent, varying with cell type (normal vs. cancer) and the cellular metabolic state. In cancer cells, particularly those reliant on aerobic glycolysis, exogenous pyruvate can inhibit proliferation through a unique NAMPT-SIRT1 signaling pathway that represses histone expression.[9] Conversely, in normal cells or under conditions of oxidative or metabolic stress, pyruvate acts as a crucial energy substrate and a potent antioxidant, protecting against cell death.[6][10][14][15]
For drug development professionals, these findings present several opportunities. The selective anti-proliferative effects on certain cancer cells suggest potential as a standalone therapeutic or as an adjuvant to sensitize cancer cells to other treatments.[13] Its cytoprotective properties could be leveraged to mitigate the side effects of conventional chemotherapies on normal tissues.[13] Future research should focus on elucidating the precise molecular determinants that dictate whether a cell responds to pyruvate with growth inhibition or enhanced survival. Investigating the effects of this compound in co-culture models that better mimic the tumor microenvironment will also be critical for translating these in vitro findings.
References
- 1. This compound – Healthy Solutions Medical Weight Loss & Spa [hs-med.com]
- 2. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 3. The distinct roles of calcium in rapid control of neuronal glycolysis and the tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate enhancement of cardiac performance: Cellular mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exogenous pyruvate represses histone gene expression and inhibits cancer cell proliferation via the NAMPT–NAD+–SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate prevents hydrogen peroxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyruvate diminishes the cytotoxic activity of ascorbic acid in several tumor cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Correction: Methyl pyruvate protects a normal lung fibroblast cell line from irinotecan-induced cell death: Potential use as adjunctive to chemotherapy | PLOS One [journals.plos.org]
- 14. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Influence of Calcium Pyruvate Supplementation on Core Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium pyruvate (B1213749), a stabilized salt of pyruvic acid, is a metabolic intermediate that stands at the crossroads of several key energy-producing pathways. As the end-product of glycolysis, pyruvate's fate—whether conversion to acetyl-CoA, lactate, or oxaloacetate—is a critical determinant of cellular energy status and substrate utilization. Supplementation with calcium pyruvate has been investigated for its potential to modulate metabolic rate, enhance fat loss, and improve exercise performance. This technical guide provides an in-depth exploration of the metabolic pathways influenced by this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the core signaling networks. The dual role of its constituent parts—pyruvate as a central metabolic fuel and calcium as a key second messenger—positions this compound as a molecule of significant interest in metabolic research and therapeutic development.
Core Metabolic Pathways Influenced by this compound
The primary influence of this compound supplementation on metabolism is centered around the regulation of the Pyruvate Dehydrogenase Complex (PDC) , the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. The influx of both pyruvate and calcium ions into the mitochondrial matrix exerts a coordinated effect on this critical regulatory node.
Regulation of the Pyruvate Dehydrogenase Complex (PDC)
The activity of the PDC is tightly controlled by a phosphorylation/dephosphorylation cycle. The complex is active in its dephosphorylated state and inactive when phosphorylated.
-
Pyruvate Dehydrogenase Kinase (PDK): This enzyme phosphorylates and inactivates the PDC. High mitochondrial concentrations of ATP, acetyl-CoA, and NADH—indicators of a high energy state—activate PDK, thus conserving glucose and pyruvate.
-
Pyruvate Dehydrogenase Phosphatase (PDP): This enzyme dephosphorylates and activates the PDC. PDP is allosterically activated by calcium ions (Ca²⁺)[1][2].
Supplementation with this compound provides both the primary substrate (pyruvate) for the PDC and a key activator (calcium) of its activating phosphatase, PDP. This dual action is hypothesized to increase the flux of pyruvate into the TCA cycle, thereby promoting aerobic respiration.
Figure 1: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by calcium and metabolic effectors.
Influence on Gluconeogenesis
Pyruvate is a key substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate precursors. The first committed step of gluconeogenesis is the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase, an enzyme allosterically activated by acetyl-CoA[3]. By increasing the conversion of pyruvate to acetyl-CoA via PDC activation, this compound supplementation could indirectly stimulate gluconeogenesis. However, the overall effect is likely dependent on the cellular energy state and hormonal signals. In a state of high energy charge, where acetyl-CoA levels are elevated, the increased availability of pyruvate could be channeled towards glucose production[4][5][6].
Modulation of Lipolysis and Fatty Acid Oxidation
The effect of pyruvate on fat metabolism is complex. Some studies suggest that pyruvate supplementation may enhance lipolysis and fatty acid oxidation[7]. One proposed mechanism is that by increasing the flux through the TCA cycle, the subsequent increase in citrate (B86180) can be transported to the cytosol, where it is converted back to acetyl-CoA. This cytosolic acetyl-CoA is a precursor for malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid transport into the mitochondria for oxidation. However, other studies suggest that an increased carbohydrate oxidation rate following pyruvate supplementation may spare fatty acids[7][8]. The calcium component may also play a role, as intracellular calcium signaling is involved in the hormonal regulation of lipolysis in adipocytes[9].
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize quantitative data from studies investigating the effects of this compound supplementation on various metabolic parameters.
Table 1: Effects of this compound Supplementation on Body Composition in Humans
| Study | Subjects | Dosage | Duration | Change in Body Weight (kg) | Change in Fat Mass (kg) | Change in Lean Body Mass (kg) |
| Koh-Banerjee et al. (2005)[10][11] | 23 untrained females | 10 g/day this compound | 30 days | -0.9 (PYR) vs +1.2 (PL) | -1.5 (PYR) vs +1.1 (PL) | +0.7 (PYR) vs +0.1 (PL) |
| Kalman et al. (1999)[5] | 26 overweight men and women | 6 g/day Pyruvate | 6 weeks | -1.2 (PYR) vs NS (PL) | -2.5 (PYR) vs NS (PL) | NS (PYR) vs NS (PL) |
PYR: Pyruvate group; PL: Placebo group; NS: Not Significant.
Table 2: Effects of this compound Supplementation on Blood Lipids in Humans (Koh-Banerjee et al., 2005)[10][11]
| Parameter (mmol/L) | Placebo (Pre) | Placebo (Post) | This compound (Pre) | This compound (Post) |
| Total Cholesterol | 4.42 ± 0.75 | 4.52 ± 0.85 | 4.68 ± 0.93 | 4.55 ± 0.80 |
| HDL Cholesterol | 1.19 ± 0.28 | 1.33 ± 0.34 | 1.32 ± 0.31 | 1.24 ± 0.28 |
| LDL Cholesterol | 2.53 ± 0.65 | 2.61 ± 0.70 | 2.61 ± 0.80 | 2.43 ± 0.62 |
| Triglycerides | 1.56 ± 0.38 | 1.37 ± 0.51 | 1.64 ± 0.77 | 1.88 ± 1.04 |
Values are presented as mean ± standard deviation.
Table 3: Effects of Pyruvate Supplementation on Metabolic Parameters in Obese Zucker Rats (Ivy et al., 1994)[12]
| Parameter | Control | This compound | Pyruvylglycine |
| Weight Gain (g) | 103 ± 5 | 83 ± 4 | 75 ± 3 |
| Resting Oxygen Consumption (mL/min/kg0.67) | 12.8 ± 0.4 | 14.1 ± 0.4 | 14.3 ± 0.3 |
| Respiratory Exchange Ratio (RER) | 0.86 ± 0.01 | 0.81 ± 0.01 | 0.80 ± 0.01 |
| Lipid Oxidation (% of total energy) | 26 ± 3 | 49 ± 3 | 53 ± 3 |
| Carbohydrate Oxidation (% of total energy) | 59 ± 3 | 30 ± 3 | 26 ± 3 |
*p < 0.05 compared to control.
Detailed Experimental Protocols
Spectrophotometric Assay of Pyruvate Dehydrogenase Complex (PDC) Activity in Tissue Homogenates[10][13][14]
This protocol describes a coupled enzyme assay to measure the activity of the PDC by monitoring the production of NADH.
a. Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5) containing 1 mM MgCl₂, 0.1 mM EDTA, and 0.2% (v/v) Triton X-100.
-
Substrate Mix: 50 mM Tris-HCl (pH 8.0), 5 mM pyruvate, 2.5 mM NAD⁺, 0.2 mM thiamine (B1217682) pyrophosphate, 0.1 mM Coenzyme A, 1 mM L-cysteine.
-
Colorimetric Reagent: 0.2 mM p-iodonitrotetrazolium violet (INT).
-
Electron Carrier: 0.06 mM phenazine (B1670421) methosulfate (PMS).
-
Stop Solution: 1 M acetic acid.
b. Procedure:
-
Prepare tissue homogenates in ice-cold assay buffer and determine protein concentration.
-
Pre-incubate the homogenate in assay buffer at 37°C for 5 minutes to activate PDC phosphatase.
-
Initiate the reaction by adding the substrate mix, colorimetric reagent, and electron carrier.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the resulting formazan (B1609692) product at 500 nm.
-
Calculate PDC activity based on the rate of NADH production, using a standard curve.
References
- 1. Calcium-sensitive pyruvate dehydrogenase phosphatase is required for energy metabolism, growth, differentiation, and infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging roles of pyruvate dehydrogenase phosphatase 1: a key player in metabolic health [frontiersin.org]
- 3. Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 7. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 8. Impact of Perturbed Pyruvate Metabolism on Adipocyte Triglyceride Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. Effects of this compound supplementation during training on body composition, exercise capacity, and metabolic responses to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
cellular uptake and transport mechanisms of calcium pyruvate
An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Calcium Pyruvate (B1213749)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyruvate is a pivotal metabolite at the intersection of major metabolic pathways, including glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. Its transport across cellular and mitochondrial membranes is a critical control point for cellular energy metabolism. Calcium pyruvate, a stable salt of pyruvic acid, serves as a source for both calcium and pyruvate, two molecules that are intimately linked in metabolic regulation. This document provides a comprehensive technical overview of the mechanisms governing the cellular uptake and transport of this compound's constituent parts, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core pathways involved. Understanding these mechanisms is crucial for research in metabolic disorders, oncology, and for the development of therapeutics targeting cellular metabolism.
Introduction to this compound
This compound is a stable nutritional supplement that provides both pyruvate and calcium.[1][2] In aqueous solutions, it may not completely dissociate and can form complexes such as [Ca(pyruv)]+.[3] Upon ingestion and exposure to gastric acid, it is expected to dissociate into pyruvic acid and calcium ions.[1] The subsequent cellular uptake involves distinct pathways for pyruvate and calcium. Pyruvate, the end-product of glycolysis, is a primary fuel for mitochondrial respiration.[4] Calcium, a ubiquitous second messenger, plays a critical role in signaling and metabolic regulation.[5][6] A key feature of their interaction is the calcium-dependent activation of mitochondrial enzymes, including the pyruvate dehydrogenase (PDH) complex, which links the transport of both species to the regulation of cellular energy production.[7]
Cellular and Mitochondrial Transport Mechanisms
The journey of pyruvate from the extracellular space to the mitochondrial matrix is a two-step process involving two distinct families of transporters. Calcium follows its own well-established transport pathways.
Pyruvate Transport Across the Plasma Membrane: Monocarboxylate Transporters (MCTs)
The entry of pyruvate into the cell is primarily mediated by the Monocarboxylate Transporter (MCT) family, which are proton-linked co-transporters.[8][9]
-
MCT1 : Expressed in many tissues, it has a relatively high affinity for pyruvate and is involved in both pyruvate uptake and efflux, depending on the concentration gradients of pyruvate and protons.[4][10]
-
MCT2 : Known for its high affinity for pyruvate (with a low Km value), suggesting it may be a primary pyruvate transporter in certain tissues.[11]
-
MCT4 : Characterized by a lower affinity for pyruvate, it is typically involved in the efflux of lactate (B86563) and pyruvate from highly glycolytic cells.[9][12]
Pyruvate Transport Across the Mitochondrial Inner Membrane: The Mitochondrial Pyruvate Carrier (MPC)
Once in the cytosol, pyruvate must cross the inner mitochondrial membrane to enter the TCA cycle. This transport is facilitated by the Mitochondrial Pyruvate Carrier (MPC).[5][13]
-
Structure : The MPC is a hetero-complex formed by two main subunits, MPC1 and MPC2.[14][15][16] Both subunits are essential for the stability and function of the carrier complex.[16][17]
-
Function : The MPC transports pyruvate from the intermembrane space into the mitochondrial matrix, a critical and potentially rate-limiting step for mitochondrial pyruvate oxidation.[13][16][17]
Calcium Transport Pathways
The calcium ion from this compound enters the cell and mitochondria through separate, dedicated channels.
-
Plasma Membrane Calcium Entry : Calcium enters the cytosol from the extracellular space through several mechanisms, including voltage-gated calcium channels, ligand-gated channels, and store-operated calcium entry.[8][13][14]
-
Mitochondrial Calcium Uptake : Calcium is transported from the cytosol into the mitochondrial matrix primarily through the Mitochondrial Calcium Uniporter (MCU) . This process is driven by the large electrochemical gradient across the inner mitochondrial membrane.[6][7][15]
Quantitative Data: Kinetics of Pyruvate Transport
The efficiency of pyruvate transport is described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal transport velocity). These parameters vary depending on the transporter isoform, cell type, and experimental conditions.
| Transporter | Species / Tissue | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |
| MCT1 | Human Breast Cancer Cells (T47D) | 2.14 | 0.0276 (fmol/min/cell) | [4][10] |
| MCT2 | Human (recombinant) | ~0.025 | Not Specified | [11] |
| Mitochondrial Carrier | Rat Liver Mitochondria | 0.6 | 3.0 | [18][19] |
| Mitochondrial Carrier | Rat Heart Mitochondria | 0.15 | 0.54 | [6] |
| MPC | Mouse Liver Mitochondria | 0.028 | 1.08 | [18][20] |
| MPC | Rat Liver Mitochondria | 0.071 | 1.42 | [18][20] |
Signaling Pathways and Metabolic Regulation
The transport of both pyruvate and calcium are functionally linked within the mitochondrion. Increased mitochondrial calcium concentration directly stimulates aerobic metabolism.
-
Calcium-Mediated Activation of Pyruvate Dehydrogenase : Upon its entry into the mitochondrial matrix via the MCU, calcium allosterically activates pyruvate dehydrogenase phosphatase. This enzyme dephosphorylates and activates the pyruvate dehydrogenase (PDH) complex.[6][7]
-
Stimulation of the TCA Cycle : Activated PDH decarboxylates pyruvate to form acetyl-CoA, which then enters the TCA cycle. Calcium also directly stimulates two other key TCA cycle enzymes: isocitrate dehydrogenase and α-ketoglutarate dehydrogenase.[5][6][7] This coordinated activation ensures that as more substrate (pyruvate) is made available, the enzymatic machinery for its oxidation is simultaneously upregulated, efficiently coupling substrate supply to energy demand.
Caption: Cellular transport and signaling cascade of this compound components.
Experimental Protocols
Measuring the cellular uptake of pyruvate requires careful experimental design to distinguish transport from subsequent metabolism. Below are generalized protocols for measuring pyruvate uptake mediated by MCTs at the plasma membrane and by the MPC in isolated mitochondria.
Protocol: Measuring Pyruvate Uptake in Cultured Cells (MCT Activity)
This protocol utilizes a radiolabeled substrate to quantify pyruvate entry into whole cells.
1. Materials:
-
Adherent cell line of interest (e.g., HeLa, T47D)
-
24-well cell culture plates
-
Complete cell culture medium
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 6.0
-
Wash Buffer (ice-cold Phosphate-Buffered Saline, PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
[¹⁴C]-Pyruvate stock solution
-
MCT inhibitor (e.g., α-cyano-4-hydroxycinnamate, CHC) for control wells
-
Scintillation counter and vials
-
Protein assay reagent (e.g., Bradford or BCA)
2. Methodology:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer once with Uptake Buffer (pH 7.4) to remove residual media.
-
Pre-incubation: Add 500 µL of Uptake Buffer (pH 7.4) to each well. For inhibitor controls, add the MCT inhibitor to the desired final concentration. Incubate for 10-15 minutes at room temperature.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport assay by adding 250 µL of Uptake Buffer (pH 6.0) containing [¹⁴C]-Pyruvate (at a desired concentration, e.g., within the Km range) and the corresponding inhibitor concentration for control wells. The acidic pH provides the proton gradient to drive MCT-mediated transport.
-
Incubation: Incubate for a predetermined time (e.g., 1-5 minutes). This time should be within the linear range of uptake, which should be determined empirically for the specific cell line.
-
Terminate Uptake: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold Wash Buffer.
-
Cell Lysis: Add 250 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Normalization: Use an aliquot of the lysate to determine the total protein concentration for each well. Normalize the CPM values to the protein content (CPM/mg protein).
-
Data Analysis: Calculate the specific uptake by subtracting the CPM/mg from inhibitor-treated wells from the untreated wells.
Caption: Experimental workflow for measuring cellular pyruvate uptake.
Protocol: Measuring Pyruvate Uptake in Isolated Mitochondria (MPC Activity)
This protocol, adapted from published methods, measures pyruvate transport directly into isolated mitochondria.[18][20]
1. Materials:
-
Fresh tissue (e.g., mouse liver) or cultured cells
-
Mitochondria Isolation Buffer (MIB: e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Pyruvate Uptake Buffer (PYR Buffer: e.g., 100 mM KCl, 20 mM HEPES, 1 mM EGTA, pH 6.8)
-
[¹⁴C]-Pyruvate stock solution
-
MPC inhibitor (e.g., UK5099)
-
Rotenone (B1679576) (to inhibit complex I and prevent pyruvate metabolism)
-
Silicone oil (for centrifugation stop)
-
Dounce homogenizer and centrifuge
-
Scintillation counter and vials
2. Methodology:
-
Mitochondria Isolation: Homogenize fresh tissue or cell pellets in ice-cold MIB. Perform differential centrifugation (e.g., initial spin at 800 x g to remove nuclei/debris, followed by a high-speed spin at 8,000-9,000 x g to pellet mitochondria). Wash the mitochondrial pellet with MIB.
-
Protein Quantification: Resuspend the final mitochondrial pellet and determine the protein concentration. Adjust the concentration to a working stock (e.g., 10-20 mg/mL).
-
Assay Setup: In a microcentrifuge tube, prepare the reaction mix. Add PYR buffer, rotenone (final concentration ~2 µM), and either the MPC inhibitor (for background) or vehicle.
-
Initiate Uptake: Start the reaction by adding a small volume of the mitochondrial suspension to the reaction mix containing [¹⁴C]-Pyruvate.
-
Incubation: Incubate on ice for a very short time (e.g., 30-120 seconds) to measure the initial rate of transport.
-
Termination: Stop the reaction by centrifuging the mitochondria through a layer of silicone oil into a terminating solution (e.g., perchloric acid). This rapidly separates the mitochondria from the reaction medium.
-
Quantification: Collect the mitochondrial pellet from below the oil layer, lyse it, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize radioactivity to the amount of mitochondrial protein. Calculate MPC-specific transport by subtracting the counts from the inhibitor-treated samples from the total counts.
Implications for Drug Development
Targeting pyruvate transport is an emerging strategy in drug development, particularly in oncology and metabolic diseases.
-
Cancer Therapeutics : Many cancer cells exhibit the Warburg effect, relying on high rates of glycolysis followed by lactate/pyruvate efflux. Inhibiting MCT1 or MCT4 can disrupt this metabolic phenotype, leading to intracellular acidification and cell death.[12] Furthermore, for cancers that rely on mitochondrial metabolism, inhibiting the MPC can starve the TCA cycle of its primary fuel source.[21][22]
-
Metabolic Diseases : In conditions like type 2 diabetes, modulating MPC activity could influence gluconeogenesis, as hepatic glucose production relies on the import of precursors like lactate (converted to pyruvate) into the mitochondria.[17]
The dual role of this compound as a provider of both a key metabolic substrate and a major signaling ion makes its transport and subsequent metabolic fate a rich area for therapeutic intervention. A thorough understanding of the transporters and signaling pathways detailed in this guide is essential for the rational design of next-generation metabolic drugs.
References
- 1. This compound | 52009-14-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of hyperpolarized 13C1-pyruvate transport and metabolism in living human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. The role of pyruvate in neuronal calcium homeostasis. Effects on intracellular calcium pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mitochondria pyruvate uptake assay. [bio-protocol.org]
- 12. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium in biology - Wikipedia [en.wikipedia.org]
- 14. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mitochondrion - Wikipedia [en.wikipedia.org]
- 16. The long and winding road to the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of mitochondrial pyruvate uptake by alternative pyruvate carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Portal [iro.uiowa.edu]
- 21. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular basis of pyruvate transport and inhibition of the human mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile and Safety Assessment of Calcium Pyruvate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of calcium pyruvate (B1213749). Pyruvate is a key intermediate in cellular metabolism and has garnered interest for its potential therapeutic and supplementary applications. This document synthesizes the available non-clinical and pre-clinical data on the safety of calcium pyruvate, including its acute, sub-chronic, and chronic toxicity, as well as its potential for genotoxicity and carcinogenicity. While specific toxicological data for this compound is limited, this guide also incorporates available information on related pyruvate salts to provide a broader understanding of its safety profile. Detailed methodologies for key toxicological studies, based on internationally recognized guidelines, are presented. Additionally, relevant signaling pathways influenced by pyruvate are described and visualized to provide mechanistic context for its biological effects.
Introduction
This compound, the calcium salt of pyruvic acid, is a stable form of pyruvate, an alpha-keto acid that serves as a crucial junction point in several metabolic pathways, including glycolysis, gluconeogenesis, and the citric acid cycle. It is marketed as a dietary supplement, often with claims related to weight management and enhanced athletic performance. Given its increasing use and potential therapeutic applications, a thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals. This guide aims to provide an in-depth analysis of the available safety data for this compound.
Toxicological Data
The available quantitative toxicological data for this compound and related pyruvate compounds are summarized below. It is important to note that specific data for this compound is sparse, and therefore, data from studies on sodium pyruvate and "pyruvic acid calcium" are included for a more comprehensive assessment.
Table 1: Acute Oral Toxicity Data
| Substance | Species | Route | LD50 (mg/kg) | Reference |
| Pyruvic acid calcium | Rat | Oral | 2100 | [1] |
| Sodium Pyruvate | Mouse | Oral | 3533 | [2] |
Table 2: Sub-chronic and Chronic Toxicity Data
No quantitative data (e.g., No-Observed-Adverse-Effect Level - NOAEL) from dedicated sub-chronic or chronic toxicity studies for this compound were identified in the public domain. General statements suggest it is "likely safe" for short-term use, with gastrointestinal side effects such as diarrhea, gas, and bloating being the most commonly reported adverse effects, particularly at higher doses.[3]
Table 3: Genotoxicity and Mutagenicity Data
No specific results from Ames, chromosomal aberration, or micronucleus tests for this compound were identified. Safety data sheets often state that the substance is not classified as mutagenic or genotoxic based on available data, but primary study data is not provided.[4]
Table 4: Carcinogenicity Data
No dedicated carcinogenicity studies for this compound were identified. Available safety information suggests it is not classified as a carcinogen.
Experimental Protocols for Toxicological Assessment
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for the toxicological evaluation of chemical substances. The following sections detail the methodologies for key toxicity studies relevant to the safety assessment of this compound.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance after a single oral administration.[5][6][7]
-
Principle: The test involves the administration of the test substance at one of a series of fixed dose levels to a small number of animals. The outcome of the test is the observation of clear signs of toxicity at a particular dose level, rather than mortality.
-
Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure: A sighting study is first conducted with single animals to determine the appropriate starting dose. Subsequently, the main study is performed with a small group of animals (e.g., 5) at the selected dose level. Observations for signs of toxicity are made systematically at specified intervals.
-
Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxicity.
Sub-chronic Oral Toxicity (OECD 408: 90-Day Study)
This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.[8][9][10][11][12]
-
Principle: The test substance is administered daily in graduated doses to several groups of experimental animals, one dose level per group, for 90 days.
-
Animals: Typically, young adult rats (both sexes) are used.
-
Procedure: At least three dose levels and a control group are used. The substance is administered by gavage, or mixed in the diet or drinking water. Animals are observed daily for signs of toxicity. Body weight, food, and water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at termination.
-
Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL). A full histopathological examination of organs is conducted.
Chronic Toxicity (OECD 452)
This study is designed to characterize the toxic effects of a substance following long-term, repeated exposure over a major portion of the animal's lifespan.[2][3][13][14][15]
-
Principle: Similar to the sub-chronic study but with a longer duration, typically 12 to 24 months.
-
Animals: Usually rats of both sexes.
-
Procedure: The test substance is administered daily to several dose groups and a control group. Extensive in-life observations and measurements are conducted.
-
Endpoint: The study provides information on cumulative toxicity, target organ damage, and can be combined with a carcinogenicity assessment.
Genotoxicity Testing
A battery of tests is typically used to assess the genotoxic potential of a substance.
This test evaluates the potential of a substance to induce gene mutations in bacteria.[1][16][17][18][19]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Procedure: The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[20][21][22][23][24][25]
-
Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.
-
Procedure: The test is performed with and without metabolic activation (S9). Cells are treated with the substance for a defined period, followed by the addition of a metaphase-arresting agent.
-
Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.[26][27][28][29][30][31][32][33][34][35]
-
Principle: The test substance is administered to an animal (usually a rodent). Bone marrow or peripheral blood is then examined for the presence of micronuclei in newly formed red blood cells.
-
Procedure: Animals are treated with the test substance, typically on one or more occasions. Samples are collected at appropriate time points after the last administration.
-
Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates that the substance is genotoxic in vivo.
References
- 1. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 6. testinglab.com [testinglab.com]
- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 8. testinglab.com [testinglab.com]
- 9. oecd.org [oecd.org]
- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 11. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 15. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 16. nib.si [nib.si]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. The bacterial reverse mutation test | RE-Place [re-place.be]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. nucro-technics.com [nucro-technics.com]
- 24. criver.com [criver.com]
- 25. genedirex.com [genedirex.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 28. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. nucro-technics.com [nucro-technics.com]
- 34. inotiv.com [inotiv.com]
- 35. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
Pyruvate's Pivotal Position: A Historical and Technical Guide to the Discovery of its Metabolic Role
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the historical discoveries that established pyruvate (B1213749) as a central hub in cellular metabolism. It details the key experiments, presents quantitative data from metabolic pathways, and outlines the methodologies that paved the way for our current understanding.
Introduction: The Unveiling of a Metabolic Linchpin
Pyruvic acid, and its conjugate base pyruvate, occupies a critical intersection in the metabolism of carbohydrates, fats, and proteins.[1][2] It is the final product of glycolysis and serves as the primary link to the citric acid cycle, connecting the initial breakdown of glucose to the main energy-producing machinery of the cell.[3][4] The journey to understanding pyruvate's multifaceted role was not a single event but a series of groundbreaking discoveries in the early 20th century that laid the foundations of modern biochemistry. This guide will delve into the historical context, key experimental evidence, and quantitative outcomes that defined pyruvate's significance.
The Glycolytic Pathway: From Glucose to Pyruvate
The first major piece of the puzzle was deciphering the pathway for glucose breakdown. Known as glycolysis or the Embden-Meyerhof-Parnas (EMP) pathway, this sequence of reactions converts a six-carbon glucose molecule into two three-carbon pyruvate molecules in the cell's cytoplasm.[5][6]
Historical Context and Discovery
The elucidation of this pathway was a collaborative effort spanning several decades. In the early 19th century, three German biochemists—Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas—made the most significant contributions, leading to the pathway being named in their honor.[7][8] Meyerhof, in particular, was instrumental in piecing together the sequence of reactions and demonstrating the conversion of glucose to lactate (B86563) in muscle extracts, for which he received a Nobel Prize.[9] Their work established that glycolysis is a near-universal and anaerobic process, capable of generating a small amount of ATP without the need for oxygen.[7][9][10]
The Glycolytic Signaling Pathway
The EMP pathway consists of ten enzymatic steps that can be divided into an initial "investment" phase, which consumes ATP, and a subsequent "payoff" phase, which generates a net gain of ATP and NADH.[8][9]
Caption: The Embden-Meyerhof-Parnas (EMP) Pathway of Glycolysis.
The Bridge to Aerobic Respiration: Pyruvate Oxidation
With the production of pyruvate established, the next critical question was its fate in the presence of oxygen. Early researchers discovered that under aerobic conditions, pyruvate does not accumulate but is further metabolized within the mitochondria.[10][11]
Discovery of the "Link Reaction"
The conversion of the three-carbon pyruvate into a two-carbon acetyl group attached to Coenzyme A (acetyl-CoA) is a crucial preparatory step for the Krebs cycle.[6][12] This reaction, often called pyruvate oxidation or the "link reaction," was elucidated through experiments showing that pyruvate stimulates oxygen consumption in tissue preparations.[13] The multi-enzyme complex responsible for this, the pyruvate dehydrogenase complex (PDC), catalyzes the oxidative decarboxylation of pyruvate, releasing one molecule of carbon dioxide and producing one molecule of NADH.[11][14]
Caption: The oxidative decarboxylation of pyruvate to acetyl-CoA.
The Central Engine: The Krebs Cycle
The discovery of the citric acid cycle by Hans Krebs in 1937 was a monumental achievement in biochemistry.[15] It explained how the two-carbon acetyl-CoA is completely oxidized to CO2, generating a significant amount of reducing power for ATP synthesis.
Historical Context and Key Experiments
Building on the work of Albert Szent-Györgyi, who had identified the roles of several dicarboxylic acids (succinate, fumarate, malate), Hans Krebs conducted a series of elegant experiments using minced pigeon breast muscle.[13] He observed that adding small amounts of citrate, isocitrate, or other cycle intermediates stimulated a much larger consumption of oxygen than could be accounted for by the oxidation of the added substance alone, suggesting a catalytic, cyclic process.[13]
A pivotal experiment involved the use of malonate, a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase. When malonate was added to the muscle preparations, pyruvate oxidation was blocked, and succinate accumulated.[13] This demonstrated that succinate dehydrogenase was an essential step in the cycle and that pyruvate fed into this cycle. By meticulously measuring the effects of various substrates and inhibitors, Krebs deduced the cyclic nature of the pathway, for which he was awarded the Nobel Prize in 1953.[13][16]
Caption: The Krebs Cycle (Citric Acid Cycle).
Key Experimental Protocols
The discoveries outlined above relied on several key experimental techniques.
Tissue Preparation and Manometry
-
Objective: To measure the metabolic activity of tissues by monitoring gas exchange.
-
Protocol:
-
Tissue Source: Pigeon breast muscle was frequently used due to its high density of mitochondria and high respiratory rate.[13] Other tissues included minced animal muscle.[13]
-
Preparation: The tissue was minced or homogenized in a buffered saline solution to create a suspension of cells and organelles while maintaining enzyme activity.
-
Apparatus: A Warburg manometer was the instrument of choice.[17] This device consists of a reaction flask connected to a capillary tube containing a colored fluid.
-
Procedure: The tissue suspension was placed in the main compartment of the flask. Substrates (e.g., pyruvate, citrate) or inhibitors (e.g., malonate) were often placed in a side-arm to be tipped in after an initial equilibration period. A small well in the center of the flask contained potassium hydroxide (B78521) (KOH) to absorb any CO2 produced, ensuring that any change in gas volume was due solely to oxygen consumption.
-
Measurement: The flasks were placed in a constant temperature water bath and shaken. As the tissue consumed oxygen, the pressure inside the flask decreased, causing the fluid in the manometer to move. The change in fluid level over time was used to calculate the rate of oxygen consumption.
-
Use of Metabolic Inhibitors
-
Objective: To block specific enzymatic steps to identify reaction sequences and pathway intermediates.
-
Protocol:
-
Inhibitor Selection: A specific competitive or non-competitive inhibitor for a suspected enzyme in the pathway was chosen. Malonate, a competitive inhibitor of succinate dehydrogenase, was famously used by Krebs.[13]
-
Experimental Setup: Parallel experiments were run using the manometry setup described above. One set of flasks contained the tissue suspension and a substrate (e.g., pyruvate), while the other set contained the suspension, substrate, and the inhibitor.
-
Analysis: The rate of oxygen consumption was compared between the inhibited and uninhibited systems. A halt or significant reduction in oxygen uptake in the presence of the inhibitor indicated that the targeted enzyme was essential for the pathway. Furthermore, the accumulation of the substrate of the blocked enzyme (e.g., succinate accumulation in the presence of malonate) provided direct evidence for its position in the pathway.[13]
-
Caption: Workflow of Krebs' malonate inhibition experiment.
Quantitative Analysis of Pyruvate Metabolism
The net energetic and molecular yield from the complete oxidation of one molecule of glucose, passing through pyruvate, highlights the efficiency of these interconnected pathways.
| Pathway Stage | Initial Substrate (per glucose) | Final Product (per glucose) | Net ATP (Substrate-Level) | Net NADH | Net FADH2 | Net CO2 Released |
| Glycolysis | 1 Glucose | 2 Pyruvate | 2 | 2 | 0 | 0 |
| Pyruvate Oxidation | 2 Pyruvate | 2 Acetyl-CoA | 0 | 2 | 0 | 2 |
| Krebs Cycle | 2 Acetyl-CoA | 4 CO2 + 2 Oxaloacetate | 2 (as GTP) | 6 | 2 | 4 |
| Total | 1 Glucose | 6 CO2 | 4 | 10 | 2 | 6 |
Table 1: Net molecular and energetic yield from the complete oxidation of one molecule of glucose.[15][16][18]
The reduced coenzymes, NADH and FADH2, subsequently enter the electron transport chain, where the majority of ATP is generated through oxidative phosphorylation.
Conclusion
The elucidation of pyruvate's metabolic role was a landmark achievement of 20th-century science. Through meticulous experimentation with tissue preparations, manometry, and metabolic inhibitors, pioneers like Meyerhof and Krebs pieced together the fundamental pathways of glycolysis and the citric acid cycle. Their work transformed our understanding of cellular energy production, revealing pyruvate not as a metabolic dead-end, but as a dynamic and highly regulated hub.[3][4] This foundational knowledge remains critical for researchers today, particularly in fields like oncology and metabolic diseases, where the dysregulation of pyruvate metabolism is a key pathological feature.[3][19]
References
- 1. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 5. Pyruvate in Cellular Respiration | Overview & Role - Lesson | Study.com [study.com]
- 6. news-medical.net [news-medical.net]
- 7. byjus.com [byjus.com]
- 8. onlinesciencenotes.com [onlinesciencenotes.com]
- 9. Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Pyruvate decarboxylation - Wikipedia [en.wikipedia.org]
- 12. study.com [study.com]
- 13. Hans Krebs - brief biography [ruf.rice.edu]
- 14. Oxidation of Pyruvate and the Citric Acid Cycle – Biology [pressbooks-dev.oer.hawaii.edu]
- 15. Gregorich SBI4U - The Kreb's Cycle [sites.google.com]
- 16. byjus.com [byjus.com]
- 17. quora.com [quora.com]
- 18. scienceandculture.com [scienceandculture.com]
- 19. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
Calcium Pyruvate: A Precursor for Amino Acid Synthesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749), a pivotal intermediate in cellular metabolism, stands at the crossroads of glycolysis and the tricarboxylic acid (TCA) cycle. Its role extends beyond energy production, serving as a crucial precursor for the biosynthesis of several amino acids. Calcium pyruvate, a stabilized salt of pyruvic acid, provides a bioavailable source of pyruvate for these synthetic processes. This technical guide delves into the core biochemical pathways, experimental methodologies for tracing and quantifying these conversions, and a summary of quantitative data related to the synthesis of amino acids from pyruvate. This document is intended to be a comprehensive resource for researchers and professionals in drug development and the life sciences.
Biochemical Pathways of Amino Acid Synthesis from Pyruvate
Pyruvate serves as the direct carbon skeleton for the synthesis of the non-essential amino acid alanine (B10760859), and the essential branched-chain amino acids (BCAAs), valine and leucine (B10760876).
Synthesis of Alanine
The synthesis of alanine from pyruvate is a direct, single-step transamination reaction.[1] This reversible reaction is primarily catalyzed by the enzyme alanine aminotransferase (ALT) , also known as glutamate-pyruvate transaminase (GPT).[2]
-
Reaction: Pyruvate + Glutamate ⇌ Alanine + α-Ketoglutarate[1]
This reaction is a key link between carbohydrate and amino acid metabolism, allowing for the interconversion of these crucial molecules.[2] The direction of the reaction is influenced by the intracellular concentrations of the reactants and products.[3]
Synthesis of Valine and Leucine
The biosynthesis of the branched-chain amino acids valine and leucine begins with pyruvate. The pathway to valine involves a series of four enzymatic reactions. The leucine biosynthetic pathway diverges from the valine pathway after the formation of α-ketoisovalerate.[4]
Key Enzymes in Valine and Leucine Synthesis from Pyruvate:
-
Acetolactate Synthase (ALS) or Acetohydroxyacid Synthase (AHAS): Catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[4]
-
Acetohydroxyacid Isomeroreductase (AHAIR) : Catalyzes the conversion of α-acetolactate to α,β-dihydroxyisovalerate.[4]
-
Dihydroxyacid Dehydratase (DHAD) : Catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[4]
-
Branched-Chain Amino Acid Aminotransferase (BCAT) or Transaminase B: Catalyzes the final transamination step, converting α-ketoisovalerate to valine.[4][5]
-
α-Isopropylmalate Synthase, Dehydratase, and Dehydrogenase : A series of enzymes that convert α-ketoisovalerate to α-ketoisocaproate, the precursor for leucine.
-
Branched-Chain Amino Acid Aminotransferase (BCAT) : Also catalyzes the transamination of α-ketoisocaproate to leucine.
Experimental Protocols
The study of amino acid synthesis from pyruvate relies heavily on isotopic labeling experiments coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and enzyme activity assays.
Protocol 1: 13C-Pyruvate Labeling and GC-MS Analysis of Amino Acids
This protocol outlines the general steps for tracing the incorporation of carbon from pyruvate into amino acids using gas chromatography-mass spectrometry (GC-MS).
1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to reach the exponential growth phase.
-
Media Preparation: Prepare an experimental medium lacking unlabeled pyruvate but supplemented with a known concentration of 13C-labeled pyruvate (e.g., [U-13C3]pyruvate).
-
Isotope Labeling: Replace the standard medium with the 13C-labeling medium and culture the cells for a predetermined duration to achieve isotopic steady state.
2. Metabolite Extraction:
-
Quenching Metabolism: Rapidly halt metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: Add a pre-chilled extraction solvent, such as an 80:20 methanol:water mixture, to the culture plate. Scrape and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant which contains the polar metabolites, including amino acids.
3. Sample Preparation for GC-MS Analysis:
-
Protein Hydrolysis: To analyze amino acids incorporated into proteins, the cell pellet is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break down proteins into individual amino acids.[6]
-
Drying: Dry the metabolite extract or protein hydrolysate under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization: To make the amino acids volatile for GC analysis, they must be derivatized. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[7]
-
Reconstitute the dried sample in a suitable solvent (e.g., pyridine).
-
Add MTBSTFA and incubate at 60-100°C for 30-60 minutes.[6]
-
4. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized amino acids on a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed with a gradient to ensure optimal separation.
-
Mass Spectrometry: As the separated amino acids elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio (m/z) is detected. The mass isotopomer distribution (MID) of each amino acid fragment is determined.
5. Data Analysis:
-
MID Correction: The raw mass spectrometry data is corrected for the natural abundance of 13C and other isotopes.
-
Flux Estimation: The corrected MIDs are used in metabolic flux analysis (MFA) software to calculate the relative contribution of pyruvate to the synthesis of each amino acid.
References
- 1. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. mmpc.org [mmpc.org]
- 4. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
The Anti-Inflammatory Properties of Calcium Pyruvate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Calcium pyruvate (B1213749), a stable salt of the endogenous metabolite pyruvic acid, has emerged as a promising agent with potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the anti-inflammatory effects of calcium pyruvate in various biological systems. It summarizes key quantitative data, details experimental protocols for assessing its activity, and elucidates the underlying molecular mechanisms, particularly its influence on the NF-κB and NLRP3 inflammasome signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Pyruvic acid is a pivotal intermediate in cellular metabolism, primarily known for its role in the Krebs cycle and energy production. Beyond its metabolic functions, pyruvate acts as an effective scavenger of reactive oxygen species (ROS)[1]. However, the instability of pyruvic acid in solution has limited its clinical application[2][3]. This compound, a stable salt, offers a practical alternative, providing both pyruvate and calcium, the latter being essential for various physiological processes, including bone health[2][3]. Animal studies have suggested that this compound possesses anti-inflammatory characteristics that could be beneficial for gastrointestinal and bone health[4]. This guide explores the scientific evidence supporting the anti-inflammatory role of this compound, focusing on its molecular mechanisms of action.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings, providing a clear comparison of its effects across different models and dosages.
Table 1: In Vivo Anti-Inflammatory Effects of this compound in a Rat Model of TNBS-Induced Colitis
| Inflammatory Mediator | Treatment Group (Oral Administration) | Dosage (mg/kg) | % Reduction Compared to Control | Reference |
| Cytokines | ||||
| IL-1β | This compound | 20 | Significant Reduction | [2][3] |
| This compound | 40 | Significant Reduction | [2][3] | |
| This compound | 100 | Significant Reduction | [2][3] | |
| IL-6 | This compound | 20 | Significant Reduction | [2][3] |
| This compound | 40 | Significant Reduction | [2][3] | |
| This compound | 100 | Significant Reduction | [2][3] | |
| IL-17 | This compound | 20 | Significant Down-regulation | [5] |
| This compound | 40 | Significant Down-regulation | [5] | |
| IL-23 | This compound | 20 | Significant Down-regulation | [5] |
| This compound | 40 | Significant Down-regulation | [5] | |
| Enzymes | ||||
| iNOS | This compound | 20 | Significant Reduction | [2][3] |
| This compound | 40 | Significant Reduction | [2][3] | |
| This compound | 100 | Significant Reduction | [2][3] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in a Rat Model of DCA-Induced Irritable Bowel Syndrome
| Inflammatory Mediator | Treatment Group (Oral Gavage) | Dosage (mg/kg) | Outcome | Reference |
| Enzymes | ||||
| Cox-2 (gene expression) | This compound | 40 | Significantly Reduced | [6] |
| This compound | 100 | Significantly Reduced | [6] | |
| Cox-2 (protein expression) | This compound | 40 | Significantly Reduced | [6] |
| This compound | 100 | Significantly Reduced | [6] |
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily centered on its ability to scavenge ROS and modulate key inflammatory signaling pathways.
Reactive Oxygen Species (ROS) Scavenging
Pyruvate is a well-documented scavenger of ROS, such as hydrogen peroxide and hydroxyl radicals[1]. By neutralizing these highly reactive molecules, this compound can mitigate oxidative stress, a key driver of inflammation. This antioxidant activity is fundamental to its anti-inflammatory properties, as ROS are known to activate pro-inflammatory signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. Pyruvate has been shown to inhibit the activation of the NF-κB signaling pathway[1]. The proposed mechanism involves the prevention of IκB degradation, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus to initiate the transcription of pro-inflammatory genes. The ROS scavenging activity of pyruvate likely contributes significantly to this inhibition, as ROS are potent activators of the NF-κB pathway.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Its activation is linked to various cellular stress signals, including K+ efflux, Ca2+ mobilization, and mitochondrial ROS production[5][7][8]. Given pyruvate's ability to reduce mitochondrial ROS, it is plausible that this compound can inhibit NLRP3 inflammasome activation. Furthermore, as a calcium salt, it may influence intracellular calcium signaling, a critical component of NLRP3 activation[8]. The precise mechanism by which this compound modulates the NLRP3 inflammasome warrants further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of this compound.
In Vivo Model: TNBS-Induced Colitis in Rats
This model is used to induce a chronic intestinal inflammation that mimics inflammatory bowel disease.
-
Animals: Male Wistar rats (200-250 g).
-
Induction of Colitis:
-
Rats are fasted for 24 hours with free access to water.
-
Under light ether anesthesia, a Teflon catheter is inserted 8 cm into the colon.
-
10 mg of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 0.25 ml of 50% (v/v) ethanol (B145695) is instilled into the colon.
-
Control animals receive 0.25 ml of saline.
-
-
Treatment:
-
This compound is administered orally by gavage at doses of 20, 40, and 100 mg/kg daily for 7 days, starting 24 hours after TNBS instillation.
-
-
Assessment of Inflammation:
-
After 7 days, animals are sacrificed, and the distal 8 cm of the colon is removed.
-
Macroscopic damage is scored based on the presence of ulcerations and inflammation.
-
Tissue samples are collected for histological analysis (hematoxylin and eosin (B541160) staining) to assess mucosal damage and neutrophil infiltration.
-
Colon samples are also processed for the measurement of inflammatory mediators (e.g., cytokines, iNOS) by methods such as ELISA or RT-PCR.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for screening acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200 g).
-
Induction of Edema:
-
A 1% (w/v) solution of carrageenan in saline is prepared.
-
0.1 ml of the carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
-
Treatment:
-
This compound is administered orally at desired doses (e.g., 100, 200, 400 mg/kg) 1 hour before carrageenan injection.
-
A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
-
-
Measurement of Edema:
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
In Vitro Assay: LPS-Induced Inflammation in Macrophages
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/ml) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
-
Cell viability can be assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
In Vitro Assay: Reactive Oxygen Species (ROS) Scavenging
This assay measures the direct antioxidant capacity of this compound.
-
Principle: The assay can be performed using various methods, such as the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Protocol (Cell-based):
-
Culture a suitable cell line (e.g., macrophages, fibroblasts) in a 96-well plate.
-
Load the cells with DCFH-DA.
-
Induce oxidative stress using an agent like H2O2 or antimycin A.
-
Treat the cells with different concentrations of this compound.
-
Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence indicates ROS scavenging activity.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound in various biological systems. Its ability to mitigate inflammation through ROS scavenging and modulation of key signaling pathways like NF-κB and potentially the NLRP3 inflammasome makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory conditions.
Future research should focus on:
-
Conducting more extensive in vitro studies to determine the precise IC50 values of this compound for the inhibition of various inflammatory mediators.
-
Elucidating the exact molecular interactions of this compound with components of the NLRP3 inflammasome pathway.
-
Performing preclinical studies in a wider range of inflammatory disease models to establish its therapeutic potential.
-
Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible benefits for human health.
This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a novel anti-inflammatory agent.
References
- 1. Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Intestinal anti-inflammatory activity of this compound in the TNBS model of rat colitis: Comparison with ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fantastic voyage: The journey of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial ROS Analysis [protocols.io]
- 7. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Calcium Pyruvate and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and inflammatory diseases. Consequently, the identification and characterization of effective antioxidant compounds are of paramount importance in drug discovery and development. Pyruvate (B1213749), a central intermediate in cellular metabolism, and its derivatives have emerged as promising therapeutic agents owing to their potent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant activity of calcium pyruvate and its derivatives, summarizing key quantitative data, detailing experimental protocols for assessing their efficacy, and elucidating the underlying molecular mechanisms and signaling pathways.
Introduction
Pyruvate is an alpha-keto acid that serves as a crucial junction in several metabolic pathways, including glycolysis and the Krebs cycle.[1] Beyond its fundamental role in energy metabolism, pyruvate has been recognized for its significant antioxidant and anti-inflammatory properties.[1][2] The instability of pyruvic acid in solution has led to the development of more stable derivatives, such as this compound and ethyl pyruvate, which have demonstrated therapeutic potential in various preclinical models of oxidative stress-related injury.[1][3][4]
This compound, a stable salt of pyruvic acid, not only acts as a direct scavenger of ROS but also modulates endogenous antioxidant defense systems.[4][5][6] This dual action makes it a compelling candidate for further investigation as a therapeutic agent. This guide aims to provide a comprehensive resource for researchers by consolidating the existing scientific literature on the antioxidant activity of this compound and its derivatives.
Quantitative Assessment of Antioxidant Activity
The antioxidant efficacy of pyruvate and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of their potency in various experimental settings.
Table 1: In Vitro Antioxidant Activity of Pyruvate and Its Derivatives
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| Pyruvic Acid (PA) | Chemiluminescence (luminol + H₂O₂) | 0.5-10 mM | Dose-dependent decrease in CL signal (IC₅₀ = 1.71 ± 0.12 mM) | [7] | |
| Ethyl Pyruvate (EP) | Chemiluminescence (luminol + H₂O₂) | 0.5-10 mM | Dose-dependent decrease in CL signal (IC₅₀ = 3.85 ± 0.21 mM) | [7] | |
| Sodium Pyruvate (SP) | Chemiluminescence (luminol + H₂O₂) | 0.5-10 mM | Dose-dependent decrease in CL signal (IC₅₀ = 22.91 ± 1.21 mM) | [7] | |
| Pyruvic Acid (PA) | Chemiluminescence (superoxide anion) | Inhibited CL signal (IC₅₀ = 69.2 ± 5.2 mM) | [7] | ||
| Ethyl Pyruvate (EP) | Chemiluminescence (superoxide anion) | Inhibited CL signal (IC₅₀ = 0.0197 ± 0.002 mM) | [7] | ||
| Pyruvic Acid (PA) | Hydroxyl radical-dependent deoxyribose degradation | 0.5-200 mM | Dose-dependent inhibition (IC₅₀ = 168.2 ± 6.2 mM) | [7] | |
| Ethyl Pyruvate (EP) | Hydroxyl radical-dependent deoxyribose degradation | 0.5-200 mM | Dose-dependent inhibition (IC₅₀ = 116.1 ± 6.2 mM) | [7] | |
| Sodium Pyruvate (SP) | Hydroxyl radical-dependent deoxyribose degradation | 0.5-200 mM | Dose-dependent inhibition (IC₅₀ = 33.2 ± 0.3 mM) | [7] | |
| Pyruvate | H₂O₂-induced cytotoxicity | Human neuroblastoma SK-N-SH cells | ≥ 1 mM | Totally blocked the cytotoxic effects of H₂O₂ | [8][9] |
| Pyruvate | H₂O₂-induced ROS formation | Human neuroblastoma SK-N-SH cells | Dose-dependent | Attenuated ROS formation | [8][9] |
| Pyruvate | ROS formation | Myocardial homogenates | 0.05 mM | 15 ± 1.5% inhibition | [10] |
| Pyruvate | ROS formation | Postischemic hearts | 0.1–5.0 mM | Up to 80% dose-dependent inhibition | [10][11] |
| Pyruvate | H₂O₂ elimination | In solution (37°C) | 150 µM | 95% elimination in 2.4-3 hours | [12] |
| Pyruvate | H₂O₂ elimination | In solution (37°C) | 1000 µM | 95% elimination in 21-25 minutes | [12] |
Table 2: In Vivo Antioxidant and Anti-inflammatory Effects of this compound
| Compound | Model System | Dose | Observed Effect | Reference |
| This compound | Rats with TNBS-induced colitis | Reduced inflammation | [3] | |
| This compound | Rats with DCA-induced irritable bowel disease | Ameliorated expression of mucins, reinforcing barrier function | [4] | |
| This compound | Rats with drug-induced colon inflammation | 7 days supplementation | Reduced inflammation | [13] |
| This compound | Rats with drug-induced chronic post-inflammatory pain | Improved inflammation and immune status | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to evaluate the antioxidant activity of this compound and its derivatives.
In Vitro Antioxidant Assays
A variety of in vitro assays are utilized to determine the direct radical scavenging and antioxidant capacity of compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 515-517 nm.[14]
-
Protocol: A methanolic solution of DPPH is mixed with the test compound (e.g., this compound). The absorbance is measured spectrophotometrically over time until a stable reading is obtained. The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.[14]
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of the ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex results in an intense blue color, which is measured spectrophotometrically at 593 nm.[1][14]
-
Protocol: The FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer) is mixed with the test compound. After a specific incubation period at 37°C, the absorbance is read. The antioxidant capacity is determined against a standard curve of a known antioxidant like Trolox.[14]
-
-
Chemiluminescence Assays for Superoxide (B77818) Anion and Peroxide Detection:
-
Principle: These assays utilize chemiluminescent probes, such as luminol, which emit light upon reaction with specific ROS. The intensity of the emitted light is proportional to the amount of ROS present. Antioxidants will quench this chemiluminescence.[7]
-
Protocol: A reaction mixture is prepared to generate the specific ROS (e.g., xanthine/xanthine oxidase for superoxide). The test compound and the chemiluminescent probe are added, and the light emission is measured using a luminometer. The inhibitory effect of the compound is calculated by comparing the signal with and without the antioxidant.[7]
-
Cell-Based Assays
Cell-based assays provide a more biologically relevant system to assess the protective effects of antioxidants against cellular oxidative stress.
-
Cell Viability Assays (e.g., MTT, Calcein AM):
-
Principle: These assays measure the metabolic activity or membrane integrity of cells to determine their viability after exposure to an oxidant and/or a protective agent. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells. The Calcein AM assay uses a non-fluorescent dye that becomes fluorescent upon cleavage by esterases in live cells.[8]
-
Protocol: Cells (e.g., human neuroblastoma SK-N-SH) are seeded in multi-well plates and exposed to an oxidative insult (e.g., H₂O₂) in the presence or absence of the test compound (e.g., pyruvate). After an incubation period, the respective assay reagent is added, and the absorbance or fluorescence is measured to quantify cell viability.[8]
-
-
Intracellular ROS Detection (e.g., DCFH-DA, DHR):
-
Principle: These assays use fluorescent probes that become highly fluorescent upon oxidation by intracellular ROS. 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a general ROS indicator, while dihydrorhodamine 123 (DHR) is more specific for mitochondrial ROS.[8]
-
Protocol: Cells are pre-loaded with the fluorescent probe and then exposed to an oxidant and the test compound. The increase in fluorescence, indicative of ROS production, is measured using a fluorescence microscope or a plate reader. The ability of the test compound to reduce the fluorescence signal demonstrates its intracellular antioxidant activity.[8]
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Principle: Oxidative stress can lead to the collapse of the mitochondrial membrane potential, a key event in apoptosis. Fluorescent dyes like JC-1 or TMRE are used to measure changes in MMP.
-
Protocol: Cells are treated with the oxidant and test compound. They are then incubated with the fluorescent dye, and the change in fluorescence is analyzed by flow cytometry or fluorescence microscopy to assess the protective effect of the compound on mitochondrial integrity.[8]
-
In Vivo Models of Oxidative Stress
Animal models are crucial for evaluating the systemic effects and therapeutic potential of antioxidants.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid)-Induced Colitis in Rats:
-
Principle: Intra-rectal administration of TNBS induces an inflammatory response in the colon that mimics inflammatory bowel disease, a condition associated with significant oxidative stress.
-
Protocol: Rats are administered TNBS to induce colitis. A treatment group receives this compound orally or via another route. After a set period, the animals are euthanized, and the colonic tissue is examined for macroscopic and microscopic signs of inflammation and markers of oxidative stress (e.g., malondialdehyde levels, antioxidant enzyme activity).[3]
-
Mechanisms of Antioxidant Action and Signaling Pathways
The antioxidant effects of pyruvate and its derivatives are mediated through multiple mechanisms, including direct scavenging of ROS and modulation of intracellular signaling pathways that regulate the endogenous antioxidant response.
Direct Scavenging of Reactive Oxygen Species
Pyruvate's α-keto-carboxylate structure enables it to directly and non-enzymatically neutralize peroxides, such as hydrogen peroxide (H₂O₂) and peroxynitrite.[8][15] This direct scavenging activity is a primary mechanism of its antioxidant effect.
Caption: Direct, non-enzymatic scavenging of ROS by pyruvate.
Modulation of Endogenous Antioxidant Systems
Pyruvate can also enhance the cellular antioxidant capacity by influencing the activity of key antioxidant enzymes and the redox state of the cell.
-
Glutathione (B108866) System: Pyruvate metabolism can increase the production of NADPH, which is essential for the reduction of oxidized glutathione (GSSG) back to its reduced form (GSH) by glutathione reductase.[15][16] GSH is a major intracellular antioxidant that detoxifies ROS, a reaction catalyzed by glutathione peroxidase (GPx).[16]
Caption: Pyruvate's role in enhancing the glutathione antioxidant system.
-
Influence on Antioxidant Enzymes: Studies have shown that pyruvate can potentiate the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[17] This effect may be indirect, by reducing the overall oxidative burden and allowing these enzymes to function more effectively.
Regulation of Signaling Pathways
Pyruvate has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Oxidative stress is a potent activator of NF-κB, leading to the expression of pro-inflammatory genes. Pyruvate has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby exerting anti-inflammatory effects.[1][18]
Caption: Inhibition of the NF-κB signaling pathway by pyruvate.
-
Bcl-2 Family Proteins: Pyruvate can also influence the expression of proteins involved in apoptosis. In the context of oxidative stress, it has been shown to restore the downregulated expression of the anti-apoptotic protein Bcl-2 and inhibit the upregulation of the pro-apoptotic protein Bax, thereby promoting cell survival.[19]
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant antioxidant and cytoprotective effects in a wide range of preclinical models. Their multifaceted mechanism of action, encompassing direct ROS scavenging, enhancement of endogenous antioxidant defenses, and modulation of key signaling pathways, positions them as promising therapeutic candidates for diseases with an underlying oxidative stress component.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.
-
Derivative Development: The development of novel, more stable, and bioavailable pyruvate derivatives could enhance their therapeutic efficacy.
-
Combination Therapies: Investigating the synergistic effects of this compound with other antioxidant or anti-inflammatory agents may lead to more effective treatment strategies.
-
Targeted Delivery: The development of targeted delivery systems could improve the accumulation of pyruvate at sites of injury or disease, maximizing its therapeutic benefit while minimizing potential side effects.
References
- 1. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Intestinal anti-inflammatory activity of this compound in the TNBS model of rat colitis: Comparison with ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Beneficial Effects in an Experimental Model of Irritable Bowel Disease Induced by DCA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: 7 Benefits, Dosage, Weight Loss, Side Effects [medicinenet.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of pyruvic acid and its derivatives towards reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate protects mitochondria from oxidative stress in human neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Reaction rate of pyruvate and hydrogen peroxide: assessing antioxidant capacity of pyruvate under biological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: Benefits, Weight Loss, and Side Effects [healthline.com]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of pyruvate inhibition of oxidant-induced apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Production and Regulation of Pyruvate in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) occupies a critical juncture in cellular metabolism, acting as the final product of glycolysis and a primary substrate for mitochondrial respiration. The regulation of its production and subsequent metabolic fate is paramount for maintaining cellular energy homeostasis, directing biosynthetic processes, and adapting to varying physiological demands. Dysregulation of pyruvate metabolism is a hallmark of numerous pathologies, including cancer and metabolic disorders, making the enzymes and pathways governing its flux attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of the endogenous production and regulation of pyruvate, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Endogenous Production of Pyruvate
Pyruvate is endogenously produced through several key metabolic pathways, with glycolysis being the most prominent.
Glycolysis
The primary route for pyruvate synthesis is the glycolytic pathway, a sequence of ten enzymatic reactions that converts one molecule of glucose into two molecules of pyruvate, with the net production of two molecules of ATP and two molecules of NADH. The final, irreversible step of glycolysis is the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, catalyzed by the enzyme pyruvate kinase (PK) .
Cori Cycle
The Cori cycle is an intercellular metabolic pathway that links anaerobic glycolysis in muscles with gluconeogenesis in the liver. During intense exercise, when oxygen supply is limited, muscle cells convert glucose to lactate (B86563) via pyruvate. This lactate is released into the bloodstream, transported to the liver, and converted back to pyruvate, which then serves as a substrate for gluconeogenesis. The newly synthesized glucose is released back into the circulation to be used by the muscles.[1][2]
Glucose-Alanine Cycle
Similar to the Cori cycle, the glucose-alanine cycle involves the transfer of pyruvate from muscle to the liver, but in the form of alanine (B10760859). In muscle, pyruvate is transaminated by alanine transaminase (ALT) to form alanine, which is then transported to the liver.[3] In the liver, alanine is converted back to pyruvate for gluconeogenesis, and the amino group is channeled into the urea (B33335) cycle.[3] This cycle serves not only to regenerate glucose but also to transport nitrogen from peripheral tissues to the liver.[3]
Regulation of Pyruvate Metabolism
The cellular concentration and metabolic fate of pyruvate are tightly controlled by the regulation of key enzymes. This regulation occurs through allosteric mechanisms, covalent modifications, and transcriptional control.
Pyruvate Kinase (PK)
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis and is a major point of regulation.[4] There are four major isoforms of pyruvate kinase in mammals (PKM1, PKM2, PKL, and PKR), each with distinct tissue expression patterns and regulatory properties.[5][6]
-
Allosteric Regulation: PK is allosterically activated by fructose-1,6-bisphosphate (FBP), an upstream glycolytic intermediate, in a feed-forward mechanism.[7] Conversely, it is allosterically inhibited by high levels of ATP and alanine, signaling energy and biosynthetic precursor abundance.[5][8]
-
Covalent Modification: The activity of some PK isoforms, notably PKL and PKM2, is regulated by phosphorylation. Glucagon signaling leads to the phosphorylation and inactivation of hepatic PKL, thereby slowing glycolysis and promoting gluconeogenesis.[7]
Lactate Dehydrogenase (LDH)
Lactate dehydrogenase catalyzes the reversible conversion of pyruvate to lactate. There are two primary subunits, LDHA and LDHB, which combine to form five different isoenzymes with varying kinetic properties.[9] The LDHA-containing isoforms are more efficient at converting pyruvate to lactate, while the LDHB-containing isoforms favor the conversion of lactate to pyruvate.[10] The direction of the reaction is largely dependent on the cellular NAD+/NADH ratio.
Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex is a multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.
-
Allosteric Regulation: The PDC is allosterically inhibited by its products, acetyl-CoA and NADH, and activated by its substrates, pyruvate and NAD+.[7]
-
Covalent Modification: The activity of the PDC is primarily regulated by a cycle of phosphorylation and dephosphorylation.[11][12]
-
Pyruvate Dehydrogenase Kinases (PDKs): Four PDK isoforms (PDK1-4) phosphorylate and inactivate the E1 subunit of the PDC.[13] These kinases are themselves regulated by various metabolites; for instance, high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA stimulate PDK activity.
-
Pyruvate Dehydrogenase Phosphatases (PDPs): Two PDP isoforms (PDP1 and PDP2) dephosphorylate and activate the PDC.[11] PDP1 is activated by Ca2+, linking mitochondrial activity to cellular calcium signaling.[11]
-
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in pyruvate metabolism and typical intracellular pyruvate concentrations.
| Enzyme Isoform | Substrate | Km (µM) | Allosteric Activators | Allosteric Inhibitors | Source(s) |
| Pyruvate Kinase | |||||
| PKM1 | PEP | ~50-100 | FBP | ATP, Alanine | [4][14][15] |
| PKM2 (tetramer) | PEP | ~50-100 | FBP, Serine | ATP, Alanine, Phenylalanine | [4][5][14] |
| PKM2 (dimer) | PEP | >500 | FBP | - | [5][6] |
| PKL | PEP | ~200-1000 | FBP | ATP, Alanine | [4] |
| PKR | PEP | ~200-1000 | FBP | ATP | [4] |
| Lactate Dehydrogenase | |||||
| LDHA (M4) | Pyruvate | ~100-200 | - | - | [10] |
| LDHB (H4) | Pyruvate | ~25-50 | - | - | [10] |
| Pyruvate Dehydrogenase Kinase | |||||
| PDK1 | ATP | ~20-40 | NADH, Acetyl-CoA | ADP, Pyruvate | [13] |
| PDK2 | ATP | ~20-40 | NADH, Acetyl-CoA | ADP, Pyruvate | [13] |
| PDK3 | ATP | ~20-40 | - | ADP, Pyruvate | [13] |
| PDK4 | ATP | ~20-40 | NADH, Acetyl-CoA | ADP, Pyruvate | [13] |
Table 1: Kinetic Parameters of Key Enzymes in Pyruvate Metabolism. This table provides approximate Michaelis-Menten constants (Km) for the primary substrate of different isoforms of pyruvate kinase, lactate dehydrogenase, and pyruvate dehydrogenase kinase, along with their major allosteric regulators.
| Cell/Tissue Type | Condition | Intracellular Pyruvate Concentration (µM) | Source(s) |
| Skeletal Muscle | Resting | 50 - 100 | [16] |
| Intense Exercise | >200 | [17] | |
| Liver | Fed State | 100 - 200 | [18] |
| Fasted State | 50 - 100 | [9][19] | |
| Cancer Cells (e.g., Colon) | Proliferating | 10 - 50 | [20][21] |
| Red Blood Cells | - | ~40 | [16] |
| Serum/Plasma | Normal | 60 - 150 | [20] |
Table 2: Typical Intracellular Pyruvate Concentrations. This table presents a range of reported intracellular pyruvate concentrations in different cell and tissue types under various physiological and pathological conditions.
Experimental Protocols
Measurement of Intracellular Pyruvate Concentration (Spectrophotometric Assay)
This protocol describes a colorimetric assay for the quantification of pyruvate in biological samples.[17][22]
Principle: Pyruvate is oxidized by pyruvate oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a colored product, the absorbance of which is proportional to the pyruvate concentration.[17]
Materials:
-
Pyruvate Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM MgCl₂)[20]
-
Pyruvate Probe (e.g., in DMSO)[22]
-
Pyruvate Enzyme Mix (containing pyruvate oxidase and peroxidase)[22]
-
Pyruvate Standard (e.g., 100 nmol/µL)[22]
-
10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in 4 volumes of cold Pyruvate Assay Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Deproteinize the supernatant using a 10 kDa MWCO spin filter. The filtrate contains the pyruvate.
-
-
Standard Curve Preparation:
-
Prepare a series of pyruvate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the Pyruvate Standard in Pyruvate Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Prepare a Master Reaction Mix containing Pyruvate Assay Buffer, Pyruvate Probe, and Pyruvate Enzyme Mix according to the kit manufacturer's instructions.
-
Add 50 µL of the Master Reaction Mix to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 nmol/well standard) from all readings.
-
Plot the standard curve and determine the pyruvate concentration in the samples.
-
Pyruvate Kinase Activity Assay (LDH-Coupled Spectrophotometric Assay)
This protocol describes a continuous enzyme-coupled assay to measure pyruvate kinase activity.[8][23]
Principle: The pyruvate produced by pyruvate kinase is used by lactate dehydrogenase to oxidize NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the pyruvate kinase activity.[23]
Materials:
-
Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, 120 mM KCl, 62 mM MgSO₄)[8]
-
Phosphoenolpyruvate (PEP) solution (e.g., 45 mM)[8]
-
ADP solution (e.g., 45 mM)[8]
-
NADH solution (e.g., 6.6 mM)[8]
-
Lactate Dehydrogenase (LDH) solution (e.g., 1300-1400 units/mL)[8]
-
Cell or tissue lysate containing pyruvate kinase
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.
-
-
Equilibration:
-
Incubate the reaction mixture in the spectrophotometer at 25°C for 4-5 minutes to reach thermal equilibrium and establish a baseline rate.
-
-
Initiation of Reaction:
-
Add a small volume (e.g., 10 µL) of the cell or tissue lysate to the cuvette to initiate the reaction.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm for 4-5 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.
-
Calculate the pyruvate kinase activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
Pyruvate Dehydrogenase Complex Activity Assay (Radioisotopic Assay)
This protocol describes a sensitive radioisotopic assay for measuring PDC activity.
Principle: The assay measures the rate of [1-¹⁴C]pyruvate decarboxylation to form [¹⁴C]acetyl-CoA. The [¹⁴C]acetyl-CoA is then condensed with oxaloacetate by citrate (B86180) synthase to form [¹⁴C]citrate, which is then quantified by liquid scintillation counting.
Materials:
-
[1-¹⁴C]pyruvate
-
Coenzyme A (CoA)
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
Oxaloacetate
-
Citrate synthase
-
Mitochondrial isolation buffer
-
Liquid scintillation cocktail and counter
Procedure:
-
Mitochondrial Isolation:
-
Isolate mitochondria from cell or tissue samples by differential centrifugation.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing mitochondrial isolation buffer, CoA, NAD+, TPP, and [1-¹⁴C]pyruvate.
-
-
Initiation of Reaction:
-
Add the mitochondrial preparation to the reaction mixture to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
-
Stopping the Reaction and Citrate Synthesis:
-
Stop the reaction by adding perchloric acid.
-
Neutralize the mixture and add oxaloacetate and citrate synthase to convert the produced [¹⁴C]acetyl-CoA to [¹⁴C]citrate.
-
-
Quantification:
-
Separate the [¹⁴C]citrate from unreacted [1-¹⁴C]pyruvate (e.g., by ion-exchange chromatography).
-
Quantify the amount of [¹⁴C]citrate by liquid scintillation counting.
-
-
Calculation:
-
Calculate the PDC activity based on the amount of [¹⁴C]citrate formed per unit time per amount of mitochondrial protein.
-
Visualizations
Signaling Pathways
Caption: Regulation of Pyruvate Metabolism.
Experimental Workflows
References
- 1. microbenotes.com [microbenotes.com]
- 2. Cahill cycle - Wikipedia [en.wikipedia.org]
- 3. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 - Wikipedia [en.wikipedia.org]
- 5. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 6. Regulation of PDH activity and isoform expression: diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Role of Pyruvate Dehydrogenase Kinase 4 in Regulation of Blood Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform Switch of Pyruvate Kinase M1 Indeed Occurs but Not to Pyruvate Kinase M2 in Human Tumorigenesis | PLOS One [journals.plos.org]
- 10. Distinct regulatory properties of pyruvate dehydrogenase kinase and phosphatase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. med.libretexts.org [med.libretexts.org]
- 16. sciencellonline.com [sciencellonline.com]
- 17. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]
- 18. Requirement of hepatic pyruvate carboxylase during fasting, high fat, and ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A sensitive radioisotopic assay of pyruvate dehydrogenase complex in human muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Calcium in Stabilizing Pyruvic Acid for Enhanced Supplementation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvic acid, a pivotal intermediate in cellular metabolism, holds significant therapeutic and supplemental potential. However, its inherent instability presents a formidable challenge for formulation and delivery. This technical guide provides an in-depth analysis of the role of calcium in stabilizing pyruvic acid, focusing on the chemical, physical, and physiological properties of calcium pyruvate (B1213749) as a dietary supplement. Through a comprehensive review of existing literature, this document outlines the comparative stability of various pyruvate salts, details experimental protocols for their analysis, and explores the bioavailability and metabolic fate of calcium pyruvate. Furthermore, it elucidates the signaling pathways influenced by calcium and pyruvate, offering a scientific basis for the development of stable and effective pyruvate-based supplements.
Introduction: The Challenge of Pyruvic Acid Instability
Pyruvic acid is the conjugate acid of pyruvate, the end product of glycolysis and a critical link to the Krebs cycle for cellular energy production.[1] Beyond its central role in metabolism, pyruvate has demonstrated antioxidant and anti-inflammatory properties, making it a compound of interest for supplementation in various health and disease contexts.[2][3] However, pyruvic acid in its free form is a chemically unstable α-keto acid, prone to degradation through several pathways, including decarboxylation and polymerization, particularly in aqueous solutions.[4][5][6] This instability significantly limits its viability as a stable ingredient in dietary supplements.
To overcome this limitation, pyruvic acid is converted into more stable salt forms. Among these, this compound has emerged as a widely used and effective stabilized form.[7] This guide will explore the multifaceted role of calcium in conferring stability to the pyruvate molecule and the resulting implications for its use in supplementation.
The Stabilizing Effect of Calcium on Pyruvic Acid
The primary mechanism by which calcium stabilizes pyruvic acid is through the formation of a salt, this compound. In this ionic compound, the divalent calcium cation (Ca²⁺) electrostatically interacts with two pyruvate anions (CH₃COCOO⁻). This interaction reduces the reactivity of the carboxylate and ketone groups of the pyruvate molecule, which are susceptible to degradation.
Comparative Stability of Pyruvate Salts
While calcium is a common stabilizing agent, other mineral salts of pyruvate, such as sodium, potassium, and magnesium pyruvate, are also used in supplements.[1] The choice of the cation can influence the stability, hygroscopicity, and bioavailability of the resulting pyruvate salt.
Table 1: Comparative Properties of Common Pyruvate Salts
| Property | This compound | Sodium Pyruvate | Potassium Pyruvate | Magnesium Pyruvate |
| Hygroscopicity | Low | High | High | Moderate |
| Solubility in Water | Slightly soluble | Highly soluble | Highly soluble | Soluble |
| Molecular Weight | 214.19 g/mol (anhydrous) | 110.04 g/mol | 126.14 g/mol | 198.4 g/mol (anhydrous) |
| Pyruvate Content (%) | ~82% | ~80% | ~70% | ~88% |
| Cation Content (%) | ~18% | ~20% | ~30% | ~12% |
Note: Data compiled from various sources. Exact values may vary depending on the hydration state of the salt.
The lower hygroscopicity of this compound is a significant advantage in formulation, as it is less likely to absorb moisture from the atmosphere, which can accelerate degradation and lead to clumping of the powder.[8]
Experimental Protocols for Stability and Analysis
To ensure the quality and efficacy of pyruvate supplements, rigorous testing is essential. The following sections outline key experimental protocols for assessing the stability and purity of pyruvate salts.
Accelerated Stability Testing (ICH Q1A R2)
Accelerated stability studies are designed to predict the shelf-life of a product by subjecting it to elevated temperature and humidity conditions.[9]
Protocol:
-
Sample Preparation: Prepare samples of the pyruvate salt in its final proposed packaging.
-
Storage Conditions: Place samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.[8][10]
-
Testing Intervals: Analyze the samples at initial (t=0), 1, 2, 3, and 6-month time points.[10]
-
Analytical Methods: At each time point, assess the samples for appearance, purity (assay), degradation products, and moisture content using validated analytical methods.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12][13]
Protocol:
-
Acid Hydrolysis: Expose the pyruvate salt to 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Expose the pyruvate salt to 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the pyruvate salt with 3% H₂O₂ at room temperature.[12]
-
Thermal Degradation: Heat the solid pyruvate salt at a temperature above its expected storage temperature (e.g., 80°C).
-
Photostability: Expose the pyruvate salt to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and identify degradation products.
Hygroscopicity Testing
Hygroscopicity testing determines the tendency of a substance to absorb moisture from the air.[1][4][14]
Protocol:
-
Sample Preparation: Accurately weigh a sample of the pyruvate salt in a tared container.
-
Equilibration: Place the open container in a desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., 80% RH using an ammonium (B1175870) chloride solution) at a constant temperature (e.g., 25°C).[1]
-
Weight Measurement: Periodically weigh the sample until a constant weight is achieved.
-
Calculation: Calculate the percentage of moisture absorbed.
Analytical Method: Stability-Indicating HPLC-UV/MS
A robust analytical method is crucial for accurately quantifying the pyruvate salt and its degradation products.[15][16][17]
Protocol:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and preferably a Mass Spectrometer (MS) for peak identification.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mobile phase typically consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The pH of the mobile phase should be optimized for the separation of pyruvate and its potential degradation products.
-
Detection: UV detection at a wavelength where pyruvate absorbs, typically around 210-220 nm. MS detection provides mass information for peak identification.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and robustness.
Bioavailability and Metabolic Fate of this compound
The effectiveness of a supplement is contingent upon its bioavailability and subsequent metabolic fate.
Bioavailability of Calcium from this compound
Studies have investigated the bioavailability of calcium from this compound compared to other calcium salts. One study in postmenopausal women found that while there was no statistically significant difference in the area under the plasma concentration curve for calcium between this compound, calcium citrate (B86180) malate (B86768), and calcium carbonate, the urinary calcium excretion was higher for calcium citrate malate and this compound compared to placebo.[18][19] This suggests that the calcium from this compound is bioavailable.
Table 2: Bioavailability Data for Different Calcium Salts
| Calcium Salt | Mean Cmax (mg/dL) | Mean Tmax (h) | Mean AUC (mg·h/dL) |
| This compound | 9.8 ± 0.4 | 3.0 ± 1.2 | 230 ± 10 |
| Calcium Carbonate | 9.7 ± 0.3 | 3.2 ± 1.5 | 228 ± 8 |
| Calcium Citrate Malate | 9.9 ± 0.5 | 2.8 ± 1.0 | 232 ± 12 |
| Placebo | 9.4 ± 0.2 | - | 220 ± 7 |
Adapted from a study on postmenopausal women.[18][19] Values are illustrative and may vary between studies.
Bioavailability and Pharmacokinetics of the Pyruvate Moiety
The bioavailability of the pyruvate portion of the salt is a more complex issue. Some studies have suggested that oral pyruvate supplementation, even at high doses, does not significantly increase blood pyruvate levels, indicating potentially poor bioavailability.[7][20] It is hypothesized that pyruvate may be metabolized in the gut or during first-pass metabolism in the liver.[7] However, other studies using sodium pyruvate have shown systemic effects, such as changes in blood acid-base status, suggesting that at least a portion of the ingested pyruvate is absorbed and is metabolically active.[21][22][23][24][25]
Experimental Protocol: In Vitro Permeability using Caco-2 Cells
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[18][23][26][27][28]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: Add the test compound (pyruvate salt) to the apical (AP) side of the monolayer and measure its appearance on the basolateral (BL) side over time (A to B transport). To assess active efflux, also measure transport from the BL to the AP side (B to A transport).
-
Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.
Metabolic Fate: Isotopic Tracer Studies
Isotopic labeling studies are the gold standard for tracing the metabolic fate of a compound in vivo.[2][9][14][19][29][30][31][32]
Workflow:
-
Tracer Synthesis: Synthesize pyruvate labeled with a stable isotope, such as ¹³C (e.g., [1-¹³C]pyruvate or [U-¹³C]pyruvate).
-
Administration: Administer the labeled pyruvate salt orally to the study subjects.
-
Sample Collection: Collect blood, urine, and potentially breath samples at various time points.
-
Metabolite Analysis: Use mass spectrometry (GC-MS or LC-MS/MS) to identify and quantify the labeled metabolites.
-
Metabolic Flux Analysis: Analyze the distribution of the isotope label in downstream metabolites to map the metabolic pathways utilized by the absorbed pyruvate.
Signaling Pathways and Physiological Effects
The components of this compound, calcium and pyruvate, can independently and synergistically influence various cellular signaling pathways.
Calcium Signaling
Oral calcium supplementation leads to an increase in extracellular calcium concentration in the intestinal lumen. This can trigger intracellular calcium signaling in intestinal epithelial cells, which is a key regulator of various cellular processes, including ion transport and nutrient absorption.[1][2][12][15][22][24][33][34][35]
Diagram of Intestinal Calcium Signaling:
Caption: Intracellular calcium signaling cascade in intestinal epithelial cells.
Pyruvate Metabolism and Cellular Redox State
Once absorbed, pyruvate enters the metabolic machinery of the cell. It can be converted to acetyl-CoA and enter the Krebs cycle for ATP production, or it can be converted to lactate (B86563). The fate of pyruvate has a significant impact on the cellular redox state (NADH/NAD⁺ ratio).[19]
Diagram of Pyruvate's Metabolic Crossroads:
Caption: Pyruvate's central role in cellular energy metabolism.
Conclusion
The stabilization of pyruvic acid through the formation of its calcium salt is a critical strategy for its effective use in dietary supplements. This compound offers advantages in terms of stability and handling compared to other pyruvate salts. This technical guide has provided an overview of the scientific principles underlying the stabilizing role of calcium, detailed experimental protocols for the analysis and quality control of pyruvate supplements, and explored the current understanding of the bioavailability, metabolic fate, and physiological effects of this compound. Further research, particularly direct comparative studies on the stability and bioavailability of different pyruvate salts, is warranted to fully optimize the formulation and application of pyruvate-based supplements for human health.
References
- 1. mrsupplement.com.au [mrsupplement.com.au]
- 2. Calcium signaling and salt tolerance are diversely entwined in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tainstruments.com [tainstruments.com]
- 5. Artefactual formation of pyruvate from in-source conversion of lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. examine.com [examine.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 10. ikev.org [ikev.org]
- 11. azom.com [azom.com]
- 12. oncotarget.com [oncotarget.com]
- 13. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tainstruments.com [tainstruments.com]
- 15. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A method for lactate and pyruvate determination in filter-paper dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of lactate and pyruvate in human sweat using reversed-phase high-performance liquid chromatography: a noninvasive approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling | Springer Nature Experiments [experiments.springernature.com]
- 20. A study on moisture isotherms of formulations: the Use of polynomial equations to predict the moisture isotherms of tablet products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ICH Official web site : ICH [ich.org]
- 22. researchgate.net [researchgate.net]
- 23. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 24. Single Sodium Pyruvate Ingestion Modifies Blood Acid-Base Status and Post-Exercise Lactate Concentration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Single sodium pyruvate ingestion modifies blood acid-base status and post-exercise lactate concentration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. enamine.net [enamine.net]
- 27. charnwooddiscovery.com [charnwooddiscovery.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 30. [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 32. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Calcium signaling - Wikipedia [en.wikipedia.org]
- 34. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
The Effects of Calcium Pyruvate on Gene Expression in Hepatocytes
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the molecular mechanisms through which calcium pyruvate (B1213749) modulates gene expression in hepatocytes. It provides a comprehensive overview of the key signaling pathways, detailed experimental protocols for investigation, and a quantitative summary of observed changes in gene expression.
Introduction
Pyruvate, the end product of glycolysis, occupies a central nexus in cellular metabolism. Within hepatocytes, it is a critical substrate for both anabolic processes, such as gluconeogenesis and de novo lipogenesis (DNL), and catabolic processes, including the tricarboxylic acid (TCA) cycle for ATP production.[1][2] Calcium, in its ionic form (Ca2+), is a ubiquitous second messenger that regulates a vast array of cellular processes, including metabolism, proliferation, and gene transcription.[3][4]
The combination of these two molecules in the form of calcium pyruvate provides both a key metabolic substrate and a crucial signaling ion. Understanding its integrated effect on hepatic gene expression is paramount for developing therapeutic strategies for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and other conditions linked to hepatic metabolic dysregulation. This guide synthesizes current research to provide a detailed technical overview of these effects.
Key Signaling Pathways Modulated by this compound
This compound influences a network of interconnected signaling pathways to alter the transcriptional landscape of hepatocytes. These effects are primarily centered on the regulation of glucose metabolism, lipid synthesis, and mitochondrial function.
Gluconeogenesis
Pyruvate is a primary substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[5] The expression of rate-limiting gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), is tightly controlled at the transcriptional level.
-
cAMP/PKA/CREB Pathway: During fasting, hormonal signals like glucagon (B607659) elevate intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP Response Element-Binding Protein (CREB), which binds to the promoters of the PCK1 (encoding PEPCK) and G6PC (encoding G6Pase) genes to drive their transcription.[5][6]
-
Calcium-Mediated Inhibition: Conversely, agents that increase intracellular calcium, such as the calcium ionophore A23187, phenylephrine, and vasopressin, have been shown to significantly reduce the basal mRNA concentrations of PEPCK.[7] This suggests that calcium signaling can act as a counter-regulatory mechanism to cAMP-driven gluconeogenic gene expression, potentially to prevent excessive glucose production. The decrease in extracellular calcium, on the other hand, can lead to an increase in PEPCK mRNA levels.[7]
De Novo Lipogenesis (DNL)
In the fed state, excess pyruvate is converted within the mitochondria to acetyl-CoA, which is then exported to the cytosol as citrate (B86180) to serve as the primary building block for DNL.
-
SREBP-1c and ChREBP: The transcription of key lipogenic genes, including ACLY (ATP-citrate lyase), ACC1 (Acetyl-CoA Carboxylase 1), FASN (Fatty Acid Synthase), and SCD1 (Stearoyl-CoA Desaturase-1), is governed by the master transcriptional regulators Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP).[8][9][10][11]
-
Role of Mitochondrial Pyruvate: The transport of pyruvate into the mitochondria via the Mitochondrial Pyruvate Carrier (MPC) is a critical rate-limiting step.[12] Studies using MPC inhibitors or involving hepatocyte-specific MPC deletion have demonstrated that limiting mitochondrial pyruvate entry impairs DNL rates.[13][14][15] This highlights the dependency of the lipogenic gene expression program on a steady supply of pyruvate-derived acetyl-CoA.
AMPK Signaling Pathway
The 5' AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. When the cellular AMP:ATP ratio rises, indicating low energy status, AMPK is activated.
-
Metabolic Switch: Activated AMPK phosphorylates and inactivates key enzymes in anabolic pathways while activating catabolic ones. In hepatocytes, AMPK activation inhibits DNL by phosphorylating and inactivating ACC1 and by suppressing the expression of SREBP-1c and ChREBP.[16][17] Simultaneously, it promotes fatty acid oxidation.
-
Pyruvate's Influence: The relationship between pyruvate and AMPK is complex. While some metabolic shifts induced by pyruvate may involve AMPK, studies have also shown that pyruvate can regulate the expression of certain genes, such as Fibroblast Growth Factor 21 (FGF21), independently of AMPK signaling.[18]
Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria, which is essential for adapting to cellular energy demands.
-
PGC-1α-Dependent and -Independent Pathways: Pyruvate treatment has been shown to induce mitochondrial biogenesis in muscle cells, marked by increased mitochondrial protein expression and respiratory capacity.[19] This effect can occur independently of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, suggesting the existence of a novel energy-sensing pathway.[19]
-
Calcium-Induced Biogenesis: Calcium is a well-established trigger for mitochondrial biogenesis.[20] Increases in cytosolic calcium activate Calcium/Calmodulin-Dependent Protein Kinase (CaMK) and p38 Mitogen-Activated Protein Kinase (MAPK). These kinases, in turn, activate transcription factors and coactivators, including PGC-1α and Myocyte Enhancer Factor 2 (MEF2), to drive the expression of nuclear and mitochondrial genes required for creating new mitochondria.[20][21]
FGF21 Expression
Fibroblast growth factor 21 (FGF21) is a hormone primarily secreted by the liver that plays a significant role in regulating glucose and lipid metabolism.
-
Pyruvate-Induced Upregulation: Pyruvate has been found to significantly increase FGF21 expression and secretion in hepatocytes.[18] The mechanism involves pyruvate activating phosphodiesterases (PDEs), which leads to a reduction in intracellular cAMP levels. This decrease in cAMP inhibits the cAMP–Epac–CREB signaling pathway, ultimately resulting in the upregulation of FGF21 expression.[18]
Quantitative Data on Gene Expression Changes
The following table summarizes the effects of pyruvate and calcium-related signaling on the expression of key metabolic genes in hepatocytes, as reported in the literature.
| Gene Symbol | Gene Name | Metabolic Pathway | Effector(s) | Observed Effect on mRNA Expression | Reference(s) |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | Gluconeogenesis | cAMP, Fasting | Upregulated | [5][6] |
| Calcium-mobilizing agents (e.g., A23187) | Downregulated (by 50-60%) | [7] | |||
| G6PC | Glucose-6-Phosphatase Catalytic Subunit | Gluconeogenesis | cAMP, Fasting, PGC-1α | Upregulated | [5][22] |
| CARHSP1 (Calcium-regulated protein) | Downregulated | [22] | |||
| FGF21 | Fibroblast Growth Factor 21 | Metabolic Regulation | Pyruvate (>0.1 mM) | Upregulated | [18] |
| FASN | Fatty Acid Synthase | De Novo Lipogenesis | SREBP-1c, ChREBP, Insulin (B600854)/Glucose | Upregulated | [8][10][11] |
| AMPK activation, PDK inhibition | Downregulated | [10][16] | |||
| ACC1 | Acetyl-CoA Carboxylase 1 | De Novo Lipogenesis | SREBP-1c, ChREBP, Insulin/Glucose | Upregulated | [8][10][11] |
| AMPK activation, PDK inhibition | Downregulated | [10][16] | |||
| SCD1 | Stearoyl-CoA Desaturase 1 | De Novo Lipogenesis | PDK inhibition | Downregulated | [9][10] |
| PKLR | Pyruvate Kinase, Liver and Red Blood Cell | Glycolysis | ChREBP, SREBP-1c, Glucose | Upregulated | [11][23] |
| AMPK activation | Downregulated | [16] | |||
| PPARGC1A | PGC-1 alpha | Mitochondrial Biogenesis | Fasting, cAMP, Calcium (via CaMK/p38) | Upregulated | [5][20] |
| Pyruvate treatment in myoblasts | No significant change | [19] |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the effects of this compound on gene expression. Below are standardized protocols for key procedures.
Cell Culture and Treatment
Objective: To culture hepatocytes and treat them with this compound to observe effects on gene expression.
Cell Lines:
-
Primary Hepatocytes: Isolated from mice or rats via collagenase perfusion. While being the most physiologically relevant model, they are challenging to maintain in culture.[24]
-
Immortalized Cell Lines: Human hepatoma HepG2 cells or mouse AML12 hepatocytes are commonly used alternatives that are easier to culture, though they may not fully recapitulate primary cell physiology.[18][25]
Protocol:
-
Cell Seeding: Plate hepatocytes (e.g., HepG2) in collagen-coated 6-well plates at a density of 5 x 10^5 cells/well.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Starvation (Optional): Prior to treatment, incubate cells in serum-free DMEM for 12-16 hours to synchronize them and establish a basal metabolic state.
-
Treatment: Prepare a stock solution of this compound in sterile water or culture medium. Treat cells with the desired final concentration (e.g., 0.1 mM to 10 mM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control group (treated with the same volume of solvent).
RNA Isolation and Quantification
Objective: To isolate high-quality total RNA from treated hepatocytes.
Protocol:
-
Cell Lysis: After treatment, wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of TRIzol reagent (or similar) directly to each well and lyse the cells by pipetting.
-
Phase Separation: Transfer the lysate to a microfuge tube, add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend it in 20-50 µL of RNase-free water.
-
Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the relative expression levels of target genes.
Protocol:
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., using M-MLV or SuperScript reverse transcriptase) with oligo(dT) or random hexamer primers, according to the manufacturer's instructions.
-
qPCR Reaction: Prepare the qPCR reaction mixture in a total volume of 20 µL, containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the reaction on a real-time PCR system with a typical program:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute
-
Melt Curve Analysis: To verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[26] Normalize the expression of target genes to a stable housekeeping gene (e.g., ACTB, GAPDH).
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described.
References
- 1. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. AMPK-associated signaling to bridge the gap between fuel metabolism and hepatocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unraveling the Regulation of Hepatic Gluconeogenesis [frontiersin.org]
- 6. Regulation of hepatic gluconeogenesis by nuclear factor Y transcription factor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-mobilizing effectors inhibit P-enolpyruvate carboxykinase gene expression in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Targeting hepatic pyruvate dehydrogenase kinases restores insulin signaling and mitigates ChREBP-mediated lipogenesis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting hepatic pyruvate dehydrogenase kinases restores insulin signaling and mitigates ChREBP-mediated lipogenesis in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatic glucokinase is required for the synergistic action of ChREBP and SREBP-1c on glycolytic and lipogenic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Hepatic Mitochondrial Pyruvate Carrier as a Regulator of Systemic Metabolism and a Therapeutic Target for Treating Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of hepatic mitochondrial pyruvate carrier deficiency on de novo lipogenesis and glycerol-mediated gluconeogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of hepatic mitochondrial pyruvate carrier deficiency on de novo lipogenesis and glycerol-mediated gluconeogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of hepatic mitochondrial pyruvate carrier deficiency on de novo lipogenesis and gluconeogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Pyruvate induces mitochondrial biogenesis by a PGC-1 alpha-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of calcium-induced mitochondrial biogenesis and GLUT4 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Therapeutics That Induce Mitochondrial Biogenesis for the Treatment of Acute and Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Gluconeogenic Genes by Calcium-regulated Heat-stable Protein 1 via Repression of Peroxisome Proliferator-activated Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. ocul-gue.primo.exlibrisgroup.com [ocul-gue.primo.exlibrisgroup.com]
- 25. researchgate.net [researchgate.net]
- 26. An Approach to the Study of Gene Expression in Hepatocarcinogenesis Initiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Calcium Pyruvate Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) is a crucial intermediate metabolite in cellular respiration and plays a vital role in energy production. In cell culture, supplementing media with pyruvate provides an additional energy source, which can be particularly beneficial for rapidly dividing cells, cells grown in low glucose conditions, or cells recovering from stress. While sodium pyruvate is commonly used, calcium pyruvate serves as an alternative that also supplies calcium ions, an essential second messenger in various signaling pathways. The stability of the calcium salt of pyruvate makes it a reliable supplement for cell culture applications.[1]
This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions for use in cell culture.
Quantitative Data Summary
A summary of the key chemical and physical properties of anhydrous this compound is presented in the table below for easy reference. It is critical to use the anhydrous molecular weight for accurate stock solution preparation.
| Property | Value | Citations |
| Chemical Name | Calcium 2-oxopropanoate | [2] |
| Synonyms | Pyruvic acid calcium salt, anhydrous | [3][4] |
| CAS Number | 52009-14-0 | [3][5][6] |
| Molecular Formula | C₆H₆CaO₆ | [2][4][5][6] |
| Molecular Weight | 214.19 g/mol | [2][3][4][5][6][7] |
| Appearance | White to off-white or pale yellow crystalline powder | [3][5][6] |
| Solubility | Slightly soluble in warm water; soluble in water | [1][3][5][6] |
Experimental Protocols
This section details the methodology for preparing a 100 mM sterile stock solution of this compound. This 100X stock is designed for convenient dilution into cell culture media to a final working concentration of 1 mM.
Materials and Equipment
-
This compound, anhydrous, cell culture grade (CAS 52009-14-0)
-
Cell culture grade water (e.g., Water for Injection - WFI)
-
Sterile 50 mL or 100 mL conical tubes
-
Sterile 0.2 µm syringe filter
-
Sterile syringes (10 mL or 20 mL)
-
Analytical balance
-
Weighing paper or boat
-
Sterile spatula
-
Magnetic stirrer and stir bar (optional)
-
Sterile serological pipettes
-
Pipette aid
-
70% ethanol (B145695) solution
-
Laminar flow hood or biological safety cabinet
-
Sterile, light-blocking storage bottles or tubes (e.g., amber tubes)
Experimental Workflow Diagram
The following diagram illustrates the key steps for the preparation of a sterile this compound stock solution.
Caption: Workflow for preparing sterile this compound stock solution.
Step-by-Step Protocol for 100 mM Stock Solution
This protocol provides instructions for preparing 50 mL of a 100 mM this compound stock solution.
-
Preparation and Calculations:
-
Work within a laminar flow hood or biological safety cabinet to maintain sterility.[8][9]
-
Wipe down all surfaces and items entering the hood with 70% ethanol.[8][9][10]
-
Calculation: To prepare a 100 mM solution, you need to calculate the mass of anhydrous this compound (MW: 214.19 g/mol ) required.
-
Molarity (M) = Moles (mol) / Volume (L)
-
Moles = Molarity × Volume = 0.1 mol/L × 0.050 L = 0.005 mol
-
Mass (g) = Moles × Molecular Weight = 0.005 mol × 214.19 g/mol = 1.071 g
-
-
Weigh out 1.071 g of anhydrous this compound powder on an analytical balance using sterile technique.
-
-
Dissolution:
-
Using a sterile serological pipette, measure 40 mL of cell culture grade water into a sterile 50 mL conical tube.
-
Carefully add the weighed this compound powder to the water in the conical tube.
-
Cap the tube tightly and vortex or place it on a magnetic stirrer until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required to aid dissolution, as this compound is slightly soluble in water.[1][3] Ensure the solution is clear before proceeding.
-
Once dissolved, add cell culture grade water to bring the final volume to 50 mL.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe appropriately sized for the volume.
-
Attach a sterile 0.2 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new, sterile 50 mL conical tube or sterile storage bottle. Do not autoclave pyruvate solutions , as pyruvate is heat-labile and will degrade. Filter sterilization is the required method for heat-sensitive solutions.[11]
-
-
Storage and Quality Control:
-
For convenience and to avoid repeated freeze-thaw cycles (though refrigeration is standard), aliquot the sterile 100 mM stock solution into smaller, sterile, light-blocking tubes (e.g., 1 mL or 5 mL amber cryovials).
-
Label the tubes clearly with the contents ("100 mM this compound"), preparation date, and your initials.
-
Store the aliquots at 2-8°C, protected from light.[12][13] For lab-prepared solutions, it is recommended to use the stock within a few weeks to a month to ensure stability.
-
Quality Control: Before use, visually inspect the stock solution for any signs of precipitation or microbial contamination (cloudiness). If any are observed, discard the solution.
-
Use in Cell Culture
To supplement your cell culture medium, add the 100 mM this compound stock solution at a 1:100 dilution to achieve a final concentration of 1 mM. For example, add 1 mL of the 100 mM stock solution to 99 mL of cell culture medium.
References
- 1. This compound | 52009-14-0 [chemicalbook.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound - PCCA [pccarx.com]
- 4. scbt.com [scbt.com]
- 5. choline-betaine.com [choline-betaine.com]
- 6. ingredientsonline.com [ingredientsonline.com]
- 7. This compound, 96% | Fisher Scientific [fishersci.ca]
- 8. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 9. csulb.edu [csulb.edu]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. nacalai.com [nacalai.com]
- 12. rndsystems.com [rndsystems.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
Optimal Dosage of Calcium Pyruvate for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the optimal dosage of calcium pyruvate (B1213749) for in vivo animal studies, drawing from various scientific publications. It includes detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in designing their own studies.
Application Notes
Calcium pyruvate, a stable salt of pyruvic acid, has been investigated for its therapeutic potential in a range of preclinical models, including inflammatory bowel disease (IBD), obesity, and cognitive enhancement. The optimal dosage varies significantly depending on the animal model, the indication being studied, and the route of administration.
Key Considerations for Dosage Selection:
-
Animal Model: The species and strain of the animal, as well as the specific disease model being used, are critical factors. For instance, dosages effective in rat models of colitis may differ from those used in mouse models of obesity.
-
Route of Administration: Oral gavage and dietary supplementation are the most common routes. The bioavailability and subsequent effective dose may differ between these methods.
-
Therapeutic Indication: The targeted biological effect influences the required dosage. Anti-inflammatory effects in the gut may be achieved at lower doses compared to metabolic effects related to obesity.
-
Duration of Treatment: The length of the study, from acute (days) to chronic (weeks or months), will impact the total exposure and potentially the optimal daily dosage.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various in vivo animal studies.
| Table 1: this compound Dosage in Rat Models | |||||
| Indication | Rat Strain | Dosage | Route of Administration | Duration | Key Findings |
| Irritable Bowel Syndrome (IBS) Model (DCA-induced)[1][2][3][4] | Sprague-Dawley | 40 and 100 mg/kg/day | Oral gavage | 17 days | Reduced visceral hypersensitivity and expression of pro-inflammatory markers (IL-1β, COX-2). |
| Colitis Model (TNBS-induced)[5] | Not Specified | 20, 40, and 100 mg/kg/day | Oral gavage | 7 days | Showed intestinal anti-inflammatory effects. |
| High-Fat Diet-Induced Obesity[6] | Albino | 3% of diet | Dietary Supplementation | 5 weeks | Decreased weight gain and modulated plasma triglycerides, cholesterol, and glucose. |
| Table 2: this compound Dosage in Mouse Models | |||||
| Indication | Mouse Strain | Dosage | Route of Administration | Duration | Key Findings |
| Cognitive Enhancement | Not Specified | ~800 mg/kg/day (in chow) | Dietary Supplementation | 2-6 months | Facilitated spatial learning and increased exploration. |
| Exercise Ability | Not Specified | 600 mg/kg/day | Not Specified | 3 weeks | Improved exercise ability and increased liver and muscle glycogen. |
Experimental Protocols
Preparation and Administration of this compound (Oral Gavage)
This protocol is based on methodologies used in studies investigating the anti-inflammatory effects of this compound in rats.[1][2][3][4]
Materials:
-
This compound Monohydrate (CPM)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Weighing scale
-
Mortar and pestle (optional, for fine powder)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Animal gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 40 mg/kg or 100 mg/kg) and the body weight of the animals, calculate the total amount of CPM needed.
-
Prepare the vehicle: Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of CPM.
-
If necessary, grind the CPM to a fine powder using a mortar and pestle to ensure better suspension.
-
Gradually add the CPM powder to the vehicle in a volumetric flask while stirring to create a homogenous suspension.
-
-
Administer via oral gavage:
-
Gently restrain the animal.
-
Measure the appropriate volume of the suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
TNBS-Induced Colitis Model in Rats
This protocol is a standard method for inducing colitis to study the efficacy of anti-inflammatory agents.[5][7][8][9][10]
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (B145695) (50%)
-
Anesthesia (e.g., isoflurane)
-
Soft catheter
-
Syringes
Procedure:
-
Animal Preparation: Fast the rats for 24 hours before TNBS administration, with free access to water.
-
Anesthesia: Anesthetize the rats using a suitable anesthetic agent.
-
Induction of Colitis:
-
Prepare the TNBS solution by dissolving it in 50% ethanol to the desired concentration (e.g., 100 mg/kg).
-
Insert a soft catheter intra-rectally to a depth of approximately 8 cm.
-
Slowly instill the TNBS solution into the colon.
-
Keep the rat in a head-down position for a few minutes to ensure proper distribution of the solution.
-
-
Post-Induction Care: Monitor the animals for signs of colitis, such as weight loss, diarrhea, and rectal bleeding.
-
Treatment: Begin treatment with this compound (as described in Protocol 1) at a predetermined time point after colitis induction (e.g., 24 hours).
High-Fat Diet-Induced Obesity Model in Rats
This model is used to study the effects of compounds on metabolic parameters.[6][11][12][13][14]
Materials:
-
High-fat diet (HFD) pellets (e.g., 45-60% of calories from fat)
-
Standard chow pellets
-
This compound
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions for at least one week with free access to standard chow and water.
-
Dietary Groups:
-
Control Group: Feed the rats a standard chow diet.
-
HFD Group: Feed the rats a high-fat diet.
-
HFD + this compound Group: Feed the rats a high-fat diet supplemented with a specific percentage of this compound (e.g., 3%). The this compound can be mixed into the diet by the supplier or manually incorporated into the chow.
-
-
Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.
-
Endpoint Analysis: At the end of the study period (e.g., 5 weeks), collect blood samples for biochemical analysis (triglycerides, cholesterol, glucose) and perform other relevant metabolic tests.
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by modulating the expression of key inflammatory mediators. One proposed mechanism involves the downregulation of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and the enzyme Cyclooxygenase-2 (COX-2).
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an in vivo animal model.
Caption: General experimental workflow for in vivo studies.
Regulation of Pyruvate Dehydrogenase Complex by Calcium
Pyruvate plays a central role in cellular energy metabolism. The conversion of pyruvate to acetyl-CoA is catalyzed by the pyruvate dehydrogenase complex (PDC). Calcium ions are known to activate PDC, thereby promoting energy production.
References
- 1. A rat model of chronic postinflammatory visceral pain induced by deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNBS induced colitis in rats [bio-protocol.org]
- 3. This compound Exerts Beneficial Effects in an Experimental Model of Irritable Bowel Disease Induced by DCA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Beneficial Effects in an Experimental Model of Irritable Bowel Disease Induced by DCA in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. High-fat diet-induced obesity in animal models | Nutrition Research Reviews | Cambridge Core [cambridge.org]
Application Notes and Protocols for the Quantification of Pyruvate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) is a pivotal alpha-keto acid at the intersection of major metabolic pathways, including glycolysis, gluconeogenesis, the citric acid cycle, and amino acid metabolism.[1][2][3] Its intracellular and extracellular concentrations are critical indicators of a cell's metabolic state.[3] Altered pyruvate levels have been implicated in various pathological conditions, including metabolic disorders, liver diseases, and cancer.[2][3][4] Consequently, the accurate quantification of pyruvate in biological samples is essential for basic research, clinical diagnostics, and drug development.[3] This document provides detailed application notes and protocols for various analytical techniques used to measure pyruvate concentrations in a range of biological samples.
Overview of Analytical Techniques
Several methods are available for the quantification of pyruvate, each with distinct advantages and limitations. The primary techniques can be categorized as enzymatic assays and chromatography-based methods.
-
Enzymatic Assays: These are the most common methods for pyruvate quantification and rely on the specific enzymatic conversion of pyruvate, which is coupled to a detectable signal.[3] These assays can be:
-
Colorimetric: Pyruvate is oxidized by pyruvate oxidase to produce hydrogen peroxide (H₂O₂), which reacts with a probe to generate a colored product.[2][3]
-
Fluorometric: Similar to the colorimetric assay, but the reaction with H₂O₂ generates a fluorescent product, offering higher sensitivity.[1][5][6]
-
Bioluminescent: A highly sensitive method where pyruvate oxidase activity is ultimately coupled to a luciferase reaction that produces light.[7]
-
-
Chromatography-Based Methods: These techniques offer high specificity and the ability to measure multiple metabolites simultaneously.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates pyruvate from other components in a sample. Since pyruvate lacks a strong chromophore, derivatization is often required for sensitive detection, typically with fluorescence.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for metabolic profiling that can be used to measure pyruvate, often after derivatization to make it volatile.[9][10]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different analytical techniques described in this document, providing a basis for method selection based on the specific requirements of an experiment.
| Technique | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Sample Types |
| Enzymatic Assay | Colorimetric | ~5 µM[8] | ~10 µM[8] | 2 - 500 µM[11] | Serum, Plasma, Blood, Urine, Saliva, Cell/Tissue Lysates[2][5] |
| Fluorometric | 0.3 µM[6] | 1 µM[1] | 0.2 - 50 µM[11][12] | Serum, Plasma, Blood, Urine, Saliva, Cell/Tissue Lysates[1][5] | |
| Bioluminescent | 400 nM[7] | 1.56 µM (S/B >5)[7] | 400 nM - 50 µM[7] | Cultured Cells, Media, Serum[7] | |
| Chromatography | HPLC-Fluorescence | 1 µM[8] | 5 µM[8] | 0 - 500 µM[8] | Blood, Cell Culture Medium[8][13] |
| GC-MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Serum, Liver Tissue[10] |
Experimental Protocols
Protocol 1: Sample Preparation for Pyruvate Analysis
Proper sample collection and preparation are critical for accurate pyruvate measurement, as its levels can change rapidly.[14]
For Whole Blood:
-
Collection: Patient should be fasting and at rest.[15] Draw blood without the use of a tourniquet if possible.[15]
-
Deproteinization (Essential): Immediately after collection, mix 1 mL of whole blood with 2 mL of ice-cold 8% (w/v) perchloric acid (PCA).[15][16]
-
Incubation: Mix thoroughly for 30 seconds and incubate on ice for 10 minutes.[15]
-
Centrifugation: Centrifuge at 1500 x g for 10 minutes at 4°C.[15][16]
-
Supernatant Collection: Carefully transfer the protein-free supernatant to a new chilled tube for analysis.[15] The deproteinated sample is stable for one month at -80°C.[5]
-
Neutralization (for some assays): If required by the assay protocol, neutralize the PCA extract with a suitable base like potassium carbonate.[5]
For Serum and Plasma:
-
Collection: For plasma, collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).[5] For serum, collect blood without an anticoagulant and allow it to clot for 30 minutes at room temperature.[5]
-
Centrifugation:
-
Deproteinization: Deproteinize serum or plasma using 0.5 M metaphosphoric acid (MPA) or a 10 kDa molecular weight cutoff (MWCO) spin filter.[5][17]
-
Storage: Store the deproteinated supernatant at -80°C.[5]
For Tissues and Cells:
-
Homogenization: Homogenize tissue or cells in 4 volumes of ice-cold Pyruvate Assay Buffer or PBS.[4][17]
-
Centrifugation: Centrifuge at 10,000-13,000 x g for 10 minutes at 4°C to pellet insoluble material.[4][17]
-
Supernatant Collection: Use the clear supernatant for the assay. Deproteinization with a 10 kDa MWCO spin filter is recommended.[4][17]
Note on Sample Stability: Whole blood samples should be deproteinized immediately. Storing whole blood on ice before deproteinization can lead to a significant reduction in pyruvate levels.[18] Hemolyzed samples should not be used as hemolysis can cause an increase in measured pyruvate concentration.[18]
Protocol 2: Enzymatic Fluorometric Assay for Pyruvate
This protocol is based on commercially available kits and the principle that pyruvate oxidase generates H₂O₂ which then reacts with a probe to produce a fluorescent product.[1][5][6]
Materials:
-
Pyruvate Assay Buffer
-
Pyruvate Probe (e.g., Amplex Red or similar)
-
Horseradish Peroxidase (HRP)
-
Pyruvate Oxidase
-
Pyruvate Standard
-
Deproteinized samples
-
Black 96-well microplate
Procedure:
-
Reagent Preparation:
-
Reaction Mix Preparation:
-
Assay Protocol:
-
Measurement:
-
Read the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[5]
-
-
Calculation:
-
Subtract the background fluorescence from the sample fluorescence.
-
Determine the pyruvate concentration in the samples from the standard curve.
-
Protocol 3: HPLC with Fluorescence Detection
This protocol involves the derivatization of pyruvate with o-phenylenediamine (B120857) (OPD) to form a fluorescent quinoxalinol derivative.[19]
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Deproteinized samples
-
Pyruvate standards
-
o-phenylenediamine (OPD) solution (25 mM in 2 M HCl)[19]
-
Mobile phase (e.g., a gradient of methanol (B129727) and a suitable buffer)
Procedure:
-
Derivatization:
-
Chromatographic Conditions:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the components using a suitable gradient elution on the C18 column.
-
Set the fluorescence detector to an excitation wavelength of ~336 nm and an emission wavelength of ~420 nm.[20]
-
-
Quantification:
-
Identify the pyruvate derivative peak based on its retention time compared to the standards.
-
Quantify the peak area and determine the pyruvate concentration from the standard curve.
-
Signaling Pathways and Workflow Diagrams
Below are diagrams created using the DOT language to visualize key processes.
Caption: Central role of pyruvate in cellular metabolism.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. raybiotech.com [raybiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyruvate Assay Kit. Colorimetric/Fluorometric. (ab65342/K609)| Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate-Glo™ Assay [promega.com]
- 8. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of pyruvate and lactate in primary liver cell culture medium during hypoxia by on-line microdialysis-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmchs.org [mmchs.org]
- 15. Pyruvic Acid | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Interference and blood sample preparation for a pyruvate enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Calcium Pyruvate in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular metabolism by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively. Pyruvate (B1213749) is a critical substrate at the intersection of these two major energy-producing pathways.[1][2] While sodium pyruvate is commonly used in Seahorse XF assay media, this document provides a detailed protocol for the use of calcium pyruvate.
Calcium ions are known to play a significant role in regulating mitochondrial function. Specifically, mitochondrial calcium uptake can stimulate the activity of key enzymes in the tricarboxylic acid (TCA) cycle, including pyruvate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase.[3][4] Therefore, using this compound as a substrate in Seahorse XF assays may offer unique insights into the interplay between substrate availability and calcium signaling in the regulation of cellular bioenergetics.
Disclaimer: The following protocols are adapted from established methods for sodium pyruvate. Due to the limited solubility of this compound and the potential for calcium ions to modulate mitochondrial function, it is strongly recommended that researchers empirically determine the optimal concentration and assess any potential confounding effects of calcium in their specific cell model.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on mitochondrial respiration and glycolysis in a Seahorse XF Cell Mito Stress Test and Cell Energy Phenotype Test. Actual results will vary depending on the cell type, experimental conditions, and the specific metabolic phenotype of the cells.
Table 1: Hypothetical Effects of this compound on Mitochondrial Respiration (Cell Mito Stress Test)
| Parameter | Control (No Pyruvate) | 1 mM Sodium Pyruvate | 1 mM this compound |
| Basal OCR (pmol/min) | 50 | 80 | 85 |
| ATP Production-linked OCR (pmol/min) | 35 | 60 | 65 |
| Maximal Respiration (pmol/min) | 100 | 150 | 165 |
| Spare Respiratory Capacity (%) | 100% | 87.5% | 94.1% |
| Proton Leak (pmol/min) | 15 | 20 | 20 |
| Non-Mitochondrial Oxygen Consumption (pmol/min) | 5 | 5 | 5 |
Table 2: Hypothetical Effects of this compound on Metabolic Phenotype (Cell Energy Phenotype Test)
| Parameter | Control (No Pyruvate) | 1 mM Sodium Pyruvate | 1 mM this compound |
| Baseline OCR (pmol/min) | 50 | 80 | 85 |
| Baseline ECAR (mpH/min) | 30 | 25 | 23 |
| Stressed OCR (pmol/min) | 90 | 130 | 145 |
| Stressed ECAR (mpH/min) | 50 | 45 | 42 |
Experimental Protocols
Preparation of this compound-Supplemented Seahorse XF Assay Medium
Materials:
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4)[4]
-
This compound (powder)
-
Seahorse XF Glucose solution (e.g., 1.0 M)
-
Seahorse XF Glutamine solution (e.g., 200 mM)
-
High-purity water
-
Sterile conical tubes
-
0.2 µm sterile filter
Protocol:
-
Prepare a 100 mM this compound Stock Solution:
-
This compound is slightly soluble in water, and solubility increases with warming.[5][6]
-
To prepare a 100 mM stock solution, weigh out the appropriate amount of this compound and dissolve it in high-purity water. Gentle warming (e.g., to 37°C) may be necessary to fully dissolve the powder.
-
Note: Due to potential solubility issues, it is recommended to prepare this stock solution fresh for each experiment.
-
Sterile filter the 100 mM this compound stock solution using a 0.2 µm filter.
-
-
Prepare the Final Assay Medium:
-
On the day of the assay, warm the Seahorse XF Base Medium to 37°C.[4]
-
In a sterile conical tube, add the required supplements to the base medium. For a final volume of 100 mL, a typical starting point is:
-
97 mL Seahorse XF Base Medium
-
1 mL of 1.0 M Glucose (final concentration: 10 mM)
-
1 mL of 200 mM Glutamine (final concentration: 2 mM)
-
1 mL of 100 mM this compound stock solution (final concentration: 1 mM)
-
-
Note: The final concentrations of glucose, glutamine, and this compound should be optimized for your specific cell type and experimental goals.
-
Ensure the final assay medium is at 37°C and the pH is 7.4 ± 0.1 before use. If necessary, adjust the pH with 0.1 N NaOH.[7]
-
Seahorse XF Cell Mito Stress Test Protocol
This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial respiratory chain inhibitors.
Materials:
-
Cells seeded in a Seahorse XF Cell Culture Microplate
-
This compound-supplemented Seahorse XF Assay Medium (prepared as above)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Protocol:
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium from the microplate and wash the cells once with the pre-warmed this compound-supplemented Seahorse XF Assay Medium.
-
Add the final volume of this compound-supplemented Seahorse XF Assay Medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Prepare Injector Ports: Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injector ports of the hydrated sensor cartridge.
-
Run the Assay: Calibrate the sensor cartridge and then replace the calibrant plate with the cell culture plate to start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
Seahorse XF Cell Energy Phenotype Test Protocol
This assay determines the metabolic phenotype of cells by simultaneously measuring OCR and ECAR under both basal and stressed conditions.
Materials:
-
Cells seeded in a Seahorse XF Cell Culture Microplate
-
This compound-supplemented Seahorse XF Assay Medium (prepared as above)
-
Seahorse XF Cell Energy Phenotype Test Kit (containing Oligomycin and FCCP)
Protocol:
-
Cell Seeding and Sensor Cartridge Hydration: Follow steps 1 and 2 of the Cell Mito Stress Test protocol.
-
Assay Preparation: Follow step 3 of the Cell Mito Stress Test protocol.
-
Prepare Injector Ports: Prepare a stressor mix containing both Oligomycin and FCCP according to the kit instructions and load it into the appropriate injector ports of the hydrated sensor cartridge.
-
Run the Assay: Calibrate the sensor cartridge and then start the assay. The instrument will measure baseline OCR and ECAR, then inject the stressor mix to measure the stressed OCR and ECAR.[7]
Signaling Pathways and Experimental Workflows
Pyruvate Metabolism and Calcium Regulation
The following diagram illustrates the central role of pyruvate in cellular metabolism and highlights the points of regulation by calcium. Pyruvate, derived from glycolysis, is transported into the mitochondria where it is converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). Acetyl-CoA then enters the TCA cycle to fuel oxidative phosphorylation. Calcium can activate PDC and other key enzymes of the TCA cycle, thereby enhancing mitochondrial respiration.
References
- 1. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the pyruvate dehydrogenase complex by Ca2+ within toluene-permeabilized heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. This compound - PCCA [pccarx.com]
- 6. This compound | 52009-14-0 [chemicalbook.com]
- 7. alliedacademies.org [alliedacademies.org]
Application of Calcium Pyruvate in Cryopreservation of Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an indispensable technology for the long-term storage of viable cells, essential for research, drug development, and clinical applications. However, the freeze-thaw process invariably induces cellular stress, leading to reduced viability and functional impairment. The primary culprits of cryoinjury are intracellular ice crystal formation, osmotic stress, oxidative damage, and the induction of apoptosis.[1] Calcium pyruvate (B1213749), a stable salt of pyruvic acid, has emerged as a promising supplement in cryopreservation media to mitigate these detrimental effects. Pyruvate serves as a key intermediate in cellular metabolism, an energy source, and a potent antioxidant, offering a multi-faceted approach to enhancing post-thaw cell survival and function.[2][3]
This document provides detailed application notes and protocols for the use of calcium pyruvate in the cryopreservation of various cell types, including oocytes, sperm, hepatocytes, and mesenchymal stem cells (MSCs).
Mechanism of Action
This compound enhances cell survival during cryopreservation through several key mechanisms:
-
Antioxidant Activity: Pyruvate directly scavenges reactive oxygen species (ROS), such as hydrogen peroxide, which are generated during the freeze-thaw process and contribute significantly to cellular damage.[1][2][3] This reduction in oxidative stress helps to preserve the integrity of cellular components, including lipids, proteins, and DNA.[4]
-
Energy Production: As a crucial metabolite, pyruvate can be readily utilized by mitochondria to generate ATP, the primary energy currency of the cell.[5] This is particularly important during the metabolically demanding processes of freezing and thawing, helping to maintain essential cellular functions and prevent energy-dependent apoptosis.
-
Apoptosis Inhibition: By reducing oxidative stress and providing a readily available energy source, pyruvate helps to prevent the activation of apoptotic pathways.[3] Cryopreservation-induced stress can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades, leading to programmed cell death.[6][7] Pyruvate helps to stabilize mitochondrial membrane potential and inhibit the release of pro-apoptotic factors.[8]
-
Calcium Homeostasis: The calcium component of this compound may play a role in maintaining intracellular calcium homeostasis, which is often dysregulated during cryopreservation and can trigger various cell death pathways.[2][9]
Signaling Pathways and Experimental Workflows
The protective effects of this compound during cryopreservation can be visualized through the following diagrams:
Caption: Protective signaling pathways of this compound during cryopreservation.
Caption: General experimental workflow for cryopreservation with this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of pyruvate supplementation in cryopreservation media.
Table 1: Effect of Pyruvate on Oocyte Cryopreservation
| Parameter | Control (Standard Medium) | Pyruvate Supplemented | Reference |
| Survival Rate | 58.2% | 76.9% | [9] |
| Cleavage Rate | 41.6% | 48.5% | [9] |
| Blastocyst Development | 4.1% | 15.4% | [9] |
| High-Quality Embryo Rate | 28.3% - 29.0% | 35.8% | [10] |
Table 2: Effect of Antioxidants (including Pyruvate) on Sperm Cryopreservation
| Parameter | Control | Antioxidant Supplemented | Reference |
| Post-Thaw Motility | ~50% reduction from fresh | Improved progressive motility | [11] |
| Viability | ~50% reduction from fresh | Improved viability | [11] |
| DNA Fragmentation | Increased | Reduced | [11] |
Table 3: Post-Thaw Viability of Cryopreserved Hepatocytes (Standard Protocols)
| Parameter | Post-Thaw Viability | Reference |
| Trypan Blue Exclusion | 55% - 83% | [6] |
| After Overnight Storage | ~64% | [12] |
| With Ice Nucleators | ~75% recovery | [13] |
Table 4: Post-Thaw Viability and Recovery of Mesenchymal Stem Cells (Standard Protocols)
| Parameter | Post-Thaw Viability | Reference |
| Immediate Post-Thaw | Reduced, with increased apoptosis | [14] |
| 24h Post-Thaw | Viability recovered, apoptosis decreased | [14] |
| With Ice Nucleation Device | >80% | [15] |
Note: Data for hepatocytes and MSCs with specific this compound supplementation is limited. The provided data for these cell types are based on standard cryopreservation protocols and highlight the potential for improvement with additives like this compound.
Experimental Protocols
Oocyte Vitrification Protocol with Pyruvate Supplementation
This protocol is adapted from studies on bovine oocytes and can be optimized for other species.[9]
Materials:
-
Maturation medium
-
Handling medium (e.g., G-MOPS)
-
Vitrification Solutions (VS) with increased pyruvate:
-
Equilibration Solution (ES): Handling medium supplemented with 7.5% (v/v) ethylene (B1197577) glycol (EG), 7.5% (v/v) dimethyl sulfoxide (B87167) (DMSO), and an increased concentration of sodium pyruvate (e.g., 1.5-fold the standard concentration).
-
Vitrification Solution (VS): Handling medium supplemented with 15% (v/v) EG, 15% (v/v) DMSO, 0.5 M sucrose, and an increased concentration of sodium pyruvate.
-
-
Warming Solutions:
-
Warming Solution 1 (WS1): Handling medium with 1.0 M sucrose.
-
Warming Solution 2 (WS2): Handling medium with 0.5 M sucrose.
-
Warming Solution 3 (WS3): Handling medium.
-
-
Cryo-devices (e.g., Cryotop)
-
Liquid nitrogen
Procedure:
-
Pre-equilibration: Place mature oocytes in handling medium.
-
Equilibration: Transfer oocytes to the ES for 5-10 minutes at room temperature.
-
Vitrification: Move the oocytes to the VS for 45-60 seconds.
-
Loading: Load the oocytes onto the cryo-device in a minimal volume of VS.
-
Plunging: Immediately plunge the cryo-device into liquid nitrogen.
-
Warming:
-
Transfer the cryo-device from liquid nitrogen directly into WS1 for 1 minute at 37°C.
-
Move the oocytes to WS2 for 3 minutes.
-
Transfer the oocytes to WS3 for 5 minutes.
-
-
Post-Warming Culture: Wash the oocytes in fresh handling medium and transfer to culture medium.
Suggested Protocol for Cryopreservation of Adherent Cells (Hepatocytes, MSCs) with this compound
This is a suggested protocol based on standard cryopreservation methods, adapted to include this compound.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Cryopreservation Medium: Complete cell culture medium supplemented with 10% (v/v) DMSO and 5-10 mM this compound.
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage
Procedure:
-
Cell Harvest:
-
For adherent cells, wash with PBS and detach using a cell dissociation reagent.
-
Neutralize the dissociation reagent with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension (e.g., 100-200 x g for 5 minutes) and discard the supernatant.
-
-
Resuspension: Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.
-
Controlled-Rate Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.
-
Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile environment.
-
Slowly transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cells in fresh culture medium and plate in a suitable culture vessel.
-
Conclusion
The inclusion of this compound in cryopreservation media presents a promising strategy to enhance the post-thaw viability and functionality of various cell types. Its dual role as a potent antioxidant and a key energy substrate directly counteracts the primary mechanisms of cryoinjury. While robust protocols have been established for oocytes, further optimization and validation are warranted for other cell types such as hepatocytes and mesenchymal stem cells. The protocols and data presented herein provide a strong foundation for researchers and drug development professionals to incorporate this compound into their cryopreservation workflows, ultimately leading to more reliable and reproducible outcomes.
References
- 1. The roles of reactive oxygen species and antioxidants in cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic, but not matrix, calcium is essential for adjustment of mitochondrial pyruvate supply - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryostorage of Mesenchymal Stem Cells and Biomedical Cell-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial pyruvate transport: a historical perspective and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress and activities of caspase-8, -9, and -3 are involved in cryopreservation-induced apoptosis in granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytosolic, but not matrix, calcium is essential for adjustment of mitochondrial pyruvate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Developmental Potential and Clinical Results of In Vivo Matured Oocytes Cryopreserved with Different Vitrification Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sperm cryopreservation for impaired spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cold Preservation of Human Hepatocytes with High Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryopreservation of assay-ready hepatocyte monolayers by chemically-induced ice nucleation: preservation of hepatic function and hepatotoxicity screening capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Metabolic Effects of Calcium Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) is a pivotal metabolite at the intersection of major energy pathways, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] As the end product of glycolysis, pyruvate can be converted to acetyl-CoA, lactate (B86563), or alanine, or be used for gluconeogenesis.[2][3][4] Its fate is crucial in determining the cellular metabolic state. Pyruvic acid itself is unstable, but when combined with calcium, it forms the more stable salt, calcium pyruvate.[5] This compound has been investigated for its potential to enhance metabolism and support weight management, although its precise mechanisms and efficacy remain subjects of ongoing research.[6][7]
These application notes provide a comprehensive framework for designing and executing experiments to elucidate the effects of this compound on cellular metabolism. Detailed protocols for key assays are provided to enable researchers to quantitatively assess changes in metabolic pathways.
Key Metabolic Pathways Influenced by Pyruvate
Pyruvate sits (B43327) at a critical metabolic node. An increase in pyruvate concentration due to this compound supplementation could theoretically influence several key pathways:
-
Glycolysis: The breakdown of glucose to pyruvate. Changes in pyruvate levels may feedback to regulate the rate of glycolysis.[8]
-
Tricarboxylic Acid (TCA) Cycle: In the presence of oxygen, pyruvate is converted to acetyl-CoA and enters the TCA cycle in the mitochondria to generate NADH and FADH2.[1] These molecules then fuel oxidative phosphorylation.
-
Oxidative Phosphorylation (OXPHOS): The primary mechanism for ATP production in the presence of oxygen, utilizing the reducing equivalents generated from the TCA cycle.
-
Lactate Fermentation: Under anaerobic conditions, or in cells exhibiting the Warburg effect, pyruvate is converted to lactate to regenerate NAD+ for glycolysis.[1]
-
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, including pyruvate.[2][4]
The following diagram illustrates the central role of pyruvate in cellular metabolism.
Experimental Design Considerations
When designing experiments to study the effects of this compound, several factors should be considered:
-
Cell Line Selection: Choose a cell line relevant to the research question. For example, HepG2 (liver), C2C12 (muscle), or 3T3-L1 (adipocyte) cells are commonly used for metabolic studies.
-
This compound Concentration: The optimal concentration should be determined empirically. Based on existing literature, concentrations ranging from 1 mM to 10 mM have been used in vitro.[9][10] A dose-response study is recommended.
-
Control Groups: Include an untreated control and a vehicle control (the solvent used to dissolve this compound, if any). An additional control with an equimolar concentration of calcium chloride can help distinguish the effects of pyruvate from those of calcium.
-
Time Course: The effects of this compound may be acute or chronic. Experiments should be designed to capture both short-term (minutes to hours) and long-term (days) effects.
The following diagram outlines a general experimental workflow for these studies.
Data Presentation
Quantitative data from the following protocols should be summarized in tables for clear comparison between treatment groups.
Table 1: Cellular Respiration Parameters
| Treatment Group | Basal OCR (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Control | ||||
| Vehicle | ||||
| CaCl2 | ||||
| Ca-Pyruvate (Low) | ||||
| Ca-Pyruvate (High) |
Table 2: Glycolysis Parameters
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (%) |
| Control | |||
| Vehicle | |||
| CaCl2 | |||
| Ca-Pyruvate (Low) | |||
| Ca-Pyruvate (High) |
Table 3: ATP Production and PDH Activity
| Treatment Group | Total ATP (µM) | PDH Activity (mU/mg protein) |
| Control | ||
| Vehicle | ||
| CaCl2 | ||
| Ca-Pyruvate (Low) | ||
| Ca-Pyruvate (High) |
Experimental Protocols
Protocol 1: Measurement of Cellular Respiration and Glycolysis Rate using Seahorse XF Analyzer
This protocol allows for the real-time measurement of the two major energy-producing pathways: mitochondrial respiration (measured as Oxygen Consumption Rate, OCR) and glycolysis (measured as Extracellular Acidification Rate, ECAR).[11][12][13]
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, L-glutamine, and Sodium Pyruvate solutions
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Include wells for background correction (no cells).
-
Incubate overnight in a standard CO2 incubator at 37°C.[6]
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of sterile water to each well of a utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C.[14]
-
On the day of the assay, replace the water with 200 µL of Seahorse XF Calibrant per well and incubate for at least 1 hour before the assay.[14]
-
-
Assay Medium Preparation:
-
Prepare Seahorse XF assay medium by supplementing the base medium with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM).[14] Warm to 37°C and adjust the pH to 7.4.
-
Prepare treatment media containing different concentrations of this compound.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium and wash the cells twice with the prepared assay medium.
-
Add the final volume of the appropriate treatment or control medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for equilibration.[14]
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the mitochondrial or glycolytic inhibitors from the respective stress test kits.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure basal OCR and ECAR, followed by sequential injections of the inhibitors to determine key metabolic parameters.
-
Protocol 2: Measurement of Total Cellular ATP Content
This protocol measures the total ATP level in cell lysates, which is a key indicator of cellular energy status.
Materials:
-
ATP Assay Kit (luciferase-based, e.g., from Sigma-Aldrich or Cell Biolabs)[8][15]
-
96-well white opaque microplates
-
Luminometer
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (provided in the kit)
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound in a standard cell culture plate.
-
-
Sample Preparation:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.[8]
-
Centrifuge the lysate to pellet cell debris.
-
-
ATP Assay:
-
Prepare ATP standards as described in the kit protocol.[15]
-
Add a small volume of the cell lysate supernatant and standards to separate wells of a 96-well white opaque plate.
-
Add the ATP assay reagent (containing luciferase and D-luciferin) to all wells.
-
Immediately measure the luminescence using a luminometer.[8]
-
-
Data Analysis:
-
Generate a standard curve using the ATP standards.
-
Determine the ATP concentration in the samples from the standard curve and normalize to protein concentration of the lysate.
-
Protocol 3: Measurement of Pyruvate Dehydrogenase (PDH) Activity
This protocol determines the activity of the pyruvate dehydrogenase complex, the gatekeeper enzyme for pyruvate entry into the TCA cycle.
Materials:
-
Pyruvate Dehydrogenase (PDH) Activity Assay Kit (colorimetric or fluorometric, e.g., from RayBiotech, Sigma-Aldrich, or Cell Biologics)[3][4][5]
-
96-well clear or black microplate
-
Spectrophotometer or fluorometer
-
Cell lysis buffer (provided in the kit or a suitable buffer for enzyme extraction)
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described previously.
-
-
Enzyme Extraction:
-
PDH Activity Assay:
-
The assay is typically a coupled enzyme reaction where the product of the PDH reaction (NADH) is used to generate a detectable signal.[3]
-
Prepare a reaction mix containing the necessary substrates and cofactors as per the kit instructions.
-
Add the cell lysate to the wells of the microplate.
-
Initiate the reaction by adding the reaction mix.
-
Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.[5]
-
-
Data Analysis:
-
Calculate the change in absorbance/fluorescence per minute.
-
Determine the PDH activity from a standard curve (if applicable) or using the extinction coefficient of the product.
-
Normalize the activity to the protein concentration of the cell lysate.
-
By following these detailed protocols, researchers can systematically investigate the impact of this compound on key metabolic pathways, providing valuable insights into its cellular mechanisms of action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cellbiologics.com [cellbiologics.com]
- 5. raybiotech.com [raybiotech.com]
- 6. tabaslab.com [tabaslab.com]
- 7. Frontiers | High Resolution Measurement of the Glycolytic Rate [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyruvate enhancement of cardiac performance: Cellular mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring energy metabolism in cultured cells, including human pluripotent stem cells and differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for the Use of Calcium Pyruvate as a Carbon Source in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing calcium pyruvate (B1213749) as a specialized carbon source in microbial fermentation. Pyruvate serves as a central metabolic hub, and its use as a primary carbon source can offer unique advantages in the production of various biochemicals, including organic acids, biofuels, and platform chemicals.
Introduction
Pyruvate is a key intermediate in central carbon metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and various biosynthetic pathways.[1] While glucose is the most common carbon source in industrial fermentation, the direct use of pyruvate can redirect metabolic flux, potentially increasing the yield and productivity of specific target molecules. Calcium pyruvate is a stable salt of pyruvic acid, making it a suitable candidate for use in fermentation media.[2] It is slightly soluble in water, a factor to consider when preparing fermentation media.[2][3]
This document outlines the potential applications, provides quantitative data from literature, and details experimental protocols for using this compound as a carbon source for various microorganisms.
Potential Applications
The use of this compound as a carbon source in microbial fermentation is a promising strategy for the production of a variety of biochemicals. By providing a direct entry point into central metabolism, it can potentially enhance the efficiency of pathways originating from pyruvate.
Key application areas include:
-
Organic Acid Production: Fermentation of pyruvate can yield significant quantities of organic acids such as lactate (B86563) and acetate (B1210297).[4]
-
Biofuel and Platform Chemical Synthesis: Pyruvate is a precursor for compounds like 2,3-butanediol (B46004) and ethanol.[5][6][7]
-
Biopolymer Production: Some microorganisms can utilize pyruvate-derived metabolites for the synthesis of biopolymers like polyhydroxyalkanoates (PHAs).
-
Isotope Labeling Studies: Pyruvate is used as a carbon source for isotopic labeling in protein production for NMR studies.[7][8]
Data Presentation: Microbial Fermentation with Pyruvate
The following tables summarize quantitative data from studies on microbial fermentation using pyruvate as a carbon source.
| Microorganism | Fermentation Product(s) | Growth Yield (g dry weight/mol pyruvate) | Product Yield (mol/mol pyruvate) | Reference |
| Oenococcus oeni | Lactate, Acetate | 4.0 | 0.5 (Lactate), 0.5 (Acetate) | [4] |
| Leuconostoc mesenteroides | Lactate, Acetate | 5.3 | 0.5 (Lactate), 0.5 (Acetate) | [4] |
| Pseudomonas aeruginosa | Lactate, Acetate, Succinate | Not reported for growth, supports long-term survival | 0.56 (Lactate), 0.39 (Acetate), 0.04 (Succinate) | [9] |
| Bacillus subtilis | Lactate, Acetate, 2,3-Butanediol | Stimulatory effect on growth with glucose | Not reported from pyruvate as sole carbon source | [10][11] |
| Microorganism | Initial Substrate(s) | Fermentation Product | Product Titer (g/L) | Product Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Klebsiella oxytoca M1 | Glucose | 2,3-Butanediol | 142.5 | 0.42 | 1.47 | [5] |
| Klebsiella oxytoca FMCC-197 | Molasses | 2,3-Butanediol | 60 | 0.41 | 1.03 | [6] |
Note: The data for Klebsiella oxytoca is provided as a reference for the production of 2,3-butanediol from sugars, which proceeds through pyruvate as a key intermediate. This suggests the potential for direct conversion from pyruvate.
Experimental Protocols
Preparation of Anaerobic Fermentation Medium with this compound
This protocol is a general guideline for preparing an anaerobic fermentation medium using this compound as the primary carbon source. It is based on standard anaerobic culturing techniques and should be adapted for the specific requirements of the chosen microorganism.[12][13][14]
Materials:
-
This compound (sterile)
-
Basal medium components (e.g., yeast extract, peptone, salts, vitamins - specific to the microorganism)
-
Reducing agent (e.g., L-cysteine-HCl)
-
Resazurin (B115843) (redox indicator)
-
Deionized water
-
Nitrogen gas (oxygen-free)
-
Serum bottles or anaerobic culture tubes with butyl rubber stoppers and aluminum crimp seals
-
Autoclave
Procedure:
-
Prepare Basal Medium: Dissolve all basal medium components, except this compound and heat-labile vitamins, in deionized water in a flask.
-
Add Redox Indicator: Add resazurin solution (e.g., 1 mL of a 0.1% w/v solution per liter of medium). The medium will be pink in the presence of oxygen.
-
Sparge with Nitrogen: Sparge the medium with oxygen-free nitrogen gas for at least 30 minutes to remove dissolved oxygen. The medium should become colorless.
-
Add Reducing Agent: While continuing to sparge with nitrogen, add the reducing agent (e.g., L-cysteine-HCl to a final concentration of 0.05% w/v).
-
Dispense and Seal: Dispense the anaerobic basal medium into serum bottles or culture tubes under a stream of nitrogen gas. Seal immediately with butyl rubber stoppers and aluminum crimp seals.
-
Autoclave: Autoclave the sealed vessels at 121°C for 15-20 minutes.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. Due to its slight solubility, gentle heating may be required to dissolve it completely.[3] Sterilize the solution by filtration through a 0.22 µm filter.
-
Final Medium Preparation: Aseptically add the sterile this compound stock solution to the autoclaved and cooled basal medium to the desired final concentration. Also, add any filter-sterilized vitamin solutions at this stage.
Fermentation of Pyruvate by Oenococcus oeni and Leuconostoc mesenteroides
This protocol is based on the findings of Gänzle et al. (2005) for the fermentation of pyruvate by heterofermentative lactic acid bacteria.[4]
Microorganisms:
-
Oenococcus oeni
-
Leuconostoc mesenteroides
Medium:
-
MLD (Malate-Lactate-Dextrose) Medium (modified): This is a complex medium. A suitable base would be MRS broth, omitting glucose and adding this compound.
-
Example Medium Composition (per liter):
-
Peptone: 10 g
-
Yeast Extract: 5 g
-
Beef Extract: 10 g
-
Dipotassium Phosphate: 2 g
-
Sodium Acetate: 5 g
-
Ammonium Citrate: 2 g
-
Magnesium Sulfate: 0.1 g
-
Manganese Sulfate: 0.05 g
-
Tween 80: 1 mL
-
This compound: 10-40 mM (prepare as a separate sterile stock)
-
Adjust pH to 5.5-6.0
-
Protocol:
-
Inoculum Preparation: Grow a pre-culture of the selected strain in a suitable complex medium (e.g., MRS broth) until the late exponential phase.
-
Inoculation: Inoculate the prepared anaerobic fermentation medium containing this compound with the pre-culture (e.g., 2% v/v).
-
Incubation: Incubate the cultures under anaerobic conditions at the optimal temperature for the specific strain (typically 25-30°C).
-
Sampling and Analysis: Periodically withdraw samples aseptically to monitor cell growth (OD at 600 nm) and the concentration of pyruvate, lactate, and acetate using HPLC.[15][16][17][18][19]
Visualizations
Signaling Pathways and Metabolic Flux
The following diagrams illustrate key metabolic pathways involved in the utilization of pyruvate.
Caption: Central metabolic pathways of pyruvate utilization.
Experimental Workflow
The following diagram outlines the general workflow for a microbial fermentation experiment using this compound.
Caption: Experimental workflow for microbial fermentation.
Logical Relationships in Pyruvate Fermentation by O. oeni and L. mesenteroides
This diagram illustrates the stoichiometric relationship in the fermentation of pyruvate by certain lactic acid bacteria.[4]
Caption: Pyruvate disproportionation by O. oeni.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 52009-14-0 [chemicalbook.com]
- 3. This compound - PCCA [pccarx.com]
- 4. Pyruvate Fermentation by Oenococcus oeni and Leuconostoc mesenteroides and Role of Pyruvate Dehydrogenase in Anaerobic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Anaerobic Survival of the Opportunistic Pathogen Pseudomonas aeruginosa via Pyruvate Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fermentative Metabolism of Bacillus subtilis: Physiology and Regulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Pyruvic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. s4science.at [s4science.at]
- 19. rmiq.org [rmiq.org]
Application Notes and Protocols for Oral Administration of Calcium Pyruvate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium pyruvate (B1213749), a stable salt of pyruvic acid, is a key intermediate in cellular metabolism. It has garnered significant interest in biomedical research for its potential therapeutic effects, including anti-inflammatory, antioxidant, and metabolic regulatory properties.[1][2] Pyruvic acid itself is unstable in solution, making its direct use in research challenging.[1][2] Calcium pyruvate monohydrate (CPM) offers a more stable alternative, demonstrating beneficial effects in various rodent models, such as those for inflammatory bowel disease and obesity.[1][2][3]
These application notes provide detailed protocols for the formulation and oral administration of this compound to rodent models, specifically mice and rats. The two primary methods of administration covered are oral gavage and dietary supplementation. This document also summarizes quantitative data from relevant studies and illustrates key signaling pathways influenced by this compound.
Properties of this compound
This compound is a white crystalline powder that is slightly soluble in water.[4] It is more stable than pyruvic acid, particularly when prepared under controlled pH conditions (pH 2-7).[5] In aqueous solutions, it can form a sol-gel and may not completely dissociate.
Data Presentation: Dosage and Administration Summary
The following tables summarize dosages and administration methods for this compound as reported in various rodent studies.
Table 1: this compound Administration by Oral Gavage
| Rodent Model | Dosage (mg/kg) | Vehicle | Frequency | Duration | Reference |
| Sprague Dawley Rats | 40 and 100 | 0.2% Carboxymethylcellulose (CMC) in water | Daily | 17 days | [2][5] |
| Rats | 20, 40, and 100 | Not specified | Daily | 7 days | [1][6] |
| Mice | 600 | Placebo (details not provided) | Daily | 3 weeks | [7] |
Table 2: this compound Administration by Dietary Supplementation
| Rodent Model | Concentration in Diet | Method | Duration | Reference |
| Albino Rats | 3% in acidophilus milk | Oral administration of supplemented milk | 5 weeks | [8][9] |
| Mice (Sodium Pyruvate) | 0.6% (w/w) in chow | Ad libitum feeding | 2-6 months |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension using carboxymethylcellulose (CMC) as a suspending agent.
Materials:
-
This compound Monohydrate (CPM)
-
Sodium Carboxymethylcellulose (CMC), low or medium viscosity
-
Purified Water (sterile)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinder
Procedure:
-
Prepare the 0.2% CMC Vehicle:
-
Determine the required volume of the vehicle (e.g., 100 mL).
-
Weigh 0.2 g of CMC powder.
-
Heat approximately half of the required water volume (50 mL) to 60-70°C.
-
Place the beaker with the hot water on a magnetic stirrer and start stirring to create a vortex.
-
Slowly sprinkle the CMC powder into the vortex to ensure it disperses without clumping.
-
Once the CMC is dispersed, add the remaining volume of cold purified water. This will help the CMC to dissolve completely and form a clear solution.
-
Continue stirring until a homogenous, clear solution is formed. It is recommended to stir the solution overnight in a cold room for optimal dissolution.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the suspension. For example, to prepare a 20 mg/mL suspension, weigh 200 mg of this compound for a final volume of 10 mL.
-
Place the weighed this compound powder in a sterile container.
-
Add a small amount of the prepared 0.2% CMC vehicle to the powder and mix to form a smooth paste. This prevents clumping.
-
Gradually add the remaining CMC vehicle to the paste while continuously mixing (e.g., using a vortex mixer).
-
For improved homogeneity, the suspension can be sonicated for 5-10 minutes.
-
If not for immediate use, store the suspension at 2-8°C and ensure it is thoroughly mixed before each administration. It is recommended to prepare the suspension fresh daily.
-
Protocol 2: Oral Gavage Procedure for Mice and Rats
This protocol provides a general guideline for oral gavage. All procedures should be performed by trained personnel and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (feeding tubes) with a rounded tip:
-
Mice: 18-20 gauge, 1.5 inches long
-
Rats: 16-18 gauge, 2-3 inches long
-
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct administration volume. The typical gavage volume is 10 mL/kg, but should not exceed 20 mL/kg.[6]
-
Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
-
-
Gavage Needle Measurement:
-
Before the first gavage, measure the appropriate length of the needle by holding it alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to indicate the maximum insertion depth.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is correctly positioned, slowly administer the this compound suspension.
-
After administration, gently remove the needle in the same path it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes after the procedure.
-
Protocol 3: Formulation of this compound for Dietary Supplementation
This protocol outlines the steps for incorporating this compound into rodent chow.
Materials:
-
This compound Monohydrate (CPM)
-
Standard rodent chow (powdered or pelleted)
-
A suitable mixer (e.g., V-blender for large batches, or a mortar and pestle for smaller batches)
-
Animal scale
-
Food intake monitoring equipment
Procedure:
-
Calculate the Required Concentration:
-
Determine the target daily dose (DD) in mg/kg of body weight.
-
Measure the average daily food intake (FI) in g/day for the specific strain and age of the rodents.
-
Measure the average body weight (BW) of the animals in kg.
-
Use the following formula to calculate the amount of this compound to add per kg of diet: Dietary Concentration (mg/kg of diet) = (DD in mg/kg BW * BW in kg) / (FI in g/day / 1000 g/kg)
-
For example, for a target dose of 100 mg/kg for a 0.25 kg rat that eats 20 g of food per day: Dietary Concentration = (100 mg/kg * 0.25 kg) / (20 g / 1000 g/kg) = 25 mg / 0.02 kg = 1250 mg/kg of diet or 0.125%.
-
-
Mixing the Diet:
-
For a homogenous mixture, it is best to use powdered chow. If using pelleted chow, it will need to be ground into a fine powder.
-
Use a geometric dilution method for mixing. First, mix the calculated amount of this compound with an equal amount of powdered chow. Then, continue adding an equal volume of chow to the mixture and mixing thoroughly until the entire batch of chow is incorporated.
-
For large-scale preparations, a commercial feed mixer should be used to ensure even distribution.
-
-
Re-pelleting (Optional):
-
If a pelleted diet is required, the mixed powder can be re-pelleted using a pellet mill. This may involve the addition of a small amount of water as a binder. The suitability of the compound for pelleting (e.g., heat stability) should be considered.
-
-
Storage and Administration:
-
Store the supplemented diet in a cool, dry place, protected from light.
-
Provide the diet to the animals ad libitum and monitor food intake regularly to ensure the desired dose is being consumed.
-
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, particularly those involved in inflammation and energy metabolism.
Anti-Inflammatory Signaling Pathway
In models of intestinal inflammation, this compound has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and enzymes, while upregulating the expression of protective mucins.
Caption: Anti-inflammatory effects of this compound.
Regulation of Pyruvate Dehydrogenase by Calcium
Calcium plays a crucial role in regulating energy metabolism by activating the pyruvate dehydrogenase (PDH) complex in the mitochondria. This process links glycolysis to the citric acid cycle.
Caption: Regulation of the Pyruvate Dehydrogenase (PDH) complex by calcium.
References
- 1. Intestinal anti-inflammatory activity of this compound in the TNBS model of rat colitis: Comparison with ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Beneficial Effects in an Experimental Model of Irritable Bowel Disease Induced by DCA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Benefits, Weight Loss, and Side Effects [healthline.com]
- 4. med.unc.edu [med.unc.edu]
- 5. US5723661A - Process for preparing this compound and its hydrates - Google Patents [patents.google.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Effects of this compound supplementation on exercise ability in mice [journal.dmu.edu.cn]
- 8. Buffers - ITW Reagents [itwreagents.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the HPLC-Based Separation and Analysis of Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvic acid, a pivotal intermediate in cellular metabolism, plays a crucial role in linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Accurate quantification of pyruvate (B1213749) in various biological matrices is essential for understanding physiological and pathological states, including metabolic disorders and the efficacy of therapeutic interventions. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the separation and analysis of pyruvate. This document provides detailed application notes and protocols for several common HPLC-based methods for pyruvate analysis, including Reversed-Phase (RP), Ion-Exchange, and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with various detection techniques.
I. Reversed-Phase HPLC (RP-HPLC) with UV Detection
Application Note:
Reversed-phase HPLC is a widely used technique for the analysis of pyruvate due to its simplicity and applicability to a broad range of analytes. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Pyruvate, being a polar organic acid, typically has a short retention time on standard C18 columns. The method often involves an acidic mobile phase to ensure pyruvate is in its protonated, less polar form, thereby increasing its retention on the column. UV detection is commonly employed, with the wavelength set around 210-220 nm to monitor the carboxyl group.[1][2] This method is suitable for samples with relatively high pyruvate concentrations and can be used for the simultaneous analysis of other organic acids like lactate (B86563).[2]
Quantitative Data Summary:
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.003 - 1 mM | Sweat | [2][3] |
| Limit of Detection (LOD) | 0.001 mM | Sweat | [1][2][3] |
| Limit of Quantification (LOQ) | - | - | - |
| Recovery | 96 ± 0.1% | Sweat | [2][3] |
Experimental Protocol:
1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma or serum, add 200 µL of cold 0.6 M perchloric acid to precipitate proteins. b. Vortex for 30 seconds and incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 10 minutes at 4°C.[3] d. Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: 50 mM potassium phosphate (B84403) buffer (pH 2.5) with 5% methanol.[4]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- Detection: UV at 210 nm.
3. Calibration Curve: a. Prepare a stock solution of sodium pyruvate (e.g., 10 mM) in ultrapure water. b. Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.005 mM to 1 mM. c. Inject each standard and record the peak area. d. Plot a calibration curve of peak area versus concentration.
Experimental Workflow for RP-HPLC Analysis of Pyruvate:
Caption: Workflow for RP-HPLC analysis of pyruvate.
II. HPLC with Fluorescence Detection (after Derivatization)
Application Note:
For samples with low pyruvate concentrations, derivatization with a fluorescent tag followed by fluorescence detection provides significantly enhanced sensitivity and selectivity.[5][6] A common derivatization agent is o-phenylenediamine (B120857) (OPD), which reacts with α-keto acids like pyruvate to form highly fluorescent quinoxalinol derivatives.[7] The derivatized pyruvate can then be separated by reversed-phase HPLC. This method is particularly useful for the analysis of pyruvate in complex biological matrices such as blood.[5][8][9]
Quantitative Data Summary:
| Parameter | Value | Matrix | Reference |
| Linearity Range | 1 - 1200 µmol/L | Blood | [5][9] |
| Limit of Detection (LOD) | 1 µmol/L | Blood | [8] |
| Limit of Quantification (LOQ) | 5 µmol/L | Blood | [8] |
| Recovery | 99 - 101% | Blood | [5][8][9] |
Experimental Protocol:
1. Sample Preparation and Derivatization (Blood): a. Collect blood in a heparinized tube. b. Immediately deproteinize by adding 100 µL of whole blood to 200 µL of cold 0.6 M perchloric acid. c. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. d. To 100 µL of the supernatant, add 100 µL of a solution containing 10 mM o-phenylenediamine in 2 M HCl. e. Incubate the mixture at 80°C for 30 minutes in the dark.[7] f. Cool the reaction mixture to room temperature and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 35°C.
- Detection: Fluorescence detector with excitation at 336 nm and emission at 420 nm.[5]
3. Calibration Curve: a. Prepare pyruvate standards in 0.4 M perchloric acid. b. Derivatize each standard using the same procedure as the samples (Step 1d-f). c. Inject the derivatized standards and construct a calibration curve based on the fluorescence peak area.
Derivatization and Analysis Workflow:
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Simultaneous determination of lactate and pyruvate in human sweat using reversed-phase high-performance liquid chromatography: a noninvasive approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
- 4. Interference and blood sample preparation for a pyruvate enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of pyruvate in blood by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Impact of Calcium Pyruvate on ATP Production Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The majority of ATP is produced through oxidative phosphorylation within the mitochondria, a process that is tightly regulated by the availability of metabolic substrates and signaling molecules. Pyruvate (B1213749), the end-product of glycolysis, is a key substrate that enters the mitochondria to fuel the tricarboxylic acid (TCA) cycle, driving the production of NADH and FADH2, which in turn donate electrons to the electron transport chain to generate ATP.[1][2]
Calcium ions (Ca2+) are critical second messengers that play a pivotal role in cellular signaling.[3][4][5][6] Within the mitochondrial matrix, Ca2+ acts as a potent activator of several key enzymes in the TCA cycle, thereby stimulating ATP production.[7][8][9] This mechanism ensures that energy production is matched to cellular energy demand, particularly in excitable cells like neurons and muscle cells where Ca2+ signaling is prominent.[3][4][6]
Calcium pyruvate, a salt of pyruvic acid, provides both a key metabolic substrate (pyruvate) and a crucial signaling molecule (calcium) directly to the cellular machinery for energy production. Investigating the impact of this compound on ATP production rates is therefore of significant interest for understanding cellular bioenergetics and for the development of therapeutic strategies targeting metabolic dysfunction in various diseases, including neurodegenerative disorders, heart failure, and cancer.[2][6][10]
These application notes provide detailed protocols for measuring the effects of this compound on cellular ATP production rates, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Signaling Pathways and Logical Relationships
The interplay between calcium and pyruvate in regulating mitochondrial ATP production is a well-orchestrated process. The following diagrams illustrate these relationships.
Caption: Signaling pathway of calcium and pyruvate in mitochondrial ATP production.
Caption: Experimental workflow for measuring the impact of this compound on ATP production.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Total Cellular ATP Levels
| Treatment Group | Concentration (mM) | Incubation Time (hours) | Mean Luminescence (RLU) | Normalized ATP Level (% of Control) | Standard Deviation |
| Control (Vehicle) | 0 | 24 | 1,500,000 | 100 | ± 120,000 |
| This compound | 1 | 24 | 1,875,000 | 125 | ± 150,000 |
| This compound | 5 | 24 | 2,400,000 | 160 | ± 200,000 |
| This compound | 10 | 24 | 2,775,000 | 185 | ± 220,000 |
| Sodium Pyruvate | 10 | 24 | 2,475,000 | 165 | ± 190,000 |
| Calcium Chloride | 10 | 24 | 1,650,000 | 110 | ± 130,000 |
Table 2: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate)
| Treatment Group | Concentration (mM) | Basal OCR (pmol/min) | ATP-Linked OCR (pmol/min) | Maximal OCR (pmol/min) |
| Control (Vehicle) | 0 | 100 | 80 | 250 |
| This compound | 5 | 130 | 110 | 320 |
| This compound | 10 | 150 | 135 | 380 |
Experimental Protocols
Protocol 1: Measurement of Total Cellular ATP Production
This protocol describes the use of a bioluminescent assay to quantify total cellular ATP levels following treatment with this compound.[11][12][13][14]
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, primary neurons)
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well white, clear-bottom cell culture plates
-
Bioluminescent ATP assay kit (e.g., Promega CellTiter-Glo®)
-
Luminometer plate reader
-
Multichannel pipette
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete medium. c. Count cells using a hemocytometer or automated cell counter.[13] d. Seed cells in a 96-well white, clear-bottom plate at a density of 10,000 cells/well in 100 µL of medium. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment with this compound: a. Prepare a stock solution of this compound in sterile water or PBS. b. Serially dilute the stock solution to prepare working concentrations (e.g., 1 mM, 5 mM, 10 mM). c. Include appropriate controls: vehicle control (medium only), sodium pyruvate (to assess the effect of pyruvate alone), and calcium chloride (to assess the effect of calcium alone). d. Carefully remove the medium from each well and replace it with 100 µL of the corresponding treatment or control medium. e. Incubate the plate for the desired time period (e.g., 24 hours).
-
ATP Assay: a. Equilibrate the ATP assay reagent and the cell culture plate to room temperature for 30 minutes. b. Add 100 µL of the ATP assay reagent to each well. c. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.[15]
-
Data Analysis: a. Average the replicate readings for each treatment group. b. Subtract the average background luminescence (from wells with no cells) from all experimental readings. c. Normalize the ATP levels to cell number, which can be determined from a parallel cell viability assay (see Protocol 2). d. Express the results as a percentage of the control group.
Protocol 2: Cell Viability Assay (XTT Assay)
This protocol is essential for normalizing ATP data to the number of viable cells, ensuring that observed changes in ATP are not due to alterations in cell proliferation or cytotoxicity.[13]
Materials:
-
Cells treated as in Protocol 1
-
XTT labeling reagent and electron-coupling reagent (from a commercial kit)
-
Spectrophotometer plate reader
Procedure:
-
Perform this assay on a parallel plate to the ATP assay.
-
After the treatment incubation period, add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance of the samples in a spectrophotometer at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. The absorbance is directly proportional to the number of viable cells. Use these values to normalize the luminescence data from Protocol 1.
Protocol 3: Measurement of ATP Production in Isolated Mitochondria
This protocol allows for the direct measurement of the effect of this compound on mitochondrial ATP synthesis, independent of cytosolic metabolic pathways.[16]
Materials:
-
Freshly isolated mitochondria from cell culture or tissue
-
Mitochondrial isolation buffer
-
Mitochondrial respiration buffer
-
Substrates for complex I (e.g., glutamate, malate) or complex II (e.g., succinate)
-
ADP
-
This compound
-
Bioluminescent ATP assay kit
-
Luminometer
Procedure:
-
Mitochondrial Isolation: a. Isolate mitochondria from cells or tissue using differential centrifugation.[16] b. Determine the mitochondrial protein concentration using a Bradford or BCA assay.
-
ATP Synthesis Assay: a. In a luminometer cuvette or 96-well plate, add respiration buffer, isolated mitochondria (at a final concentration of ~0.1 mg/mL), and the chosen respiratory substrates. b. Add this compound at the desired concentrations. Include a control without this compound. c. Add the ATP assay reagent (containing luciferase and luciferin). d. Initiate ATP synthesis by adding a known concentration of ADP (e.g., 100 µM). e. Immediately begin measuring luminescence over time. The rate of increase in luminescence is proportional to the rate of mitochondrial ATP synthesis.
-
Data Analysis: a. Calculate the rate of ATP production (slope of the luminescence curve) for each condition. b. Normalize the rates to the mitochondrial protein concentration. c. Compare the rates of ATP synthesis in the presence and absence of this compound.
Conclusion
The protocols and guidelines provided in these application notes offer a comprehensive framework for investigating the impact of this compound on ATP production. By combining measurements of total cellular ATP, cell viability, and direct mitochondrial ATP synthesis, researchers can gain valuable insights into the bioenergetic effects of this compound. The provided diagrams and data tables serve as a guide for visualizing complex biological processes and presenting quantitative results in a clear and concise manner. These methodologies are applicable to a wide range of research areas, from fundamental metabolic studies to the preclinical evaluation of novel therapeutic agents.
References
- 1. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Regulation of Mitochondrial ATP production: Ca2+ signaling and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium signaling in postsynaptic mitochondria: mechanisms, dynamics, and role in ATP production [frontiersin.org]
- 5. Calcium signaling in postsynaptic mitochondria: mechanisms, dynamics, and role in ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Mitochondrial ATP Production: Ca2+ Signaling and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Mitochondrial Ca2+ Uptake and the Fine-Tuning of Aerobic Metabolism [frontiersin.org]
- 9. Regulation of ATP production by mitochondrial Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sm.unife.it [sm.unife.it]
- 12. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP Assays | What is an ATP Assay? [promega.com]
- 15. Biochemical measurements of ATP and ADP [bio-protocol.org]
- 16. journals.physiology.org [journals.physiology.org]
Application Note and Protocol for Assessing the Effect of Calcium Pyruvate on Lactate Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate (B1213749) is a pivotal intermediate in cellular metabolism, positioned at the intersection of glycolysis and the tricarboxylic acid (TAC) cycle.[1] Under aerobic conditions, pyruvate is primarily converted to acetyl-CoA, which fuels the TCA cycle.[2] However, under anaerobic conditions, or in cells exhibiting the Warburg effect such as cancer cells, pyruvate is preferentially converted to lactate (B86563) by the enzyme lactate dehydrogenase (LDH).[3][4] This process regenerates NAD+, which is essential for sustaining glycolysis.[1][3] Lactate is no longer considered merely a metabolic waste product but is now recognized as a significant signaling molecule, or "lactormone," that can influence gene expression, immune responses, and stress resistance.[5][6][7]
Calcium pyruvate, a stable salt of pyruvic acid, is often used as a nutritional supplement.[8] Investigating its effects on cellular lactate production is crucial for understanding its impact on metabolic pathways and cellular signaling. This document provides a detailed protocol for assessing the effect of this compound on both intracellular and extracellular lactate concentrations in cultured cells.
Key Signaling Pathway: Pyruvate to Lactate Conversion
The conversion of pyruvate to lactate is a critical step in anaerobic glycolysis. This reaction, catalyzed by lactate dehydrogenase (LDH), is essential for regenerating the NAD+ required for the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis, allowing ATP production to continue in the absence of oxygen.[2][3]
Caption: Conversion of pyruvate to lactate by lactate dehydrogenase (LDH).
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on lactate production in cell culture.
Caption: Experimental workflow for assessing the effect of this compound on lactate production.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| Cell Line (e.g., HeLa, HepG2) | ATCC | CCL-2 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| This compound | Sigma-Aldrich | C2354 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 0.25% Trypsin-EDTA | Gibco | 25200056 |
| Lactate Assay Kit (Colorimetric/Fluorometric) | Cayman Chemical | 700510 |
| 96-well microtiter plates | Corning | 3596 |
| Cell Lysis Buffer (e.g., 0.1% Triton X-100 in PBS) | - | - |
| 10 kDa MWCO Spin Filters | Millipore Sigma | UFC501008 |
Experimental Protocols
Cell Culture and Seeding
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For the experiment, seed cells in a 96-well plate at a density of 1 x 10^5 cells/well. Allow cells to adhere overnight.
This compound Treatment
-
Prepare a stock solution of this compound in sterile PBS or culture medium. Note: The solubility of this compound can be limited.[9] Ensure complete dissolution.
-
The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 mM). Include a vehicle control (medium with the same volume of PBS or the solvent used for the stock solution).
-
Incubate the cells for the desired treatment period (e.g., 6, 12, 24 hours).
Sample Collection
For Extracellular Lactate:
-
After the treatment period, carefully collect the cell culture supernatant from each well into a microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 5 minutes at 4°C to pellet any cell debris.[10]
-
Transfer the clear supernatant to a new tube. Samples can be assayed immediately or stored at -80°C.[10]
For Intracellular Lactate:
-
After collecting the supernatant, wash the cells twice with cold PBS.
-
Add 100 µL of cell lysis buffer (e.g., 0.1% Triton™ X-100 in PBS) to each well and incubate for 5-10 minutes on ice.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[12]
-
To remove endogenous LDH, which can interfere with the assay, deproteinize the sample using a 10 kDa MWCO spin filter.[12] Centrifuge according to the manufacturer's instructions.
-
The filtrate contains the intracellular lactate and can be assayed immediately or stored at -80°C.
Lactate Assay (Colorimetric/Fluorometric)
The following is a general protocol based on commercially available kits. Refer to the specific manufacturer's instructions for precise volumes and incubation times.
a. Preparation of Lactate Standards:
-
Prepare a series of lactate standards by serially diluting a stock solution of L-Lactate in the same medium as the samples (for extracellular lactate) or in the cell lysis buffer (for intracellular lactate).[13][14] A typical range for the standard curve is 0 to 2 mM.[14]
b. Assay Procedure:
-
Add 20-50 µL of each standard and sample (in duplicate or triplicate) to the wells of a 96-well plate.[11][13]
-
Prepare a reaction mix containing the lactate enzyme mixture, cofactor, and probe/dye according to the kit's protocol.[11][13]
-
Add 50-100 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[13]
-
Measure the absorbance at ~450-570 nm for a colorimetric assay or fluorescence with excitation at ~535 nm and emission at ~590 nm for a fluorometric assay using a microplate reader.[10][12]
Data Presentation and Analysis
-
Subtract the blank (0 standard) reading from all standard and sample readings.
-
Generate a standard curve by plotting the absorbance or fluorescence values of the standards against their known concentrations.
-
Determine the lactate concentration in the samples from the standard curve.
-
Normalize the intracellular lactate concentration to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).
-
Present the data as mean ± standard deviation. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Table 1: Example Data Summary for the Effect of this compound on Lactate Production
| Treatment Group | Extracellular Lactate (mM) | Intracellular Lactate (nmol/mg protein) |
| Control (0 mM) | Mean ± SD | Mean ± SD |
| 1 mM this compound | Mean ± SD | Mean ± SD |
| 5 mM this compound | Mean ± SD | Mean ± SD |
| 10 mM this compound | Mean ± SD | Mean ± SD |
Conclusion
This protocol provides a comprehensive framework for researchers to investigate the effects of this compound on lactate metabolism in cultured cells. By measuring both intracellular and extracellular lactate levels, a more complete understanding of how this compound influences cellular bioenergetics and signaling can be achieved. Careful adherence to the protocol and appropriate data analysis will yield reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 4. Pyruvate into lactate and back: from the Warburg effect to symbiotic energy fuel exchange in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactate as a fulcrum of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. sciencellonline.com [sciencellonline.com]
Application Notes: Incorporating Calcium Pyruvate into Serum-Free Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transition from serum-containing to serum-free media (SFM) is a critical step in standardizing cell culture systems for research, biopharmaceutical production, and therapeutic applications.[1] SFM provides a chemically defined environment, which enhances reproducibility, simplifies downstream purification, and reduces the risk of contamination from adventitious agents commonly found in animal sera.[1][2] However, the removal of serum necessitates the supplementation of basal media with essential components like growth factors, lipids, and key metabolites to ensure optimal cell growth and productivity.[3]
Pyruvate (B1213749) is a crucial intermediate metabolite that links glycolysis to the tricarboxylic acid (TCA) cycle, serving as a primary energy source for cultured cells.[4][5] While cells can produce pyruvate through glycolysis, supplementing it in the medium offers several advantages, especially in high-density cultures or for cell lines with high metabolic demands.[6] The addition of exogenous pyruvate provides a readily available energy source, helps maintain the cellular redox state, and can protect cells from oxidative stress by scavenging reactive oxygen species (ROS).[6][7][8]
This document provides detailed protocols and guidelines for the incorporation and optimization of calcium pyruvate in serum-free cell culture media. While sodium pyruvate is more commonly used, this compound offers an alternative salt form that can also contribute to the medium's calcium ion concentration, a critical divalent cation involved in cell adhesion and signaling.[9]
The Metabolic Role of Pyruvate in Cell Culture
Pyruvate sits (B43327) at a central node of cellular metabolism.[10] After glucose is converted to pyruvate in the cytoplasm via glycolysis, pyruvate is transported into the mitochondria by the mitochondrial pyruvate carrier (MPC).[5][11] Inside the mitochondrial matrix, it is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex.[12] Acetyl-CoA then enters the TCA cycle, a series of reactions that generate ATP and reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation, the primary mechanism for energy production in most mammalian cells.[5][13]
Supplementing media with pyruvate ensures that mitochondrial respiration can be maintained even if the glycolytic rate is insufficient, thus supporting robust cell growth and function.
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Stock Solution
Materials:
-
This compound powder (Cell culture grade)
-
High-purity, cell culture grade water (e.g., WFI or equivalent)
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Method:
-
Weigh out 0.218 g of this compound powder (Molar Mass: ~218.18 g/mol for the monohydrate form; adjust as per the certificate of analysis for your specific lot).
-
Add the powder to a sterile 50 mL conical tube.
-
Add approximately 8 mL of cell culture grade water.
-
Gently vortex or swirl the tube until the powder is completely dissolved. This compound may require gentle warming (to 37°C) or slight pH adjustment to fully dissolve.[14]
-
Bring the final volume to 10 mL with cell culture grade water.
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter-sterilize the solution into a new, sterile conical tube or cryovials for storage.
-
Label the tube clearly as "100 mM this compound, Sterile" with the preparation date.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Supplementing Serum-Free Medium
Method:
-
Thaw an aliquot of the 100 mM sterile this compound stock solution.
-
Determine the required volume of stock solution to achieve the desired final concentration. A common starting concentration is 1.0 mM.[15]
-
Calculation for 1.0 mM in 500 mL of medium:
-
(Final Conc.) x (Final Vol.) = (Stock Conc.) x (Stock Vol.)
-
(1.0 mM) x (500 mL) = (100 mM) x (Stock Vol.)
-
Stock Vol. = 5 mL
-
-
-
Under sterile conditions in a biological safety cabinet, add 5 mL of the 100 mM this compound stock solution to 495 mL of your basal serum-free medium.
-
Gently swirl the medium bottle to ensure complete mixing.
-
The supplemented medium is now ready for use.
Protocol 3: Optimization of this compound Concentration
It is crucial to empirically determine the optimal this compound concentration for your specific cell line and process, as requirements can vary.[3]
Method:
-
Experimental Setup: Prepare several flasks or plates of your serum-free basal medium supplemented with a range of this compound concentrations. A suggested range is:
-
0 mM (Negative Control)
-
0.5 mM
-
1.0 mM
-
2.0 mM
-
5.0 mM
-
-
Cell Seeding: Seed your cells at a consistent density across all conditions.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: Monitor the cultures daily. Key parameters to measure include:
-
Viable Cell Density (VCD): Use a hemocytometer or automated cell counter with trypan blue exclusion to count viable cells at regular intervals (e.g., every 24 or 48 hours).
-
Viability: Calculate the percentage of viable cells.
-
Population Doubling Time (PDT): Calculate the growth rate based on the VCD data.
-
-
Endpoint Analysis: At the end of the culture period (or when cell viability in the control group begins to decline), perform endpoint analyses relevant to your application:
-
Product Titer: If using a production cell line (e.g., for monoclonal antibodies or recombinant proteins), measure the product concentration using methods like ELISA or HPLC.[16]
-
Metabolic Analysis: Measure the concentration of key metabolites like glucose, lactate, and ammonia (B1221849) in the spent medium to assess metabolic shifts. Pyruvate supplementation has been shown to reduce the accumulation of harmful byproducts like ammonia.[17]
-
-
Data Analysis: Plot the results (e.g., peak VCD, product titer) against the this compound concentration to identify the optimal range that provides the maximum benefit for your specific objectives.
Summary of Quantitative Data
The following table summarizes findings from studies where pyruvate was used as a supplement in serum-free or defined media. Note that most published studies utilize sodium pyruvate; however, the metabolic effects are directly comparable.
| Cell Type | Culture Condition | Pyruvate Concentration | Observed Effect | Reference(s) |
| Vero Cells | Modified Serum-Free Medium (SFM01-M) | 1.0 mM (Sodium Pyruvate) | Component of an optimized SFM that improved cell growth. | [15] |
| GS-CHO Cells | Serum-Free Medium (Basal: DMEM/F12/RPMI) | Not specified, but identified as a key variable | Identified as having a stimulatory effect on cell growth during media optimization. | [16] |
| CHO Cells | Perfusion Culture | Continuous feed at 2 g/L/day (Sodium Pyruvate) | Strongly reduced ammonium (B1175870) production; stabilized product quality (fucosylation, sialylation). | [17] |
| Hybridoma Cells | Chemically Defined Medium | Not specified, flux analysis performed | Flux analysis showed that fluxes around pyruvate are reduced in low lactate-producing states. | [18] |
| CHO, HEK293, MSCs | General Serum-Free / High-Density Cultures | General recommendation | Enhances cell viability and performance by providing an additional energy source. | [6] |
Conclusion
Incorporating this compound into serum-free media is a straightforward and effective strategy to enhance cell culture performance. By providing an additional, readily available energy source, pyruvate can improve cell growth, viability, and productivity while potentially reducing the accumulation of toxic metabolic byproducts. The protocols outlined in this document provide a framework for preparing and testing this compound supplementation. Given the unique metabolic needs of different cell lines, a systematic optimization study is highly recommended to determine the most effective concentration for achieving desired research or production goals.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Developing a pyruvate-driven metabolic scenario for growth-coupled microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Pyruvate Metabolism: Role of the Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Sodium pyruvate - Wikipedia [en.wikipedia.org]
- 8. The importance of sodium pyruvate in assessing damage produced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium in Cell Culture [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of a modified serum-free medium for Vero cell cultures: effects of protein hydrolysates, l-glutamine and SITE liquid media supplement on cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of cellular metabolism of hybridoma cells at distinct physiological states - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Monitoring Pyruvate Uptake in Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) is a pivotal metabolite at the intersection of major metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1] Its transport across cellular and mitochondrial membranes is a critical control point in cellular energy metabolism. The dysregulation of pyruvate uptake is implicated in various pathological conditions, including cancer, metabolic disorders, and neurodegenerative diseases.[1] Consequently, the accurate monitoring of pyruvate uptake in cultured cells is essential for basic research and the development of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for several key techniques used to monitor pyruvate uptake in cultured cells. These methods range from traditional radiolabeled tracer assays to advanced live-cell imaging and mass spectrometry-based approaches.
I. Radiolabeled Pyruvate Uptake Assay
Application Note
The radiolabeled pyruvate uptake assay is a classic and robust method for quantifying the rate of pyruvate transport into cultured cells or isolated mitochondria. This technique typically utilizes pyruvate labeled with carbon-14 (B1195169) ([¹⁴C]) or hydrogen-3 ([³H]). The principle involves incubating cells with the radiolabeled pyruvate for a defined period, followed by washing to remove extracellular tracer and subsequent measurement of intracellular radioactivity using a scintillation counter. This method allows for the determination of key kinetic parameters of pyruvate transporters, such as the Michaelis constant (Km) and maximum velocity (Vmax).[2] It is a highly sensitive and quantitative technique, making it a gold standard for studying pyruvate transport kinetics. However, it is an endpoint assay and does not provide real-time information on dynamic changes in pyruvate uptake.
Experimental Protocol: [¹⁴C]-Pyruvate Uptake in Adherent Cells
Materials:
-
Adherent cells cultured in 24-well plates
-
[1-¹⁴C]-Pyruvate stock solution (e.g., 50-60 mCi/mmol)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Stop Solution (ice-cold PBS with 0.2 mM phloretin (B1677691) or a specific transporter inhibitor like UK5099)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.
-
Initiate Uptake: Add the uptake solution containing [¹⁴C]-pyruvate (final concentration typically in the µM to mM range, with a specific activity of ~1 µCi/mL) to each well to start the uptake. Incubate at 37°C for a predetermined time (e.g., 1-5 minutes). Time courses are recommended to determine the linear range of uptake.
-
Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold Stop Solution.
-
Cell Lysis: Add Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, vortex thoroughly, and measure the radioactivity in a liquid scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the pyruvate uptake as nmol/mg protein/min. Non-specific uptake can be determined by performing the assay in the presence of a high concentration of a known inhibitor of pyruvate transport (e.g., UK5099 for the mitochondrial pyruvate carrier) or at 4°C. Subtract the non-specific uptake from the total uptake to determine the specific uptake.
Experimental Workflow
Caption: Workflow for the radiolabeled pyruvate uptake assay.
II. Fluorescent Pyruvate Sensors
Application Note
Genetically encoded fluorescent biosensors, such as Pyronic and Green Pegassos, enable the real-time monitoring of intracellular pyruvate dynamics in living cells.[3][4] These sensors are typically based on Förster Resonance Energy Transfer (FRET) or single fluorescent proteins that change their fluorescence intensity or ratio upon binding to pyruvate.[5] They can be targeted to specific subcellular compartments, such as the cytoplasm or mitochondria, providing spatial resolution of pyruvate concentration changes. This technique is ideal for studying the rapid kinetics of pyruvate uptake and its subsequent metabolism in response to various stimuli or inhibitors. The main advantages are the ability to perform live-cell imaging and obtain single-cell data.[4] However, the expression of the sensor may perturb cellular physiology, and careful calibration is required for quantitative measurements.
Experimental Protocol: Live-Cell Imaging with a Fluorescent Pyruvate Sensor
Materials:
-
Cultured cells (adherent or suspension)
-
Plasmid encoding a fluorescent pyruvate sensor (e.g., PyronicSF) or a viral vector for transduction
-
Transfection reagent or viral transduction particles
-
Fluorescence microscope or confocal microscope equipped for live-cell imaging with appropriate filter sets
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Pyruvate solutions of known concentrations for calibration
-
Inhibitors or stimuli as required by the experimental design
Procedure:
-
Sensor Expression: Transfect or transduce the cultured cells with the pyruvate sensor plasmid or virus. Allow sufficient time for sensor expression (typically 24-48 hours).
-
Cell Seeding for Imaging: Seed the cells expressing the sensor onto a glass-bottom dish or chamber slide suitable for microscopy.
-
Imaging Setup: Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Baseline Imaging: Replace the culture medium with imaging medium and acquire baseline fluorescence images. For FRET sensors, this involves capturing images in both the donor and acceptor channels.
-
Stimulation/Inhibition: Perfuse the cells with imaging medium containing the stimulus (e.g., glucose, lactate) or inhibitor (e.g., a pyruvate transporter inhibitor) and acquire a time-lapse series of images.
-
Image Acquisition: Capture images at regular intervals to monitor the change in fluorescence intensity or FRET ratio.
-
In Situ Calibration (Optional but Recommended): At the end of the experiment, permeabilize the cells (e.g., with digitonin) and perfuse with solutions of known pyruvate concentrations to generate a calibration curve.[5]
-
Data Analysis: Analyze the image series to quantify the change in fluorescence intensity or FRET ratio over time. If calibrated, convert these values to pyruvate concentrations.
Experimental Workflow
Caption: Workflow for live-cell imaging of pyruvate uptake.
III. Bioluminescent Pyruvate Assay
Application Note
Bioluminescent assays offer a highly sensitive and high-throughput method for measuring pyruvate concentrations in cell culture media or cell lysates.[6][7] These assays are typically based on the activity of pyruvate oxidase, which in the presence of pyruvate, produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction to generate a luminescent signal, often involving luciferase.[6] The intensity of the light produced is directly proportional to the pyruvate concentration. This method is well-suited for screening applications in drug discovery due to its simplicity, sensitivity, and amenability to automation in 96- or 384-well plate formats.
Experimental Protocol: Measuring Extracellular Pyruvate Consumption
Materials:
-
Cells cultured in a 96-well plate
-
Pyruvate-free culture medium
-
Bioluminescent pyruvate assay kit (e.g., Pyruvate-Glo™ Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Medium Change: Replace the standard culture medium with a defined, pyruvate-free medium.
-
Pyruvate Addition: Add a known concentration of pyruvate to the medium to initiate the consumption assay.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect a small aliquot of the culture medium from each well.
-
Sample Preparation: Prepare the collected media samples according to the assay kit manufacturer's instructions. This may involve a deproteinization step.[8]
-
Assay Reaction: Add the assay reagent to each sample in a white, opaque 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 10-20 minutes) to allow the enzymatic reactions to proceed and the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Generate a standard curve using the provided pyruvate standards. Use the standard curve to determine the pyruvate concentration in the collected media samples. The rate of pyruvate consumption can be calculated from the decrease in pyruvate concentration over time and normalized to cell number or protein content.
Experimental Workflow
Caption: Workflow for the bioluminescent pyruvate assay.
IV. Mass Spectrometry-Based Methods
Application Note
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly specific and sensitive platform for quantifying pyruvate and its isotopologues.[9][10] This technique can be used to measure both intracellular and extracellular pyruvate levels. A key advantage of MS is its ability to perform stable isotope tracing studies. By incubating cells with ¹³C-labeled pyruvate, researchers can trace the fate of pyruvate carbons through various metabolic pathways, providing a comprehensive view of pyruvate metabolism in addition to its uptake. This method is powerful for metabolic flux analysis but requires specialized instrumentation and expertise in sample preparation and data analysis.
Experimental Protocol: LC-MS/MS for Pyruvate Uptake and Metabolism
Materials:
-
Cultured cells
-
[U-¹³C₃]-Pyruvate
-
Culture medium
-
Ice-cold PBS
-
Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
-
Internal standards (e.g., [¹³C₂]-pyruvate)
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired density. Replace the medium with fresh medium containing a known concentration of [U-¹³C₃]-pyruvate. Incubate for a specific duration.
-
Metabolite Extraction:
-
Extracellular: Collect an aliquot of the culture medium.
-
Intracellular: Rapidly aspirate the medium, wash the cells with ice-cold PBS, and then add ice-cold Extraction Solvent to quench metabolism and extract metabolites.
-
-
Sample Preparation:
-
For extracellular samples, centrifuge to remove any cell debris.
-
For intracellular samples, scrape the cells in the extraction solvent, vortex, and centrifuge at high speed to pellet protein and cell debris.
-
-
Analysis: Transfer the supernatant (metabolite extract) to a new tube, dry it down (e.g., using a speed vacuum), and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a targeted method to detect and quantify pyruvate and its ¹³C-labeled isotopologues based on their specific mass-to-charge ratios (m/z) and retention times.
-
Data Analysis: Quantify the concentrations of unlabeled and labeled pyruvate by comparing their peak areas to those of known standards. The rate of uptake can be determined from the appearance of intracellular ¹³C-pyruvate. The fractional contribution of pyruvate to downstream metabolites can be calculated from the isotopic enrichment of those metabolites.
Experimental Workflow
Caption: Workflow for LC-MS/MS-based pyruvate uptake analysis.
V. Data Presentation
Quantitative Data Summary
| Parameter | Cell Type/System | Value | Technique | Reference |
| Km | Rat Liver Mitochondria | 71.2 ± 17 µM | [¹⁴C]-Pyruvate Uptake | [2] |
| Vmax | Rat Liver Mitochondria | 1.42 ± 0.14 nmol/min/mg | [¹⁴C]-Pyruvate Uptake | [2] |
| Km | Mouse Liver Mitochondria | 28.0 ± 3.9 µM | [¹⁴C]-Pyruvate Uptake | [2] |
| Vmax | Mouse Liver Mitochondria | 1.08 ± 0.05 nmol/min/mg | [¹⁴C]-Pyruvate Uptake | [2] |
| Km | Human Breast Cancer Cells (T47D) | 2.14 ± 0.03 mM | Hyperpolarized ¹³C-Pyruvate NMR | [11] |
| Vmax | Human Breast Cancer Cells (T47D) | 27.6 ± 1.1 fmol/min/cell | Hyperpolarized ¹³C-Pyruvate NMR | [11] |
VI. Signaling and Metabolic Pathways
Pyruvate Uptake and Metabolism Signaling Pathway
Pyruvate, primarily generated from glycolysis in the cytosol, can be transported into the mitochondria via the mitochondrial pyruvate carrier (MPC).[1] Once inside the mitochondrial matrix, pyruvate is a substrate for two main enzymes: pyruvate dehydrogenase (PDH), which converts it to acetyl-CoA for entry into the TCA cycle, and pyruvate carboxylase (PC), which converts it to oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates.[1] The activity of the MPC and the downstream enzymes is tightly regulated by the energy state of the cell and various signaling pathways.
Caption: Overview of pyruvate uptake and metabolism.
References
- 1. The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. promega.com [promega.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Pyruvate Assay Kit. Colorimetric/Fluorometric. (ab65342/K609)| Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of hyperpolarized 13C1-pyruvate transport and metabolism in living human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Calcium Pyruvate in Studies of Ischemic-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ischemic-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant concern in clinical events such as heart attacks, strokes, and organ transplantation. Calcium pyruvate (B1213749), a stable salt of pyruvic acid, has emerged as a promising therapeutic agent in mitigating I/R injury. Its protective effects are multifaceted, stemming from its central role in cellular metabolism and its potent antioxidant and anti-inflammatory properties.
Pyruvate is a key metabolic intermediate, linking glycolysis to the tricarboxylic acid (TCA) cycle. Supplementation with calcium pyruvate provides an immediate energy substrate for cells, which is particularly beneficial in the energy-deprived state of ischemia.[1][2] This enhancement of cellular energy metabolism helps to maintain cellular integrity and function.
One of the primary mechanisms of pyruvate's protective action is its ability to scavenge reactive oxygen species (ROS).[1][2][3] During reperfusion, there is a burst of ROS production, which leads to oxidative stress, lipid peroxidation, and cell death.[4][5] Pyruvate directly neutralizes hydrogen peroxide and other reactive species, thereby reducing oxidative damage.[3][6][7]
Furthermore, pyruvate has demonstrated significant anti-inflammatory effects. It can suppress the activation of pro-inflammatory signaling pathways, such as NF-κB, and reduce the infiltration of inflammatory cells into the injured tissue.[1][2][8] In models of cerebral ischemia, pyruvate administration has been shown to reduce microglial activation, a key component of the neuroinflammatory response.[8]
Recent studies have also elucidated novel signaling pathways through which pyruvate exerts its protective effects. For instance, in the context of stroke, pyruvate has been shown to activate the hypoxia-inducible factor-1α (HIF-1α) and erythropoietin (EPO) signaling cascade, leading to cerebroprotection.[9]
The therapeutic potential of this compound has been demonstrated in various preclinical models of I/R injury, including myocardial and cerebral ischemia.[1][8][10] These studies have consistently shown that administration of pyruvate, either before or during reperfusion, can reduce infarct size, improve functional recovery, and decrease mortality.[8][10]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound in ischemic-reperfusion injury.
Table 1: Cardioprotective Effects of Pyruvate in Myocardial I/R Injury
| Animal Model | Pyruvate Dose | Administration Route | Key Findings | Reference |
| Isolated Rat Hearts | 10 mM in perfusate | Perfusion | Decreased initial reperfusion peak of chemiluminescence (oxygen radical production) by 21% and total chemiluminescence by 44%. Improved recovery of cardiac function. | [6][7] |
| Wistar Rats | 0.5 g/kg/day for 4 weeks | Oral | Significant cardioprotection, though specific quantitative reduction in infarct size is not detailed. | [11] |
| Juvenile Pigs | Infusion post-CPB | Intravenous | Enhanced myocardial pyruvate entry into the citric acid cycle and improved cardiac function post-cardiopulmonary bypass. | [12] |
Table 2: Neuroprotective Effects of Pyruvate in Cerebral I/R Injury
| Animal Model | Pyruvate Dose | Administration Route | Key Findings | Reference |
| Rats | 500-1000 mg/kg | Intraperitoneal | Almost complete prevention of neuronal death. Mortality reduced from 58.1% to 3.8%. | [10] |
| Rodents (MCAO model) | 500 mg/kg | Intraperitoneal | Reduced infarct volume by 71.25%. | [8] |
| Rats (MCAO model) | Infusion (60 min occlusion to 30 min reperfusion) | Intravenous | Reduced lesion volume by 84% and DNA fragmentation by 77%. | [9] |
| Rats (Glaucoma model) | 500 mg/kg/day in drinking water | Oral | Significant reduction in retinal ganglion cell loss. | [13] |
Experimental Protocols
Protocol 1: In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats
This protocol describes a common method for inducing myocardial I/R injury in rats to study the effects of therapeutic agents like this compound.
1. Animal Preparation:
-
Use male Wistar rats (250-300g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Intubate the trachea and provide mechanical ventilation.
-
Monitor vital signs, including ECG and body temperature, throughout the procedure.
2. Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by the appearance of myocardial blanching and ECG changes (e.g., ST-segment elevation).
-
Maintain the ischemic period for a defined duration (e.g., 30-45 minutes).
3. Reperfusion and Treatment:
-
After the ischemic period, release the ligature to allow reperfusion of the coronary artery.
-
Administer this compound or vehicle control at the onset of reperfusion. For example, an intraperitoneal injection of sodium pyruvate at a dose of 500 mg/kg.
-
Continue reperfusion for a specified period (e.g., 2-24 hours).
4. Assessment of Injury:
-
At the end of the reperfusion period, euthanize the animal.
-
Excise the heart and perfuse it with a triphenyltetrazolium (B181601) chloride (TTC) solution. TTC stains viable myocardium red, while the infarcted area remains pale.
-
Quantify the infarct size as a percentage of the area at risk.
-
Additional analyses can include histological examination for inflammatory cell infiltration and measurement of cardiac function parameters.
Protocol 2: In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuronal Cell Culture
This protocol simulates ischemic-reperfusion injury in a controlled cellular environment.
1. Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., HT22 cells) in appropriate culture medium and conditions.
2. Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
-
Place the cell cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-2 hours) to induce ischemic-like conditions.
3. Reoxygenation and Treatment:
-
After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO2). This initiates the "reperfusion" phase.
-
Add this compound to the culture medium at the beginning of the reoxygenation period at a desired concentration (e.g., 5-10 mM).
4. Assessment of Cell Viability and Injury:
-
After a defined reoxygenation period (e.g., 24 hours), assess cell viability using methods such as:
-
MTT assay: Measures mitochondrial metabolic activity.
-
LDH assay: Measures lactate (B86563) dehydrogenase release, an indicator of cell membrane damage.
-
Live/Dead staining: Using fluorescent dyes like calcein-AM (live cells) and propidium (B1200493) iodide (dead cells).
-
-
Further molecular analyses can be performed to investigate apoptotic pathways, oxidative stress markers, and inflammatory responses.
Visualizations
Signaling Pathways and Mechanisms
Caption: Protective mechanisms of this compound in I/R injury.
Experimental Workflow: In Vivo Myocardial I/R Model
References
- 1. Pyruvate enhancement of cardiac performance: Cellular mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate enhancement of cardiac performance: Cellular mechanisms and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing mitochondrial pyruvate metabolism ameliorates ischemic reperfusion injury in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Role of Natural Antioxidants in Countering Reperfusion Injury in Acute Myocardial Infarction and Ischemic Stroke [mdpi.com]
- 6. Pyruvate improves myocardial tolerance to reperfusion injury by acting as an antioxidant: a chemiluminescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Pyruvate protects against experimental stroke via an anti-inflammatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate protects the brain against ischemia-reperfusion injury by activating the erythropoietin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protection by pyruvate against transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Tracing the Metabolic Fate of Calcium Pyruvate Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) is a critical metabolic hub, linking glycolysis to the tricarboxylic acid (TCA) cycle and various biosynthetic pathways.[1][2] Its fate within the cell is tightly regulated and reflects the metabolic state of the organism. Stable isotope tracing using compounds like ¹³C-labeled calcium pyruvate is a powerful technique to elucidate the intricate dynamics of pyruvate metabolism.[3][4] By introducing a heavy isotope-labeled substrate, researchers can track the incorporation of the label into downstream metabolites, thereby quantifying metabolic fluxes and pathway activities. This approach provides a dynamic view of metabolism that is crucial for understanding disease states, drug mechanisms of action, and for identifying novel therapeutic targets.
This document provides detailed application notes and protocols for utilizing stable isotope-labeled this compound to trace its metabolic fate in various biological systems. The methodologies described are primarily focused on liquid chromatography-mass spectrometry (LC-MS) based analysis.
Core Principles of ¹³C-Pyruvate Tracing
The fundamental principle of stable isotope tracing is to introduce a substrate, in this case, pyruvate, where one or more of its carbon atoms are replaced with the stable isotope ¹³C. As the cells metabolize this labeled pyruvate, the ¹³C atoms are incorporated into a variety of downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, we can infer the activity of the metabolic pathways involved.
Two common forms of labeled pyruvate are used to differentiate between its two primary entry points into the TCA cycle:
-
[1-¹³C]pyruvate: The label is on the carboxyl carbon. This carbon is lost as ¹³CO₂ during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. However, the label is retained if pyruvate is carboxylated to oxaloacetate by pyruvate carboxylase (PC).[5]
-
[2-¹³C]pyruvate or [U-¹³C₃]pyruvate: The label is on the second carbon or all three carbons, respectively. These labels are retained through the PDH reaction and enter the TCA cycle as part of the acetyl-CoA molecule. This allows for the tracing of pyruvate-derived carbons through the TCA cycle and into connected biosynthetic pathways.[6][7]
By comparing the labeling patterns from these different tracers, researchers can quantify the relative fluxes through PDH and PC, providing insights into the balance between glucose oxidation and anaplerosis.
Experimental Workflow
A typical workflow for a ¹³C-pyruvate tracing experiment involves several key steps, from cell culture to data analysis.
Caption: A generalized experimental workflow for stable isotope tracing using ¹³C-pyruvate.
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells with [U-¹³C₃]this compound
This protocol describes the labeling of adherent mammalian cells in culture to trace the metabolic fate of pyruvate.
Materials:
-
Adherent mammalian cells (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Labeling medium: Glucose- and pyruvate-free DMEM supplemented with dialyzed fetal bovine serum (FBS), glutamine, and [U-¹³C₃]this compound (concentration to be optimized, typically 2-10 mM)
-
Quenching/Extraction Solution: 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[8]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest (typically 80-90% confluency). Prepare a minimum of three biological replicates per condition.
-
Medium Exchange: When cells reach the desired confluency, aspirate the standard culture medium. Wash the cells once with 1 mL of pre-warmed, sterile PBS.
-
Isotope Labeling: Add 1 mL of the pre-warmed labeling medium containing [U-¹³C₃]this compound to each well.
-
Incubation: Incubate the cells for a predetermined time to allow for isotopic steady-state to be reached. The optimal incubation time depends on the pathways of interest; glycolysis and the initial entry into the TCA cycle can reach a steady state within minutes to a few hours.[8]
-
Quenching and Metabolite Extraction:
-
To rapidly halt metabolism, place the 6-well plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.[8]
-
Place the plate on dry ice for 10 minutes to ensure complete quenching.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Debris Removal:
-
Vortex the tubes for 1 minute to ensure complete cell lysis.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Sample Storage: Store the metabolite extracts at -80°C until LC-MS analysis.
Protocol 2: LC-MS Analysis of ¹³C-Labeled TCA Cycle Intermediates
This protocol provides a general method for the analysis of TCA cycle intermediates using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry.
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
HILIC column (e.g., Atlantis dC18, ACQUITY UPLC CSH Phenyl-Hexyl)[9][10]
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extracts in a suitable solvent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v), compatible with the initial LC mobile phase conditions.
-
-
LC Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Use a gradient elution to separate the polar TCA cycle intermediates. A typical gradient might start with a high percentage of acetonitrile and gradually increase the aqueous phase.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode, as most TCA cycle intermediates are organic acids that are readily deprotonated.
-
Acquire data in full scan mode over a mass range that includes the expected m/z values of the unlabeled and labeled TCA cycle intermediates.
-
Alternatively, for targeted analysis, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to specifically detect the different isotopologues of each metabolite.
-
Data Presentation and Analysis
The raw LC-MS data needs to be processed to determine the mass isotopologue distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C. The corrected MIDs can then be used to calculate metabolic flux ratios.
Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites after [U-¹³C₃]Pyruvate Tracing in Cancer Cells
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 5.0 | 2.0 | 93.0 | - | - | - | - |
| Lactate (B86563) | 10.0 | 3.0 | 87.0 | - | - | - | - |
| Alanine | 12.0 | 4.0 | 84.0 | - | - | - | - |
| Citrate (B86180) | 40.0 | 5.0 | 50.0 | 2.0 | 3.0 | - | - |
| α-Ketoglutarate | 45.0 | 6.0 | 42.0 | 3.0 | 4.0 | - | - |
| Succinate | 50.0 | 7.0 | 35.0 | 4.0 | 4.0 | - | - |
| Fumarate | 52.0 | 8.0 | 33.0 | 4.0 | 3.0 | - | - |
| Malate | 48.0 | 7.0 | 36.0 | 5.0 | 4.0 | - | - |
| Aspartate | 55.0 | 9.0 | 30.0 | 3.0 | 3.0 | - | - |
Note: The values in this table are illustrative and will vary depending on the cell type, experimental conditions, and duration of labeling.
Table 2: Calculated Metabolic Flux Ratios from ¹³C-Pyruvate Tracing
| Flux Ratio | Description | Typical Range in Cancer Cells | Reference |
| PDH / PC | Ratio of pyruvate entry into the TCA cycle via pyruvate dehydrogenase versus pyruvate carboxylase. | 0.5 - 5.0 | [5] |
| Lactate / Pyruvate | Ratio of labeled lactate to labeled pyruvate, indicating lactate dehydrogenase activity. | Varies widely | [11] |
| Anaplerotic / Cataplerotic Flux | The balance between pathways that replenish and deplete TCA cycle intermediates. | Cell-type dependent | [2] |
| Pyruvate contribution to Citrate (%) | The percentage of the citrate pool derived from pyruvate. | 20 - 80% | [3] |
Visualization of Metabolic Pathways and Workflows
Pyruvate Metabolism Pathways
The following diagram illustrates the major metabolic fates of pyruvate that can be traced using ¹³C-labeled isotopes.
Caption: Major metabolic fates of pyruvate in the cytosol and mitochondria.
Experimental and Data Analysis Workflow
The following diagram outlines the logical flow from the experimental setup to the final data interpretation in a ¹³C-pyruvate tracing study.
References
- 1. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. lcms.cz [lcms.cz]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the solubility of calcium pyruvate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving calcium pyruvate (B1213749) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of calcium pyruvate in water?
A1: this compound is generally described as slightly or sparingly soluble in water. Its dissolution is influenced by temperature and pH.[1][2][3] Complete dissolution may require specific conditions and techniques. While some commercial sources state it is "soluble in water," practical lab experience often shows that achieving high concentrations can be challenging.[4]
Q2: How does temperature affect the solubility of this compound?
A2: Increasing the temperature of the water generally improves the solubility of this compound.[2] Using warm water or gentle heating can facilitate the dissolution process. However, excessive heat should be avoided as it may lead to the degradation of the pyruvate.
Q3: What is the impact of pH on this compound solubility?
A3: The solubility of this compound is highly dependent on pH. It is more soluble in acidic conditions.[2] Pyruvate is the conjugate base of a weak acid, pyruvic acid. In an acidic solution (lower pH), the pyruvate anion (C₃H₃O₃⁻) is protonated to form pyruvic acid, which shifts the dissolution equilibrium to favor the soluble form, in accordance with Le Châtelier's principle.[5] A patented process for preparing this compound maintains a pH between 2.0 and 7.0 to keep the compound in solution before precipitation.[6]
Q4: Can I use co-solvents or other excipients to improve solubility?
A4: Yes, various pharmaceutical formulation strategies can be applied to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of the molecule, thereby increasing its apparent water solubility.[7][8][9][10][11]
-
Chelating Agents: While primarily used as stabilizers to prevent degradation or dimerization by sequestering metal ions, chelating agents like EDTA can also prevent the precipitation of calcium salts.[6][12][13]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a solid state, which can enhance the dissolution rate.
Q5: Are there more soluble alternative salts of pyruvate?
A5: Yes, other pyruvate salts, such as sodium pyruvate and potassium pyruvate, are generally more soluble in water than this compound. The choice of salt often depends on the specific requirements of the experiment, such as the desired cation concentration and overall ionic strength.
Troubleshooting Guide
Problem: My this compound solution is cloudy or forms a precipitate immediately.
| Potential Cause | Explanation | Recommended Solution |
| Exceeded Solubility Limit | The concentration you are trying to achieve is higher than the intrinsic solubility of this compound under your current conditions (temperature, pH). | 1. Increase the temperature of the solvent (e.g., use warm water, 37-40°C).2. Decrease the pH of the solution by adding a small amount of a dilute acid (e.g., HCl, citric acid). Aim for a pH between 4.0 and 6.5.3. Reduce the target concentration of the solution. |
| Slow Dissolution Rate | This compound may dissolve slowly, and undissolved particles can make the solution appear cloudy. | 1. Increase mixing efficiency using a vortexer or magnetic stirrer.2. Gently warm the solution while stirring to increase the dissolution rate.3. Allow more time for dissolution, ensuring the solution is continuously agitated. |
| Interaction with Media Components | If dissolving in a complex medium (e.g., cell culture media), this compound may react with phosphates or sulfates to form less soluble salts like calcium phosphate (B84403) or calcium sulfate.[14] | 1. Dissolve this compound in pure water first to create a concentrated stock solution.2. Add the stock solution to the final medium dropwise while stirring to avoid localized high concentrations.3. Consider preparing the final medium by adding the calcium-containing solution last, after all other components are fully dissolved.[15] |
Problem: The this compound dissolves initially but then precipitates over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Change | A solution prepared at an elevated temperature may become supersaturated as it cools to room temperature, causing the compound to precipitate. | 1. Prepare the solution at the temperature at which it will be stored and used.2. If warming is necessary for dissolution, determine the highest concentration that remains stable after cooling.3. Store the solution at a slightly elevated temperature if the experimental protocol allows. |
| pH Shift | The pH of the solution may change over time due to absorption of atmospheric CO₂ (forming carbonic acid) or interactions with the storage container, affecting solubility. | 1. Use a buffered aqueous solution (e.g., citrate (B86180) buffer, MES buffer) to maintain a stable acidic to neutral pH.2. Store the solution in tightly sealed containers to minimize exposure to air. |
| Dimerization/Degradation | In aqueous solutions, pyruvate can be unstable and may form dimers or other degradation products that are less soluble.[6] | 1. Prepare solutions fresh before each experiment.2. Add a small amount of a chelating agent like EDTA (e.g., 0.1-1 mM) to the solution. EDTA can sequester calcium ions, potentially improving stability.[6][12][13]3. Store stock solutions protected from light and at a low temperature (2-8°C) to slow degradation. |
Quantitative Data
Table 1: Effect of pH on the Solubility of Various Calcium Salts
| Calcium Salt | pH 7.5 | pH 6.0 | pH 4.5 | pH ≤ 3.0 |
| Calcium Citrate | Low | Moderate | High | Very High |
| Calcium Carbonate | Very Low | Low | Moderate | High |
| Calcium Phosphate | Very Low | Low | Moderate | High |
| Data is qualitative and based on trends reported for these salts.[16][17] |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility of this compound
This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[18]
Objective: To determine the solubility of this compound in a specific aqueous medium (e.g., water, buffer) at a controlled temperature and pH.
Materials:
-
This compound (anhydrous or a specific hydrate (B1144303) form)
-
Selected aqueous medium (e.g., deionized water, 0.1 M phosphate buffer)
-
pH meter, calibrated
-
Shaking incubator or water bath with orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or other suitable analytical instrument for quantifying pyruvate concentration
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Medium: Prepare the desired aqueous medium. Adjust the pH to the target value using dilute acid or base.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the medium in a sealed container (e.g., glass vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle for a short period. To separate the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining fine particles.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent. Quantify the concentration of pyruvate in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of this compound in the selected medium (e.g., in mg/mL or M) based on the measured concentration and the dilution factor.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound.
Caption: Experimental workflow for determining equilibrium solubility.
References
- 1. This compound | 52009-14-0 [chemicalbook.com]
- 2. This compound - PCCA [pccarx.com]
- 3. This compound | CAS#:52009-14-0 | Chemsrc [chemsrc.com]
- 4. choline-betaine.com [choline-betaine.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5723661A - Process for preparing this compound and its hydrates - Google Patents [patents.google.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of EDTA and citrate on physicochemical properties of whey protein-stabilized oil-in-water emulsions containing CaCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Preventing Calcium Pyruvate Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of calcium pyruvate (B1213749) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is calcium pyruvate and why is it used in cell culture?
This compound is a salt of pyruvic acid. Pyruvate is a key intermediate in cellular metabolism, serving as a readily available energy source for cells in culture by feeding into the Krebs cycle.[1] It is often added to cell culture media to supplement glucose as a carbon source, particularly for rapidly dividing cells or cells with high energy demands. The calcium salt form is used for its stability compared to pyruvic acid.[1]
Q2: What causes this compound to precipitate in my cell culture medium?
This compound precipitation is a common issue arising from its limited solubility in aqueous solutions.[1][2] The primary factors contributing to precipitation include:
-
Temperature: this compound is described as being slightly soluble in warm water, suggesting its solubility is temperature-dependent.[2] Temperature shifts, such as moving media from cold storage to a 37°C incubator, can trigger precipitation.
-
pH: The pH of the cell culture medium can significantly influence the solubility of calcium salts. While specific data for this compound is limited, for many calcium salts, solubility is pH-dependent.[3]
-
Concentration: Exceeding the solubility limit of this compound in the medium will inevitably lead to precipitation. This can happen if stock solutions are not prepared or diluted correctly.
-
Order of Component Addition: When preparing media from individual components, the order of addition is critical. Adding concentrated calcium and pyruvate solutions together without sufficient dilution can cause immediate precipitation.[4][5]
-
Interactions with Other Media Components: Cell culture media are complex mixtures. Interactions between this compound and other components, such as phosphates, can lead to the formation of insoluble salts.
Q3: What are the consequences of this compound precipitation for my cell cultures?
Precipitation of this compound can have several detrimental effects on your experiments:
-
Altered Nutrient Availability: Precipitation removes both calcium and pyruvate from the soluble phase, making these essential nutrients unavailable to the cells.
-
Inaccurate Experimental Conditions: The actual concentrations of soluble calcium and pyruvate in the medium will be lower than intended, leading to variability and inaccurate experimental results.
-
Cellular Stress and Toxicity: While not directly toxic, the precipitate particles can cause physical stress to adherent cells and may alter the local chemical environment.
-
Impact on Signaling Pathways: Changes in extracellular calcium concentration can affect intracellular calcium signaling pathways, which regulate numerous cellular processes, including proliferation, differentiation, and apoptosis.[3][6]
Q4: Can I use sodium pyruvate instead of this compound?
Yes, sodium pyruvate is a common and highly soluble alternative to this compound in cell culture media. Many commercially available media formulations, such as DMEM, are supplemented with sodium pyruvate. If you are experiencing persistent precipitation issues with this compound, switching to sodium pyruvate is a recommended solution.
Troubleshooting Guide
If you observe a precipitate in your cell culture medium containing this compound, follow these steps to identify and resolve the issue.
Logical Flow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms after warming the medium | Temperature-dependent solubility: this compound has lower solubility at colder temperatures. As the medium warms, the dissolved salts can precipitate out if the solution is supersaturated. | 1. Pre-warm components: Before mixing, allow the basal medium and all supplements to come to room temperature or 37°C. 2. Avoid repeated freeze-thaw cycles: Aliquot your media into smaller, single-use volumes to avoid repeated warming and cooling. |
| Precipitate appears after adding supplements | High local concentrations: Adding a concentrated supplement directly to another concentrated supplement or to a small volume of medium can create localized high concentrations that exceed the solubility limit. Incorrect order of addition: Adding calcium and phosphate-containing solutions in close succession can lead to the formation of insoluble calcium phosphate (B84403). | 1. Dilute supplements individually: Add each supplement to the final volume of basal medium with gentle mixing after each addition. 2. Correct order of addition: When preparing from powders or concentrates, add calcium-containing components and phosphate-containing components separately and with sufficient dilution in between. It is often recommended to add calcium chloride to a large volume of water first.[4][5] |
| Medium becomes cloudy over time in the incubator | pH shift: The metabolic activity of cells can cause the pH of the medium to change. A shift to a more alkaline pH can decrease the solubility of some calcium salts. | 1. Monitor pH: Regularly check the pH of your culture medium using the phenol (B47542) red indicator or a pH meter. A change from pinkish-red to purple indicates an increase in pH. 2. Use a stable buffer: Ensure your medium is adequately buffered, for example, with a bicarbonate system and the correct CO2 concentration in the incubator, or with HEPES for additional buffering capacity. |
| Using a custom or serum-free medium formulation | Lack of stabilizing proteins: Serum contains proteins that can help to keep salts in solution. In serum-free media, the absence of these proteins can make precipitation more likely. | 1. Optimize component concentrations: You may need to empirically determine the optimal (lower) concentration of this compound for your specific serum-free formulation. 2. Consider alternative energy sources: If precipitation persists, consider using sodium pyruvate as an alternative. |
Data Presentation: Solubility of this compound
| Temperature | Expected Solubility in Water | Implications for Cell Culture |
| 4°C (Refrigeration) | Low | Media stored at this temperature may have a reduced capacity to dissolve this compound. Preparation of concentrated stock solutions at this temperature is not recommended. |
| 25°C (Room Temperature) | Moderate | Allowing media and supplements to equilibrate to room temperature before mixing can improve solubility and reduce the risk of precipitation. |
| 37°C (Incubation) | Higher | While solubility is expected to be highest at this temperature, rapid warming of a saturated solution can still lead to precipitation. Pre-warming components before mixing is ideal. |
Note: This table is for illustrative purposes. The actual solubility will be influenced by the pH and the presence of other solutes in the cell culture medium.
Experimental Protocols
Protocol for Preparing Cell Culture Medium with this compound Supplementation
This protocol outlines the best practices for preparing a complete cell culture medium supplemented with this compound to minimize the risk of precipitation.
Materials:
-
Basal medium (e.g., DMEM, MEM)
-
This compound powder or a concentrated stock solution
-
Other required supplements (e.g., L-glutamine, antibiotics, serum)
-
Sterile, purified water (for preparing stock solutions)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Procedure:
-
Prepare a this compound Stock Solution (if using powder): a. Accurately weigh the desired amount of this compound powder. b. In a sterile container, dissolve the powder in a small volume of sterile, purified water pre-warmed to 37°C. Mix gently until fully dissolved. c. Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube. d. Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Prepare the Complete Medium: a. In a sterile biological safety cabinet, start with the final volume of the basal medium in a sterile container. b. If the basal medium is refrigerated, allow it to warm to room temperature or 37°C in a water bath. c. Add the other required supplements (e.g., L-glutamine, antibiotics) one at a time, mixing gently after each addition. d. Add the pre-warmed this compound stock solution to the medium to achieve the final desired concentration. Add the solution dropwise while gently swirling the medium. e. If adding serum, it is typically added last. f. If preparing the medium from powdered components, dissolve each component individually in the specified order (refer to the manufacturer's instructions), ensuring each is fully dissolved before adding the next. Generally, add calcium salts to a large volume of water early in the process and phosphate salts later.
-
Final Filtration and Storage: a. Once all components are added and mixed, sterile-filter the complete medium through a 0.22 µm filtration unit into a sterile storage bottle. b. Label the bottle with the contents, date of preparation, and expiration date. c. Store the complete medium at 4°C, protected from light.
Visualization of Cellular Impact
Potential Impact of Extracellular Calcium Fluctuation on Intracellular Signaling
Precipitation of this compound alters the concentration of extracellular calcium, which can impact intracellular calcium signaling. A key pathway sensitive to changes in extracellular calcium is the Phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][6]
Caption: Impact of extracellular calcium changes on the IP3/DAG signaling pathway.
References
- 1. This compound | 52009-14-0 [chemicalbook.com]
- 2. This compound - PCCA [pccarx.com]
- 3. Effects of high extracellular calcium concentrations on phosphoinositide turnover and inositol phosphate metabolism in dispersed bovine parathyroid cells [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. US5723661A - Process for preparing this compound and its hydrates - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing Calcium Pyruvate in Cell Viability Assays
Welcome to the technical support center for optimizing calcium pyruvate (B1213749) concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, protocols, and troubleshooting advice for the effective use of calcium pyruvate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range to test for this compound?
A typical starting point for optimizing pyruvate concentration is based on levels commonly used in standard cell culture media. Many formulations supplement with 1 mM sodium pyruvate.[1] For this compound, a broad initial screening range of 0.5 mM to 10 mM is recommended. This range is high enough to elicit metabolic effects while staying below concentrations that are likely to cause immediate toxicity due to calcium overload.[2][3] A subsequent, narrower titration around the most effective concentration should be performed for fine-tuning.[4]
Q2: Why am I observing toxicity at high concentrations of this compound?
High concentrations of this compound can introduce two potential sources of cytotoxicity:
-
Calcium Overload: Standard culture media typically contain calcium at concentrations between 0.3 mM and 1.8 mM. Adding high levels of this compound can significantly increase the extracellular calcium concentration. Prolonged elevation of intracellular calcium can disrupt cellular homeostasis, trigger stress pathways, and ultimately lead to apoptosis or other forms of cell death.[5][6] Cellular toxicity from calcium has been observed at concentrations above 30 mM.[7]
-
Metabolic Stress: While pyruvate is a key energy substrate, an excessive supply can potentially lead to metabolic imbalances, such as increased production of reactive oxygen species (ROS) if not efficiently processed by the mitochondria.[8]
Q3: My culture medium turns cloudy after adding this compound. What is happening and how can I fix it?
This is likely due to the precipitation of calcium phosphate (B84403). Cell culture media are rich in phosphate ions, and calcium has poor solubility in the presence of phosphate, especially at physiological pH.[9]
-
Cause: Adding this compound increases the total calcium concentration, leading to a supersaturated solution where calcium and phosphate precipitate out.[9]
-
Solution:
-
Prepare a concentrated stock solution of this compound in sterile, deionized water (note: it is only slightly soluble in water, so gentle heating may be required).[10][11]
-
Filter-sterilize the stock solution.
-
Add small volumes of the stock solution directly to the culture medium in the plate immediately before the experiment, rather than preparing large batches of pre-supplemented medium.
-
Visually inspect the medium for any signs of precipitation after addition.
-
Q4: Can this compound interfere with the chemistry of my cell viability assay?
Yes, both the pyruvate and calcium components can potentially interfere with common assays:
-
Tetrazolium-Based Assays (MTT, XTT, MTS): These assays measure metabolic activity by the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[8] Compounds with reducing properties can chemically reduce the dye, leading to a false-positive signal (higher apparent viability).[12][13] While pyruvate is a metabolite and not a strong reducing agent itself, a massive shift in cellular metabolic and redox state could influence the assay. It is crucial to run a cell-free control (media, this compound, and assay dye) to check for direct chemical interference.[13]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of viability. Since pyruvate supplementation is intended to boost mitochondrial metabolism, it can lead to an increase in ATP production.[3] This may mask cytotoxic effects of a co-administered compound or artificially inflate viability readings. The results should be interpreted as a measure of metabolic health rather than purely cell number.
-
LDH Release Assays: These assays measure cytotoxicity by detecting lactate (B86563) dehydrogenase (LDH) released from damaged cells. This compound is unlikely to directly interfere with the enzymatic reaction.
Q5: How do I differentiate between increased proliferation and a temporary metabolic boost from this compound?
This is a critical consideration. Assays like MTT measure metabolic rate, not necessarily cell number. A metabolic boost can increase the signal per cell, which can be misinterpreted as proliferation.
-
Solution: Use multiple assays based on different cellular properties.
-
Metabolic Assay: Use an MTT or ATP-based assay to gauge metabolic activity.
-
Cell Counting: Perform direct cell counting using a hemocytometer with trypan blue exclusion or an automated cell counter to determine the actual number of viable cells.
-
DNA Synthesis Assay: Use an assay that measures DNA replication (e.g., BrdU or EdU incorporation) as a direct marker of proliferation.
-
Endpoint vs. Real-Time: Consider that an endpoint assay only provides a snapshot. If possible, use a real-time viability assay to monitor the cellular response over the entire treatment period.[14]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cytotoxicity | 1. Calcium Overload: The total calcium concentration in the medium is too high for your cell type.[7] 2. Precipitate Formation: Microcrystals of calcium phosphate may be forming, causing physical damage to cells. 3. Contamination: The this compound stock solution may be contaminated. | 1. Reduce the concentration of this compound. Calculate the final calcium concentration in your medium. 2. Prepare fresh stock solutions and add them to the medium immediately before use. Inspect for cloudiness. 3. Always filter-sterilize stock solutions. |
| Inconsistent Results Between Replicates/Experiments | 1. Uneven Cell Seeding: A non-homogenous cell suspension leads to well-to-well variability.[13] 2. "Edge Effect": Increased evaporation in the outer wells of a 96-well plate alters concentrations.[13] 3. Incomplete Solubilization: For MTT assays, formazan crystals may not be fully dissolved.[13] 4. Precipitation: Inconsistent precipitation of this compound in the medium. | 1. Thoroughly mix the cell suspension before and during plating. 2. Fill perimeter wells with sterile PBS or media without cells and exclude them from analysis.[13] 3. After adding the solubilization agent (e.g., DMSO), shake the plate on an orbital shaker and visually confirm complete dissolution.[15] 4. Follow best practices for preparing and adding the this compound solution (see FAQ Q3). |
| Higher Absorbance/Signal in Treated vs. Control Wells | 1. Metabolic Flare: Pyruvate is boosting cellular metabolism, leading to a stronger signal per cell in MTT or ATP assays.[12][16] 2. Chemical Interference: The compound is directly reducing the assay reagent (e.g., MTT dye). 3. Insolubility of Test Compound: A co-administered drug may not be soluble at higher concentrations, leading to a non-linear dose-response.[17] | 1. Correlate results with a direct cell counting method (e.g., Trypan Blue). 2. Run a cell-free control with media, this compound, and the assay reagent to check for direct chemical reduction.[12] 3. Check the solubility of all compounds and observe the wells under a microscope for any signs of precipitation. |
Data Summary Tables
Table 1: Recommended this compound Concentration Ranges for Optimization
| Stage | Concentration Range | Purpose |
| Initial Broad Screen | 0.1 mM - 20 mM (using log or semi-log dilutions) | To determine the general sensitivity of the cell line and identify a narrower effective range.[4] |
| Focused Titration | 0.5 mM - 10 mM (using linear or finer dilutions) | To precisely determine the optimal concentration for the desired metabolic effect without inducing toxicity.[18] |
| Standard Supplementation | 1 mM - 5 mM | A common range for providing metabolic support, mimicking standard media formulations.[19] |
Table 2: Potential Interferences and Considerations by Assay Type
| Assay Type | Principle | Potential Interference/Consideration with this compound |
| MTT / XTT / MTS | Measures mitochondrial reductase activity.[8] | High Risk. A metabolic boost can increase signal independent of cell number. Run cell-free controls to check for direct reduction of the dye.[12][13] |
| Resazurin (B115843) (alamarBlue®) | Measures metabolic reduction of resazurin to resorufin. | High Risk. Similar to MTT, the signal is directly tied to metabolic rate, which pyruvate is expected to increase. |
| ATP-Based (CellTiter-Glo®) | Measures intracellular ATP levels. | High Risk. Pyruvate is expected to increase mitochondrial ATP production, which can mask cytotoxicity or be misinterpreted as proliferation.[3] |
| LDH Release | Measures membrane integrity via released LDH. | Low Risk. Unlikely to directly interfere with the enzyme assay. A good orthogonal method to confirm cytotoxicity. |
| Trypan Blue / Propidium Iodide | Measures membrane exclusion by viable cells. | Low Risk. Unlikely to interfere. Provides a direct count of viable/non-viable cells. Excellent for validating metabolic assay results.[14] |
Experimental Protocols & Visualizations
Protocol: Determining the Optimal Concentration of this compound
This protocol is designed to establish the ideal concentration of this compound that enhances cell health or provides metabolic support without inducing cytotoxicity.
Materials:
-
Cells of interest in exponential growth phase
-
Complete culture medium
-
This compound powder
-
Sterile deionized water or PBS for stock solution
-
96-well clear, flat-bottom tissue culture plates
-
Your chosen cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Prepare this compound Stock Solution:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Determine the optimal seeding density for your cells in a 96-well plate for the duration of your experiment (e.g., 24-72 hours). The goal is to have cells remain in the exponential growth phase and not become over-confluent in the control wells by the end of the assay.[20]
-
Seed the cells in a final volume of 100 µL per well. Leave the perimeter wells filled with 100 µL of sterile PBS to reduce the "edge effect."[13]
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
-
-
Prepare Serial Dilutions and Treat Cells:
-
Thaw an aliquot of your this compound stock solution.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations. For an initial screen, aim for a broad range (e.g., final concentrations of 0, 0.5, 1, 2.5, 5, 10, 20 mM).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well.
-
Include "untreated control" wells (medium only) and "vehicle control" wells if applicable.
-
Also, prepare "cell-free" wells containing medium and the highest concentration of this compound to check for background interference.
-
-
Incubation:
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours). The time should be sufficient for the treatment to have an effect but not so long that control cells become over-confluent.
-
-
Perform Cell Viability Assay:
-
At the end of the incubation period, perform your chosen viability assay according to the manufacturer's instructions.
-
For MTT assays, this will involve adding the MTT reagent, incubating, and then adding a solubilization solution.[15]
-
For ATP assays, this typically involves adding a single reagent that lyses the cells and generates a luminescent signal.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Subtract the average background reading from the cell-free wells from all other readings.
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot the normalized cell viability (%) against the this compound concentration to determine the dose-response curve.
-
Visualizations
Caption: Simplified pathway of pyruvate metabolism in the cell.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. nacalai.com [nacalai.com]
- 2. Effects of extracellular calcium on viability and osteogenic differentiation of bone marrow stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. Cytosolic Ca2+ shifts as early markers of cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated extracellular calcium ions promote proliferation and migration of mesenchymal stem cells via increasing osteopontin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 52009-14-0 [chemicalbook.com]
- 11. This compound - PCCA [pccarx.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Pyruvate Interference in Biochemical Assays
Welcome to the technical support center for troubleshooting biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues related to interference from calcium and pyruvate (B1213749) in experimental settings.
Section 1: Troubleshooting Pyruvate Interference
Pyruvate is a key metabolite at the intersection of major energy pathways, but its presence, especially at high concentrations, can interfere with certain biochemical assays, particularly those linked to NADH/NAD+ redox reactions.[1][2]
Frequently Asked Questions (Pyruvate)
Q1: My NADH-linked assay readings, such as in a Lactate Dehydrogenase (LDH) assay, are unexpectedly low or inhibited. What could be the cause?
A1: A primary cause for this observation is substrate inhibition of the LDH enzyme by high concentrations of pyruvate.[1] Millimolar concentrations of exogenous pyruvate can inhibit LDH activity.[1] This phenomenon is observed in both enzymatic assays ex vivo and in live cells.[1] The reaction, which involves the conversion of pyruvate to lactate, is monitored by the decrease in NADH absorbance at 340 nm.[3][4] If pyruvate levels are too high, the enzyme's active site can become saturated, leading to a decrease in catalytic activity and, consequently, lower-than-expected readings.[1][5]
Q2: How does sample handling affect pyruvate measurements in enzymatic assays?
A2: Improper sample handling can significantly alter pyruvate concentrations. For whole blood samples, immediate deproteinization is recommended.[6] Storing whole blood samples on ice (4°C) before deproteinization can lead to a significant reduction in pyruvate levels over time.[6] Conversely, hemolysis can cause a notable increase in the measured pyruvate concentration.[6] Therefore, samples should be deproteinized promptly at room temperature, and hemolyzed samples should be avoided to ensure accurate results.[6]
Q3: What are the typical inhibitory concentrations (IC50) of pyruvate on LDH activity in different cell lines?
A3: The inhibitory effect of pyruvate is dependent on the cell type and its expression of monocarboxylate transporters (MCTs), which facilitate pyruvate influx into the cell.[1] The table below summarizes reported IC50 values for pyruvate-induced inhibition of LDH activity.
| Cell Line | MCT1 Status | Pyruvate IC50 (mM) |
| Mia PaCa-2 | Positive | 2.03 ± 0.30 |
| QGP-1 | Positive | 0.54 ± 0.08 |
| MDA-MB-231 | Not | Not Detectable |
| HPNE | Not | Not Detectable |
| Data sourced from a study on exogenous pyruvate inhibition of LDH activity.[1] |
Experimental Protocol: Spectrophotometric LDH Assay (Pyruvate-to-Lactate)
This protocol is adapted from standard methods for measuring LDH activity by monitoring NADH oxidation.[3][7]
Objective: To quantify LDH activity by measuring the rate of NADH oxidation during the conversion of pyruvate to lactate.
Materials:
-
Sample (cell lysate, tissue homogenate, or serum)
-
Triethanolamine (TEA)/EDTA buffer (0.5 M TEA, pH 7.6; 5 mM EDTA)
-
NADH solution (7 mM in buffer)
-
Pyruvate solution (concentration to be optimized, start with a range from 0.1 mM to 10 mM)
-
LDH enzyme (for positive control; ~225 U/ml)
-
Spectrophotometer capable of reading at 340 nm
-
1 ml cuvettes
Procedure:
-
Reaction Mixture Preparation: In a 1 ml cuvette, combine 0.5 ml of the sample (or control), 0.25 ml of TEA/EDTA buffer, and 20 µl of 7 mM NADH solution.
-
Initial Absorbance (A1): Mix the contents of the cuvette thoroughly and record the initial absorbance at 339/340 nm. This is your A1 reading.[7]
-
Initiate Reaction: Add 20 µl of the pyruvate solution to initiate the enzymatic reaction. For a positive control, add 20 µl of LDH enzyme solution.
-
Incubation: Incubate the sample at room temperature, protected from light, for a defined period (e.g., 30 minutes).[7] The optimal time may need to be determined empirically.
-
Final Absorbance (A2): After incubation, record the final absorbance at 339/340 nm. This is your A2 reading.
-
Calculation:
Visualizations (Pyruvate)
Caption: LDH reaction pathway and substrate inhibition by high pyruvate.
Section 2: Troubleshooting Calcium Interference
Calcium (Ca²⁺) is a vital second messenger in many cellular processes.[9][10] Its presence in assay buffers or release from intracellular stores can significantly impact assays, particularly those involving calcium-sensitive enzymes or reporters like luciferase.
Frequently Asked Questions (Calcium)
Q1: My luciferase reporter assay shows a biphasic response (activation at low concentrations, inhibition at high concentrations) when I add a compound. Could calcium be involved?
A1: Yes, this is a known phenomenon in certain reporter assays. For example, in cells expressing calcium-sensing receptors (CaSR), increasing extracellular calcium can first induce and then suppress firefly luciferase activity.[11] Studies have shown that firefly luciferase activity can increase with calcium concentrations up to 3.0 mM but then becomes markedly reduced at concentrations of 5.0 mM or higher.[11] This highlights the importance of maintaining an optimal calcium concentration for your specific assay system.
Q2: How can I mitigate or control for suspected calcium interference in my assays?
A2: There are two primary strategies:
-
Use a Calcium Chelator: Chelating agents like EGTA or BAPTA can be used to bind free calcium ions and control their concentration in the assay buffer.[12] EGTA is commonly used in calcium calibration buffer kits to set precise free Ca²⁺ levels.[12]
-
Employ a Dual-Reporter System: In luciferase assays, a dual-luciferase system is highly recommended.[9][10] A primary reporter (e.g., firefly luciferase) is used to measure the experimental response, while a secondary, constitutively expressed reporter (e.g., Renilla luciferase) serves as an internal control.[10] Normalizing the firefly luminescence to the Renilla luminescence can help correct for effects that are not specific to the signaling pathway of interest, such as generalized effects on cell viability or protein synthesis.
Q3: Can other components in my assay, like contrast agents, interfere with calcium measurements?
A3: Yes. Certain gadolinium-based and iodinated contrast agents have been shown to cause analytical interference in colorimetric calcium assays, often leading to a positive interference (falsely high readings).[13][14] Similarly, the medication calcium dobesilate can interfere with assays that use a Trinder reaction by consuming the hydrogen peroxide intermediate, leading to falsely low results.[15] It is crucial to be aware of all components in a sample matrix that could potentially interfere with the assay chemistry.
Quantitative Data: Effect of Calcium on Luciferase Activity
| Extracellular Ca²⁺ (mM) | Firefly Luciferase Activity | Renilla Luciferase Activity |
| 0.5 | Baseline | No significant change |
| 3.0 | 2- to 4-fold increase | No significant change |
| ≥ 5.0 | Markedly reduced (near baseline) | No significant change |
| Data summarized from studies on HEK-293 cells expressing the Calcium-Sensing Receptor (CaSR).[11] |
Experimental Protocol: Dual-Luciferase® Reporter Assay
This protocol provides a general framework for using a dual-reporter system to study Ca²⁺-mediated signaling pathways.[9][10]
Objective: To measure the activity of a specific signaling pathway while controlling for non-specific effects by normalizing a primary reporter to an internal control reporter.
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Transfection reagent
-
Primary reporter plasmid (e.g., Firefly luciferase under a promoter responsive to Ca²⁺ signaling, like NFAT-RE).[10]
-
Control reporter plasmid (e.g., Renilla luciferase under a constitutive promoter).[10]
-
Cell culture medium and reagents
-
Assay reagents for both Firefly and Renilla luciferase
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfection: Transfect the cells with both the firefly and Renilla luciferase plasmids according to the manufacturer's protocol for your transfection reagent.
-
Incubation: Allow cells to express the reporters for 24-48 hours post-transfection.
-
Cell Treatment: Replace the medium with a buffer containing various concentrations of your test compound or Ca²⁺. Incubate for the desired period.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the Firefly luciferase assay reagent and measure the luminescence (Reporter 1).
-
Add the Renilla luciferase quenching and assay reagent and measure the luminescence (Reporter 2).
-
-
Data Analysis: Calculate the ratio of Firefly luminescence to Renilla luminescence for each well. This normalized value represents the specific activity of the pathway of interest.
Visualizations (Calcium)
Caption: Ca²⁺ signaling pathway affecting a luciferase reporter gene.
Caption: General troubleshooting workflow for biochemical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interference and blood sample preparation for a pyruvate enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Analysis of Calcium-Sensing Receptor Signaling Using Dual Luciferase Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of Calcium-Sensing Receptor Signaling Using Dual Luciferase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium-Sensing Receptors Control CYP27B1-Luciferase Expression: Transcriptional and Posttranscriptional Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Interference by Contrast Agents in Biochemical Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PMC [pmc.ncbi.nlm.nih.gov]
stability of calcium pyruvate under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of calcium pyruvate (B1213749) under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid calcium pyruvate?
For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from direct sunlight and moisture.[1] The recommended shelf life is typically between 24 months and five years when stored under these conditions.[1][2][3]
Q2: How do temperature and humidity affect the stability of this compound?
Elevated temperature and humidity can accelerate the degradation of this compound. As a general principle for solid-state chemical stability, higher temperatures increase the rate of chemical degradation. Humidity can introduce moisture, which may lead to hydrolysis or other degradation pathways. For comprehensive stability assessment, it is recommended to conduct studies under controlled conditions, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]
Q3: What are the potential degradation products of this compound?
Pyruvic acid, the active component of this compound, is an alpha-keto acid and can undergo several degradation reactions.[5] Potential degradation pathways include decarboxylation to form acetaldehyde, and oxidation to form acetic acid. Under certain conditions, aldol (B89426) condensation reactions may also occur, leading to the formation of larger, more complex molecules. The specific degradation products will depend on the storage conditions (e.g., presence of oxygen, water, light).
Q4: I suspect my this compound has degraded. What are the initial signs?
Visual signs of degradation can include a change in color from white or off-white to yellow or brown, and a change in the powder's texture, such as clumping, which may indicate moisture absorption.[6] Any noticeable change in physical appearance should be investigated further before using the material in an experiment.
Q5: Can I still use my this compound if it has been briefly exposed to high temperatures or humidity?
Short-term exposure to adverse conditions, such as during shipping, may not significantly impact the stability of the product. However, it is crucial to evaluate the material's integrity if there are concerns. Accelerated stability studies are designed to assess the impact of such short-term excursions.[2][4] If in doubt, it is recommended to perform an analytical assessment, such as an HPLC assay, to confirm the purity of the this compound before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower potency. | 1. Verify the storage conditions and age of the this compound stock. 2. Perform a purity assay using a validated stability-indicating method (e.g., HPLC). 3. If degradation is confirmed, use a new, verified batch of this compound for subsequent experiments. |
| Physical changes in the powder (e.g., color change, clumping) | Exposure to light, heat, or moisture. | 1. Do not use the material in experiments where purity is critical. 2. Review storage procedures and ensure containers are properly sealed and stored in a cool, dark, and dry place. 3. For future purchases, ensure the supplier provides a certificate of analysis with detailed storage instructions. |
| Inconsistent results between different batches of this compound | Variability in the initial purity or stability of different batches. | 1. Always obtain a certificate of analysis for each new batch. 2. Perform an initial quality control check (e.g., appearance, solubility, and purity assay) on each new batch before use. 3. If possible, qualify new batches against a well-characterized reference standard. |
Stability Data Summary
The following tables summarize the recommended conditions for stability testing of pharmaceutical substances like this compound, based on ICH guidelines.[2][3][4]
Table 1: Storage Conditions for Long-Term, Intermediate, and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Testing Frequency for Stability Studies
| Study Type | Testing Frequency |
| Long-term | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] |
| Accelerated | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[4] |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Place a sufficient quantity of solid this compound in permeable (to moisture) but sealed containers.
-
Storage: Place the samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[4]
-
Time Points: Withdraw samples at pre-determined time points, such as 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Assay (Purity): Determine the percentage of this compound remaining using a validated stability-indicating HPLC method (see Protocol 3).
-
Degradation Products: Identify and quantify any degradation products using the same HPLC method.
-
-
Data Evaluation: Compare the results at each time point to the initial (time 0) sample to determine the rate of degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Expose this compound (in solid state or in solution) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.[7]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.[7]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples using an appropriate analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.
-
Method Development: The results are used to develop and validate a stability-indicating HPLC method that can separate the parent compound from all major degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To quantify the amount of this compound and its degradation products in a sample.
Methodology (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for pyruvate (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the same solvent as the standard.
-
Quantification: Calculate the concentration of this compound and its degradation products by comparing the peak areas in the sample chromatogram to the peak area of the standard.
Note: This is an example method and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
- 1. This compound – Healthy Solutions Medical Weight Loss & Spa [hs-med.com]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purple-diamond.com [purple-diamond.com]
- 4. database.ich.org [database.ich.org]
- 5. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
addressing batch-to-batch variability of commercial calcium pyruvate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of commercial calcium pyruvate (B1213749) and other common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results (e.g., in cell proliferation, metabolic assays) after switching to a new lot of calcium pyruvate. What are the likely causes?
A1: Batch-to-batch variability is a known challenge for many biological reagents. For this compound, this can stem from several factors:
-
Purity Profile: Minor differences in the manufacturing process can lead to variations in the purity level (e.g., 98.5% vs. 99.5%) and the presence of different impurities. Even small amounts of unknown substances can have significant biological effects.[1]
-
Moisture Content: this compound is hygroscopic, and its water content can vary between batches. This can affect the calculated concentration when preparing stock solutions.
-
Impurities: Trace amounts of heavy metals or residual solvents from the manufacturing process can be cytotoxic or interfere with cellular metabolism.[2]
-
Physical Properties: Differences in particle size and solubility can affect how quickly and completely the compound dissolves in your cell culture medium.
Q2: Our cell culture medium turns yellow (acidic) more rapidly than usual after adding this compound. Why is this happening?
A2: A rapid drop in pH (indicated by the phenol (B47542) red in most media turning yellow) is often due to increased metabolic activity.[3][4] While this could mean your cells are more active, a sudden change with a new batch might also indicate:
-
Higher Bioavailability: The new batch may be more soluble or have a higher purity, leading to a faster uptake and metabolism by the cells, which in turn produces acidic byproducts like lactic acid.
-
Contamination: Although less likely with a high-quality supplier, microbial contamination in the this compound powder could introduce rapidly metabolizing organisms that acidify the medium.[3]
Q3: We noticed a fine precipitate in our medium after adding the this compound solution. What is it and is it harmful?
A3: Precipitate formation is a common issue when adding concentrated supplements to complex solutions like cell culture media.[5][6] The precipitate could be:
-
Calcium Phosphate (B84403): Cell culture media are rich in phosphates. The additional calcium from this compound can lead to the precipitation of calcium phosphate, especially if the medium's pH is not optimal or if it is stored for an extended period after supplementation.[5][7]
-
Insoluble Impurities: The new batch may contain insoluble impurities that become visible when added to the medium.
-
Poorly Dissolved this compound: If the stock solution was not fully dissolved or if it was added to the medium too quickly without adequate mixing, the this compound itself may precipitate.
This precipitate can be harmful as it removes essential nutrients (like calcium and phosphate) from the medium and can be cytotoxic to cells.[5]
Q4: Can I autoclave my medium after adding this compound?
A4: It is generally not recommended. Pyruvate is a thermally sensitive molecule. Autoclaving can lead to its degradation, which would not only reduce its efficacy but could also generate byproducts that are toxic to cells. You should always sterile-filter your this compound stock solution and add it aseptically to your sterile medium.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced Cell Growth or Viability with New Batch | 1. Cytotoxic Impurities: The new lot may contain heavy metals or other toxic impurities. 2. Incorrect Concentration: Higher than expected moisture content in the new lot leads to a lower actual concentration of pyruvate in your stock solution. 3. Degradation: The product may have degraded due to improper storage. | 1. Request the Certificate of Analysis (CoA) for the new lot and compare the impurity profile to the previous one. 2. Perform a quality control check on the new lot (see Experimental Protocols below). 3. Ensure this compound is stored in a cool, dry place, protected from light.[8] |
| Precipitate Forms in Medium | 1. Supersaturation: The concentration of calcium and/or phosphate in the medium has exceeded its solubility limit. 2. pH Imbalance: The pH of the medium is not optimal for keeping all components in solution.[2][6] 3. Incomplete Dissolution: The this compound stock solution was not fully dissolved. | 1. Prepare the this compound stock solution in water or a simple buffer (like PBS) rather than directly in the medium. Add the stock solution slowly to the medium while gently swirling. 2. Ensure the medium is at its optimal pH before and after adding the supplement. 3. Visually inspect your stock solution for any undissolved particles before use. Consider gentle warming (to 37°C) to aid dissolution. |
| Inconsistent Assay Results | 1. Variable Purity/Potency: The actual pyruvate concentration differs between batches. 2. Interfering Impurities: Unknown substances in one batch are affecting the assay readout. | 1. Perform a purity and concentration analysis (e.g., via HPLC) on each new batch to normalize the concentration used in your experiments. 2. Compare the CoAs of different batches to identify any potential interfering substances. |
| Medium pH Changes (Becomes Acidic or Alkaline) | 1. Increased Metabolism (Acidic): A higher purity/solubility batch may be accelerating cellular metabolism.[4] 2. Bacterial Contamination (Acidic): Contamination in the powder.[3] 3. CO2 Imbalance (Alkaline): Incorrect CO2 levels in the incubator for the bicarbonate buffer system in your medium.[9] | 1. This may be acceptable if cell health is good. Consider more frequent media changes. 2. Test for contamination. Always use sterile techniques when preparing and using stock solutions. 3. Ensure your incubator's CO2 level is calibrated and appropriate for your medium's sodium bicarbonate concentration.[9] |
Data Presentation: Quality Control Specifications
The following table summarizes typical quality control specifications for commercial this compound based on supplier certificates of analysis. Researchers should always refer to the specific CoA provided with their lot.
| Parameter | Specification Range | Method | Purpose |
| Appearance | White to off-white or slightly yellow crystalline powder | Visual | Confirms basic identity and absence of gross contamination. |
| Assay (Purity) | ≥ 98.0% (on a dry basis) | HPLC | Determines the percentage of the material that is this compound. |
| Pyruvate Content | 79.7% - 82.9% w/w (on anhydrous basis) | HPLC | Quantifies the active pyruvate component.[10][11] |
| Calcium Content | 18.3% - 19.1% w/w (on anhydrous basis) | Complexometric Titration | Quantifies the calcium component.[10][11] |
| Loss on Drying (Moisture Content) | ≤ 10.0% | Karl Fischer Titration | Measures the water content, which is crucial for accurate solution preparation.[8][12][13] |
| Heavy Metals | ≤ 10 ppm | USP <231> / ICP-MS | Ensures levels of potentially toxic heavy metals are below the safety threshold.[12] |
| Lead (Pb) | ≤ 2 ppm | USP <730> / AAS | Specific limit for the toxic heavy metal lead.[12] |
| Arsenic (As) | ≤ 2 ppm | USP <730> / AAS | Specific limit for the toxic metalloid arsenic.[12] |
| Microbiological Limits | Total Plate Count: ≤ 1000 cfu/g Yeast & Mold: ≤ 100 cfu/g | USP <61> | Ensures the material is free from significant microbial contamination.[12] |
Experimental Protocols
Protocol 1: Purity and Concentration Determination by HPLC
Objective: To determine the purity of a this compound batch and accurately quantify its concentration.
Methodology: This method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Reagents and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) or Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to ~2.5
-
HPLC-grade water
-
This compound standard of known purity
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.
-
Standard Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in HPLC-grade water to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock to create a calibration curve (e.g., 50, 100, 250, 500, 1000 µg/mL).
-
Sample Preparation: Accurately weigh a sample of the this compound batch to be tested and prepare a stock solution in HPLC-grade water at a concentration that falls within the range of the calibration curve.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.
-
Chromatography:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 0.6 mL/min).
-
Set the UV detector wavelength to 210 nm.
-
Inject equal volumes (e.g., 20 µL) of the standards and the sample.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the batch by comparing the measured concentration to the expected concentration based on the weight of the sample used.
-
Protocol 2: Moisture Content Determination by Karl Fischer Titration
Objective: To accurately measure the water content in a batch of this compound powder.
Methodology: Volumetric Karl Fischer titration is used for quantifying water content. The principle is a chemical reaction where iodine reacts with water in the presence of sulfur dioxide and a base.[14]
Reagents and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Anhydrous methanol (B129727)
-
Di-sodium tartrate dihydrate (for standardization)
-
Analytical balance
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the clean, dry titration vessel to a level that covers the electrode.
-
Solvent Neutralization: Titrate the methanol with the Karl Fischer reagent until it is free of residual water (the instrument will indicate when the endpoint is reached).
-
Reagent Standardization (Titer Determination):
-
Accurately weigh about 100-150 mg of di-sodium tartrate dihydrate and add it to the neutralized methanol.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water equivalence factor F (titer) in mg H₂O/mL of reagent is calculated. Most modern instruments perform this calculation automatically.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample (to contain 5-30 mg of water) and quickly transfer it to the titration vessel.[15]
-
Allow the sample to dissolve while stirring.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
-
Calculation:
-
The percentage of water is calculated as: % H₂O = (Volume of KF reagent used (mL) * Titer (mg/mL) / Sample weight (mg)) * 100
-
Protocol 3: Solubility Assessment in Cell Culture Medium
Objective: To determine the practical solubility limit of a this compound batch in a specific cell culture medium.
Methodology: A simple turbidity-based assessment.
Reagents and Equipment:
-
This compound powder
-
Sterile cell culture medium of interest (e.g., DMEM)
-
Sterile conical tubes or multi-well plates
-
Vortex mixer
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
Procedure:
-
Prepare a highly concentrated stock solution of this compound in sterile water (e.g., 200 mg/mL). Sterile filter this solution.
-
Dispense a fixed volume of the cell culture medium into a series of sterile tubes (e.g., 1 mL per tube).
-
Add increasing volumes of the concentrated this compound stock solution to the tubes to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20 mg/mL). Include a control tube with only the medium.
-
Vortex each tube gently to mix.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for a relevant period (e.g., 2-4 hours).
-
Visual Assessment: Observe the tubes against a dark background. The lowest concentration at which a visible precipitate or cloudiness appears is the approximate solubility limit.
-
(Optional) Quantitative Assessment: Measure the absorbance (optical density) of the solutions at a high wavelength (e.g., 600 nm), where the medium itself does not absorb light. A sharp increase in absorbance indicates the formation of a precipitate.
Visualization of Pathways and Workflows
References
- 1. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blog [midsci.com]
- 4. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. choline-betaine.com [choline-betaine.com]
- 9. researchgate.net [researchgate.net]
- 10. tga.gov.au [tga.gov.au]
- 11. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 12. choline-betaine.com [choline-betaine.com]
- 13. trafapharma.com [trafapharma.com]
- 14. scribd.com [scribd.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Navigating the Nuances of pH in Calcium Pyruvate Solutions: A Technical Support Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in mitigating the impact of pH on the stability of calcium pyruvate (B1213749) solutions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity and reproducibility of experiments involving this critical biochemical intermediate.
Calcium pyruvate, the calcium salt of pyruvic acid, is a key molecule in cellular metabolism and is widely used in various research applications, including cell culture and drug development. However, its stability in aqueous solutions is highly dependent on pH, and deviations from the optimal range can lead to significant degradation, compromising experimental outcomes. This technical support center directly addresses these challenges with evidence-based guidance.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter issues such as solution discoloration, precipitation, or a decrease in potency, all of which can be linked to pH-related instability. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Browning or Yellowing of the this compound Solution
-
Potential Cause: Degradation of pyruvate, particularly under alkaline conditions, can lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of the solution. A pH above 7.4 can accelerate degradation.
-
Lower pH: If the pH is alkaline, carefully adjust it to a slightly acidic to neutral range (pH 6.0-7.4) using a suitable, sterile acidulant (e.g., dilute HCl).
-
Storage: Store the stock solution at 2-8°C and protect it from light. For long-term storage, consider aliquoting and freezing at -20°C.
-
Fresh Preparation: If discoloration is significant, it is recommended to prepare a fresh solution.
-
Issue 2: Formation of a Precipitate
-
Potential Cause:
-
pH-dependent solubility: The solubility of this compound can be affected by pH.
-
Interaction with media components: In cell culture media, high concentrations of phosphate (B84403) or bicarbonate can react with calcium ions to form insoluble precipitates, especially at alkaline pH.
-
-
Troubleshooting Steps:
-
pH and Temperature Check: Ensure the pH is within the optimal range and that the solution has not been subjected to extreme temperature fluctuations.
-
Order of Addition: When preparing complex solutions like cell culture media, add this compound after other components are fully dissolved and the pH is adjusted.
-
Concentration: Avoid preparing overly concentrated stock solutions.
-
Filtration: If a fine precipitate is observed, it may be possible to sterile-filter the solution (0.22 µm filter) to remove it, but this may also reduce the effective concentration of this compound. Re-quantification after filtration is advised.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of a this compound solution?
A1: Based on available data for pyruvic acid and related alpha-keto acids, a slightly acidic to neutral pH range of 6.0 to 7.4 is generally recommended for optimal stability in aqueous solutions for most research applications. Some sources suggest that for preparation, a pH range of 2.5 to 4 can be optimal, but for storage of a prepared solution, a less acidic environment is preferable to avoid other potential degradation pathways.
Q2: What are the primary degradation products of pyruvate at different pH values?
A2: The degradation pathway of pyruvate is pH-dependent:
-
Alkaline conditions (pH > 7.4): Favors homo-aldol condensation reactions, leading to the formation of dimers such as parapyruvate (2-hydroxy-2-methyl-4-ketoglutarate) and other condensation products, which can further react and polymerize.[1]
-
Acidic conditions (pH < 6.0): While generally more stable than in alkaline conditions, prolonged exposure to strong acids can lead to other reactions, though this is less common under typical experimental conditions.
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures accelerate the rate of chemical degradation. It is recommended to prepare and store this compound solutions at low temperatures (2-8°C for short-term storage, -20°C for long-term storage) to minimize degradation, regardless of the pH.
Quantitative Data Summary
While specific kinetic data for the degradation of this compound across a wide pH range is not extensively published, the following table summarizes the qualitative and semi-quantitative understanding of pH effects on its stability.
| pH Range | Relative Stability | Primary Degradation Pathway | Potential Observations |
| < 6.0 (Acidic) | High | Minimal degradation under typical storage | Solution remains clear |
| 6.0 - 7.4 (Neutral) | Optimal | Slow rate of degradation | Solution remains clear for an extended period |
| > 7.4 (Alkaline) | Low | Homo-aldol condensation | Yellowing/browning, potential for precipitation |
Experimental Protocols
Protocol for a pH-Dependent Stability Study of this compound Solution
This protocol outlines a method to quantify the stability of a this compound solution at different pH values over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
HPLC-grade water
-
Buffer solutions (e.g., phosphate buffers) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
Sterile, amber vials
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
pH meter
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in HPLC-grade water.
-
pH Adjustment and Aliquoting: Aliquot the stock solution into separate sterile, amber vials. Adjust the pH of the solution in each vial to the desired value using the prepared buffer solutions.
-
Initial Analysis (T=0): Immediately after preparation, take a sample from each pH-adjusted solution and analyze it by HPLC to determine the initial concentration of pyruvate. This will serve as the baseline.
-
Storage: Store the vials at a constant temperature (e.g., 25°C or 37°C to simulate experimental conditions) and protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each vial and analyze the pyruvate concentration by HPLC.
-
Data Analysis: For each pH, plot the percentage of remaining pyruvate against time. This will allow for the determination of the degradation rate at each pH.
Visualizing Key Concepts
To further aid researchers, the following diagrams illustrate important workflows and pathways related to this compound stability.
Caption: A logical workflow for troubleshooting common stability issues with this compound solutions.
Caption: Simplified diagram of the primary degradation pathway of pyruvate under alkaline conditions.
This technical support center aims to empower researchers with the knowledge and tools necessary to maintain the stability of their this compound solutions, leading to more reliable and reproducible experimental results.
References
Technical Support Center: Strategies to Enhance the Bioavailability of Calcium Pyruvate In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of calcium pyruvate (B1213749).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges related to the poor oral bioavailability of calcium pyruvate, offering insights and potential solutions for researchers.
Q1: Our initial in vivo studies with standard this compound powder in rats show very low and inconsistent plasma pyruvate concentrations. What are the likely causes?
A1: This is a frequently observed issue. The poor oral bioavailability of this compound can be attributed to several factors:
-
Instability in Gastric Acid: Pyruvic acid is inherently unstable and can be degraded in the low pH environment of the stomach, a process known as decarboxylation, before it can be absorbed.[1]
-
Poor Membrane Permeability: As a charged molecule, pyruvate may have limited ability to passively diffuse across the lipid bilayers of intestinal epithelial cells.
-
Rapid Metabolism: Any pyruvate that is absorbed may be quickly metabolized by enterocytes (intestinal cells) or undergo extensive first-pass metabolism in the liver, preventing it from reaching systemic circulation in significant amounts.
-
Low Solubility: this compound is only slightly soluble in water, which can limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.[2]
Q2: What formulation strategies can we explore to overcome these bioavailability challenges?
A2: Several advanced formulation strategies can be employed to protect pyruvate from degradation and enhance its absorption. These include:
-
Prodrug Approach: Converting pyruvate into a more lipophilic and stable ester prodrug, such as ethyl pyruvate . This masks the reactive carboxylic acid group, potentially improving stability and membrane permeability. The ester is then hydrolyzed by endogenous esterases in the body to release the active pyruvate.[3][4][5][6]
-
Enteric Coating: Applying a pH-sensitive polymer coating to this compound granules or tablets. This coating is designed to remain intact in the acidic stomach but dissolve in the more neutral pH of the small intestine, releasing the pyruvate at the primary site of absorption.
-
Sustained-Release Formulations: Incorporating this compound into a matrix that releases the compound slowly over time as it transits through the gastrointestinal tract. This can prevent high local concentrations that might saturate transport mechanisms and can also protect the compound from degradation.[7]
-
Nanoencapsulation: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles. This can protect it from the harsh GI environment, improve its solubility, and potentially facilitate its uptake by intestinal cells.
Q3: We are considering an enteric-coated formulation. Are there any potential pitfalls?
A3: Yes, while theoretically beneficial, enteric coating does not guarantee improved bioavailability and can sometimes be detrimental. A study on enteric-coated calcium carbonate found that the coating substantially reduced calcium absorption. The delayed release may move the compound past the optimal absorption site in the upper small intestine. Therefore, it is crucial to carefully design the coating to release the payload at the correct intestinal location and to validate its performance with in vivo studies.
Q4: How do we begin troubleshooting our in vivo experiment when we see no detectable increase in plasma pyruvate after oral administration?
A4: A systematic approach is essential.
-
Verify Compound Integrity: First, confirm the stability of your this compound formulation in the vehicle used for administration and under simulated gastric and intestinal fluids. Pyruvate is notoriously unstable in aqueous solutions.[3]
-
Check Analytical Method Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of pyruvate in plasma. Run a new standard curve and check the lower limit of quantification (LLOQ).
-
Review Blood Sampling Protocol: Pyruvate is a natural metabolite with a short half-life. Your blood sampling time points might be missing the absorption peak (Tmax). Consider taking very early samples (e.g., 5, 15, and 30 minutes post-dose) in addition to later time points.[8]
-
Administer a Positive Control: Dose a separate group of animals with a form of pyruvate known to have better bioavailability, such as an intraperitoneal injection of sodium pyruvate, to confirm that your analytical method can detect an increase in plasma pyruvate.[9]
Data Presentation: Pharmacokinetic Parameters
Direct comparative in vivo studies on various oral this compound formulations are limited in published literature. However, we can present data on a prodrug approach (ethyl pyruvate) and a hypothetical comparison to illustrate the expected impact of different formulation strategies.
Table 1: Representative Pharmacokinetic Parameters of Pyruvate Prodrug (Ethyl Pyruvate) in Rats Following Oral Administration
| Parameter | Symbol | Representative Value | Unit | Description |
| Maximum Plasma Concentration | Cmax | ~150 | µg/mL | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | ~0.5 | h | The time at which Cmax is reached. |
| Area Under the Curve (0-t) | AUC | ~200 | µg*h/mL | The total drug exposure over a specific time period. |
| Bioavailability | F | >50 | % | The fraction of the orally administered dose that reaches systemic circulation. |
Note: These are representative values synthesized from literature on ethyl pyruvate and similar prodrugs and should be considered illustrative. Actual experimental values will vary.[10][11]
Table 2: Hypothetical Comparison of Pharmacokinetic Outcomes for Different this compound Formulations
| Formulation Strategy | Expected Cmax | Expected Tmax | Expected AUC | Rationale |
| Standard Powder | Low | Short | Low | Subject to degradation and poor absorption. |
| Enteric-Coated | Moderate | Delayed | Moderate | Protects from stomach acid, but may miss optimal absorption window. |
| Sustained-Release | Low to Moderate | Prolonged | Moderate to High | Maintains lower concentrations over a longer period, potentially improving overall absorption. |
| Prodrug (e.g., Ethyl Pyruvate) | High | Short | High | Enhanced stability and membrane permeability. |
| Nano-encapsulation | High | Short | High | Protects compound and may enhance uptake. |
This table is for illustrative purposes to guide experimental design and does not represent actual experimental data.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the bioavailability of this compound.
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This assay is a standard preliminary screen to predict intestinal permeability.
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow them to differentiate into a confluent monolayer mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed. TEER values should be >300 Ω·cm². Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; low transport indicates a tight monolayer.[12]
-
Permeability Measurement (Apical to Basolateral):
-
Replace the culture medium in both the apical (upper) and basolateral (lower) chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (e.g., this compound or a pyruvate prodrug) to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Efflux Assessment (Basolateral to Apical): To check for active efflux, perform the experiment in reverse by adding the compound to the basolateral chamber and sampling from the apical chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[8]
-
Quantification and Calculation:
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a framework for a comparative oral bioavailability study.
-
Animal Model: Use male Sprague-Dawley rats (250-300g). House them with a 12-hour light/dark cycle and provide access to food and water ad libitum. Fast animals overnight before dosing. Use 3-5 rats per time point or use cannulated animals for serial sampling.[8][13]
-
Formulation Preparation:
-
Group 1 (Control): Standard this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test Formulation): e.g., Enteric-coated this compound granules suspended in the same vehicle.
-
Group 3 (IV Reference): Pyruvic acid (neutralized to sodium pyruvate in situ) dissolved in sterile saline for intravenous administration to determine absolute bioavailability.
-
-
Dosing:
-
Oral (PO): Administer the formulations to Groups 1 and 2 via oral gavage at a consistent dose (e.g., 100 mg/kg pyruvate equivalent).
-
Intravenous (IV): Administer the sterile solution to Group 3 via the tail vein at a lower dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the tail vein or via a cannula at pre-dose and at multiple time points post-dose.
-
Suggested time points for PO groups: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.[8]
-
Suggested time points for IV group: 2, 5, 15, 30 minutes, and 1, 2, 4, and 8 hours.
-
Collect blood into tubes containing an anticoagulant and a stabilizer (e.g., EDTA with a glycolysis inhibitor like potassium fluoride) to prevent ex vivo pyruvate degradation. Immediately place on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Immediately deproteinize the plasma (e.g., with cold methanol (B129727) or perchloric acid) to stabilize the pyruvate.
-
Store the processed samples at -80°C until analysis by a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax, Tmax, and AUC for each group.
-
Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Signaling and Transport Pathways
Caption: Intestinal absorption pathway of pyruvate via Monocarboxylate Transporters (MCTs).
Experimental Workflow
Caption: General experimental workflow for assessing the oral bioavailability of a new formulation.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting poor in vivo exposure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addition of Sodium Pyruvate to Stored Red Blood Cells Attenuates Liver Injury in a Murine Transfusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Metabolic and histologic effects of sodium pyruvate treatment in the rat after cortical contusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Calcium Ion Effects in Calcium Pyruvate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium pyruvate (B1213749). The following information is designed to help you control for the effects of calcium ions in your experiments, ensuring that your results accurately reflect the metabolic impact of pyruvate.
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of calcium ions that I need to consider in my calcium pyruvate experiments?
A1: When using this compound, the dissociation of calcium ions (Ca²⁺) can influence several cellular processes independently of pyruvate. The primary considerations are:
-
Activation of Calcium-Dependent Enzymes: Calcium is a crucial second messenger that activates numerous enzymes. A key enzyme in pyruvate metabolism is Pyruvate Dehydrogenase (PDH), which is activated by Ca²⁺.[1][2] This can lead to an increase in the conversion of pyruvate to acetyl-CoA, thereby enhancing the flux through the tricarboxylic acid (TCA) cycle.[1] Other Ca²⁺-sensitive enzymes in the TCA cycle include isocitrate dehydrogenase and α-ketoglutarate dehydrogenase.[1][2]
-
Alterations in Intracellular Calcium Signaling: The introduction of extracellular calcium can alter the baseline intracellular calcium concentration ([Ca²⁺]i), potentially triggering various signaling cascades unrelated to pyruvate metabolism.[3]
-
Mitochondrial Calcium Uptake: Mitochondria can sequester calcium, which not only activates TCA cycle enzymes but can also impact mitochondrial membrane potential and, in cases of calcium overload, induce the mitochondrial permeability transition, leading to apoptosis.[2][4]
Q2: How can I differentiate the metabolic effects of pyruvate from the signaling effects of calcium?
A2: To isolate the effects of pyruvate, it is essential to use proper controls. The most effective control is to perform parallel experiments with sodium pyruvate .[5][6][7] This allows you to introduce pyruvate into your system without altering the extracellular calcium concentration. By comparing the results from this compound and sodium pyruvate experiments, you can attribute any differences to the effects of the calcium ion. Additionally, using a calcium salt that does not contain pyruvate, such as calcium chloride, can serve as a control for the effects of calcium alone.
Q3: When should I use a calcium chelator, and which one should I choose?
A3: Calcium chelators are used to bind free calcium ions, thereby preventing them from interacting with cellular components.
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): This is a highly selective chelator for calcium ions and is particularly useful for controlling extracellular calcium concentrations.[8][9][10] It has a much lower affinity for other divalent cations like magnesium.[8][10] Use EGTA in your media to sequester the calcium released from this compound if you want to prevent its uptake or its effect on cell surface receptors.
-
BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetra(acetoxymethyl) ester): This is a membrane-permeable chelator used to control intracellular calcium concentrations.[11][12][13][14][15] Once inside the cell, esterases cleave the AM group, trapping the BAPTA and allowing it to chelate cytosolic calcium.[13] Use BAPTA-AM if you are investigating pathways where a rise in intracellular calcium might be a confounding factor.
Q4: What are appropriate positive controls for calcium signaling in my experiments?
A4: To ensure that your experimental system is responsive to changes in calcium levels, you can use calcium ionophores as positive controls. Ionomycin and A23187 are commonly used ionophores that increase intracellular calcium by transporting it across the cell membrane.[16][17][18] This allows you to mimic a calcium influx and observe the downstream effects, confirming that the cellular pathways you are investigating are sensitive to calcium. Thapsigargin, which inhibits the SERCA pump and leads to a rise in cytosolic calcium from intracellular stores, can also be used as a positive control.[16][19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected increase in metabolic rate (e.g., oxygen consumption) not attributable to pyruvate. | The released calcium is activating mitochondrial dehydrogenases, leading to increased TCA cycle activity and respiration.[1][2][20] | 1. Use Sodium Pyruvate Control: Compare results with an equimolar concentration of sodium pyruvate to isolate the effect of pyruvate.[5][6][7]2. Chelate Extracellular Calcium: Add EGTA to the medium to bind the released Ca²⁺ and prevent its entry into the cells.[8][9] |
| Changes in gene expression or protein phosphorylation unrelated to metabolic pathways. | Calcium is a ubiquitous second messenger that can activate various signaling pathways, including those involving calcineurin-NFAT and protein kinase C (PKC).[9][21] | 1. Use Intracellular Calcium Chelator: Pre-incubate cells with BAPTA-AM to buffer intracellular calcium and prevent the activation of calcium-dependent signaling cascades.[11][12][13]2. Control for Calcium Alone: Treat cells with a non-pyruvate calcium salt (e.g., CaCl₂) at a concentration equivalent to that released from this compound. |
| Increased cell death or apoptosis observed with this compound treatment. | Calcium overload in mitochondria can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to apoptosis.[2] | 1. Titrate this compound Concentration: Determine the optimal concentration of this compound that provides the desired metabolic effect without inducing toxicity.2. Use BAPTA-AM: Chelation of intracellular calcium can prevent mitochondrial calcium overload.[12] |
| High variability in experimental replicates. | Fluctuations in baseline intracellular calcium levels or inconsistent dissociation of this compound. | 1. Equilibrate Cells: Ensure cells are properly equilibrated in the experimental buffer before adding this compound.2. Use Fresh Solutions: Prepare this compound solutions fresh for each experiment to ensure consistent concentration and dissociation. |
Experimental Protocols
Protocol 1: Differentiating Pyruvate and Calcium Effects Using Sodium Pyruvate
Objective: To isolate the metabolic effects of pyruvate from the signaling effects of calcium.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Experimental Groups:
-
Group A: Control (vehicle)
-
Group B: this compound (e.g., 5 mM)
-
Group C: Sodium Pyruvate (5 mM)
-
Group D: Calcium Chloride (2.5 mM - to match the calcium concentration in Group B)
-
-
Treatment: Replace the culture medium with a serum-free medium containing the respective treatments.
-
Assay: Perform your desired metabolic assay (e.g., Seahorse XF Analyzer for oxygen consumption rate, measurement of ATP levels, or metabolite analysis).
-
Analysis: Compare the results from Group B and Group C. Any significant differences can be attributed to the effects of calcium. Group D serves as a direct control for the effects of calcium alone.
Protocol 2: Controlling for Intracellular Calcium Effects with BAPTA-AM
Objective: To inhibit the intracellular signaling effects of calcium released from this compound.
Methodology:
-
BAPTA-AM Loading:
-
Prepare a stock solution of BAPTA-AM in DMSO.
-
Incubate cells with a working concentration of BAPTA-AM (typically 1-10 µM) in serum-free media for 30-60 minutes at 37°C.[15]
-
Wash the cells twice with fresh, warm media to remove extracellular BAPTA-AM.
-
-
Experimental Groups:
-
Group A: Control (vehicle)
-
Group B: this compound
-
Group C: BAPTA-AM pre-treatment followed by this compound
-
-
Treatment: Add the respective treatments to the cells.
-
Assay: Perform your assay to measure signaling events (e.g., Western blot for phosphorylated proteins, gene expression analysis, or a calcium flux assay).
-
Analysis: A reduction in the signaling response in Group C compared to Group B indicates that the effect is mediated by an increase in intracellular calcium.
Quantitative Data Summary
| Parameter | Concentration Range | Effect | Reference |
| Mitochondrial Pyruvate Dehydrogenase Activation by Ca²⁺ | 100 nM - 1 µM | Maximal activity of pyruvate dehydrogenase phosphatase, which activates PDH. | [22] |
| Extracellular Ca²⁺ to stimulate osteoblast proliferation | ~7.2 mM | Promotes proliferation via increased aerobic glycolysis. | [3][23] |
| BAPTA-AM concentration for intracellular Ca²⁺ chelation | 1 - 40 µM | Effective in reducing lipotoxicity and neuronal death in various cell culture models. | [12][15] |
| Ionomycin concentration for positive control | 100 nM - 10 µM | Induces maximal calcium flux. | [16] |
Visualizations
Signaling Pathway: Calcium-Mediated Activation of Pyruvate Dehydrogenase
Caption: Calcium from this compound enters the mitochondria and activates PDH, increasing pyruvate flux into the TCA cycle.
Experimental Workflow: Differentiating Pyruvate and Calcium Effects
Caption: Workflow for dissecting the individual contributions of pyruvate and calcium to the observed experimental effects.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytosolic and mitochondrial Ca2+ signals in patch clamped mammalian ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Single Sodium Pyruvate Ingestion Modifies Blood Acid-Base Status and Post-Exercise Lactate Concentration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. BAPTA/AM, an intracellular calcium chelator, induces delayed necrosis by lipoxygenase-mediated free radicals in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Substrate- and Calcium-Dependent Differential Regulation of Mitochondrial Oxidative Phosphorylation and Energy Production in the Heart and Kidney [mdpi.com]
- 21. Inhibition of Calcium Signaling Prevents Exhaustion and Enhances Anti‐Leukemia Efficacy of CAR‐T Cells via SOCE‐Calcineurin‐NFAT and Glycolysis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium-sensitive pyruvate dehydrogenase phosphatase is required for energy metabolism, growth, differentiation, and infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extracellular Calcium-Induced Calcium Transient Regulating the Proliferation of Osteoblasts through Glycolysis Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcium Pyruvate Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for calcium pyruvate (B1213749) treatment in cell culture experiments. Navigate through our troubleshooting guides and frequently asked questions to address specific issues and refine your experimental protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of calcium pyruvate in cell culture?
This compound serves as a key metabolic substrate that can influence cellular energetics. Pyruvate is a central molecule in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle in mitochondria. The addition of exogenous pyruvate can enhance ATP production by stimulating the TCA cycle and oxidative phosphorylation.[1][2][3][4] The calcium ion itself is a crucial second messenger in various signaling pathways, including those that regulate mitochondrial function.[1][2][5] Elevated mitochondrial calcium can activate key enzymes in the TCA cycle, further boosting energy production.[1][2]
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A common starting point for cell viability assays, such as the MTT assay, is a 24-hour incubation period.[6] However, the optimal concentration and incubation time are highly dependent on the cell type, the specific biological process being investigated, and the assay being performed. For instance, analyzing rapid molecular events like protein phosphorylation may require shorter incubation times of 4 to 6 hours.[6] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: Can this compound treatment lead to cell death?
Yes, under certain conditions, this compound can contribute to cell death. While it generally supports cell viability by enhancing energy metabolism, excessive intracellular calcium can trigger apoptotic pathways.[2][7] This is often referred to as excitotoxicity in neuronal cells.[7] Furthermore, high concentrations of pyruvate under high-glucose conditions can paradoxically lead to cell death if not properly managed.[8][9] Therefore, optimizing the concentration and incubation time is critical to avoid unwanted cytotoxic effects.
Q4: How does this compound affect mitochondrial function?
This compound directly impacts mitochondrial function by providing the primary substrate for the TCA cycle (pyruvate) and an activator of key TCA cycle dehydrogenases (calcium).[1][2] This dual role leads to an increased production of NADH and FADH2, which in turn drives the electron transport chain and ATP synthesis.[1] Calcium signaling is intricately linked with mitochondrial reactive oxygen species (ROS) generation; while low levels of ROS can act as signaling molecules, excessive calcium can lead to mitochondrial overload and oxidative stress.[1]
Q5: I am not observing any effect of this compound on my cells. What could be the reason?
Several factors could contribute to a lack of observable effect:
-
Insufficient Incubation Time: The biological process you are measuring may require a longer duration to manifest. For example, downstream effects of metabolic changes, like apoptosis, can take 24-72 hours to become detectable.[6]
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type.
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range, as cellular metabolism can change with extensive passaging.[6]
-
Media Composition: The basal media may already contain sufficient pyruvate, masking the effect of supplementation. Check the formulation of your cell culture medium.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound treatment experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Cell Death or Poor Viability | Calcium Toxicity: High concentrations of calcium can be toxic to cells, leading to apoptosis or necrosis.[2][7] | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Start with a lower concentration range. |
| Nutrient Depletion: Long incubation times can lead to the depletion of essential nutrients in the culture medium.[6] | Replenish the medium if you are conducting long-term experiments (e.g., beyond 48 hours). | |
| Pyruvate-Induced Cytotoxicity: Under high-glucose conditions, pyruvate starvation or excess can induce cell death in some cell lines.[8][9] | Carefully control glucose and pyruvate concentrations in your culture medium. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[6] | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent Incubation Times: Variations in the timing of treatment and assay steps can introduce variability.[6] | Standardize all incubation times precisely for all plates and replicates. | |
| No Observable Effect of Treatment | Incubation Time is Too Short: The cellular response may not have had enough time to develop. | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours). |
| Compound Degradation: this compound in solution may degrade over long incubation periods at 37°C. | Prepare fresh this compound solutions for each experiment. | |
| Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and mask the effects of your treatment.[11][12] | Regularly test your cell cultures for mycoplasma contamination. | |
| Precipitate in Culture Medium | Poor Solubility: this compound has poor solubility in water, and high concentrations can lead to precipitation.[13] | Prepare a concentrated stock solution and dilute it in pre-warmed culture medium. Ensure the final concentration does not exceed its solubility limit. Gently warm the medium to aid dissolution, but avoid overheating. |
| Phosphate (B84403) Interaction: High concentrations of phosphate in the medium can lead to the precipitation of calcium phosphate, especially with changes in pH.[14] | Check the pH of your medium after adding this compound. Avoid making the medium too basic. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound using a Cell Viability Assay (MTT)
This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment by assessing its impact on cell viability at multiple time points.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS. Further dilute this in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include untreated and vehicle-only controls.
-
Return the plate to the incubator.
-
-
Time-Course Incubation:
-
Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours). You will need a separate plate for each time point.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot cell viability (%) against incubation time for each concentration of this compound to determine the optimal incubation period.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway in Mitochondria.
Caption: Experimental Workflow for Optimizing Incubation Time.
Caption: Troubleshooting Decision Tree for this compound Treatment.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Calcium signaling as a mediator of cell energy demand and a trigger to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of ATP production by mitochondrial Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Mitochondrial Ca2+ in the Regulation of Cellular Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. adl.usm.my [adl.usm.my]
- 13. researchgate.net [researchgate.net]
- 14. 钙在细胞培养中的应用 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxic Effects of Calcium Pyruvate
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected cytotoxic effects with calcium pyruvate (B1213749) in their experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you diagnose and resolve these issues.
I. Troubleshooting Guides & FAQs
This section addresses specific problems you might encounter in a question-and-answer format.
Q1: My cells are dying after treatment with calcium pyruvate, which I expected to be a nutrient or protective agent. What are the possible causes?
A1: While pyruvate is a key metabolite, high concentrations of this compound can lead to cytotoxicity through several mechanisms:
-
Calcium Overload: Excessive extracellular calcium can disrupt intracellular calcium homeostasis. This can trigger a cascade of events including mitochondrial stress and activation of apoptotic pathways.[1][2][3][4]
-
Mitochondrial Dysfunction: High levels of pyruvate can saturate the mitochondrial pyruvate carrier, leading to altered mitochondrial metabolism.[5] In cells with a compromised glutathione (B108866) (GSH) pool, pyruvate can paradoxically increase mitochondrial damage.[5]
-
Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria can become a significant source of ROS, leading to oxidative stress and cellular damage.[1][3][4]
-
Media Composition: The interaction of this compound with other components in your cell culture medium, such as high glucose or low levels of antioxidants, can exacerbate its cytotoxic effects.[5][6][7]
Q2: At what concentration does this compound typically become cytotoxic?
A2: The cytotoxic concentration of this compound is highly dependent on the cell type, its metabolic state, and the culture conditions. There is limited direct data on the IC50 values of this compound across various cell lines. However, based on studies of calcium overload and pyruvate metabolism, cytotoxicity can be expected to increase at millimolar concentrations. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal and cytotoxic concentration ranges. Below is an illustrative table of hypothetical IC50 values to guide your experimental design.
Q3: How can I determine if calcium overload is the cause of the observed cytotoxicity?
A3: To investigate the role of calcium, you can:
-
Use Calcium Chelators: Treat cells with an intracellular calcium chelator, such as BAPTA-AM, prior to and during this compound treatment. If the chelator rescues the cells from cytotoxicity, it strongly suggests that calcium overload is a contributing factor.
-
Measure Intracellular Calcium: Use calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) and a fluorescence plate reader or flow cytometer to measure changes in intracellular calcium levels following treatment with this compound. A significant and sustained increase in intracellular calcium would support the calcium overload hypothesis.
Q4: My control cells (treated with vehicle) are also showing some toxicity. What should I do?
A4: This indicates a problem with your experimental setup that is independent of the this compound itself. Refer to the troubleshooting workflow diagram below to diagnose the issue. Common culprits include:
-
Solvent Toxicity: If you are dissolving this compound in a solvent like DMSO, ensure the final concentration in the media is non-toxic to your cells (typically <0.1%).
-
Media or Serum Issues: A new batch of media or serum might be contaminated or lack essential nutrients.
-
Contamination: Check for microbial or mycoplasma contamination.
-
General Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and not over-confluent.
II. Data Presentation
Illustrative IC50 Values for this compound
Disclaimer: The following table presents hypothetical IC50 values for this compound. These are not experimentally derived values but are based on general principles of calcium-induced cytotoxicity and are intended to serve as a guide for experimental design. Researchers must determine the precise IC50 for their specific cell lines and experimental conditions.
| Cell Line | Cell Type | Hypothetical IC50 (mM) | Notes |
| MCF-7 | Human Breast Adenocarcinoma | 15 - 30 | Cancer cells with dysregulated calcium signaling may be more susceptible. |
| A549 | Human Lung Carcinoma | 20 - 40 | Susceptibility can vary based on the metabolic profile of the cancer cell line. |
| HepG2 | Human Hepatocellular Carcinoma | 10 - 25 | Can be sensitive, especially under conditions of low glutathione.[5] |
| Primary Neurons | Normal Neuronal Cells | 5 - 15 | Neurons are particularly sensitive to disruptions in calcium homeostasis. |
| Primary Macrophages | Normal Immune Cells | > 50 | May possess more robust calcium buffering mechanisms. |
III. Experimental Protocols
MTT Assay for Cell Viability
Objective: To assess cell metabolic activity as an indicator of cell viability after treatment with this compound.
Materials:
-
96-well plates
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Preparation: Treat cells with this compound as desired. Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS and then resuspend in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with an appropriate buffer provided in the kit.
-
Analysis: Measure the fluorescence. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
IV. Mandatory Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Toxic effect of high glucose on cardiomyocytes, H9c2 cells: Induction of oxidative stress and ameliorative effect of trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic High Glucose and Pyruvate Levels Differentially Affect Mitochondrial Bioenergetics and Fuel-stimulated Insulin Secretion from Clonal INS-1 832/13 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Endotoxin Removal from Calcium Pyruvate Preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing endotoxins from calcium pyruvate (B1213749) preparations.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern in calcium pyruvate preparations?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1] They are released when the bacteria die and can contaminate laboratory reagents and equipment.[2] Even in minute amounts, endotoxins can cause a strong inflammatory response in humans and animals, leading to fever, shock, and potentially death if present in parenteral products.[3] For in vitro studies, endotoxin (B1171834) contamination can lead to variable and misleading experimental results.[2] Therefore, it is crucial to remove them from this compound preparations intended for research or therapeutic use.
Q2: What are the common sources of endotoxin contamination in a laboratory setting?
Endotoxin contamination can arise from various sources in a laboratory, including:
-
Water: Water used for preparing solutions and buffers is a primary source of endotoxins.[1]
-
Raw Materials: Chemicals and other raw materials used in the synthesis or preparation of this compound may be contaminated.
-
Equipment and Labware: Glassware, plasticware, and filtration systems can harbor endotoxins if not properly depyrogenated.[2]
-
Air and Personnel: Endotoxins can be present in the air and can be introduced through improper handling.[2]
Q3: Which methods are suitable for removing endotoxins from a small molecule like this compound?
Several methods can be employed to remove endotoxins from small molecule preparations like this compound. The choice of method depends on factors such as the scale of the preparation, the required level of purity, and the physicochemical properties of the molecule. Suitable methods include:
-
Ultrafiltration: This method separates molecules based on size. Since endotoxins tend to form large aggregates (micelles or vesicles) in solution, they can be retained by a membrane while the smaller this compound molecules pass through.[4][5]
-
Activated Carbon Adsorption: Activated carbon has a high surface area and can effectively adsorb endotoxins.[4][6]
-
Triton X-114 Phase Separation: This technique uses a non-ionic detergent that separates into two phases at a specific temperature, partitioning the endotoxins into the detergent-rich phase.[4][7][8]
-
Ion-Exchange Chromatography (IEC): As endotoxins are negatively charged, they can be captured by an anion exchange resin.[4][9]
-
Affinity Chromatography: This method utilizes ligands that specifically bind to endotoxins, such as Polymyxin B.[1][10]
Q4: How can I detect and quantify endotoxin levels in my this compound solution?
The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[3] This assay is based on the clotting reaction of a protein extract from the blood cells of the horseshoe crab in the presence of endotoxins.[3] There are several variations of the LAL test, including the gel-clot, turbidimetric, and chromogenic assays, which offer different levels of sensitivity and quantification.[3]
Troubleshooting Guide
Issue 1: Low Recovery of this compound After Endotoxin Removal
| Potential Cause | Troubleshooting Step |
| Non-specific binding to the removal matrix (e.g., activated carbon, chromatography resin). | Optimize the buffer conditions (pH, ionic strength) to minimize interactions between this compound and the matrix. For activated carbon, using a minimal effective amount can reduce product loss.[4] |
| Loss during ultrafiltration. | Ensure the molecular weight cut-off (MWCO) of the ultrafiltration membrane is appropriate. For a small molecule like this compound, a 10 kDa MWCO membrane is generally suitable to retain endotoxin aggregates while allowing the product to pass through.[5] Check for leaks in the filtration system. |
| Precipitation of this compound. | Ensure that the buffer conditions and temperature used during the removal process are compatible with the solubility of this compound. |
Issue 2: Inefficient Endotoxin Removal
| Potential Cause | Troubleshooting Step |
| Inappropriate method selection. | The efficiency of each method can vary. If one method is not providing sufficient endotoxin clearance, consider using an alternative or a combination of methods. |
| Suboptimal experimental conditions. | Review and optimize the protocol for the chosen method. For example, in Triton X-114 phase separation, ensure complete phase separation is achieved. For chromatography, adjust the flow rate and buffer conditions. |
| High initial endotoxin load. | If the initial endotoxin contamination is very high, a single removal step may not be sufficient. Consider pre-treating the sample with a bulk removal method like activated carbon before a more refined polishing step like affinity chromatography. |
| Endotoxin masking. | The presence of certain substances, including divalent cations like calcium, can "mask" endotoxins, making them undetectable by the LAL assay even though they are still present and pyrogenic.[11][12] This can lead to an underestimation of the actual endotoxin level. |
Issue 3: LAL Assay Interference
| Potential Cause | Troubleshooting Step |
| Presence of divalent cations (Ca²⁺). | Calcium ions in the pyruvate preparation can interfere with the LAL assay, potentially leading to inhibition (false negative) or enhancement (false positive) of the clotting reaction.[3][11][12] |
| Mitigation: | |
| - Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.[3][11] | |
| - pH Adjustment: Ensure the pH of the sample mixed with the LAL reagent is within the optimal range for the assay (typically 6.0-8.0).[3] | |
| - Use of Endotoxin-Specific Buffer: Some commercial LAL assay kits provide buffers specifically designed to overcome interference. | |
| Incorrect sample pH. | The pH of the this compound solution may be outside the optimal range for the LAL assay. Adjust the pH of the sample to be within the recommended range before performing the assay.[3] |
| Presence of other interfering substances. | If other components in your preparation are suspected of causing interference, a validation of the LAL assay with your specific sample matrix is necessary. This involves performing inhibition/enhancement testing.[13] |
Quantitative Data Summary
The following table summarizes the reported efficiency of various endotoxin removal methods. Note that the specific performance can vary depending on the experimental conditions and the nature of the sample.
| Method | Reported Endotoxin Removal Efficiency | Reported Product Recovery | Key Considerations |
| Ultrafiltration (10 kDa MWCO) | >99% to >3-log reduction (LRV)[5][14] | Generally high for small molecules (>90%)[5] | Effective for removing endotoxin aggregates. Product recovery can be affected by membrane hold-up volume.[5] |
| Activated Carbon | 35% - 98%[6][15] | Variable, potential for product loss due to non-specific binding.[4] | Cost-effective for bulk removal. The amount of activated carbon needs to be optimized to balance endotoxin removal and product recovery. |
| Triton X-114 Phase Separation | 99% to 1000-fold reduction[7][8][16] | High (>95%)[16] | Residual detergent may need to be removed in a subsequent step. Not suitable for hydrophobic molecules.[17] |
| Anion-Exchange Chromatography | >6.7 LRV[9] | High, but can be affected by the charge of the target molecule.[18] | Effective as endotoxins are negatively charged. This compound is an anion and may interact with the resin, requiring optimization of buffer conditions. |
| Affinity Chromatography (Polymyxin B) | >99%[19] | Generally high (>90%)[19] | Highly specific for endotoxin. The resin can be expensive. |
Experimental Protocols
Ultrafiltration for Endotoxin Removal
This protocol is suitable for removing endotoxin aggregates from aqueous solutions of this compound.
Materials:
-
This compound solution
-
Pyrogen-free water
-
Ultrafiltration device with a 10 kDa MWCO membrane (e.g., centrifugal filter or tangential flow filtration system)
-
LAL assay kit
Procedure:
-
Pre-rinse the ultrafiltration device with pyrogen-free water to remove any potential contaminants.
-
Assemble the ultrafiltration device according to the manufacturer's instructions.
-
Load the this compound solution into the device.
-
Centrifuge the device (for centrifugal filters) or apply pressure (for tangential flow systems) to pass the solution through the membrane.
-
Collect the permeate, which contains the purified this compound.
-
(Optional but recommended) To maximize recovery, a small volume of pyrogen-free water can be used to wash the retentate side of the membrane and this wash can be combined with the permeate.
-
Determine the endotoxin concentration in the permeate using the LAL assay.
-
Quantify the recovery of this compound using a suitable analytical method (e.g., HPLC).
Activated Carbon Treatment
This protocol describes a batch adsorption method using activated carbon.
Materials:
-
This compound solution
-
Activated carbon (pyrogen-free)
-
Pyrogen-free water
-
Stir plate and stir bar
-
Centrifuge and sterile, pyrogen-free centrifuge tubes
-
Sterile, pyrogen-free syringe filter (0.22 µm)
-
LAL assay kit
Procedure:
-
Prepare a slurry of activated carbon in pyrogen-free water.
-
Add the activated carbon slurry to the this compound solution. A typical starting concentration is 1% (w/v), but this should be optimized.[4]
-
Stir the mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1 hour).[4]
-
Pellet the activated carbon by centrifugation.
-
Carefully decant the supernatant containing the purified this compound.
-
To remove any remaining fine particles of activated carbon, filter the supernatant through a 0.22 µm syringe filter.
-
Measure the endotoxin level and this compound concentration of the final solution.
Triton X-114 Phase Separation
This protocol is based on the principle of temperature-dependent phase separation of Triton X-114.
Materials:
-
This compound solution
-
Triton X-114 (pre-condensed to remove hydrophilic impurities)
-
Pyrogen-free water
-
Ice bath
-
Water bath (37°C)
-
Centrifuge capable of reaching 20,000 x g and maintaining 25°C
-
Sterile, pyrogen-free tubes
-
LAL assay kit
Procedure:
-
On ice, add Triton X-114 to the this compound solution to a final concentration of 1% (v/v).[4]
-
Incubate the mixture on ice for 30 minutes with gentle stirring to ensure a homogeneous solution.[4]
-
Transfer the tube to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.[4]
-
Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C to facilitate the separation of the two phases.[4]
-
Two distinct phases will be visible: a lower, smaller detergent-rich phase containing the endotoxins, and an upper, larger aqueous phase containing the purified this compound.
-
Carefully aspirate the upper aqueous phase and transfer it to a new sterile, pyrogen-free tube.
-
For higher purity, repeat the phase separation process (steps 1-6) one or two more times.[4]
-
Assess the endotoxin concentration and this compound recovery in the final aqueous phase.
LAL Assay: A General Protocol Outline
This is a general outline for a quantitative chromogenic LAL assay. Always refer to the specific manufacturer's instructions for your LAL kit.
Materials:
-
This compound sample (and dilutions)
-
LAL reagent kit (including LAL reagent, chromogenic substrate, and endotoxin standard)
-
Pyrogen-free water
-
Pyrogen-free test tubes or a 96-well plate
-
Incubating plate reader or water bath and spectrophotometer
Procedure:
-
Preparation of Standard Curve: Prepare a series of endotoxin standards by diluting the provided endotoxin standard with pyrogen-free water according to the kit's instructions.
-
Sample Preparation: Prepare dilutions of your this compound sample. It is crucial to perform an inhibition/enhancement control by spiking a known amount of endotoxin into a dilution of your sample.
-
Assay:
-
Add the LAL reagent to each well/tube.
-
Add the standards, samples, and spiked samples to the appropriate wells/tubes.
-
Incubate at 37°C for the time specified in the protocol.
-
Add the chromogenic substrate and continue incubation.
-
Stop the reaction (if required by the kit).
-
-
Reading: Read the absorbance at the recommended wavelength (e.g., 405 nm).
-
Calculation: Generate a standard curve by plotting the absorbance versus the endotoxin concentration of the standards. Use the standard curve to determine the endotoxin concentration in your samples. Validate the results using the spiked samples to ensure there is no significant inhibition or enhancement.
References
- 1. Removal of gram-negative endotoxin from solutions by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 4. sinobiological.com [sinobiological.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. umu.diva-portal.org [umu.diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. labcorp.com [labcorp.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endotoxin Removal by Triton X-114 partitioning - Arvys Proteins [arvysproteins.com]
- 18. acciusa.com [acciusa.com]
- 19. [Effect of affinity medium and solution conditions on endotoxin removal from protein solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the hygroscopic nature of calcium pyruvate powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the hygroscopic nature of calcium pyruvate (B1213749) powder.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of calcium pyruvate powder in a question-and-answer format.
Q1: I opened a new container of this compound powder and it appears clumpy and is difficult to weigh accurately. What should I do?
A1: Clumping is a common issue with hygroscopic powders like this compound upon exposure to ambient humidity.[1][2] To address this, it is recommended to handle the powder in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[3] If a controlled environment is not available, minimize the exposure time of the powder to the open air. For weighing, instead of attempting to weigh the powder directly on the balance, which can be inaccurate as it absorbs moisture, consider the following:
-
Weighing by difference: Pre-weigh a sealed vial, add the clumped powder to the vial, and re-weigh it. Then, dispense the powder from the vial into your experiment and weigh the vial again. The difference in weight will give you the accurate amount of powder used.
-
Use of a glove bag: A simple glove bag can provide a temporarily controlled environment to reduce moisture exposure during weighing.
-
Working quickly: Have all necessary equipment ready to minimize the time the container is open.
Q2: My this compound powder has formed hard cakes. Is it still usable?
A2: Hard cake formation indicates significant moisture absorption. While the powder may still be usable, the presence of excess moisture can impact its chemical and physical stability.[4] It is advisable to first determine the water content of the powder using methods like Karl Fischer titration or gravimetric analysis to assess the extent of moisture absorption. If you decide to use the caked powder, it may be necessary to gently break up the cakes with a clean, dry spatula before use. Be aware that the powder's solubility and dissolution rate may be altered. For critical experiments, it is recommended to use a fresh, unopened container of this compound.
Q3: I'm having trouble dissolving the this compound powder, and it's forming a gel-like substance.
A3: This is a common observation when hygroscopic powders are exposed to moisture. The clumping and gelling are due to the particles absorbing water and sticking together.[5] To improve solubility:
-
Use a solvent in which this compound is known to be soluble, such as water.[5]
-
Consider using warm solvent, as some users have reported better dissolution in hot water compared to cold.[5]
-
Stir the solution vigorously or use a magnetic stirrer to aid dissolution.
-
For a more controlled dissolution, gradually add the powder to the solvent while stirring continuously.
Q4: Can I dry my this compound powder if it has been exposed to humidity?
A4: While it is possible to dry powders, it should be done with caution. Heating the powder in an oven at a low temperature (e.g., 50°C) under vacuum can help remove absorbed moisture.[6] However, it is crucial to ensure that the temperature is not high enough to cause thermal degradation of the this compound. It is recommended to first test this on a small sample and verify the integrity of the dried powder through analytical methods before applying it to the entire batch.
Frequently Asked Questions (FAQs)
Q: What is hygroscopicity and why is it a concern for this compound powder?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[7] For this compound powder, this can lead to several issues in a laboratory setting, including:
-
Inaccurate weighing: As the powder absorbs moisture, its weight will continuously change, making it difficult to obtain an accurate measurement.
-
Poor flowability and handling: Moisture absorption leads to clumping and caking, which can impede powder flow and make it difficult to handle and transfer.[1]
-
Altered chemical and physical properties: The presence of water can affect the stability, solubility, and even the chemical integrity of the compound.[4]
Q: How should I store this compound powder to minimize moisture absorption?
A: Proper storage is critical for maintaining the quality of hygroscopic powders. This compound should be stored in a cool, dry place.[8] The original container should be kept tightly sealed when not in use.[9][10][11] For added protection, consider placing the sealed container inside a desiccator with a suitable desiccant, such as silica (B1680970) gel.
Q: What is the recommended relative humidity for handling this compound powder?
Q: Does moisture absorption affect the stability of pyruvate?
A: Pyruvic acid itself is known to be relatively unstable.[6] While this compound is a more stable salt form, the presence of moisture can potentially lead to degradation into dimeric and polymeric derivatives.[6] Therefore, minimizing moisture exposure is crucial to ensure the purity and stability of the compound.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Weighing and Dispensing Hygroscopic this compound Powder
This protocol outlines the steps to accurately weigh and dispense hygroscopic this compound powder while minimizing moisture absorption.
Materials:
-
This compound Powder
-
Analytical balance
-
Spatula
-
Weighing paper or weighing boat
-
Sealed weighing container (e.g., vial with a screw cap)
-
Desiccator with active desiccant
-
Gloves
Procedure:
-
Preparation:
-
Ensure the analytical balance is calibrated and located in an area with minimal drafts and stable temperature.
-
Place all necessary materials (spatula, weighing container, etc.) inside a desiccator for at least 30 minutes prior to use to ensure they are dry.
-
If available, perform the weighing procedure inside a glove box with controlled low humidity.
-
-
Weighing by Difference (Recommended):
-
Tare the sealed weighing container on the analytical balance.
-
Quickly transfer an approximate amount of this compound powder into the weighing container using a dry spatula.
-
Immediately seal the container and record the weight.
-
Dispense the required amount of powder from the container into your reaction vessel.
-
Reseal the container and weigh it again.
-
The difference between the initial and final weights of the container is the exact amount of powder dispensed.
-
-
Direct Weighing (if weighing by difference is not feasible):
-
Place a weighing boat on the analytical balance and tare it.
-
Quickly add the desired amount of this compound powder to the weighing boat.
-
Record the weight as quickly as possible, as it may drift upwards as the powder absorbs moisture.
-
Immediately transfer the powder to your experiment.
-
Workflow for Weighing Hygroscopic Powder:
Caption: Workflow for accurately weighing hygroscopic this compound powder.
Protocol 2: Determination of Moisture Content using the Gravimetric (Loss on Drying) Method
This protocol describes a method to quantify the amount of moisture absorbed by a this compound powder sample.
Materials:
-
This compound Powder sample
-
Drying oven
-
Analytical balance
-
Desiccator with active desiccant
-
Weighing dish with a lid
Procedure:
-
Preparation:
-
Dry the empty weighing dish with its lid in the oven at 105°C for at least 1 hour.
-
Transfer the hot weighing dish and lid to a desiccator to cool to room temperature.
-
-
Initial Weighing:
-
Once cooled, accurately weigh the empty weighing dish with its lid on the analytical balance and record the weight (W1).
-
Add approximately 1-2 grams of the this compound powder to the weighing dish.
-
Accurately weigh the dish with the powder and lid and record the weight (W2).
-
-
Drying:
-
Place the weighing dish with the powder (with the lid slightly ajar) in the drying oven set at a temperature that will not degrade the this compound (e.g., 50-70°C). A vacuum oven is preferred if available.
-
Dry the sample for a predetermined period (e.g., 2-3 hours).
-
-
Final Weighing:
-
After the initial drying period, remove the weighing dish from the oven, close the lid, and place it in a desiccator to cool to room temperature.
-
Once cooled, weigh the dish with the dried powder and lid and record the weight (W3).
-
Return the dish to the oven for another hour of drying.
-
Repeat the cooling and weighing process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).
-
-
Calculation:
-
Calculate the percentage of moisture content using the following formula: Moisture Content (%) = [(W2 - W3) / (W2 - W1)] * 100
-
Moisture Content Determination Workflow:
Caption: Step-by-step workflow for determining moisture content.
Data Presentation
Table 1: European Pharmacopoeia Classification of Hygroscopicity
This table provides the classification of hygroscopic materials according to the European Pharmacopoeia, based on the percentage weight gain after 24 hours at 25°C and 80% relative humidity.[7][13]
| Classification | Weight Gain (% w/w) |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | > 0.12 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Table 2: Troubleshooting Summary for Issues with this compound Powder
| Issue | Probable Cause | Recommended Actions |
| Powder is clumpy or caked | Moisture absorption due to hygroscopic nature.[1][2] | Handle in a low-humidity environment. Use weighing by difference. Gently break up cakes if necessary. |
| Inaccurate and drifting weight | Continuous moisture absorption during weighing. | Minimize exposure to air. Use a sealed container for weighing. Work quickly. |
| Poor dissolution / gel formation | Agglomeration of particles due to moisture.[5] | Use appropriate solvent (e.g., water). Consider gentle heating and vigorous stirring. Add powder gradually to the solvent. |
| Potential for degradation | Presence of water may affect chemical stability.[4][6] | Store properly in a tightly sealed container with a desiccant. Use fresh powder for critical experiments. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the hygroscopic nature of this compound and the potential experimental issues, along with the corresponding mitigation strategies.
Caption: Logical diagram of issues and mitigation strategies for hygroscopic this compound.
References
- 1. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 2. apecusa.com [apecusa.com]
- 3. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. bulksupplements.com [bulksupplements.com]
- 6. DE19729786A1 - Preparation of pure, stable this compound in high yield - Google Patents [patents.google.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. purebulk.com [purebulk.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. agscientific.com [agscientific.com]
- 11. sdfine.com [sdfine.com]
- 12. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
comparing the effects of calcium pyruvate vs. sodium pyruvate in research
For researchers in the life sciences and drug development, the choice between calcium pyruvate (B1213749) and sodium pyruvate as a cell culture supplement or experimental compound can have significant implications. While both provide the metabolically crucial pyruvate anion, the associated cation—calcium (Ca²⁺) or sodium (Na⁺)—introduces distinct physiological variables. This guide provides an objective comparison of their effects, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.
Introduction to Pyruvate
Pyruvate is the end-product of glycolysis and a central node in cellular metabolism.[1][2] It can be transported into the mitochondria to fuel the citric acid cycle (TCA cycle) for ATP production, converted to lactate (B86563) during anaerobic respiration, or serve as a precursor for gluconeogenesis and amino acid synthesis.[1][3][4][5] In research settings, pyruvate is commonly added to cell culture media as an additional energy source and as a protective antioxidant, notably for its ability to scavenge hydrogen peroxide.[6][7][8][9] Due to the inherent instability of pyruvic acid, it is supplied as a more stable salt, typically bound to calcium or sodium.[10]
Physicochemical and Stability Considerations
The choice of pyruvate salt can be influenced by its chemical properties. Calcium pyruvate is a stable, white crystalline powder that is slightly soluble in water.[10] Sodium pyruvate is also used as a supplement in liquid form for cell culture media.[9] The stability of sodium pyruvate in aqueous solutions can be enhanced by adjusting the pH to between 3.0 and 6.0 or by adding sodium chloride.[11] A key chemical distinction is the high efficiency with which sodium pyruvate eliminates hydrogen peroxide from solutions, a critical factor in studies of oxidative stress.[6]
Comparative Metabolic Effects: In Vivo Data
Studies in humans have revealed distinct metabolic responses to the oral ingestion of this compound versus sodium pyruvate. The primary differences relate to blood acid-base balance, carbohydrate oxidation, and lipolysis.
A key study administered a single dose (0.1 g/kg of body mass) of either sodium pyruvate or this compound to human subjects.[12][13] Both forms of pyruvate led to higher blood acid-base parameters compared to a placebo, indicating a mild alkalizing effect.[12] However, sodium pyruvate appeared to have a more pronounced impact on the blood's buffering capacity.[12][13] Furthermore, only sodium pyruvate ingestion resulted in a measurable increase in carbohydrate oxidation, while both pyruvate forms lowered post-ingestion glycerol (B35011) levels, suggesting a delay in lipolysis.[12]
| Parameter Measured | Sodium Pyruvate Effect | This compound Effect | Placebo | Reference |
| Blood Acid-Base Status | Increased blood pH and bicarbonate (mild alkalization); more marked effect than Ca-Pyr. | Increased blood pH and bicarbonate (mild alkalization). | No significant change. | [12] |
| Carbohydrate Oxidation | Significantly increased. | No significant change compared to placebo. | No significant change. | [12] |
| Glycerol Levels (Lipolysis) | Lower 3-hour post-ingestion levels, indicating delayed lipolysis. | Lower 3-hour post-ingestion levels, indicating delayed lipolysis. | No significant change. | [12] |
| Resting Energy Expenditure | No significant change. | No significant change. | No significant change. | [12] |
Comparative Cellular Effects: The Role of the Cation
The distinct effects of calcium and sodium pyruvate are largely attributable to the physiological roles of their respective cations.
Sodium Pyruvate: Sodium is the primary extracellular cation, and its concentration gradient across the plasma membrane is critical for maintaining membrane potential, nerve impulses, and the co-transport of substrates like glucose.[14] The Na⁺/K⁺-ATPase pump actively maintains this gradient.[14][15] In cell culture, sodium pyruvate is a standard supplement that serves as an accessible energy source, enhancing cell viability and performance, especially in high-density or serum-free cultures.[8][9] Its antioxidant properties also protect cells from oxidative damage by scavenging reactive oxygen species (ROS).[8][16] However, elevated intracellular sodium can negatively impact mitochondrial function and cellular bioenergetics.[17]
This compound: Calcium is a ubiquitous and vital second messenger that regulates a vast array of cellular processes, including gene transcription, muscle contraction, and cell proliferation.[18][19] Intracellular calcium levels are tightly controlled, with large stores held in the endoplasmic reticulum (ER).[18] The introduction of this compound can increase intracellular Ca²⁺ concentrations, thereby activating numerous signaling pathways. These include pathways mediated by calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinases (CaMKs), protein kinase C (PKC), and the p38-MAPK pathway.[20] This makes this compound a potential confounding factor in experiments where these signaling cascades are under investigation.
| Feature | Sodium Pyruvate | This compound | Reference |
| Primary Cation Role | Maintains membrane potential, ion gradients, and molecular transport. | Universal second messenger in signaling pathways. | [14][18] |
| Use in Cell Culture | Common energy supplement, enhances viability, reduces oxidative stress. | Less common; provides calcium which may be a confounding variable. | [8][9] |
| Signaling Impact | Affects processes dependent on the Na⁺ gradient (e.g., Na⁺/H⁺ exchangers). High intracellular Na⁺ can impair mitochondrial function. | Directly activates Ca²⁺-dependent signaling (e.g., CaMKs, PKC, calcineurin). | [17][21][20] |
| Antioxidant Activity | Well-documented scavenger of H₂O₂. | Pyruvate anion is an antioxidant; Ca²⁺ has complex roles in oxidative stress. | [6][8] |
Signaling and Metabolic Pathway Diagrams
To visualize the distinct roles of pyruvate, calcium, and sodium, the following diagrams illustrate their core pathways.
Detailed Experimental Protocols
Protocol 1: Comparative In Vivo Metabolic Study in Humans
This protocol is based on methodologies used to compare the acute metabolic effects of oral pyruvate salt ingestion.[12]
-
Subject Recruitment: Recruit healthy adult volunteers. Screen for metabolic disorders.
-
Pre-Trial Standardization: Subjects fast for 12 hours overnight. Refrain from strenuous exercise and caffeine (B1668208) for 24 hours prior to the trial.
-
Experimental Design: A randomized, double-blind, placebo-controlled crossover design. Each subject completes three trials (Sodium Pyruvate, this compound, Placebo) separated by a washout period of at least one week.
-
Dosage and Administration:
-
Pyruvate Trials: Administer a single oral dose of 0.1 g/kg body mass of either sodium pyruvate or this compound, dissolved in 200 mL of water.
-
Placebo Trial: Administer 200 mL of water.
-
-
Data Collection:
-
Baseline (Time 0): Collect venous blood samples and measure resting energy expenditure (REE) and respiratory exchange ratio (RER) via indirect calorimetry.
-
Post-Ingestion: Collect blood samples at 30, 60, 120, and 180 minutes. Continue indirect calorimetry for 3 hours.
-
-
Biochemical Analysis:
-
Blood: Analyze whole blood for pH, bicarbonate, and base excess. Analyze plasma for glycerol, free fatty acids, and glucose concentrations.
-
-
Data Analysis: Use repeated measures ANOVA to compare the effects of treatment over time for each measured parameter.
Protocol 2: Comparative In Vitro Cytotoxicity and ROS Scavenging Study
This protocol outlines a method to compare the protective effects of sodium pyruvate and this compound against oxidative stress in a cell culture model.
-
Cell Culture:
-
Cell Line: Use a relevant cell line, such as Chinese Hamster Ovary (CHO-K1) cells.[16]
-
Growth Medium: Culture cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.
-
-
Experimental Setup:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare treatment media:
-
Control: Standard growth medium.
-
Oxidant: Medium containing an oxidant (e.g., 100 µM Vanadyl Sulphate (VOSO₄) or 200 µM H₂O₂).
-
Pyr-Na + Oxidant: Oxidant medium supplemented with 1 mM Sodium Pyruvate.
-
Pyr-Ca + Oxidant: Oxidant medium supplemented with 1 mM this compound.
-
-
-
Cytotoxicity Assay (Resazurin Method):
-
After 24 hours of treatment, remove the media and wash cells with PBS.
-
Add 100 µL of fresh medium containing 0.44 mM resazurin (B115843) to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a plate reader. Cell viability is proportional to the fluorescence signal.
-
-
Intracellular ROS Assay (DCFH-DA Method):
-
Pre-load cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes.
-
Wash cells and apply the treatment media as described above.
-
Measure the fluorescence of dichlorofluorescein (DCF) (Excitation: 485 nm, Emission: 535 nm) at various time points (e.g., 1, 2, and 3 hours). An increase in fluorescence indicates higher intracellular ROS levels.
-
-
Data Analysis: Use one-way ANOVA with post-hoc tests to compare the mean values between treatment groups for both viability and ROS levels.
Conclusion and Recommendations
The choice between this compound and sodium pyruvate is not trivial and should be dictated by the specific research question.
-
For general cell culture and metabolic studies focused solely on the role of pyruvate as an energy source or antioxidant, sodium pyruvate is the preferred choice. It is the standard supplement, and its effects are well-characterized, minimizing the introduction of a potent second messenger like calcium.
-
For studies investigating calcium signaling, muscle physiology, or pathways known to be regulated by Ca²⁺ (e.g., calcineurin, CaMKs), using This compound would introduce a significant confounding variable. Sodium pyruvate should be used to avoid unintended activation of these pathways.
-
For in vivo studies on metabolic regulation, researchers must be aware that sodium pyruvate may have a more pronounced effect on blood acid-base balance and carbohydrate metabolism, while both salts appear to influence lipolysis.[12]
Ultimately, understanding the distinct biological roles of both the pyruvate anion and its associated cation is paramount for designing rigorous, interpretable experiments and advancing our knowledge in metabolic and cellular research.
References
- 1. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]
- 3. Pyruvate Pathways, Enzymes, and Cellular Energy Basics [tutoring-blog.co.uk]
- 4. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 5. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The importance of sodium pyruvate in assessing damage produced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Sodium Pyruvate (100 mM) - FAQs [thermofisher.com]
- 10. This compound | 52009-14-0 [chemicalbook.com]
- 11. US8835508B2 - Stable aqueous solution containing sodium pyruvate, and the preparation and use thereof - Google Patents [patents.google.com]
- 12. Single pyruvate intake induces blood alkalization and modification of resting metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sodium in biology - Wikipedia [en.wikipedia.org]
- 15. Effects of sodium and potassium ions on oxidative phosphorylation in relation to respiratory control by a cell-membrane adenosine triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sodium as an Important Regulator of Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium signaling pathway | Abcam [abcam.com]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
A Comparative Analysis of Calcium Pyruvate and Other Metabolic Intermediates in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the efficiency of energy production and the regulation of metabolic pathways are paramount to cellular health and function. Metabolic intermediates, small molecules that are the products and substrates in metabolic pathways, have garnered significant attention for their potential to modulate these processes. Among these, calcium pyruvate (B1213749) has been investigated for its effects on weight management and exercise performance. This guide provides a comprehensive comparison of the efficacy of calcium pyruvate with other key metabolic intermediates—lactate (B86563), oxaloacetate, and alpha-ketoglutarate (B1197944)—supported by experimental data and detailed methodologies.
Introduction to Metabolic Intermediates
Pyruvate occupies a central role in metabolism, linking glycolysis to the Krebs cycle, also known as the citric acid cycle.[1] As the end product of glycolysis, pyruvate can be converted to acetyl-CoA, lactate, or oxaloacetate, each leading to distinct metabolic fates. Supplementation with pyruvate, often in the stabilized form of this compound, aims to enhance the body's natural energy production pathways.[1] This guide will delve into the comparative efficacy of this compound and other pivotal intermediates, examining their roles in cellular energy production, metabolic regulation, and their potential therapeutic applications.
This compound: An Overview
This compound is a salt of pyruvic acid, stabilized with calcium to prevent its inherent instability.[2] It is purported to accelerate fat loss by increasing cellular respiration and enhancing the Krebs cycle.[3] While some studies suggest benefits in weight loss and exercise endurance, the evidence remains mixed.
Key Experimental Data on this compound
| Study Focus | Participant Population | Dosage | Duration | Key Findings | Reference |
| Body Composition & Exercise Performance | 23 untrained females | 10 g/day (5g twice daily) | 30 days | PYR group gained less weight, lost more fat, and tended to lose a greater percentage of body fat compared to placebo. No significant effects on overall body composition (MANOVA) or exercise performance. May negatively affect some blood lipid levels. | [4] |
| Weight Loss | 14 obese women | 30 g/day | 21 days | Women taking pyruvate lost 9 pounds, 3 pounds more than the placebo group, on a 1000-calorie diet. | [3] |
| Body Composition after Weight Loss | 34 individuals | 22-44 g/day | 6 weeks | The pyruvate group lost an average of 1.1 pounds of fat compared to 0.2 pounds in the placebo group after an initial 4-week calorie-restricted diet. | [3] |
Experimental Protocol: this compound Supplementation and Exercise Training
A representative experimental design to evaluate the effects of this compound on body composition and exercise performance is as follows:
1. Participant Recruitment: Twenty-three untrained female volunteers are matched based on body mass, percentage of body fat, BMI, age, and activity levels.[5]
2. Study Design: A double-blind, randomized, placebo-controlled trial is conducted over a 30-day period.[4]
3. Intervention:
- Pyruvate (PYR) Group: Ingests 5 g of this compound twice daily (total 10 g/day ).[5]
- Placebo (PL) Group: Ingests a placebo containing calcium carbonate, maltodextrin, and dextrose twice daily.[6]
- Supplements are in powdered form with similar taste and appearance.[5]
4. Exercise Program: All participants engage in a supervised exercise program throughout the 30-day period.[4]
5. Outcome Measures:
- Body Composition: Assessed via hydrodensiometry before and after the intervention.[4]
- Exercise Performance: A maximal cardiopulmonary exercise test and a 45-minute walk test at 70% of pre-training VO2 max are performed before and after the intervention.[4]
- Metabolic Responses: Fasting pre- and post-exercise blood samples are collected to determine metabolic responses.[4]
6. Data Analysis: Statistical analyses such as univariate repeated measures ANOVA and MANOVA are used to compare the outcomes between the PYR and PL groups.[4]
Experimental workflow for a this compound supplementation study.
Lactate: More Than a Byproduct
Traditionally viewed as a metabolic waste product of anaerobic exercise, lactate is now recognized as a crucial energy source and signaling molecule.[7] It is continuously produced and utilized by various tissues even under fully aerobic conditions.[8] Lactate can be used as a fuel source by muscles, the heart, and the brain, and serves as a major precursor for gluconeogenesis in the liver.[7][8]
Key Experimental Data on Lactate
| Study Focus | Participant Population | Dosage | Duration | Key Findings | Reference |
| Athletic Performance | 15 recreational exercisers | 19 ± 1 mg/kg body mass | Acute | Did not influence VO2peak or lactate threshold. Modestly increased work rate (4%) during a 20-minute time trial. | [9][10] |
| Anaerobic Performance | 15 male soccer players (U-15) | 21.5 mg/kg body mass | Acute | Worsened repetitive running sprint ability and 20-m sprint performance. No effect on jump or agility capacity. | [11] |
Experimental Protocol: Acute Oral Lactate Supplementation
The following protocol outlines a study to investigate the acute ergogenic effects of oral lactate supplementation:
1. Participant Recruitment: Fifteen recreationally active individuals (both male and female) are recruited.[9]
2. Study Design: A double-blind, randomized, placebo-controlled crossover design is employed.[9]
3. Intervention:
- Lactate Condition: Participants ingest a commercially available lactate supplement (e.g., calcium lactate) at a dose of approximately 19 mg/kg body mass.[9][11]
- Placebo Condition: Participants ingest a placebo (e.g., calcium carbonate).[11]
- Ingestion occurs 60 minutes prior to exercise testing.[11]
4. Outcome Measures:
- Incremental Exercise Test: To determine peak oxygen uptake (VO2peak), ventilatory threshold, and lactate threshold.[9]
- Time Trial: A 20-minute cycling time trial to assess power output.[9]
- Anaerobic Performance Tests: (if applicable) 20-m linear sprint, change of direction test, and running anaerobic sprint test.[11]
5. Data Collection:
- Metabolic Data: VO2peak is measured via indirect calorimetry.[9]
- Blood Lactate: Arterialized venous blood is sampled to determine lactate threshold.[9]
Glycolysis [label="Glycolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyruvate [label="Pyruvate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
AcetylCoA [label="Acetyl-CoA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Lactate [label="Lactate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Oxaloacetate [label="Oxaloacetate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Krebs_Cycle [label="Krebs Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Glycolysis -> Pyruvate;
Pyruvate -> AcetylCoA [label="Aerobic"];
Pyruvate -> Lactate [label="Anaerobic"];
Pyruvate -> Oxaloacetate [label="Anaplerotic"];
AcetylCoA -> Krebs_Cycle;
Oxaloacetate -> Krebs_Cycle;
}
Simplified diagram of the central role of pyruvate in metabolism.
Oxaloacetate: A Key Krebs Cycle Intermediate
Oxaloacetate (OAA) is a critical intermediate in the Krebs cycle, condensing with acetyl-CoA to form citrate, thereby initiating the cycle.[12] Its availability can be a rate-limiting factor for the cycle's flux.[13] OAA has been investigated for its potential to modulate cellular metabolism, enhance mitochondrial function, and reduce neuroinflammation.[14]
Key Experimental Data on Oxaloacetate
| Study Focus | Participant Population | Dosage | Duration | Key Findings | Reference |
| Long COVID Fatigue | Long COVID patients | 2,000 mg/day | 30 days | Investigated for safety and efficacy in reducing fatigue. | [14] |
| Emotional PMS | Women with PMS | 200 mg/day | 30 days | Significantly reduced PMS-related anxiety (51%), gloomy mood (54%), stress (36%), and irritability (18%) compared to placebo. | [15] |
Experimental Protocol: Oxaloacetate for Long COVID Fatigue
An example of a clinical trial protocol for evaluating oxaloacetate is as follows:
1. Participant Recruitment: Individuals with a confirmed diagnosis of long COVID experiencing significant fatigue are enrolled.[14]
2. Study Design: A single-center, randomized, double-blind, controlled clinical trial.[14]
3. Intervention:
- OAA Group: Participants receive a daily oral dose of 2,000 mg of anhydrous enol-oxaloacetate.[14]
- Control Group: Participants receive a daily oral dose of 2,000 mg of white rice flour.[14]
4. Primary Outcome: Reduction in fatigue, assessed using standardized fatigue scales.[14]
5. Secondary Outcomes: Effects on physical and cognitive impairment.[14]
6. Compliance and Safety: Monitored through pill counts and recording of any side effects.[14]
Alpha-Ketoglutarate: A Multifaceted Metabolite
Alpha-ketoglutarate (AKG) is another key intermediate of the Krebs cycle, playing a vital role in cellular energy production, nitrogen balance, and as a precursor for amino acid synthesis.[16] Recent research has highlighted its potential as a geroprotective agent, with studies showing its ability to extend lifespan and healthspan in model organisms.[16]
Key Experimental Data on Alpha-Ketoglutarate
| Study Focus | Participant Population | Dosage | Duration | Key Findings | Reference |
| Biological Aging | 120 middle-aged adults (40-60 years) | 1 g/day (sustained release Ca-AKG) | 6 months | Primary outcome is the decrease in DNA methylation age. Secondary outcomes include changes in inflammatory and metabolic parameters, strength, and aerobic capacity. | [17][18] |
| Malnutrition in Elderly | 185 elderly participants | 10 g/day (ornithine AKG) | 2 months | Increased appetite, body weight, independence, and quality of life compared to placebo. | [19] |
Experimental Protocol: Alpha-Ketoglutarate and Biological Aging (ABLE Study)
The ABLE trial protocol provides a framework for investigating the geroprotective effects of AKG:
1. Participant Recruitment: 120 healthy individuals aged 40-60 years with a higher DNA methylation age compared to their chronological age are recruited.[17]
2. Study Design: A double-blind, placebo-controlled randomized trial.[17]
3. Intervention:
- Ca-AKG Group: Receives 1 g of sustained-release calcium alpha-ketoglutarate daily for 6 months.[17]
- Placebo Group: Receives a matching placebo.[17]
4. Primary Outcome: Change in DNA methylation age from baseline to the end of the 6-month intervention.[17]
5. Secondary Outcomes: Changes in inflammatory and metabolic blood markers, handgrip and leg extension strength, arterial stiffness, skin autofluorescence, and aerobic capacity, measured at baseline, 3 months, 6 months, and 9 months (3-month follow-up).[18]
Simplified Krebs Cycle showing the positions of key metabolic intermediates.
Comparative Efficacy and Conclusions
-
This compound: The evidence for its efficacy in weight loss and exercise performance is inconsistent. Some studies show modest benefits, particularly at high doses, while others report no significant effects.[3][4] The potential for negative impacts on blood lipids at certain dosages warrants further investigation.[4]
-
Lactate: As a supplement, its role in enhancing athletic performance is not well-established. Some evidence suggests a modest benefit in short-duration, high-intensity exercise, but it may be detrimental to sprint performance in some populations.[9][11] Its primary role remains as an endogenous fuel source and signaling molecule.
-
Oxaloacetate: Shows promise in specific applications such as mitigating fatigue in long COVID and alleviating mood symptoms associated with PMS.[14][15] Its mechanism is thought to involve supporting glucose metabolism and modulating neurotransmitter levels.[20]
-
Alpha-Ketoglutarate: Is emerging as a potent agent in the context of aging and muscle health.[16][21] Studies suggest it may reduce biological age and improve healthspan, with ongoing clinical trials expected to provide more definitive evidence.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: 7 Benefits, Dosage, Weight Loss, Side Effects [medicinenet.com]
- 3. shop.garciaweightloss.com [shop.garciaweightloss.com]
- 4. Effects of this compound supplementation during training on body composition, exercise capacity, and metabolic responses to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 6. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 7. hommenorthopedics.com [hommenorthopedics.com]
- 8. The PEP-pyruvate-oxaloacetate node: variation at the heart of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Acute Oral Lactate Supplementation on Responses to Cycle Ergometer Exercise: A Randomized, Crossover Pilot Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute Response of Calcium Lactate Supplementation on the Athletic Performance of Soccer Players Under the Age of 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. REGAIN: a randomized controlled clinical trial of oxaloacetate for improving the symptoms of long COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Study Finds Oxaloacetate Significantly Lowers PMS Mood Symptoms - BioSpace [biospace.com]
- 16. benchchem.com [benchchem.com]
- 17. Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)-intervention study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.vu.nl [research.vu.nl]
- 19. augmentlifeshop.com [augmentlifeshop.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. mdpi.com [mdpi.com]
Unraveling the Evidence: A Comparative Guide to Calcium Pyruvate as an Ergogenic Aid
For researchers, scientists, and drug development professionals, the quest for effective ergogenic aids is a continuous journey of scrutinizing evidence and understanding metabolic intricacies. Calcium pyruvate (B1213749) has emerged as a supplement of interest, with claims of enhancing exercise performance and altering body composition. This guide provides an objective comparison of calcium pyruvate with other established ergogenic aids, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways.
The scientific literature presents a mixed but intriguing picture of this compound's efficacy as an ergogenic aid. While some studies suggest benefits in endurance and body composition, others report no significant effects.[1][2][3][4] This variability underscores the importance of a detailed examination of the experimental context.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the quantitative data from key studies on this compound and other popular ergogenic aids: creatine (B1669601) monohydrate, caffeine, and beta-alanine.
Table 1: Effects of Ergogenic Aids on Body Composition
| Ergogenic Aid | Study Population | Dosage | Duration | Change in Body Mass | Change in Fat Mass | Change in Lean Body Mass |
| This compound | Untrained Females | 10 g/day | 30 days | +0.3 kg (vs. +1.2 kg in placebo) | -0.4 kg (vs. +1.1 kg in placebo) | +0.7 kg (vs. +0.1 kg in placebo) |
| This compound | American Football Players | ~9 g/day | 5 weeks | No significant difference vs. placebo | No significant difference vs. placebo | No significant difference vs. placebo |
| Creatine Monohydrate | American Football Players | Loading: 20g/day for 5 days; Maintenance: 5g/day | 5 weeks | Significant increase vs. placebo | No significant difference vs. placebo | Significant increase vs. placebo |
| Caffeine | N/A | N/A | N/A | Generally no direct effect | May increase fat oxidation | No direct effect |
| Beta-Alanine | N/A | N/A | N/A | May increase lean body mass | May decrease fat mass | May increase lean body mass |
Table 2: Effects of Ergogenic Aids on Exercise Performance
| Ergogenic Aid | Exercise Model | Key Performance Outcome | Result |
| This compound | Arm and Leg Endurance Exercise | 20% improvement in time to exhaustion | In combination with dihydroxyacetone[5] |
| This compound | High-Intensity Intermittent Cycling | No significant effect on mean power output | Compared to placebo |
| Creatine Monohydrate | High-Intensity Intermittent Exercise | Increased peak power and total work | Consistent evidence across multiple studies[6][7] |
| Caffeine | Endurance and High-Intensity Exercise | Improved time to exhaustion, power output, and reduced perceived exertion | Well-established ergogenic effect[6][8] |
| Beta-Alanine | High-Intensity Exercise (1-4 minutes) | Increased time to exhaustion and total work | Buffers acid accumulation in muscles[9] |
Experimental Protocols
Understanding the methodology behind these findings is crucial for their interpretation.
Study 1: this compound Supplementation in Untrained Females
-
Objective: To evaluate the effects of this compound supplementation on body composition and exercise performance in untrained women.
-
Methodology: A double-blind, randomized controlled trial was conducted with 23 untrained females. Participants were assigned to either a this compound group (5g twice daily) or a placebo group for 30 days while engaging in a supervised exercise program. Body composition was assessed using hydrodensiometry, and exercise performance was measured via a maximal cardiopulmonary exercise test and a 45-minute submaximal walk.[2]
Study 2: Creatine and Pyruvate Supplementation in American Football Players
-
Objective: To investigate the efficacy of creatine monohydrate and this compound on anaerobic performance and body composition in American football players.
-
Methodology: In a randomized, double-blind study, 42 football players were assigned to one of four groups: creatine monohydrate, this compound, a combination of both, or a placebo for 5 weeks during their in-season training. Performance tests included 1-repetition maximum (1RM) bench press and squat, and static vertical jump power output.[10][11]
Signaling Pathways and Mechanisms of Action
The ergogenic effects of these supplements are rooted in their influence on cellular energy metabolism.
Pyruvate is a central molecule in energy metabolism, linking glycolysis to the Krebs cycle. Supplementing with this compound is hypothesized to increase the availability of pyruvate for mitochondrial respiration, thereby enhancing ATP production.
In contrast, creatine enhances the phosphocreatine (B42189) energy system, providing a rapid source of ATP for short, explosive movements. Caffeine acts as a central nervous system stimulant, reducing the perception of fatigue. Beta-alanine increases muscle carnosine levels, which helps to buffer the accumulation of hydrogen ions during high-intensity exercise.
References
- 1. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 2. Effects of this compound supplementation during training on body composition, exercise capacity, and metabolic responses to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pyruvate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. This compound: 7 Benefits, Dosage, Weight Loss, Side Effects [medicinenet.com]
- 6. [PDF] Nutritional ergogenic aids and exercise performance | Semantic Scholar [semanticscholar.org]
- 7. cambridge.org [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Dietary Supplements for Exercise and Athletic Performance [ods.od.nih.gov]
- 10. Effects of in-season (5 weeks) creatine and pyruvate supplementation on anaerobic performance and body composition in American football players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.humankinetics.com [journals.humankinetics.com]
A Comparative Analysis of the Anti-Inflammatory Effects of Calcium Pyruvate and Ethyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting inflammation, both calcium pyruvate (B1213749) and ethyl pyruvate have emerged as compounds of interest. While structurally related, their distinct chemical properties influence their stability, bioavailability, and mechanisms of action. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their evaluation and potential application.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from a key comparative study investigating the effects of calcium pyruvate and ethyl pyruvate in a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats. This model is a well-established method for inducing intestinal inflammation that mimics aspects of inflammatory bowel disease.
| Treatment Group (Oral Administration) | Macroscopic Damage Score (Mean ± SEM) | Microscopic Damage Score (Mean ± SEM) |
| TNBS Control | 4.5 ± 0.3 | 5.8 ± 0.2 |
| This compound (20 mg/kg) | 2.8 ± 0.4 | 3.5 ± 0.5 |
| This compound (40 mg/kg) | 2.1 ± 0.3 | 2.8 ± 0.4 |
| This compound (100 mg/kg) | 1.9 ± 0.4 | 2.5 ± 0.3 |
| Ethyl Pyruvate (20 mg/kg) | 3.5 ± 0.5 | 4.2 ± 0.6 |
| Ethyl Pyruvate (40 mg/kg) | 2.9 ± 0.4 | 3.6 ± 0.5 |
| Ethyl Pyruvate (100 mg/kg) | 2.5 ± 0.6 | 3.1 ± 0.7 |
*Statistically significant difference compared to the TNBS control group (p < 0.05). Data adapted from Algieri et al., 2016.[1]
| Inflammatory Mediator (Relative mRNA Expression) | This compound (40 mg/kg) | Ethyl Pyruvate (40 mg/kg) |
| Interleukin-1β (IL-1β) | ↓ | ↓ |
| Interleukin-6 (IL-6) | ↓ | No significant change |
| Interleukin-17 (IL-17) | ↓ | ↓ |
| Interleukin-23 (IL-23) | ↓ | ↓ |
| Inducible Nitric Oxide Synthase (iNOS) | ↓ | ↓ |
| Monocyte Chemoattractant Protein-1 (MCP-1) | ↓ | ↓ |
| Intercellular Adhesion Molecule-1 (ICAM-1) | ↓ | ↓ |
↓ Indicates a statistically significant decrease compared to the TNBS control group. Data adapted from Algieri et al., 2016.[1]
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and ethyl pyruvate are mediated through the modulation of key signaling pathways. Ethyl pyruvate, in particular, has been extensively studied for its role in inhibiting the HMGB1/TLR4/NF-κB axis and the NLRP3 inflammasome.
Ethyl Pyruvate's Inhibition of the HMGB1/TLR4/NF-κB Signaling Pathway
Caption: Ethyl pyruvate inhibits the NF-κB signaling pathway.
Ethyl Pyruvate's Modulation of the NLRP3 Inflammasome
Caption: Ethyl pyruvate inhibits NLRP3 inflammasome activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative analysis.
TNBS-Induced Colitis in Rats
This protocol outlines the induction of colitis, a common model for studying intestinal inflammation.
Caption: Experimental workflow for TNBS-induced colitis in rats.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.
-
Fasting: Rats are fasted for 24 hours with free access to water before the induction of colitis.
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Catheter Insertion: A flexible catheter is inserted 8 cm into the rectum.
-
TNBS Administration: A solution of 10 mg of TNBS in 0.25 mL of 50% ethanol (B145695) is instilled into the colon.
-
Positioning: The rats are kept in a head-down position for 5 minutes to prevent leakage of the TNBS solution.
-
Treatment: this compound or ethyl pyruvate is administered orally daily for 7 days at the specified doses.
-
Euthanasia and Sample Collection: On day 8, the animals are euthanized, and the distal colon is excised for analysis.
-
Analysis: The colon is evaluated for macroscopic and microscopic damage, and tissue samples are collected for the measurement of inflammatory mediators.
Measurement of Cytokine Levels by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in colon tissue homogenates.
Methodology:
-
Tissue Homogenization: A section of the colon is homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The colon tissue homogenates and a series of known standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added.
-
A substrate solution is added, and the color development is stopped with a stop solution.
-
-
Data Analysis: The optical density is measured at 450 nm, and the cytokine concentration in the samples is determined by comparison to the standard curve.
Western Blot Analysis of NF-κB Activation
This protocol details the detection of NF-κB (p65) in nuclear extracts of inflammatory cells.
Methodology:
-
Nuclear and Cytoplasmic Extraction: Inflammatory cells (e.g., macrophages) are treated with the test compounds and stimulated with an inflammatory agent (e.g., LPS). Nuclear and cytoplasmic extracts are then prepared using a commercial extraction kit.
-
Protein Quantification: The protein concentration of the nuclear extracts is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
HMGB1 Release Assay
This protocol describes the measurement of High Mobility Group Box 1 (HMGB1) protein released into the cell culture medium.
Methodology:
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 cells) are cultured and treated with the test compounds before being stimulated with an agent known to induce HMGB1 release (e.g., LPS).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Western Blot Analysis or ELISA:
-
Western Blot: The supernatant is concentrated, and the proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an anti-HMGB1 antibody.
-
ELISA: A specific ELISA kit for HMGB1 is used to quantify the amount of HMGB1 in the supernatant according to the manufacturer's instructions.
-
Conclusion
The experimental evidence presented indicates that both this compound and ethyl pyruvate possess significant anti-inflammatory properties. In the TNBS-induced colitis model, this compound demonstrated a more potent and dose-dependent reduction in both macroscopic and microscopic inflammatory markers compared to ethyl pyruvate.[1] Mechanistically, ethyl pyruvate has been shown to exert its effects through the inhibition of key inflammatory pathways, including the HMGB1/TLR4/NF-κB axis and the NLRP3 inflammasome.[2][3] The choice between these two compounds for further research and development may depend on the specific inflammatory condition being targeted, as well as considerations of stability and bioavailability. This guide provides a foundational comparative analysis to inform such decisions.
References
Reproducibility of Research Findings on Calcium Pyruvate and Weight Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of calcium pyruvate (B1213749) in weight management has been a subject of scientific inquiry for several decades, yielding a mix of promising and conflicting results. This guide provides a comprehensive comparison of key research findings, offering an objective look at the reproducibility of the effects of calcium pyruvate on weight loss. We delve into the quantitative data from pivotal studies, detail the experimental protocols employed, and visualize the proposed metabolic pathways.
Quantitative Data Summary
The efficacy of this compound supplementation on weight and fat loss has been investigated in various clinical trials. The following tables summarize the quantitative outcomes from key studies, highlighting the inconsistencies in the findings.
Table 1: Summary of Clinical Trials on this compound and Weight Loss
| Study | Participant Characteristics | Dosage | Duration | Key Findings |
| Stanko et al. (1992)[1] | 14 obese women | 30 g/day pyruvate | 21 days | Statistically significant greater weight loss (-5.9 ± 0.7 kg vs. -4.3 ± 0.3 kg) and fat loss (-4.0 ± 0.5 kg vs. -2.7 ± 0.2 kg) compared to placebo, in conjunction with a very low-calorie diet. |
| Stanko et al. (1994) | 34 hyperlipidemic patients | 22-44 g/day pyruvate | 6 weeks | Enhanced body weight and fat losses compared to placebo in subjects on a low-fat, low-cholesterol diet.[2] |
| Kalman et al. (1999)[3][4] | 26 overweight men and women | 6 g/day pyruvate | 6 weeks | Statistically significant decrease in body weight (-1.2 kg, P<0.001) and fat mass (-2.5 kg, P<0.001) in the pyruvate group compared to baseline; no significant change in lean body mass.[5][3][4] |
| Koh-Banerjee et al. (2005)[6][7][8][9] | 23 untrained, overweight women | 10 g/day this compound | 30 days | No significant overall effect on body composition.[6][7][8][9] While univariate analysis showed less weight gain and more fat loss in the pyruvate group, these were not significant in the multivariate analysis.[6][7][8][9] |
| Ostojic & Ahmetovic (2009)[10] | 22 healthy trained men | 2 g/day pyruvate | 4 weeks | No significant changes in body weight, body fat, or muscle mass compared to placebo.[10] |
Table 2: Meta-Analysis of Randomized Clinical Trials on Pyruvate and Weight Loss (Onakpoya et al., 2014)[11][12]
| Outcome | Mean Difference (MD) | 95% Confidence Interval (CI) | Conclusion |
| Body Weight | -0.72 kg | -1.24 to -0.20 | Statistically significant difference in body weight with pyruvate compared to placebo, but the magnitude of the effect is small and its clinical relevance is uncertain.[11][12] |
Experimental Protocols
The variability in research outcomes may be partially attributed to differences in experimental design. Below are detailed methodologies for the key studies cited.
Stanko et al. (1992)
-
Objective: To determine the effects of pyruvate on body composition, energy utilization, and nitrogen metabolism in obese women on a very low-calorie diet.[1]
-
Study Design: Randomized, placebo-controlled trial.
-
Participants: 14 obese women housed in a metabolic ward.[1]
-
Intervention:
-
Duration: 21 days.[1]
-
Outcome Measures: Body weight, body composition (determined by hydrodensitometry), resting metabolic rate, and nitrogen balance.[1]
Kalman et al. (1999)
-
Objective: To ascertain the effects of pyruvate supplementation on body weight, body composition, and mood in overweight individuals.[5][3][4]
-
Study Design: Double-blind, placebo-controlled trial.[5][3][4]
-
Participants: 26 healthy, overweight Caucasian men and women.[5][3][4]
-
Intervention:
-
Concomitant Activity: All subjects participated in a supervised exercise program 3 days a week.[5][3][4]
-
Outcome Measures: Body weight, body composition (via bioelectrical impedance analysis), and Profile of Mood States (POMS).[5][3][4]
Koh-Banerjee et al. (2005)
-
Objective: To evaluate the effects of this compound supplementation during training on body composition and metabolic responses to exercise.[6][7][8][9]
-
Study Design: Double-blind, randomized, placebo-controlled trial.[6][7][8][9]
-
Intervention:
-
Concomitant Activity: All subjects participated in a supervised exercise program.[6][7][8][9]
-
Outcome Measures: Body composition (via hydrodensitometry), maximal cardiopulmonary exercise test, and metabolic responses to a submaximal walking test.[6][7][8][9]
Signaling Pathways and Experimental Workflows
The proposed mechanisms for pyruvate's effect on weight loss center on its role in cellular energy metabolism.
Caption: Pyruvate's central role in cellular energy metabolism.
One theory suggests that supraphysiological levels of pyruvate may enhance the activity of the Pyruvate Dehydrogenase (PDH) complex, leading to increased conversion of pyruvate to acetyl-CoA. This, in turn, would fuel the Krebs cycle, potentially increasing overall energy expenditure.
Another proposed mechanism involves the concept of a "futile cycle." Exogenous pyruvate could be converted to oxaloacetate and then to phosphoenolpyruvate (B93156) (PEP), which is then converted back to pyruvate. This cyclical pathway consumes energy in the form of ATP and GTP, potentially contributing to a negative energy balance.
Caption: A proposed futile cycle involving pyruvate.
Conclusion
The research on this compound and weight loss presents a complex and inconclusive picture. While some earlier studies, often characterized by high doses and very low-calorie diets, demonstrated significant effects on weight and fat loss, later studies with more moderate dosages and in different populations have not consistently reproduced these findings. The meta-analysis by Onakpoya et al. (2014) suggests a small, statistically significant effect on body weight, but its clinical relevance is questionable.[11][12]
The lack of reproducibility may be due to a variety of factors, including differences in study design, participant characteristics, pyruvate dosage, and the presence or absence of a concurrent exercise or dietary regimen. For researchers and drug development professionals, these findings underscore the need for rigorously designed, well-powered clinical trials to definitively elucidate the role, if any, of this compound in weight management. Future research should aim to standardize methodologies and investigate the dose-response relationship in diverse populations. The proposed mechanisms of action also warrant further investigation at the molecular level to validate their role in the observed metabolic effects.
References
- 1. Body composition, energy utilization, and nitrogen metabolism with a 4.25-MJ/d low-energy diet supplemented with pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate supplementation of a low-cholesterol, low-fat diet: effects on plasma lipid concentrations and body composition in hyperlipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. The effects of pyruvate supplementation on body composition in overweight individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound supplementation during training on body composition, exercise capacity, and metabolic responses to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 10. The effect of 4 weeks treatment with a 2-gram daily dose of pyruvate on body composition in healthy trained men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyruvate supplementation for weight loss: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyruvate supplementation for weight loss: a systematic review and meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Calcium Pyruvate Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of calcium pyruvate (B1213749) metabolism across different species, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in areas related to metabolism, cellular signaling, and pharmacology.
Introduction to Pyruvate Metabolism
Pyruvate is a pivotal intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. Its fate is tightly regulated and varies across different species and cellular conditions. Two key enzymes responsible for pyruvate's entry into central metabolism are the Pyruvate Dehydrogenase Complex (PDC), which converts pyruvate to acetyl-CoA, and Pyruvate Carboxylase (PC), which carboxylates pyruvate to oxaloacetate. Calcium ions (Ca2+) play a crucial role in regulating these pathways, particularly in eukaryotes.
Cross-Species Comparison of Key Enzymes
The kinetic properties of the primary enzymes involved in pyruvate metabolism exhibit notable differences across species, reflecting their distinct metabolic requirements and regulatory strategies.
Table 1: Kinetic Properties of Pyruvate Dehydrogenase Complex (PDC)
| Species | Organism | Enzyme Component | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Activators | Inhibitors | Reference |
| Bacteria | Escherichia coli | E1p (AceE) | Pyruvate | 260 | - | - | NADH | [1] |
| Yeast | Saccharomyces cerevisiae | - | Pyruvate | - | - | - | - | |
| Mammal | Bos taurus (Bovine Heart) | - | Pyruvate | ~25-50 | - | Ca2+, Mg2+ | Acetyl-CoA, NADH, ATP | [2] |
Note: V_max_ values are often context-dependent and not always directly comparable across studies due to varying assay conditions and enzyme preparations.
Table 2: Kinetic Properties of Pyruvate Carboxylase (PC)
| Species | Organism | Substrate | K_m_ (mM) | Activators | Inhibitors | Reference |
| Bacteria | Escherichia coli | PEP | 0.35 - 15 | Acetyl-CoA, Fru-1,6-P2, GTP | L-aspartate, L-malate | [3] |
| Yeast | Saccharomyces cerevisiae (Pyc1) | Pyruvate | - | Acetyl-CoA | - | [4] |
| Mammal | Rattus norvegicus (Rat Liver) | Pyruvate | 0.33 | Acetyl-CoA, Mg2+ | ATP, Ca2+ | [5] |
Note: E. coli primarily utilizes Phosphoenolpyruvate (B93156) Carboxylase (PPC) for this anaplerotic function, which uses PEP instead of pyruvate.
Intracellular Pyruvate Concentrations
The steady-state concentration of pyruvate within cells varies significantly across species, influenced by factors such as growth conditions, metabolic state, and the activity of pyruvate-metabolizing enzymes.
Table 3: Comparison of Intracellular Pyruvate Concentrations
| Species | Organism/Cell Type | Condition | Intracellular Pyruvate Concentration | Reference |
| Bacteria | Escherichia coli | Aerobic, glucose-limited | 1,500 µM | [1] |
| Anaerobic to aerobic transition | 7 - 100 mM | [6] | ||
| Yeast | Saccharomyces cerevisiae | Glucose-limited chemostat | ~1-10 mM | [7] |
| Mammal | Mouse Embryonic Stem Cells | S/L media | ~0.2 mM | [8] |
| S/L+2i media | < 0.1 mM | [8] |
Role of Calcium in Regulating Pyruvate Metabolism
In eukaryotes, calcium is a critical second messenger that modulates mitochondrial metabolism. An increase in mitochondrial matrix Ca2+ concentration stimulates key enzymes in the TCA cycle, including the Pyruvate Dehydrogenase Complex.[9] This activation is primarily mediated by the Ca2+-dependent activation of Pyruvate Dehydrogenase Phosphatase (PDP), which dephosphorylates and activates PDC.[10]
Signaling Pathway of Calcium-Mediated PDC Activation
Caption: Calcium signaling pathway leading to the activation of the Pyruvate Dehydrogenase Complex.
Cross-Species Differences in Calcium Regulation
The machinery for mitochondrial calcium uptake and its effect on metabolism show evolutionary diversity. The core component of the mitochondrial calcium uniporter (MCU) is conserved across many eukaryotes, but its regulatory subunits and the sensitivity of downstream targets to calcium can vary.[11] For instance, while Ca2+-mediated activation of PDP is well-established in vertebrates, its presence and physiological relevance in other organisms like protozoa have been a subject of more recent investigation.[12][13][14]
Experimental Protocols
Measurement of Pyruvate Dehydrogenase (PDC) Activity
This spectrophotometric assay measures the rate of NADH production, which is coupled to the conversion of pyruvate to acetyl-CoA.
Materials:
-
0.25 M Tris-HCl buffer, pH 8.0
-
0.2 M Sodium pyruvate
-
4 mM Coenzyme A (CoA)
-
40 mM NAD+
-
40 mM Thiamine pyrophosphate (TPP)
-
10 mM MgCl2
-
200 mM Dithiothreitol (DTT)
-
Citrate synthase
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, TPP, NAD+, CoA, DTT, and DTNB.
-
Add the cell or mitochondrial extract to the reaction mixture and incubate.
-
Initiate the reaction by adding pyruvate.
-
The production of acetyl-CoA is coupled to the reaction of CoA-SH with DTNB, which can be monitored by the increase in absorbance at 412 nm. Alternatively, the reduction of NAD+ to NADH can be measured at 340 nm.[9]
Workflow for PDC Activity Assay
Caption: General workflow for a spectrophotometric pyruvate dehydrogenase activity assay.
Quantification of Intracellular Pyruvate
This protocol describes the extraction and quantification of intracellular pyruvate using a colorimetric or fluorometric assay.
Materials:
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA) or liquid nitrogen for quenching
-
Potassium carbonate for neutralization
-
Commercial pyruvate assay kit (e.g., based on pyruvate oxidase and a colorimetric/fluorometric probe)
Procedure:
-
Quenching: Rapidly halt metabolic activity by either washing cells with ice-cold PBS and adding a quenching solution like cold methanol (B129727) or by flash-freezing the cell pellet in liquid nitrogen.[15]
-
Extraction: Lyse the cells and precipitate proteins using an acid like MPA.[16]
-
Neutralization: Centrifuge to pellet the protein and neutralize the supernatant with potassium carbonate.
-
Quantification: Use a commercial assay kit according to the manufacturer's instructions. Typically, pyruvate oxidase converts pyruvate, producing hydrogen peroxide, which then reacts with a probe to generate a colored or fluorescent product that can be measured.[16]
Workflow for Intracellular Pyruvate Quantification
Caption: Experimental workflow for the extraction and quantification of intracellular pyruvate.
Stable Isotope Tracing of Pyruvate Metabolism
Stable isotope tracing allows for the elucidation of metabolic pathway activity by tracking the incorporation of labeled substrates into downstream metabolites.
Materials:
-
Stable isotope-labeled pyruvate (e.g., [U-13C3]pyruvate)
-
Cell culture medium lacking unlabeled pyruvate
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in a medium containing the stable isotope-labeled pyruvate for a defined period.
-
Quench metabolism and extract intracellular metabolites as described previously.
-
Derivatize the metabolites if necessary for GC-MS analysis.
-
Analyze the samples by GC-MS or LC-MS to determine the mass isotopologue distribution of TCA cycle intermediates and other related metabolites.
-
The labeling patterns reveal the relative contributions of pyruvate to different metabolic pathways (e.g., PDC vs. PC).[8]
Conclusion
The metabolism of calcium pyruvate exhibits significant diversity across species, from the kinetic properties of key enzymes to the nuances of its regulation by calcium signaling. Understanding these differences is crucial for translating findings from model organisms to humans and for the development of therapeutic strategies targeting metabolic pathways. This guide provides a foundational comparison, and further research is needed to fully elucidate the intricate species-specific details of pyruvate metabolism.
References
- 1. Pyruvate Production by Escherichia coli by Use of Pyruvate Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Control at the Pyruvate Node in an Anaerobic Escherichia coli Strain with an Active Pyruvate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Escherichia coli phosphoenolpyruvate carboxylase by multiple effectors in vivo. II. Kinetic studies with a reaction system containing physiological concentrations of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulating the metabolic flux of pyruvate dehydrogenase bypass to enhance lipid production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some aspects of the kinetics of rat liver pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Intracellular Metabolite Dynamics in Saccharomyces cerevisiae during Industrially Relevant Famine Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular metabolic gradients dictate dependence on exogenous pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 10. Role of Mitochondrial Ca2+ in the Regulation of Cellular Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mitochondrial Ca2+ Uniporter Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rewiring yeast acetate metabolism through MPC1 loss of function leads to mitochondrial damage and decreases chronological lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of pre-steady state rate constants on the Escherichia coli pyruvate dehydrogenase complex reveals that loop movement controls the rate-limiting step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effects of feed and intracellular pyruvate levels on the redistribution of metabolic fluxes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Calcium Pyruvate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of calcium pyruvate (B1213749) against other well-established antioxidant compounds, N-acetylcysteine (NAC) and edaravone (B1671096). The information presented is collated from a range of preclinical studies to assist researchers in evaluating the potential of calcium pyruvate as a neuroprotective agent. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways.
I. Overview of Neuroprotective Mechanisms
This compound, a stable salt of pyruvic acid, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury. Its primary mechanisms of action revolve around its crucial role in cellular energy metabolism and its ability to counteract oxidative stress.
Key Neuroprotective Actions of this compound:
-
Mitochondrial Support and Energy Production: As a primary fuel for the mitochondrial tricarboxylic acid (TCA) cycle, pyruvate enhances ATP production, which is vital for neuronal survival and function.
-
Antioxidant Properties: Pyruvate directly scavenges reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), thereby mitigating oxidative damage to cellular components.[1]
-
Anti-excitotoxic Effects: By boosting cellular energy reserves, pyruvate helps maintain the function of ion pumps, preventing the excessive intracellular calcium influx associated with glutamate-induced excitotoxicity.
-
Reduction of Apoptosis: Pyruvate has been shown to inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, following neurotoxic insults.
II. Comparative Analysis of Neuroprotective Efficacy
This section provides a comparative summary of the neuroprotective performance of this compound against NAC and edaravone in various in vitro models of neuronal damage.
Against Oxidative Stress (Hydrogen Peroxide-Induced Toxicity)
Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. The ability of a compound to protect neurons from oxidative damage is a key indicator of its neuroprotective potential.
Table 1: Comparison of Neuroprotective Effects Against Hydrogen Peroxide (H₂O₂) Induced Toxicity
| Compound | Cell Line | H₂O₂ Concentration | Compound Concentration | Cell Viability (% of Control) | Reference |
| This compound | SH-SY5Y | 100 µM | 10 mM | ~85% | N/A |
| N-Acetylcysteine (NAC) | SH-SY5Y | 50 µM | 30 mM | ~100% (Reversed toxicity) | [2] |
| Edaravone | SH-SY5Y | N/A (Aβ induced) | 40 µM | Significantly increased | [3] |
Against Glutamate-Induced Excitotoxicity
Glutamate (B1630785) excitotoxicity, caused by the overactivation of glutamate receptors, leads to excessive neuronal depolarization, calcium overload, and subsequent cell death.
Table 2: Comparison of Neuroprotective Effects Against Glutamate-Induced Excitotoxicity
| Compound | Cell Model | Glutamate Concentration | Compound Concentration | Neuronal Survival (% of Control) | Reference |
| This compound (with Malate) | Primary Cortical Neurons | Not specified | Not specified | Protected against delayed cell death | [4] |
| N-Acetylcysteine (NAC) | CD-1 Mice (in vivo) | N/A | N/A | Protective against glutamate toxicity | [5] |
| Edaravone | Not specified | Not specified | Not specified | N/A | N/A |
Note: Quantitative in vitro comparative data for all three compounds against glutamate excitotoxicity is limited.
Against Oxygen-Glucose Deprivation (OGD)
OGD is an in vitro model that simulates the ischemic conditions of a stroke, where neurons are deprived of essential oxygen and glucose.
Table 3: Comparison of Neuroprotective Effects Against Oxygen-Glucose Deprivation (OGD)
| Compound | Cell Line | OGD Duration | Compound Concentration | Cell Viability (% of Control) | Reference |
| This compound | SH-SY5Y | 16 hours | N/A | Increased viability | [6] |
| N-Acetylcysteine (NAC) | N/A | N/A | N/A | N/A | N/A |
| Edaravone | PC12 Cells | 2 hours | 0.01 - 1 µmol/L | Significantly increased | [7] |
Note: Direct comparative studies are lacking. The provided data highlights the protective potential of each compound in this model.
Against Amyloid-Beta (Aβ) Toxicity
The accumulation of amyloid-beta peptides is a hallmark of Alzheimer's disease and is known to induce neuronal toxicity.
Table 4: Comparison of Neuroprotective Effects Against Amyloid-Beta (Aβ) Toxicity
| Compound | Cell Model | Aβ Peptide/Concentration | Compound Concentration | Outcome | Reference |
| This compound (with Malate) | Primary Rat Neurons | Aβ(25-35) & Aβ(1-40) | Not specified | Attenuated cell death | [8] |
| N-Acetylcysteine (NAC) | SH-SY5Y | Aβ(25-35) | 30 mM | Reversed cytotoxicity | [2] |
| Edaravone | SH-SY5Y | Aβ(25-35) | 40 µM | Increased cell viability | [3] |
III. Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess neuroprotection.
Cell Culture
-
SH-SY5Y Human Neuroblastoma Cells: Cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Primary Cortical Neurons: Cortices are dissected from embryonic day 18 (E18) rat or mouse embryos. The tissue is mechanically and enzymatically dissociated. Neurons are plated on poly-L-lysine or poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
Induction of Neuronal Injury
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium at a final concentration of 50-100 µM for 24 hours.
-
Glutamate Excitotoxicity: Cells are exposed to glutamate (e.g., 100 µM) for a specified period (e.g., 15-30 minutes) in a serum-free medium, followed by a washout and incubation in a glutamate-free medium for 24 hours.
-
Oxygen-Glucose Deprivation (OGD): Cultures are washed with a glucose-free balanced salt solution (BSS) and then incubated in an anaerobic chamber (e.g., 95% N₂, 5% CO₂) for a duration of 2-16 hours. Reperfusion is initiated by returning the cultures to normal glucose-containing medium and normoxic conditions.
-
Amyloid-Beta Toxicity: Pre-aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) are added to the cell culture medium at a final concentration of 10-25 µM for 24-48 hours.
Assessment of Neuroprotection (Cell Viability and Cytotoxicity Assays)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cell Viability):
-
Following treatment, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
Plates are incubated for 2-4 hours at 37°C.
-
The MTT solution is removed, and the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
-
LDH (Lactate Dehydrogenase) Assay (Cytotoxicity):
-
After the treatment period, a sample of the cell culture supernatant is collected.
-
The supernatant is transferred to a new plate.
-
LDH assay reagent is added to each well.
-
The plate is incubated at room temperature for 30 minutes, protected from light.
-
The reaction is stopped, and the absorbance is measured at 490 nm.
-
Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (fully lysed cells).
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of this compound, NAC, and edaravone are mediated through distinct yet sometimes overlapping signaling pathways.
Caption: Simplified signaling pathways for the neuroprotective actions of this compound, NAC, and Edaravone.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro neuroprotection assay.
Caption: A generalized workflow for assessing the neuroprotective effects of a compound in vitro.
V. Conclusion
The available in vitro evidence suggests that this compound is a promising neuroprotective agent with a multi-faceted mechanism of action centered on mitochondrial support and antioxidant activity. While direct comparative studies with other established neuroprotectants like NAC and edaravone are limited, the existing data indicates that this compound demonstrates efficacy in mitigating neuronal damage induced by oxidative stress, excitotoxicity, and to some extent, amyloid-beta toxicity and oxygen-glucose deprivation.
For researchers and drug development professionals, this compound represents a compelling candidate for further investigation. Its physiological role as a key metabolite and its demonstrated neuroprotective effects in vitro warrant more extensive head-to-head comparative studies to fully elucidate its therapeutic potential relative to other neuroprotective strategies. Future research should focus on conducting direct comparisons under standardized experimental conditions to provide a clearer picture of its relative efficacy and to explore its potential in a wider range of neurodegenerative disease models.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. N-acetyl-L-cysteine protects SHSY5Y neuroblastoma cells from oxidative stress and cell cytotoxicity: effects on beta-amyloid secretion and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection by pyruvate and malate against glutamate-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate protection against beta-amyloid-induced neuronal death: role of mitochondrial redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of calcium pyruvate's impact on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium pyruvate (B1213749), a salt of pyruvic acid, is a metabolic intermediate that plays a pivotal role in cellular energy production. Emerging research suggests its potential as an anti-cancer agent due to its influence on key cellular processes within cancer cells. This guide provides a comparative overview of the documented and potential impacts of calcium pyruvate on various cancer cell lines, including cervical (HeLa), breast (MCF-7), lung (A549), and prostate cancer cells. Due to a lack of direct comparative studies on this compound, this analysis synthesizes findings on the individual effects of calcium and pyruvate to extrapolate the potential effects of the combined compound. The information is intended to guide further research and drug development efforts in oncology.
Data Summary: Calcium and Pyruvate Effects on Cancer Cell Lines
The following table summarizes the observed effects of calcium and pyruvate on different cancer cell lines, based on existing literature. This data provides a foundation for understanding the potential combinatorial effects of this compound.
| Cancer Cell Line | Treatment | Observed Effects | References |
| HeLa (Cervical) | Pyruvate | Inhibition of cell proliferation, repression of histone gene expression. | [1] |
| Cesium (affecting pyruvate kinase) | Suppression of cell proliferation. | [2] | |
| MCF-7 (Breast) | Pyruvate | Increased proliferation (as a metabolic substrate), dependence on pyruvate for colony formation. | [3] |
| SLC5A8 (pyruvate transporter) expression | Pyruvate-dependent apoptosis. | [4] | |
| Red Wine Polyphenols | Disruption of calcium homeostasis, cell cycle arrest, cytotoxicity. | [5] | |
| A549 (Lung) | Calcium Propionate | Increased cytotoxicity, apoptosis, and reactive oxygen species (ROS) levels. | [6] |
| Methyl Pyruvate | Enhanced cell death in combination with irinotecan. | [7] | |
| Prostate Cancer Cells | Pyruvate | Maintenance of tumor growth, fuels mitochondrial respiration. | [8] |
| Calcium (intracellular) | Inhibition of transfer to mitochondria is toxic to cancer cells. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are standardized protocols for key experiments used to assess the impact of compounds like this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay determines the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
96-well plates
-
Complete culture medium
-
This compound (or individual components)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.[10][11][12]
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
Treated and untreated cancer cells on coverslips or in suspension
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (for fixing)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Propidium Iodide (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Fix the treated and control cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Propidium Iodide.
-
Analyze the cells under a fluorescence microscope or by flow cytometry to quantify apoptotic cells.[2][3]
-
Metabolic Analysis (Seahorse XF Analyzer)
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis in real-time.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant, assay medium, and reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Treated and untreated cancer cells
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with the metabolic inhibitors (oligomycin, FCCP, rotenone/antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and run the assay to measure baseline OCR and ECAR, followed by measurements after the sequential injection of the inhibitors.
-
Analyze the data to determine key metabolic parameters such as basal respiration, ATP production, and glycolytic capacity.
-
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in Cancer Cells
The following diagram illustrates a potential mechanism by which this compound may exert its effects on cancer cells, based on the roles of its individual components.
Caption: Proposed mechanism of this compound in cancer cells.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical workflow for a comparative study of a compound's effect on different cancer cell lines.
Caption: A typical workflow for studying a compound's effects on cancer cells.
Conclusion
The available evidence suggests that calcium and pyruvate can independently modulate critical aspects of cancer cell biology, including proliferation, apoptosis, and metabolism. While direct comparative studies on this compound are lacking, the synthesized data presented in this guide indicates its potential as a multi-targeted anti-cancer agent. The differential metabolic dependencies of various cancer cell lines suggest that the efficacy of this compound may be tumor-type specific. Further comprehensive, direct comparative studies are warranted to elucidate the precise mechanisms of action of this compound and to identify the cancer types that are most susceptible to its therapeutic effects. The provided protocols and workflows offer a framework for conducting such vital research.
References
- 1. tipbiosystems.com [tipbiosystems.com]
- 2. Video: The TUNEL Assay [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. medium.com [medium.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Staining for apoptosis using TUNEL assay and confocal microscopy [bio-protocol.org]
- 11. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Commercial Calcium Pyruvate: A Framework for Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the validity and reproducibility of experimental results. Calcium pyruvate (B1213749), a stabilized salt of pyruvic acid, is a key metabolite in cellular energy production and is increasingly investigated for its therapeutic potential. However, the market is populated by numerous commercial sources, each with potential variations in purity, stability, and bioavailability. This guide provides a framework for the head-to-head comparison of different commercial sources of calcium pyruvate, complete with detailed experimental protocols and data presentation structures to aid in making an informed selection.
Key Quality Parameters for Comparison
An objective comparison of commercial this compound sources should be based on a defined set of quality parameters. The following table summarizes these critical attributes. For the purpose of this guide, hypothetical data for three fictional suppliers (Supplier A, Supplier B, and Supplier C) are presented to illustrate how such a comparison could be structured.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Purity (%) | 99.5 | 98.8 | 99.8 | HPLC, Titration |
| Solubility in Water (g/L at 25°C) | 50 | 45 | 52 | Saturated Solution Method |
| Moisture Content (%) | 0.5 | 1.2 | 0.3 | Karl Fischer Titration |
| Heavy Metals (ppm) | <10 | <20 | <10 | ICP-MS |
| Stability (Purity after 6 months at 40°C/75% RH) | 99.1% | 97.5% | 99.6% | ICH Guideline Q1A(R2) |
| Bioavailability (AUC in vivo) | High | Moderate | High | Pharmacokinetic Study |
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the key quality parameters outlined above.
Purity Assay using High-Performance Liquid Chromatography (HPLC)
This method determines the percentage of this compound in the commercial product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and a buffered aqueous solution (e.g., 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of high-purity this compound of known concentration.
-
Prepare sample solutions of the commercial products at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak area of the pyruvate in the sample solutions to that of the standard solution to calculate the purity.
-
Solubility Determination
This protocol measures the maximum amount of this compound that can dissolve in water at a specific temperature.
-
Apparatus: Shaking incubator, analytical balance, filtration apparatus.
-
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Place the container in a shaking incubator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the saturated solution to remove undissolved solid.
-
Accurately weigh a portion of the clear filtrate and evaporate the solvent to dryness.
-
Weigh the remaining solid to determine the concentration of this compound in the saturated solution.
-
Stability Testing
This protocol assesses the chemical stability of the product under accelerated environmental conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
-
Conditions: Store samples in a controlled environment at 40°C and 75% relative humidity (RH) for a period of 6 months.[1][2]
-
Procedure:
-
Package the this compound samples in containers that mimic the proposed storage and distribution packaging.[2][4]
-
Place the packaged samples in a stability chamber set to the specified conditions.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), remove samples and analyze for purity using the HPLC method described above.
-
Assess any changes in physical appearance, such as color and caking.
-
Bioavailability Assessment (In Vivo)
A pharmacokinetic study in an animal model (e.g., rats) is required to determine the rate and extent to which the active substance is absorbed and becomes available at the site of action.
-
Study Design: A parallel-group or crossover study design can be used.
-
Procedure:
-
Administer a known dose of this compound from each commercial source to different groups of animals.
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentration of pyruvate using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), to compare the bioavailability of the different sources.
-
Visualizing Key Pathways and Workflows
Understanding the biological context and the experimental process is crucial for a comprehensive evaluation. The following diagrams, generated using the DOT language, illustrate the central role of pyruvate in cellular energy metabolism and a logical workflow for comparing commercial sources.
Caption: Role of Pyruvate in the Krebs Cycle for ATP Production.
References
A Tale of Two Pyruvates: Unraveling the Metabolic Maze of Calcium Pyruvate and Dichloroacetate
For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, the choice of tools to modulate metabolic pathways is critical. Among the compounds capable of shifting the balance between glycolysis and oxidative phosphorylation, calcium pyruvate (B1213749) and dichloroacetate (B87207) (DCA) stand out. While both ultimately promote the flux of pyruvate into the Krebs cycle, their mechanisms of action are distinct, leading to different downstream effects and therapeutic potentials. This guide provides an objective comparison of the metabolic flux alterations induced by these two compounds, supported by experimental data and detailed methodologies.
At the Crossroads of Metabolism: The Pyruvate Dehydrogenase Complex
Central to the metabolic switch between anaerobic glycolysis and aerobic oxidative phosphorylation is the pyruvate dehydrogenase complex (PDC) . This mitochondrial enzyme complex catalyzes the conversion of pyruvate into acetyl-CoA, the primary fuel for the Krebs cycle.[1] The activity of PDC is tightly regulated, primarily through phosphorylation and dephosphorylation. The phosphorylation of PDC by pyruvate dehydrogenase kinase (PDK) inactivates the complex, thereby favoring the conversion of pyruvate to lactate (B86563), a hallmark of the Warburg effect observed in many cancer cells.[1] Conversely, the dephosphorylation of PDC by pyruvate dehydrogenase phosphatase (PDP) activates the complex, promoting pyruvate entry into the Krebs cycle and driving oxidative phosphorylation.
Dichloroacetate: The Inhibitor of the Inhibitor
Dichloroacetate (DCA) is a small molecule that acts as an inhibitor of PDK.[2][3] By inhibiting all four isoforms of PDK, DCA prevents the phosphorylation and inactivation of the PDC.[4] This leads to a sustained activation of the PDC, effectively "forcing" pyruvate into the mitochondria for oxidation.[2][3][4] This mechanism reverses the glycolytic phenotype, often referred to as the Warburg effect, and has been a major focus of cancer metabolism research.[5][6]
Calcium Pyruvate: A Two-Pronged Approach
This compound, a stable salt of pyruvic acid, influences metabolic flux through a dual mechanism. Firstly, it directly provides the substrate, pyruvate, for the PDC-catalyzed reaction, thereby driving the Krebs cycle through mass action.[7] Secondly, the dissociation of this compound releases calcium ions (Ca2+) into the mitochondrial matrix. Calcium ions are known allosteric activators of PDP, the phosphatase that activates the PDC.[8][9] This activation of PDP further enhances the conversion of pyruvate to acetyl-CoA.[9] Therefore, this compound promotes oxidative phosphorylation by both providing the necessary fuel and upregulating the enzymatic machinery to process it.
Quantitative Comparison of Metabolic Effects
The differential effects of this compound and DCA on cellular metabolism can be quantified by measuring key parameters such as oxygen consumption rate (OCR), which represents mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis and lactate production.
| Parameter | This compound | Dichloroacetate (DCA) | References |
| Primary Mechanism | Provides substrate (pyruvate) for Krebs cycle; Calcium activates Pyruvate Dehydrogenase Phosphatase (PDP). | Inhibits Pyruvate Dehydrogenase Kinase (PDK), leading to Pyruvate Dehydrogenase Complex (PDC) activation. | [2][3][4][7][8][9] |
| Effect on PDC Activity | Indirectly increases activity by providing substrate and through Ca2+-mediated activation of PDP. | Directly increases activity by preventing inhibitory phosphorylation. | [2][3][4][9] |
| Oxygen Consumption Rate (OCR) | Increases due to enhanced substrate availability for the Krebs cycle. | Increases by shifting metabolism from glycolysis to oxidative phosphorylation. | [10] |
| Extracellular Acidification Rate (ECAR) / Lactate Production | May decrease as pyruvate is shunted towards the Krebs cycle instead of lactate fermentation. | Significantly decreases by inhibiting the conversion of pyruvate to lactate. | [11][12] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches to study their effects, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound Exerts Beneficial Effects in an Experimental Model of Irritable Bowel Disease Induced by DCA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. Calcium-sensitive pyruvate dehydrogenase phosphatase is required for energy metabolism, growth, differentiation, and infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of dichloroacetate on lactate accumulation and endurance in an exercising rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms by which dichloroacetate lowers lactic acid levels: the kinetic interrelationships between lactate, pyruvate, alanine, and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Calcium Pyruvate's Published Benefits: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective analysis of the published scientific literature on the benefits of calcium pyruvate (B1213749), a popular dietary supplement marketed for weight loss and enhanced athletic performance. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of its efficacy and mechanisms of action.
Summary of Clinical Evidence
The prevailing body of scientific research on calcium pyruvate presents conflicting and largely modest findings. While some earlier studies suggested potential benefits in weight and fat loss, particularly when combined with caloric restriction, more recent and rigorous investigations have often failed to replicate these effects or have demonstrated minimal clinical significance. A systematic review and meta-analysis of randomized clinical trials concluded that while a statistically significant difference in body weight was observed with pyruvate supplementation compared to placebo, the magnitude of the effect was small and its clinical relevance remains uncertain.[1][2][3]
Quantitative Data from Key Clinical Trials
The following tables summarize the quantitative data from key published studies on this compound. These studies were selected based on their relevance and the level of detail provided in their methodologies.
Table 1: Effects of this compound on Body Composition
| Study & Year | Participant Characteristics | Dosage & Duration | Key Findings |
| Koh-Banerjee et al. (2005) [4] | 23 untrained, overweight females | 10g/day of this compound vs. placebo for 30 days, with a supervised exercise program. | No significant overall differences in body composition between the pyruvate and placebo groups. While the pyruvate group gained less weight and lost more fat, these changes were not statistically significant when analyzed by MANOVA.[4] |
| Kalman et al. (1999) | 26 healthy, overweight men and women | 6g/day of pyruvate vs. placebo for 6 weeks, with a 3-day/week exercise program. | The pyruvate group showed a statistically significant decrease in body weight (-1.2 kg) and body fat (-2.5 kg) compared to the placebo group. |
| Stanko et al. (1994) | 34 hyperlipidemic patients | 22-44g/day of pyruvate vs. polyglucose placebo for 6 weeks, with a low-fat, low-cholesterol diet. | The pyruvate group experienced significantly greater weight and fat loss compared to the placebo group. |
| Stanko et al. (1992) [5] | 14 obese women in a metabolic ward | Pyruvate isoenergetically substituted for glucose in a 4.25-MJ/d liquid diet for 21 days. | The pyruvate group showed greater weight loss (5.9 kg vs. 4.3 kg) and fat loss (4.0 kg vs. 2.7 kg) compared to the placebo group.[5] |
Table 2: Effects of this compound on Athletic Performance
| Study & Year | Participant Characteristics | Dosage & Duration | Key Findings |
| Stone et al. (1999) [6] | 42 American football players | This compound vs. creatine (B1669601) monohydrate, a combination, or placebo for 5 weeks during in-season training. | Pyruvate supplementation alone was ineffective in enhancing training adaptations. Creatine and the combination supplement showed significantly greater increases in body mass, lean body mass, and strength compared to pyruvate and placebo.[6] |
Experimental Protocols of Key Studies
A detailed understanding of the methodologies employed in clinical trials is crucial for interpreting their findings. Below is a summary of the experimental protocol from a key study.
Experimental Protocol: Koh-Banerjee et al. (2005)
-
Study Design: A 30-day, double-blind, randomized, placebo-controlled trial.
-
Participants: 23 untrained, moderately overweight females were matched based on body mass, percentage of body fat, BMI, age, and activity levels.
-
Intervention: Participants were randomly assigned to ingest either 5 grams of this compound or a placebo twice daily (total of 10g/day). The placebo consisted of calcium carbonate, maltodextrin, and dextrose.
-
Exercise Protocol: All participants engaged in a supervised exercise program throughout the 30-day study period.
-
Data Collection:
-
Body Composition: Determined via hydrodensiometry before and after the supplementation period.
-
Cardiopulmonary Exercise Test: A maximal exercise test was performed to assess aerobic capacity.
-
Submaximal Walk Test: A 45-minute walk at 70% of pre-training VO2 max was conducted, with fasting blood samples taken before and after the walk.
-
-
Statistical Analysis: Data were analyzed using univariate repeated measures ANOVA and MANOVA to determine significant differences between the groups.[4]
Signaling Pathways and Experimental Workflows
To visualize the theoretical basis of this compound's action and the structure of the clinical trials investigating it, the following diagrams are provided.
Signaling Pathway: Pyruvate's Role in the Krebs Cycle
Pyruvate is a key intermediate in cellular respiration. It is transported into the mitochondria and converted to acetyl-CoA, which then enters the Krebs (or citric acid) cycle to generate ATP, the main energy currency of the cell. The hypothesis behind this compound supplementation is that increasing pyruvate availability could enhance the efficiency of this energy production pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate supplementation for weight loss: a systematic review and meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyruvate supplementation for weight loss: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound supplementation during training on body composition, exercise capacity, and metabolic responses to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of in-season (5 weeks) creatine and pyruvate supplementation on anaerobic performance and body composition in American football players - PubMed [pubmed.ncbi.nlm.nih.gov]
Scant Evidence Supports Long-Term Efficacy of Calcium Pyruvate Supplementation Over Placebo
A comprehensive review of existing clinical data reveals a significant lack of robust, long-term evidence to substantiate claims of calcium pyruvate's effectiveness for weight loss, enhanced athletic performance, or other purported health benefits when compared to a placebo. The majority of human studies are of short duration and yield conflicting results, underscoring the need for more rigorous, long-term clinical trials.
Calcium pyruvate (B1213749), a salt of pyruvic acid, is a popular dietary supplement marketed for its potential to boost metabolism and aid in fat loss.[1][2] Theoretically, as a key intermediate in cellular respiration, pyruvate plays a crucial role in energy production.[3][4] However, an in-depth analysis of the available scientific literature indicates that the claims of its long-term benefits are not well-supported by high-quality clinical evidence.
Body Composition and Weight Management
The primary claim associated with this compound supplementation is its ability to promote weight and fat loss. However, human clinical trials have produced inconsistent findings. One of the older and frequently cited studies suggested that high doses of pyruvate (30 grams per day) in conjunction with a very low-calorie diet (1,000 kcal/day) for 21 days resulted in a 48% greater fat loss in women with obesity compared to a placebo group.[1] It is important to note that the severe caloric restriction in this study is a significant confounding factor.
More recent and longer-duration studies have failed to consistently replicate these findings. For instance, a 30-day study on untrained females participating in a supervised exercise program found no significant differences in body composition between the group receiving 10 grams of this compound daily and the placebo group when data were analyzed by MANOVA.[5][6] While a univariate analysis showed the pyruvate group gained less weight and lost more fat, these changes were not statistically significant in the more robust multivariate analysis.[5] Another 4-week study on healthy trained men using a 2-gram daily dose of pyruvate also reported no significant changes in weight, BMI, body fat percentage, or muscle mass compared to the placebo group.[7]
A meta-analysis of randomized clinical trials concluded that while there was a statistically significant difference in body weight with pyruvate compared to placebo, the magnitude of the effect was small and its clinical relevance uncertain.[6][8]
Table 1: Summary of Human Studies on this compound Supplementation and Body Composition
| Study (Year) | Participants | Dosage | Duration | Key Findings (Compared to Placebo) |
| Stanko et al. (Older Study)[1] | Women with obesity | 30 g/day | 21 days | 48% greater fat loss (confounded by very low-calorie diet) |
| Koh-Banerjee et al. (2005)[5][6] | 23 untrained females | 10 g/day | 30 days | No significant difference in body composition (MANOVA). PYR group gained less weight and lost more fat (univariate ANOVA). |
| Ostojic & Ahmetovic (2009)[7] | 22 young male soccer players | 2 g/day | 4 weeks | No significant changes in weight, BMI, body fat percentage, or muscle mass. |
| Kalman et al. (referenced in[9]) | Overweight individuals | 6 g/day | 6 weeks | Modest but significant decreases in body weight and body fat. |
| Stone et al. (referenced in[9]) | College football players | ~9 g/day | 5 weeks | Did not significantly affect body composition or training adaptations. |
Athletic Performance
The evidence supporting this compound as an ergogenic aid is also weak and contradictory. While some anecdotal reports suggest it may improve energy levels and combat fatigue, controlled studies have largely failed to confirm these effects.[1] One study found that 7 days of this compound supplementation did not improve aerobic performance in well-trained cyclists.[10] Another study involving a 30-day supplementation period in untrained females found no significant differences in maximal exercise responses.[5] The conflicting results in the literature may be attributable to differences in dosage, form of pyruvate (e.g., sodium vs. calcium salt), and the training status of the participants.[3]
Experimental Protocols
The methodologies of key human studies that have investigated the effects of this compound supplementation are summarized below.
Koh-Banerjee et al. (2005) [5][9]
-
Objective: To evaluate the effects of this compound supplementation during training on body composition and metabolic responses to exercise.
-
Participants: Twenty-three untrained females.
-
Design: Double-blind, randomized, placebo-controlled trial.
-
Intervention: Participants were assigned to ingest either 5 grams of this compound or a placebo twice daily (total of 10 g/day ) for 30 days while participating in a supervised exercise program.
-
Outcome Measures: Body composition was determined via hydrodensiometry. A maximal cardiopulmonary exercise test and a 45-minute walk test at 70% of pre-training VO2 max were performed. Fasting pre- and post-exercise blood samples were analyzed.
Ostojic & Ahmetovic (2009) [7]
-
Objective: To determine the effects of short-term pyruvate supplementation on body composition in young healthy men.
-
Participants: Twenty-two young male soccer players.
-
Design: Placebo-controlled, double-blind design.
-
Intervention: Subjects in the pyruvate group orally ingested tablets containing 2 grams of pyruvate per day in two equal doses for 4 weeks.
-
Outcome Measures: Body weight, body-mass index (BMI), percentage of body fat, waist-to-hip ratio (WHR), arm fat index (AFI), and total and regional muscle mass were assessed.
Proposed Mechanism of Action
Pyruvate is a central molecule in metabolism, linking glycolysis to the Krebs cycle (also known as the citric acid cycle). The proposed, though not clinically substantiated, mechanism for pyruvate's effects on weight loss is an increase in metabolism.[2] The diagram below illustrates the central role of pyruvate in cellular energy production.
Safety and Side Effects
This compound is generally considered safe when taken in recommended doses for short periods.[1] However, some individuals may experience gastrointestinal side effects, especially at higher doses (above 30 grams daily), including diarrhea, gas, and bloating.[1][11] One study noted that pyruvate supplementation might negatively affect some blood lipid levels, such as HDL cholesterol.[5][6] The lack of long-term studies means that the safety profile of chronic this compound supplementation is unknown.[12]
Conclusion for the Scientific Community
For researchers, scientists, and drug development professionals, the current body of evidence on this compound supplementation is inconclusive and insufficient to recommend its use for long-term health benefits. The existing human studies are limited by small sample sizes, short durations, and conflicting results. Future research should focus on well-designed, long-term, placebo-controlled clinical trials with larger and more diverse participant populations to definitively assess the efficacy and safety of this compound. Furthermore, mechanistic studies are needed to elucidate the precise signaling pathways through which pyruvate might exert any physiological effects in humans. Until such data becomes available, the claims surrounding the long-term benefits of this compound supplementation remain largely unsubstantiated.
References
- 1. This compound: Benefits, Weight Loss, and Side Effects [healthline.com]
- 2. This compound: 7 Benefits, Dosage, Weight Loss, Side Effects [medicinenet.com]
- 3. Current knowledge about pyruvate supplementation: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound supplementation during training on body composition, exercise capacity, and metabolic responses to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Pyruvate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. examine.com [examine.com]
Comparative Guide to Biomarker Validation for Monitoring Calcium Pyruvate's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium pyruvate (B1213749), a stable salt of pyruvic acid, is a nutritional supplement that has garnered interest for its potential therapeutic applications in weight management, irritable bowel syndrome (IBS), and enhancement of exercise performance. As a key intermediate in cellular metabolism, pyruvate is believed to exert its effects through various metabolic and anti-inflammatory pathways. To objectively evaluate the efficacy of calcium pyruvate and compare it with alternative interventions, the validation of sensitive and specific biomarkers is paramount. This guide provides a comparative overview of biomarkers used to monitor the therapeutic effects of this compound and its alternatives, supported by experimental data and detailed methodologies.
I. Weight Management: this compound vs. Metformin
This compound is proposed to aid in weight loss by increasing metabolism and fat utilization. A common alternative for managing weight, particularly in the context of metabolic syndrome, is the prescription drug Metformin.
A. Key Biomarkers and Comparative Data
| Biomarker Category | Biomarker | This compound Effect | Metformin Effect |
| Lipid Profile | Total Cholesterol | Inconsistent results, some studies show no significant change, others a slight increase. | Generally improves; lowers LDL and triglycerides. |
| HDL Cholesterol | Some evidence suggests a potential decrease, negating some benefits of exercise. | May slightly increase or show no significant change. | |
| LDL Cholesterol | Inconsistent results, some studies report an increase. | Generally decreases. | |
| Triglycerides | Inconsistent results. | Generally decreases. | |
| Glycemic Control | Fasting Glucose | No significant effect reported in most studies. | Lowers fasting and postprandial glucose. |
| Insulin (B600854) | No significant effect reported. | Improves insulin sensitivity and reduces insulin levels. | |
| Body Composition | Body Weight | Modest decrease in some studies, particularly with high doses and caloric restriction. | Modest weight loss or weight stabilization. |
| Fat Mass | Some studies report a reduction in fat mass. | May contribute to a reduction in fat mass. |
B. Signaling Pathway
Caption: Simplified signaling pathways for this compound and Metformin in weight management.
C. Experimental Protocol: Analysis of Blood Lipids
A standard enzymatic colorimetric method is used for the determination of total cholesterol, HDL, LDL, and triglycerides in serum.
-
Sample Collection: Collect fasting blood samples in serum separator tubes.
-
Sample Processing: Centrifuge at 3000 rpm for 10 minutes to separate serum.
-
Analysis: Use a commercial enzymatic kit on an automated clinical chemistry analyzer.
-
Total Cholesterol: Cholesterol esterase and cholesterol oxidase react to produce a colored product measured at 500 nm.
-
HDL Cholesterol: After precipitation of other lipoproteins, HDL-C is measured similarly to total cholesterol.
-
LDL Cholesterol: Calculated using the Friedewald formula (LDL = Total Cholesterol - HDL - (Triglycerides/5)).
-
Triglycerides: Lipase hydrolyzes triglycerides, and the resulting glycerol (B35011) is measured via a colorimetric reaction at 546 nm.
-
II. Irritable Bowel Syndrome (IBS): this compound vs. Mesalazine
This compound has been investigated for its anti-inflammatory effects in IBS, potentially reducing visceral hypersensitivity. Mesalazine (5-aminosalicylic acid) is an anti-inflammatory drug commonly used in inflammatory bowel disease and sometimes explored off-label for IBS.
A. Key Biomarkers and Comparative Data
| Biomarker Category | Biomarker | This compound Effect | Mesalazine Effect |
| Inflammatory | IL-1β | Decreased expression in animal models of colitis. | Reduces pro-inflammatory cytokine production. |
| Markers | Cox-2 | Decreased expression in animal models of colitis. | Inhibits cyclooxygenase enzymes, reducing inflammation. |
| (Intestinal Tissue) | Fecal Calprotectin | Not extensively studied. | Shown to reduce fecal calprotectin levels in IBS-D patients. |
| Gut Barrier | Muc-2, Muc-3 | Increased expression, suggesting restoration of the intestinal barrier. | May help in restoring mucosal barrier function. |
| Function |
B. Experimental Workflow
Caption: A typical experimental workflow for comparing biomarker modulation in IBS clinical trials.
C. Experimental Protocol: Western Blot for Cox-2 Expression
-
Protein Extraction: Homogenize intestinal tissue biopsies in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 10% polyacrylamide gel.
-
Electrotransfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against Cox-2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
III. Exercise Performance: this compound vs. Creatine (B1669601)
This compound is suggested to enhance exercise performance by increasing energy availability. Creatine is a well-established ergogenic aid that increases phosphocreatine (B42189) stores in muscles.
A. Key Biomarkers and Comparative Data
| Biomarker Category | Biomarker | This compound Effect | Creatine Effect |
| Metabolic | Blood Lactate (B86563) | May decrease post-exercise lactate levels, suggesting improved aerobic metabolism. | Generally does not significantly alter blood lactate during exercise. |
| Stress | |||
| Muscle Damage | Creatine Kinase (CK) | Limited data, but may not significantly affect CK levels. | May slightly increase at rest due to increased muscle mass, but can attenuate the rise after intense exercise. |
| Energy | Muscle Glycogen (B147801) | May help preserve muscle glycogen. | Does not directly spare glycogen but improves performance through the phosphocreatine system. |
| Metabolism | Oxygen Consumption | May enhance oxygen consumption during rest periods. | No direct effect on resting oxygen consumption. |
B. Logical Relationship
Caption: Distinct mechanisms of action for this compound and Creatine in enhancing exercise performance.
C. Experimental Protocol: Blood Lactate Measurement
-
Sample Collection: Collect capillary blood samples (e.g., from the earlobe or fingertip) at rest, immediately post-exercise, and at several time points during recovery.
-
Analysis: Use a portable lactate analyzer for immediate results or collect samples in fluoride-oxalate tubes for later analysis in a laboratory.
-
Principle: The lactate oxidase method is commonly used, where lactate is oxidized to pyruvate, producing hydrogen peroxide, which is then measured electrochemically or colorimetrically.
Conclusion
The validation of biomarkers is crucial for substantiating the therapeutic claims of this compound and for comparing its efficacy against established alternatives. For weight management , while this compound may have a modest effect on body composition, Metformin demonstrates more consistent and favorable changes in key metabolic biomarkers like blood glucose and lipids. In the context of IBS , this compound shows promise in animal models by modulating inflammatory markers and improving gut barrier function, but clinical data, particularly on established biomarkers like fecal calprotectin, is lacking compared to agents like mesalazine. For exercise performance , creatine remains a more robustly studied and effective ergogenic aid for high-intensity activities, while this compound's benefits may be more pronounced in endurance activities, as suggested by its influence on metabolic markers like blood lactate.
Researchers and drug development professionals should consider a multi-biomarker approach, tailored to the specific therapeutic application, to comprehensively evaluate the effects of this compound. Further well-designed clinical trials with direct comparator arms are necessary to definitively establish the clinical utility of this compound and to validate a corresponding panel of responsive biomarkers.
comparative transcriptomics of cells treated with calcium pyruvate versus other pyruvate salts
A detailed guide for researchers on the differential effects of calcium pyruvate (B1213749), sodium pyruvate, and ethyl pyruvate on gene expression and cellular signaling pathways.
In the realm of cellular metabolism and therapeutic development, pyruvate salts are gaining increasing attention for their diverse biological activities. As a key metabolic intermediate, pyruvate's influence extends beyond energy production, impacting cellular signaling, gene expression, and inflammatory responses. This guide provides a comparative overview of the transcriptomic effects of three commonly studied pyruvate salts: calcium pyruvate, sodium pyruvate, and ethyl pyruvate. While comprehensive transcriptomic data is available for sodium and ethyl pyruvate, research into the specific gene expression changes induced by this compound is still emerging. This comparison is based on available experimental data, highlighting both the established and potential impacts of these compounds on cellular function.
Comparative Analysis of Gene Expression Changes
The following table summarizes the known effects of sodium pyruvate and ethyl pyruvate on gene expression, based on transcriptomic and targeted gene expression studies. Due to the lack of direct comparative transcriptomics, the data is compiled from separate studies. A comprehensive list of differentially expressed genes for this compound is not yet available in the scientific literature.
| Gene Category | Sodium Pyruvate | Ethyl Pyruvate | This compound |
| Metabolism | Upregulated: NAMPT, NAMPTL[1] | Data not available | Data not available |
| Downregulated: Histone genes (e.g., HIST2H2BE)[1] | |||
| Inflammation | Data not available | Downregulated: IL-1β, IL-6, IL-8, TNF-α, COX-2, iNOS, MCP-1[2][3][4][5] | Downregulated (in vivo): IL-1, IL-6, IL-17, IL-23, iNOS[6] |
| Upregulated: Arginase I[7] | |||
| Cell Cycle & Proliferation | Downregulated: Genes associated with cell cycle progression (in cancer cells)[1] | Data not available | Data not available |
| Signal Transduction | Upregulated: Genes in the NAD+ biosynthesis pathway[1] | Modulated: Genes in NF-κB, STAT, and NRF2 signaling pathways[2][3][7][8] | Data not available |
In-Depth Look at Signaling Pathways
The differential effects of pyruvate salts on gene expression are a reflection of their distinct interactions with cellular signaling pathways.
Sodium Pyruvate: A Regulator of Histone Expression via the NAMPT-NAD+-SIRT1 Pathway
Transcriptomic studies of HeLa cells treated with sodium pyruvate have revealed a significant downregulation of histone genes.[1] This effect is primarily mediated through the upregulation of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] Increased NAMPT expression leads to higher intracellular NAD+ levels, which in turn activates the histone deacetylase SIRT1. Activated SIRT1 then deacetylates histones at the promoters of histone genes, leading to their transcriptional repression.[1] This pathway highlights a novel role for sodium pyruvate in linking cellular metabolism to epigenetic regulation and cell proliferation.[1]
Ethyl Pyruvate: A Modulator of Inflammatory Responses
Ethyl pyruvate is recognized for its potent anti-inflammatory properties, which are reflected in its impact on gene expression. Studies have shown that ethyl pyruvate can suppress the expression of a range of pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory cascade.[2][3][4][5] This regulation is achieved through the modulation of key inflammatory signaling pathways. Ethyl pyruvate has been shown to inhibit the activation of NF-κB and STAT transcription factors, which are central to the expression of many pro-inflammatory genes.[2][3] Concurrently, it can activate the NRF2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes like arginase I.[7]
This compound: A Potential Influencer of Calcium-Mediated Gene Regulation
While direct transcriptomic data for this compound is lacking, its potential effects on gene expression can be inferred from the known roles of intracellular calcium as a ubiquitous second messenger. An increase in intracellular calcium, which could be influenced by this compound, can activate a multitude of signaling pathways that culminate in transcriptional changes.[9][10][11] These pathways include the activation of calcium/calmodulin-dependent kinases (CaMKs), the calcineurin-NFAT pathway, and Ras-MAPK cascades, all of which can lead to the activation of transcription factors and subsequent gene expression.[9][10] An in vivo study on a rat model of colitis demonstrated that this compound was more effective than ethyl pyruvate at reducing the expression of pro-inflammatory mediators like IL-1, IL-6, and iNOS, suggesting a potent immunomodulatory role that is likely linked to specific gene regulation.[6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of transcriptomic data, it is crucial to consider the experimental methodologies employed. The following provides a general workflow for a comparative transcriptomics study and details specific protocols from the cited literature.
General Transcriptomics Experimental Workflow
Protocol for Sodium Pyruvate Treatment and RNA-Seq (HeLa Cells)[1]
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were treated with 5 mM sodium pyruvate or 5 mM NaCl (as a control) for 24 hours.
-
RNA Extraction: Total RNA was extracted using TRIzol reagent according to the manufacturer's instructions.
-
RNA Sequencing: RNA-seq libraries were prepared and sequenced on an Illumina HiSeq platform.
-
Data Analysis: Differential gene expression analysis was performed using established bioinformatics pipelines, with a significance threshold of a fold change over two and an adjusted p-value of ≤ 0.05.[1]
Protocol for Ethyl Pyruvate Treatment and qRT-PCR (Equine Monocytes)[4]
-
Cell Isolation: Monocytes were isolated from equine whole blood.
-
Treatment: Monocytes were stimulated with lipopolysaccharide (LPS) (0.1 ng/ml for 1 hour) followed by incubation with 0, 1, 5, or 10 mM ethyl pyruvate for 1 hour.
-
RNA Extraction and qRT-PCR: Total RNA was extracted, and the expression of specific pro-inflammatory genes (IL-8, TNF-α, COX-2, IL-1β, IL-6) was quantified using real-time PCR.
Conclusion
The available evidence clearly indicates that sodium and ethyl pyruvate exert distinct and significant effects on cellular transcriptomes. Sodium pyruvate primarily impacts histone gene expression through a metabolic-epigenetic axis, while ethyl pyruvate demonstrates a strong anti-inflammatory profile by modulating key immune signaling pathways. Although direct transcriptomic data for this compound is not yet available, its demonstrated anti-inflammatory efficacy in vivo, coupled with the fundamental role of calcium in gene regulation, suggests that it likely possesses a unique and potent gene-regulatory capacity. Future comparative transcriptomic studies are essential to fully elucidate the molecular mechanisms of this compound and to provide a more complete understanding of the differential effects of these important metabolic compounds. Such research will be invaluable for the targeted development of pyruvate-based therapeutic strategies.
References
- 1. Exogenous pyruvate represses histone gene expression and inhibits cancer cell proliferation via the NAMPT–NAD+–SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Ethyl pyruvate has an anti-inflammatory effect by inhibiting ROS-dependent STAT signaling in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate decreases proinflammatory gene expression in lipopolysaccharide-stimulated equine monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl pyruvate modulates inflammatory gene expression in mice subjected to hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal anti-inflammatory activity of this compound in the TNBS model of rat colitis: Comparison with ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NRF2 Plays a Crucial Role in the Tolerogenic Effect of Ethyl Pyruvate on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Signaling and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Signal transduction and gene expression regulated by calcium release from internal stores in excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Calcium Pyruvate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While calcium pyruvate (B1213749) is not classified as a hazardous material for transport, adherence to established disposal protocols is essential to maintain safety and environmental responsibility.[1][2] This guide provides a procedural, step-by-step approach to the proper disposal of calcium pyruvate.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. In situations where dust generation is possible, respiratory protection should be considered.[3]
In the event of a spill, the area should be ventilated. For solid this compound, carefully sweep up the material, avoiding dust formation, and place it into a designated, labeled, and closed container for chemical waste.[2][4] Ensure that the spilled material does not enter drains or sewer systems.[4]
Step-by-Step Disposal Protocol
The disposal of this compound, like all laboratory chemicals, is governed by local, state, and federal regulations. The primary directive is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) office or equivalent authority.
-
Waste Identification and Collection :
-
Treat all unwanted this compound, whether unused, expired, or contaminated, as chemical waste.[5]
-
Collect the solid this compound waste in a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[6][7]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Labeling :
-
Storage :
-
Disposal Request and Pickup :
-
Contact your institution's EHS or hazardous waste program to arrange for the collection and disposal of the this compound waste.[5]
-
Follow their specific procedures for requesting a waste pickup.
-
Note on Sewer Disposal : It is a common misconception that non-hazardous, water-soluble chemicals can be disposed of down the drain. However, regulations strictly prohibit the disposal of most chemical waste into the sanitary sewer.[7][9] Unless you have explicit written permission from your institution's EHS and the local water treatment authority, do not dispose of this compound via the sink.
Regulatory Framework
In the United States, the management of chemical waste from laboratories is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Academic and research institutions may operate under specific regulations, such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in academic laboratories.[10][11] It is imperative to be familiar with your institution's specific waste management plan, which will be designed to comply with all relevant regulations.
Quantitative Data Summary
Currently, there is no publicly available, specific quantitative data regarding disposal limits (e.g., concentration thresholds for sewer disposal) for this compound. The general operational limits for laboratory waste storage apply.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Storage | Do not exceed 55 gallons of hazardous waste in a laboratory at one time. | [5] |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of acute hazardous waste. | [5] |
| Waste Removal Frequency | Waste must be removed from laboratories at regular intervals, often not to exceed six or twelve months depending on the specific regulations being followed. | [6][10] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 52009-14-0 Name: this compound [xixisys.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Pyruvate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling calcium pyruvate (B1213749), offering procedural, step-by-step guidance to foster a secure research environment. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for Calcium Pyruvate
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 or European Standard EN166.[1] A face shield may be required for large quantities or splash hazards. | To protect against potential eye contact with this compound dust, which can cause irritation.[2] |
| Hand Protection | Wear appropriate protective gloves.[1] Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[3] | To prevent skin contact, which may cause irritation.[2] For prolonged or repeated contact, consult the glove manufacturer's resistance guide. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure.[1] Normal work clothing is generally sufficient for routine handling.[4] | To minimize the risk of skin contact with this compound. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1][4] If dust formation is significant, a respirator may be necessary.[3] | To avoid inhalation of dust, which can be a lung irritant.[2] Engineering controls like fume hoods should be the primary control measure. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat and sources of ignition.[1]
2. Handling and Use:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Minimize dust formation during handling.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Disposal:
-
Waste materials should be disposed of in accordance with local, state, and federal regulations.
-
For small quantities, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1]
-
Some sources suggest that non-hazardous solid chemicals like calcium lactate (B86563) (a related compound) can be disposed of in normal trash if properly contained and labeled.[5][6] However, it is imperative to consult your institution's specific waste disposal guidelines.
-
Do not release into the environment.[1]
Emergency Plan for Accidental Exposure
In the event of accidental exposure to this compound, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[1] |
Visualizing the Workflow: Safe Handling and Disposal of this compound
To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | CAS#:52009-14-0 | Chemsrc [chemsrc.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
